molecular formula C230H317N72O123P19S15 B15588239 Tofersen

Tofersen

Cat. No.: B15588239
M. Wt: 7128 g/mol
InChI Key: AZBXTZOFHIRMCD-UHFFFAOYSA-N
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Description

Tofersen is a useful research compound. Its molecular formula is C230H317N72O123P19S15 and its molecular weight is 7128 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C230H317N72O123P19S15

Molecular Weight

7128 g/mol

IUPAC Name

[3-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[hydroxy-[[3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl [2-[[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C230H317N72O123P19S15/c1-98-52-283(220(314)266-178(98)231)139-42-109(407-430(333,445)373-66-124-114(47-144(391-124)288-60-106(9)201(308)280-228(288)322)412-435(338,450)380-72-129-118(51-148(396-129)296-91-259-151-185(238)247-85-253-191(151)296)416-439(342,454)383-79-135-160(170(360-34-24-350-14)209(400-135)291-55-101(4)181(234)269-223(291)317)417-426(325,326)369-77-133-166(176(366-40-30-356-20)213(402-133)299-94-262-154-188(241)250-88-256-194(154)299)424-443(346,458)385-81-137-162(172(362-36-26-352-16)214(405-137)300-95-263-155-195(300)271-217(242)274-204(155)311)419-427(327,328)368-75-131-164(174(364-38-28-354-18)210(399-131)292-56-102(5)182(235)270-224(292)318)422-441(344,456)382-74-130-158(304)168(358-32-22-348-12)207(398-130)293-62-108(11)203(310)282-230(293)324)120(387-139)64-372-431(334,446)409-111-44-141(285-57-103(6)198(305)277-225(285)319)389-122(111)67-374-432(335,447)410-112-45-142(286-58-104(7)199(306)278-226(286)320)390-123(112)68-375-433(336,448)411-113-46-143(287-59-105(8)200(307)279-227(287)321)392-125(113)69-377-438(341,453)415-117-50-147(295-90-258-150-184(237)246-84-252-190(150)295)394-127(117)70-378-434(337,449)408-110-43-140(284-53-99(2)179(232)267-221(284)315)388-121(110)65-376-437(340,452)414-116-49-146(294-89-257-149-183(236)245-83-251-189(149)294)395-128(116)71-379-436(339,451)413-115-48-145(289-61-107(10)202(309)281-229(289)323)393-126(115)73-381-440(343,455)423-165-132(401-212(175(165)365-39-29-355-19)298-93-261-153-187(240)249-87-255-193(153)298)76-370-429(331,332)420-163-138(406-215(173(163)363-37-27-353-17)301-96-264-156-196(301)272-218(243)275-205(156)312)82-386-444(347,459)425-167-134(403-216(177(167)367-41-31-357-21)302-97-265-157-197(302)273-219(244)276-206(157)313)78-371-428(329,330)418-161-136(404-211(171(161)361-35-25-351-15)297-92-260-152-186(239)248-86-254-192(152)297)80-384-442(345,457)421-159-119(63-303)397-208(169(159)359-33-23-349-13)290-54-100(3)180(233)268-222(290)316/h52-62,83-97,109-148,158-177,207-216,303-304H,22-51,63-82H2,1-21H3,(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H,346,458)(H,347,459)(H2,231,266,314)(H2,232,267,315)(H2,233,268,316)(H2,234,269,317)(H2,235,270,318)(H2,236,245,251)(H2,237,246,252)(H2,238,247,253)(H2,239,248,254)(H2,240,249,255)(H2,241,250,256)(H,277,305,319)(H,278,306,320)(H,279,307,321)(H,280,308,322)(H,281,309,323)(H,282,310,324)(H3,242,271,274,311)(H3,243,272,275,312)(H3,244,273,276,313)

InChI Key

AZBXTZOFHIRMCD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Tofersen's Mechanism of Action in SOD1-ALS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, death.[1][2] Approximately 10-20% of familial ALS cases and 1-2% of sporadic cases are caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding, aggregation, and subsequent damage to motor neurons.[3][4][5] Tofersen (QALSODY®) is an antisense oligonucleotide (ASO) that represents a targeted therapeutic approach for this specific form of ALS.[6][7] This guide provides an in-depth examination of the molecular mechanism of this compound, supported by clinical trial data and experimental methodologies.

Core Mechanism of Action

This compound is a synthetic, single-stranded string of nucleotides designed to interfere with the production of the SOD1 protein.[3][8] Its mechanism is centered on the principles of antisense technology.

1.1. Pathogenesis of SOD1-ALS

In individuals with SOD1 mutations, the gene is transcribed into messenger RNA (mRNA), which is then translated into a mutant SOD1 protein.[6][8] This aberrant protein is prone to misfolding and aggregation within motor neurons and astrocytes.[3] The accumulation of these toxic protein aggregates is thought to trigger a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, and neuroinflammation, ultimately leading to motor neuron death.[2][6]

1.2. This compound's Intervention

This compound is engineered to be precisely complementary to the nucleotide sequence of the SOD1 mRNA.[9] It is administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to bypass the blood-brain barrier.[1][9]

The core steps of its action are:

  • Binding: Once in the central nervous system, this compound binds with high specificity to the SOD1 mRNA.[6][8]

  • RNase H Activation: The binding of the DNA-like this compound to the RNA strand of the SOD1 mRNA creates a DNA-RNA hybrid duplex.[6][9]

  • mRNA Degradation: This hybrid structure is recognized and cleaved by Ribonuclease H (RNase H), a naturally occurring cellular enzyme.[6][9]

  • Inhibition of Protein Synthesis: The degradation of the SOD1 mRNA prevents it from being translated by ribosomes, thereby reducing the synthesis of the toxic mutant SOD1 protein.[3][6]

By lowering the levels of the mutant SOD1 protein, this compound aims to mitigate its downstream toxic effects, reduce neuronal damage, and slow the progression of the disease.[8][9]

cluster_0 Normal Cellular Process cluster_1 This compound Intervention SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNaseH RNase H SOD1_mRNA->RNaseH Forms DNA-RNA Hybrid Toxic_SOD1 Toxic Mutant SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation & Misfolding Toxic_SOD1->Aggregation Toxic Gain-of-Function Neuron_Death Motor Neuron Degeneration Aggregation->Neuron_Death This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Degradation mRNA Degradation RNaseH->Degradation Mediates Cleavage Degradation->Ribosome Blocks Translation

Caption: Mechanism of Action of this compound in SOD1-ALS.

Quantitative Data from Clinical Trials

This compound's efficacy has been evaluated in several clinical trials, which have demonstrated target engagement and downstream effects on biomarkers of neurodegeneration.

Table 1: Reduction in CSF SOD1 Protein

This table summarizes the dose-dependent reduction of total SOD1 protein in the cerebrospinal fluid (CSF) observed in the Phase 1-2 ascending-dose study.

This compound DoseMean Percent Change from Baseline (at Day 85)Source
Placebo-3%[10][11]
20 mg-1%[10][11]
40 mg-27%[10][11]
60 mg-21%[10][11]
100 mg-36%[10][11]

In the 100 mg dose group, the difference in the change from baseline in CSF SOD1 concentration compared to the placebo group was -33 percentage points.[6]

Table 2: Biomarker and Clinical Outcomes in the Phase 3 VALOR Trial and Open-Label Extension (OLE)

The VALOR trial and its subsequent open-label extension provided further evidence of this compound's biological activity and clinical effects over a 12-month period.

ParameterEarly-Start this compoundDelayed-Start (Placebo then this compound)Source
Biomarkers
CSF SOD1 Protein Reduction33%21%
Plasma Neurofilament Light (NfL) Reduction51%41%
Clinical Outcomes (Change from Baseline at 52 weeks)
ALSFRS-R Score-6.0 points-9.5 points[12]

Note: The primary endpoint of the 28-week VALOR study, a statistically significant change in the ALSFRS-R score, was not met.[3][12] However, trends favoring this compound were observed, and longer-term data from the OLE suggested a clinical benefit with earlier initiation of treatment.[1][3]

Experimental Protocols & Methodologies

The clinical assessment of this compound relies on precise and validated methodologies for drug administration, sample collection, and biomarker analysis.

3.1. This compound Administration

  • Method: Intrathecal injection via lumbar puncture.[1][3]

  • Procedure: A needle is inserted into the subarachnoid space in the lower back to deliver the drug directly into the CSF.[1] This route is necessary as ASOs do not efficiently cross the blood-brain barrier.[1] To manage potential increases in intracranial pressure, it is recommended that 10 mL of CSF be removed before the administration of this compound.[1]

  • Dosage Regimen: The regimen typically involves a series of loading doses followed by monthly maintenance doses.[3]

3.2. Biomarker Quantification

  • Sample Collection: Cerebrospinal fluid is collected via lumbar puncture. Plasma samples are collected through standard venipuncture.

  • SOD1 Protein Quantification:

    • Assay Type: Immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.

    • Methodology: These assays use specific antibodies to capture and detect SOD1 protein. A detection antibody linked to a signal-generating system allows for the precise quantification of the protein concentration in the CSF sample.

  • Neurofilament Light Chain (NfL) Quantification:

    • Assay Type: Single Molecule Array (Simoa) immunoassay.

    • Methodology: Simoa is an ultra-sensitive technology capable of detecting single protein molecules. Samples (CSF or plasma) are incubated with paramagnetic beads coated with anti-NfL capture antibodies. After washing, a biotinylated detection antibody is added, followed by a streptavidin-β-galactosidase conjugate. The beads are then loaded onto arrays of femtoliter-sized wells, where the presence of a single immunocomplex generates a fluorescent signal, allowing for digital quantification of NfL concentration. This high sensitivity is crucial for detecting the subtle changes in NfL that signify neuronal injury.

cluster_workflow Experimental Workflow for Biomarker Analysis Patient Patient with SOD1-ALS LP Lumbar Puncture Patient->LP Blood_Draw Venipuncture Patient->Blood_Draw CSF_Sample CSF Sample Collection (10mL) LP->CSF_Sample Assay Biomarker Quantification CSF_Sample->Assay Plasma_Sample Plasma Sample Preparation Blood_Draw->Plasma_Sample Plasma_Sample->Assay Simoa Simoa Assay for NfL Assay->Simoa Immunoassay Immunoassay for SOD1 Assay->Immunoassay Data Data Analysis Simoa->Data Immunoassay->Data Results Biomarker Level Results Data->Results

Caption: Workflow for collection and analysis of key biomarkers.

3.3. Clinical Function Assessment

  • Method: The Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R).

  • Procedure: This is a validated questionnaire-based rating instrument that assesses a patient's functional status across 12 categories related to gross motor tasks, fine motor tasks, bulbar function, and respiratory function. The total score ranges from 0 (severe disability) to 48 (normal function). The rate of decline in the ALSFRS-R score is a primary clinical endpoint in ALS trials.[3]

Logical Framework: From Target Engagement to Clinical Outcome

The therapeutic hypothesis for this compound follows a logical progression from molecular target engagement to a potential clinical benefit. This framework is central to the drug's development and its accelerated approval by the FDA, which was based on changes in a surrogate biomarker (NfL) that is reasonably likely to predict clinical benefit.[1]

  • Target Engagement: this compound administration leads to a quantifiable reduction in its direct target, SOD1 protein, in the CSF.

  • Reduction in Neurodegeneration: The lowering of toxic SOD1 protein alleviates cellular stress and reduces the rate of neuronal damage. This is evidenced by a decrease in the concentration of neurofilament light chain (NfL), a sensitive biomarker of axonal injury.[13]

  • Slowing of Clinical Progression: By preserving motor neuron function, the reduction in neurodegeneration is hypothesized to slow the decline in clinical function, muscle strength, and respiratory capacity, as measured by scales like the ALSFRS-R.[3]

cluster_logic Logical Relationship: this compound's Therapeutic Hypothesis A This compound Administration B Target Engagement: ↓ SOD1 Protein in CSF A->B Leads to C Downstream Biological Effect: ↓ Neurofilament Light Chain (NfL) (Marker of Neurodegeneration) B->C Results in D Potential Clinical Outcome: Slowed Disease Progression (e.g., change in ALSFRS-R) C->D Predicts

Caption: Logical framework from target engagement to clinical outcome.

This compound's mechanism of action is a prime example of precision medicine, targeting the genetic root cause of SOD1-ALS.[6][9] By specifically binding to and mediating the degradation of SOD1 mRNA, it effectively reduces the production of the toxic SOD1 protein.[6] Clinical data have robustly demonstrated this target engagement through significant reductions in CSF SOD1 levels and the downstream biomarker of neuroaxonal injury, NfL.[7][12] While the primary clinical endpoint was not met in the initial 28-week trial period, longer-term data suggest that earlier initiation of this compound slows the decline in clinical function, supporting the biological hypothesis that reducing the toxic protein can favorably alter the course of the disease.[1][3]

References

Tofersen: An Antisense Oligonucleotide Approach for Neurodegeneration in SOD1-Mediated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] A subset of familial ALS cases is caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, which leads to a toxic gain-of-function mechanism, resulting in protein misfolding and aggregation.[3] Tofersen (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and degrade SOD1 messenger RNA (mRNA), thereby reducing the production of the toxic SOD1 protein.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols relevant to its development and evaluation.

Introduction to SOD1-ALS and Antisense Oligonucleotide Therapy

Mutations in the SOD1 gene are one of the most common genetic causes of familial ALS, accounting for approximately 10-20% of cases, and are also present in 1-2% of sporadic ALS cases.[3] These mutations are thought to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons and astrocytes, ultimately causing cellular damage and neurodegeneration.[3]

Antisense oligonucleotides (ASOs) represent a promising therapeutic platform for neurodegenerative diseases.[6][7] ASOs are short, synthetic, single-stranded nucleic acids designed to bind to a specific mRNA sequence through Watson-Crick base pairing.[8] This binding can modulate protein production by promoting mRNA degradation or altering splicing.[8][9] this compound is a second-generation ASO that utilizes this mechanism to specifically target and reduce the synthesis of the SOD1 protein.[4][10]

Mechanism of Action of this compound

This compound is designed to be complementary to the mRNA sequence of the human SOD1 gene.[4] Administered intrathecally to bypass the blood-brain barrier, this compound distributes throughout the cerebrospinal fluid (CSF) and enters cells of the central nervous system (CNS).[4][8]

Within the cell, this compound binds to the SOD1 mRNA. This binding event creates an RNA-DNA duplex, which is a substrate for the ubiquitously expressed enzyme RNase H.[5][9] RNase H recognizes and cleaves the RNA strand of this duplex, leading to the degradation of the SOD1 mRNA.[9][11] The destruction of the mRNA template prevents its translation into the SOD1 protein, thus reducing the levels of both normal and mutant SOD1.[11] By lowering the total concentration of SOD1 protein, this compound aims to mitigate the toxic effects of the mutant protein and slow the progression of neurodegeneration.[4]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription mRNA_Degradation mRNA Degradation SOD1_mRNA->mRNA_Degradation Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA RNase_H RNase H RNase_H->SOD1_mRNA Cleaves mRNA Toxic_SOD1 Toxic Misfolded SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation & Neurodegeneration Toxic_SOD1->Aggregation

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Preclinical Studies

Preclinical evaluation of this compound was conducted in rodent models of SOD1-ALS, primarily the SOD1-G93A transgenic rat and mouse models, which overexpress a mutant human SOD1 gene and develop an ALS-like phenotype.[4][8][12]

In these models, a single intrathecal dose of this compound led to a significant and sustained reduction in SOD1 mRNA and protein levels in the spinal cord for up to 10 weeks.[4] This reduction in the target protein was associated with significant therapeutic benefits.[4] this compound-treated animals showed a delayed onset of disease, preservation of motor function, and a significant increase in survival.[4][8] Furthermore, treatment improved biomarkers of neurodegeneration, such as compound motor action potentials (CMAP) and serum phosphorylated neurofilament heavy chain (pNFH).[4] These benefits were observed even when the treatment was initiated after the onset of symptoms.[4]

Clinical Development and Efficacy

This compound's clinical development program includes a Phase 1-2 ascending-dose study and the pivotal Phase 3 VALOR trial, along with its open-label extension (OLE).[13][14]

Pharmacodynamic and Biomarker Results

Across clinical trials, intrathecal administration of this compound has demonstrated robust and dose-dependent target engagement.[13][15] The most significant effects were seen at the 100 mg dose.[13]

  • Reduction in SOD1 Protein: Treatment with this compound led to a substantial reduction in the concentration of SOD1 protein in the CSF. In the Phase 1-2 study, the 100 mg dose group showed a mean reduction of 36% from baseline.[13] The VALOR trial and its OLE showed sustained reductions of 33% in the early-start group and 21% in the delayed-start group over 12 months.[14][16]

  • Reduction in Neurofilament Light Chain (NfL): Neurofilaments are markers of neuronal injury.[14] this compound treatment resulted in a dramatic and sustained reduction in plasma NfL levels.[14][17] Over 12 months, the early-start group saw a 51% reduction, compared to a 41% reduction in the delayed-start group, suggesting a slowing of the neurodegenerative process.[14][16] In the faster-progressing cohort of the VALOR trial, plasma NfL decreased by 60% in the this compound group, while it increased by 20% in the placebo group.[4]

Clinical Outcome Measures

The primary endpoint of the Phase 3 VALOR trial, the change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) total score at 28 weeks, was not met.[14][18] However, trends favoring this compound were observed across multiple secondary and exploratory clinical endpoints.[17][18]

Longer-term data from the OLE, which integrated results from the VALOR trial, showed that earlier initiation of this compound slowed the decline in clinical function, respiratory function, muscle strength, and quality of life compared to a delayed start.[14][16] After 12 months, a 3.5-point difference in the ALSFRS-R score was observed between the early and delayed initiation groups, favoring the early-start cohort.[14] These findings, combined with the strong biomarker data, led to the FDA's accelerated approval of this compound for the treatment of SOD1-ALS.[8]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from this compound's clinical trials.

Table 1: Change in Biomarker Concentrations

Biomarker Trial/Cohort Dose/Group Duration Mean Percent Change from Baseline Citation(s)
CSF SOD1 Protein Phase 1-2 20 mg 12 weeks +2% [15]
Phase 1-2 40 mg 12 weeks -25% [15]
Phase 1-2 60 mg 12 weeks -19% [15]
Phase 1-2 100 mg 12 weeks -33% [15]
VALOR & OLE (Early Start) 100 mg 12 months -33% [14][16]
VALOR & OLE (Delayed Start) 100 mg 12 months -21% [14][16]
Plasma NfL VALOR (Faster Progressing) 100 mg 28 weeks -60% [4]
VALOR (Faster Progressing) Placebo 28 weeks +20% [4]
VALOR & OLE (Early Start) 100 mg 12 months -51% [14][16]

| | VALOR & OLE (Delayed Start) | 100 mg | 12 months | -41% |[14][16] |

Table 2: Clinical Outcome from VALOR & Open-Label Extension (12-Month Analysis)

Outcome Measure Comparison Difference Favoring Early Initiation Citation(s)

| ALSFRS-R Score | Early vs. Delayed Start | 3.5 points |[14] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the development of this compound.

Preclinical Evaluation in SOD1-G93A Rat Model
  • Animal Model: The SOD1-G93A transgenic rat is a widely used model that overexpresses the human SOD1 gene with the G93A mutation.[8][12] These rats develop a progressive motor neuron disease that mimics aspects of human ALS.[12]

  • ASO Administration: this compound is administered via a single bolus intrathecal (IT) injection.[13][19] A catheter is surgically implanted into the lumbar intrathecal space of the spine.[19] For a typical procedure, a 30 µL bolus of the ASO solution is injected over 30 seconds, followed by a 40 µL saline flush.[19]

  • Tissue Collection and Processing: At the study endpoint, animals are euthanized, and CNS tissues (spinal cord, brain) are collected.[17] For protein analysis, tissues are homogenized in a lysis buffer containing protease inhibitors and iodoacetamide (B48618) to prevent disulfide bond scrambling.[17] For mRNA analysis, tissues are processed for RNA extraction.

Preclinical_Workflow cluster_animal_phase In-Vivo Phase cluster_ex_vivo_phase Ex-Vivo Analysis Animal_Model SOD1-G93A Rat Model (n=X per group) IT_Injection Intrathecal Injection (this compound or Vehicle) Animal_Model->IT_Injection Monitoring Monitor Disease Progression (Weight, Motor Function) IT_Injection->Monitoring Tissue_Harvest Euthanasia & Spinal Cord Harvest Monitoring->Tissue_Harvest RNA_Analysis RNA Extraction & SOD1 mRNA qPCR Tissue_Harvest->RNA_Analysis Protein_Analysis Protein Extraction & SOD1 Western Blot/ELISA Tissue_Harvest->Protein_Analysis

Caption: Workflow for preclinical evaluation of this compound in rodent models.
Quantification of SOD1 mRNA by qPCR

  • RNA Extraction: Total RNA is isolated from homogenized CNS tissue using a suitable RNA extraction kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Real-time qPCR is performed using primers and probes specific for human SOD1 mRNA.[3] A housekeeping gene (e.g., GAPDH) is used as an endogenous control for normalization.[3] The relative expression of SOD1 mRNA is calculated using the comparative Ct (ΔΔCt) method.

Quantification of SOD1 Protein
  • Western Blot:

    • Protein Extraction: Spinal cord tissue is homogenized in lysis buffer (e.g., 50 mM Hepes, 0.1 mM EDTA, 2.5% SDS, 100 mM iodoacetamide).[17]

    • Quantification: Total protein concentration is determined using a Bradford or BCA assay.[9]

    • Electrophoresis: Equal amounts of total protein (e.g., 6 µg) are separated by SDS-PAGE on a gradient gel (e.g., 4-15%).[17]

    • Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against human SOD1, followed by an HRP-conjugated secondary antibody.[16]

    • Detection: The signal is detected using a chemiluminescent substrate.

  • ELISA:

    • Sample Preparation: CSF samples are collected via lumbar puncture.[9]

    • Assay: A commercial sandwich ELISA kit specific for human Cu/Zn SOD1 is used.[9] The assay typically involves coating a microplate with a capture antibody, adding the CSF sample, followed by a detection antibody and a substrate for colorimetric detection.

    • Quantification: The concentration of SOD1 is determined by comparing the sample's absorbance to a standard curve.[9] It is important to note that some antibodies may have reduced reactivity to mutant SOD1, potentially underestimating its concentration.[20][21]

Quantification of Plasma Neurofilament Light Chain (NfL)
  • Sample Collection: Blood samples are collected in EDTA tubes.[6] Plasma is separated by centrifugation.[6]

  • Immunoassay: Plasma NfL is quantified using an ultra-sensitive immunoassay platform, such as the Single Molecule Array (Simoa) or an electrochemiluminescence (ECL) immunoassay.[5][11][14]

  • Procedure (Simoa): The Simoa "Neurology 4-plex A" kit or a similar assay is used.[5] The assay involves capturing NfL proteins on antibody-coated paramagnetic beads. The beads are then incubated with a biotinylated detection antibody and a streptavidin-β-galactosidase conjugate. The beads are loaded into arrays of femtoliter-sized wells, and a fluorescent substrate is added. The digital output (average enzymes per bead) is converted to concentration using a calibration curve.[5]

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated.[16] The most common adverse events were related to the lumbar puncture procedure, including headache, procedural pain, and back pain.[13][16] Serious neurologic events, including myelitis, radiculitis, and aseptic meningitis, were reported in a small percentage of participants receiving this compound.[16] Elevations in CSF white blood cell count and protein were also observed in some patients.[15]

Future Directions and Conclusion

This compound represents a landmark achievement in the application of antisense technology to a genetic form of neurodegeneration. Its approval provides a targeted therapy for individuals with SOD1-ALS. The robust effect of this compound on biomarkers of target engagement (SOD1) and neurodegeneration (NfL) highlights the potential of this therapeutic modality.[14]

Ongoing research includes the ATLAS study, which is evaluating this compound in presymptomatic individuals with a SOD1 mutation and elevated NfL levels to determine if early intervention can delay or prevent the onset of clinical symptoms.[3][22] The long-term efficacy and safety of this compound will continue to be monitored through open-label extension studies. The success of this compound paves the way for the development of similar ASO-based therapies for other genetic neurodegenerative diseases.[6][10]

References

Preclinical Efficacy of Tofersen in SOD1-ALS Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of Tofersen in animal models of amyotrophic lateral sclerosis (ALS) with superoxide (B77818) dismutase 1 (SOD1) mutations. The document details the drug's mechanism of action, summarizes key quantitative outcomes from animal studies, and outlines the experimental protocols employed.

Introduction: Targeting the Genetic Roots of ALS

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, fatality.[1] A subset of familial ALS cases, and a small percentage of sporadic cases, are caused by mutations in the SOD1 gene.[2] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to protein misfolding, aggregation, and subsequent motor neuron degeneration.[3]

This compound (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target the root cause of SOD1-ALS.[4] By binding to SOD1 messenger RNA (mRNA), this compound promotes its degradation, thereby reducing the production of the toxic SOD1 protein.[5][6] Preclinical studies in robust animal models have been instrumental in establishing the therapeutic rationale for this approach, demonstrating significant effects on disease biomarkers, motor function, and survival.[7][8]

Mechanism of Action

This compound is engineered to bind to the SOD1 mRNA through Watson-Crick base pairing. This binding event creates an RNA-DNA hybrid duplex, which is a substrate for the endogenous cellular enzyme RNase H. RNase H recognizes and cleaves the RNA strand of this duplex, leading to the degradation of the SOD1 mRNA.[5][9] This process prevents the mRNA from being translated into the SOD1 protein by the ribosome, effectively reducing the synthesis of both mutant and wild-type SOD1 protein.[10] The reduction in the toxic mutant protein is hypothesized to mitigate downstream pathological effects, including neuronal damage and disease progression.

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene Transcription Transcription SOD1_Gene->Transcription 1. SOD1_mRNA SOD1 mRNA Transcription->SOD1_mRNA 2. This compound This compound (ASO) Ribosome Ribosome SOD1_mRNA->Ribosome 4a. Translation (Without this compound) This compound->SOD1_mRNA 3. Binding RNaseH RNase H Degradation mRNA Degradation RNaseH->Degradation 5. Cleavage Toxic_Protein Toxic Mutant SOD1 Protein Ribosome->Toxic_Protein Neuron_Damage Motor Neuron Damage Toxic_Protein->Neuron_Damage Pathology node_hybrid->RNaseH 4b. Recruitment Preclinical_Workflow cluster_treatment Treatment Phase model Animal Model Selection (e.g., SOD1-G93A Rat/Mouse) baseline Baseline Assessment (Body Weight, Motor Function) model->baseline random Randomization baseline->random control Control Group (Vehicle/Placebo) random->control Group 1 This compound This compound Group (Intrathecal Administration) random->this compound Group 2 monitoring Longitudinal Monitoring (Weekly Motor Tests & Weight) control->monitoring This compound->monitoring biomarker Biomarker Analysis (CSF/Blood/Tissue Sampling) monitoring->biomarker Periodic or Terminal endpoint Endpoint Analysis (Survival) monitoring->endpoint

References

Tofersen's Impact on Neurofilament Light Chain (NfL): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Biomarker in SOD1-ALS Drug Development

This technical guide provides a comprehensive analysis of the impact of Tofersen on neurofilament light chain (NfL) levels, a critical biomarker in the context of superoxide (B77818) dismutase 1 (SOD1)-associated amyotrophic lateral sclerosis (ALS). For researchers, scientists, and drug development professionals, this document details the underlying science, clinical trial data, and experimental methodologies, offering a robust resource for understanding the therapeutic potential and biomarker strategy of this compound.

Introduction: The Role of Neurofilament Light Chain in ALS

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1] A significant challenge in developing effective therapies for ALS has been the lack of sensitive biomarkers to monitor disease progression and treatment response.[2] Neurofilament light chain (NfL), a structural protein of the neuronal cytoskeleton, has emerged as a promising biomarker of neuroaxonal damage.[3][4] When neurons are damaged, NfL is released into the cerebrospinal fluid (CSF) and subsequently into the bloodstream.[4] Elevated levels of NfL in both CSF and plasma are associated with the rate of disease progression and prognosis in ALS.[3][5][6] While not specific to ALS, as elevated levels are seen in other neurological conditions, the magnitude of elevation in ALS is substantial, making it a valuable tool for monitoring disease activity.[2][4]

This compound: Mechanism of Action in SOD1-ALS

This compound is an antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) produced from a mutated superoxide dismutase 1 (SOD1) gene.[7][8] Mutations in the SOD1 gene are a known cause of familial ALS, accounting for about 10-20% of cases, and also occur in 1-2% of sporadic ALS cases.[7] These mutations lead to the production of a misfolded and toxic SOD1 protein that aggregates within motor neurons, contributing to cellular dysfunction and neurodegeneration.[7][9]

This compound works by binding to the SOD1 mRNA, creating an RNA/DNA heteroduplex.[1][8] This duplex is recognized and degraded by the endogenous enzyme RNase H, which effectively prevents the translation of the mRNA into the toxic SOD1 protein.[1][8] By reducing the synthesis of the mutant SOD1 protein, this compound aims to mitigate its toxic effects, slow down the neurodegenerative process, and ultimately preserve motor neuron function.[8][9]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Mutated SOD1 Gene Mutated SOD1 Gene SOD1 mRNA SOD1 mRNA Mutated SOD1 Gene->SOD1 mRNA Transcription SOD1 mRNA_Tofersen_Complex SOD1 mRNA-Tofersen Complex SOD1 mRNA->SOD1 mRNA_Tofersen_Complex Translation Translation SOD1 mRNA->Translation This compound This compound This compound->SOD1 mRNA_Tofersen_Complex SOD1 mRNA_Tofersen_Complex->Degraded mRNA Degradation RNase H RNase H RNase H->SOD1 mRNA_Tofersen_Complex Binds to Toxic SOD1 Protein Toxic SOD1 Protein Neurodegeneration Neurodegeneration Toxic SOD1 Protein->Neurodegeneration Translation->Toxic SOD1 Protein

This compound's mechanism of action in reducing toxic SOD1 protein.

This compound's Effect on Neurofilament Light Chain: Clinical Trial Evidence

Clinical trials of this compound have consistently demonstrated a robust reduction in NfL levels in individuals with SOD1-ALS, providing strong evidence of target engagement and a biological response to the treatment. The U.S. Food and Drug Administration (FDA) granted accelerated approval for this compound based on the reduction in plasma NfL observed in treated patients, considering it a surrogate endpoint reasonably likely to predict clinical benefit.[3][10]

The VALOR Study and Open-Label Extension (OLE)

The Phase 3 VALOR trial and its open-label extension (OLE) were pivotal in establishing the effect of this compound on NfL.[11] The study enrolled adults with ALS and a confirmed SOD1 mutation.[12]

Quantitative Data from the VALOR Trial and OLE

BiomarkerTimepointEarly-Start this compound GroupDelayed-Start this compound Group (Placebo then this compound)Reference
Plasma NfL Reduction 12 months51% reduction41% reduction[11][13]
CSF SOD1 Protein Reduction 12 months33% reduction21% reduction[11]
Plasma NfL Reduction (Faster-Progressing Population) 28 weeks67% difference vs. placebo-[14]
Plasma NfL Reduction (Slower-Progressing Population) 28 weeks48% difference vs. placebo-[14]
CSF NfL Reduction (Case Series) 5-8 monthsMean reduction of 66% (range: -52% to -86%)-[15]
Serum NfL Reduction (Case Series) 5-8 monthsMean reduction of 62% (range: -36% to -84%)-[15]

Note: The "delayed-start" group received a placebo for the initial 28 weeks of the VALOR trial before transitioning to this compound in the OLE.

These data indicate that earlier initiation of this compound leads to a more substantial and sustained reduction in both SOD1 protein and NfL levels.[11][16] The reduction in NfL was observed as early as 12-16 weeks into treatment.[7] Importantly, early declines in NfL were found to be associated with a slower decline in clinical function over time.[17]

The ATLAS Study

The ongoing Phase 3 ATLAS trial is designed to evaluate the efficacy of this compound in presymptomatic individuals carrying a SOD1 mutation who show biomarker evidence of disease activity (elevated plasma NfL).[7][18] This study aims to determine if initiating treatment before the onset of clinical symptoms can delay or prevent the emergence of ALS.[18][19]

Experimental Protocols and Methodologies

A clear understanding of the experimental design and methodologies employed in the clinical trials is crucial for interpreting the data on this compound's impact on NfL.

VALOR Trial Protocol
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[14]

  • Participants: 108 adults with ALS and a confirmed SOD1 mutation.[14] Participants were stratified into faster- and slower-progressing populations based on prognostic criteria.[14]

  • Intervention: Participants were randomized 2:1 to receive either this compound (100 mg) or a placebo administered intrathecally.[12][20] The dosing regimen consisted of three loading doses two weeks apart, followed by maintenance doses every four weeks.[12]

  • Primary Endpoint: Change from baseline to Week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score.[12]

  • Key Secondary and Exploratory Endpoints:

    • Change in total CSF SOD1 protein concentration.[12]

    • Change in plasma NfL concentration.[12]

    • Measures of respiratory function and muscle strength.[12]

  • Open-Label Extension (OLE): Upon completion of the 28-week randomized period, participants could enroll in the OLE to receive this compound.[16]

ATLAS Trial Protocol
  • Study Design: A Phase 3, randomized, placebo-controlled trial for presymptomatic individuals.[18]

  • Participants: Approximately 150 adults with specific SOD1 gene mutations who are clinically presymptomatic.[7][21]

  • Screening and Enrollment: Participants undergo monthly screening of plasma NfL levels.[19] Those with NfL levels rising to a predetermined threshold are randomized to receive this compound or a placebo.[19]

  • Intervention: this compound or placebo administered intrathecally.[19]

  • Primary Objective: To evaluate whether initiating this compound in the presymptomatic stage can delay the onset of clinically manifest ALS and/or slow the decline in function once symptoms appear.[19][22]

Neurofilament Light Chain Measurement

The measurement of NfL in clinical trials requires highly sensitive assays to accurately quantify the low concentrations present in blood.

  • Sample Types: Cerebrospinal fluid (CSF) and plasma/serum.[5][23]

  • Assay Technology: Single Molecule Array (Simoa) technology is a commonly used method due to its high sensitivity, which allows for the reliable detection of NfL in blood samples.[23] This technology has a significantly lower limit of detection compared to traditional ELISA or electrochemiluminescence assays.[23]

  • Sample Collection and Processing: Standardized procedures for sample collection, processing, and storage are critical to ensure the integrity and reliability of NfL measurements.

NfL_Biomarker_Workflow cluster_patient Patient cluster_lab Laboratory cluster_analysis Data Analysis Patient_Sample Blood/CSF Sample Collection Sample_Processing Sample Processing (Centrifugation, Aliquoting) Patient_Sample->Sample_Processing NfL_Assay NfL Measurement (e.g., Simoa) Sample_Processing->NfL_Assay Data_Acquisition Data Acquisition NfL_Assay->Data_Acquisition Data_Analysis Statistical Analysis (Comparison of NfL levels) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results (Biomarker Response) Data_Analysis->Interpretation

Workflow for NfL as a biomarker in clinical trials.

Conclusion and Future Directions

This compound's profound and consistent impact on reducing NfL levels in individuals with SOD1-ALS marks a significant advancement in the field. The use of NfL as a surrogate endpoint for accelerated approval has set a precedent for future drug development in neurodegenerative diseases.[10] The data strongly support the biological activity of this compound in mitigating the neurodegenerative process initiated by mutant SOD1.

Ongoing research, particularly the ATLAS study, will be crucial in determining the potential of this compound as a preventative therapy.[18] Further investigation into the long-term clinical outcomes following NfL reduction will continue to solidify the role of neurofilament light chain as an indispensable biomarker in the development of therapies for ALS and other neurodegenerative disorders. The relationship between the magnitude and timing of NfL reduction and the long-term clinical benefit remains a key area of future research.

References

The Discovery and Development of Tofersen: A Technical Guide for Genetic Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[1] Approximately 10% of ALS cases are familial, with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene accounting for up to 20% of these inherited forms.[2][3] These mutations confer a toxic gain-of-function to the SOD1 protein, causing it to misfold and aggregate within motor neurons.[1][3] This accumulation disrupts cellular processes, including mitochondrial function and protein degradation, leading to neuronal cell death.[1] Tofersen (Qalsody®), an antisense oligonucleotide (ASO), represents a significant advancement in the treatment of SOD1-ALS, being the first therapy to target the genetic root of this devastating disease.[2][4] This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound.

Mechanism of Action

This compound is a 20-nucleotide ASO designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene.[5][6] This targeted approach reduces the production of both wild-type and mutant SOD1 protein.[5][6][7] The oligonucleotide backbone of this compound incorporates phosphorothioate (B77711) linkages, a chemical modification that enhances its stability and protects it from degradation by nucleases, thereby prolonging its therapeutic effect.[5][6]

Administered intrathecally, this compound bypasses the blood-brain barrier to directly reach the central nervous system.[5] Once inside the target cells, this compound binds to the SOD1 mRNA through Watson-Crick base pairing.[5] This binding event creates a DNA-RNA hybrid that is recognized and cleaved by the endogenous enzyme RNase H, leading to the degradation of the SOD1 mRNA and a subsequent reduction in the synthesis of the SOD1 protein.[5][7] By lowering the levels of the toxic mutant SOD1 protein, this compound aims to slow the progression of the disease.[2]

Signaling Pathway in SOD1-ALS and this compound's Point of Intervention

Mutant SOD1 protein initiates a cascade of downstream cellular pathologies. The following diagram illustrates the key pathways involved in SOD1-ALS and the point at which this compound intervenes.

SOD1_ALS_Pathway cluster_gene Gene Expression cluster_protein Protein Synthesis & Aggregation cluster_pathology Cellular Pathology cluster_outcome Clinical Outcome cluster_intervention Therapeutic Intervention SOD1 Gene SOD1 Gene SOD1 mRNA SOD1 mRNA SOD1 Gene->SOD1 mRNA Transcription Mutant SOD1 Protein Mutant SOD1 Protein SOD1 mRNA->Mutant SOD1 Protein Translation RNase H RNase H SOD1 mRNA->RNase H Recruits Protein Aggregation Protein Aggregation Mutant SOD1 Protein->Protein Aggregation Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Aggregation->Mitochondrial Dysfunction ER Stress ER Stress Protein Aggregation->ER Stress Impaired Proteostasis Impaired Proteostasis Protein Aggregation->Impaired Proteostasis Axonal Transport Deficits Axonal Transport Deficits Protein Aggregation->Axonal Transport Deficits Motor Neuron Death Motor Neuron Death Mitochondrial Dysfunction->Motor Neuron Death ER Stress->Motor Neuron Death Impaired Proteostasis->Motor Neuron Death Axonal Transport Deficits->Motor Neuron Death This compound This compound This compound->SOD1 mRNA Binds to RNase H->SOD1 mRNA Degrades

Caption: SOD1-ALS pathogenesis and this compound's mechanism.

Preclinical Development

The preclinical evaluation of this compound was conducted in rodent models of SOD1-ALS, primarily the SOD1G93A transgenic mouse and rat models.[8][9][10] These models overexpress the human SOD1 gene with a G93A mutation, leading to a phenotype that mimics human ALS, including progressive motor neuron loss and a shortened lifespan.[9][10]

In these preclinical studies, intrathecal administration of this compound led to a significant reduction in SOD1 mRNA and protein levels in the central nervous system.[8] This reduction in the target protein was associated with a delay in disease onset, preservation of motor function, and an increase in survival in the treated animals.[8]

Clinical Development

The clinical development of this compound has progressed through Phase 1/2 and Phase 3 trials, ultimately leading to its accelerated approval by the U.S. Food and Drug Administration (FDA).[3]

Phase 1/2 Study

A Phase 1/2, randomized, placebo-controlled, ascending-dose trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with SOD1-ALS.[11][12] The study demonstrated that this compound was generally well-tolerated and resulted in a dose-dependent reduction in cerebrospinal fluid (CSF) SOD1 protein concentrations.[11] At the highest dose (100 mg), a statistically significant reduction in SOD1 protein was observed.[2]

Phase 3 VALOR Trial and Open-Label Extension

The Phase 3 VALOR trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound in a larger population of patients with SOD1-ALS.[5][13] While the trial did not meet its primary endpoint of a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) score at 28 weeks, it did show positive trends in multiple secondary and exploratory endpoints.[5][7] Notably, treatment with this compound led to a significant reduction in CSF SOD1 protein and plasma neurofilament light chain (NfL) levels, a biomarker of neuroaxonal damage.[7][14]

Data from the open-label extension (OLE) of the VALOR trial, where all participants received this compound, showed that earlier initiation of treatment was associated with a slower decline in clinical function, respiratory function, and muscle strength over 12 months.[9][15]

Experimental Protocols

Antisense Oligonucleotide Design and Selection

The development of this compound involved the screening of over 2,000 ASOs targeting the human SOD1 gene in vitro.[16] The selection process focused on identifying a potent 2'-O-methoxyethyl (2'-MOE) modified ASO that targets the 3' untranslated region (UTR) of the SOD1 mRNA.[16] The final 20-nucleotide sequence was optimized for high specificity and efficacy in mediating RNase H-dependent degradation of the target mRNA.[5][16] The inclusion of phosphorothioate linkages in the backbone enhances the ASO's resistance to nuclease degradation.[5][6]

Preclinical Animal Models

The SOD1G93A transgenic mouse model is a widely used preclinical model for ALS.[9][10][17] The generation of this model involves the microinjection of a DNA construct containing the human SOD1 gene with the G93A mutation into the pronuclei of fertilized mouse eggs.[17] Founder mice are then identified and bred to establish transgenic lines. These mice exhibit a progressive motor neuron disease phenotype, with disease onset and progression monitored through behavioral tests such as rotarod performance and grip strength.[10]

Quantification of SOD1 Protein in Cerebrospinal Fluid

Quantification of SOD1 protein in CSF is a key biomarker for assessing the target engagement of this compound. This is typically performed using mass spectrometry-based methods.[18][19] The general workflow involves:

  • Sample Collection: CSF is collected via lumbar puncture.[19]

  • Immunoprecipitation: SOD1 protein is isolated from the CSF using anti-SOD1 antibodies conjugated to magnetic beads.[18][19]

  • Digestion: The isolated SOD1 is digested into smaller peptides using enzymes such as trypsin or Glu-C.[18][19]

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of SOD1 protein present in the original sample.[18][19]

Quantification of Neurofilament Light Chain in Plasma

Plasma NfL is a sensitive biomarker of neuroaxonal injury. Its levels are commonly measured using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and SIMOA (Single Molecule Array).[8][15][20]

  • ELISA: This method involves the use of a 96-well plate coated with a capture antibody specific for NfL.[11][12][15] The sample is added to the wells, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a measurable colorimetric signal that is proportional to the amount of NfL in the sample.[11][12]

  • SIMOA: This is an ultra-sensitive digital immunoassay platform that allows for the detection of single protein molecules.[8][20][21] The assay uses paramagnetic beads coated with capture antibodies. The beads are incubated with the sample, followed by a biotinylated detection antibody and a streptavidin-β-galactosidase conjugate. The beads are then loaded into an array of femtoliter-sized wells, where the presence of a single enzyme molecule can be detected, providing a highly sensitive and quantitative measurement of NfL.[8][20][21]

Experimental Workflows

The following diagrams illustrate the general workflows for preclinical evaluation and clinical trial design for this compound.

Preclinical_Workflow cluster_model Model Generation & Characterization cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis SOD1G93A Transgene Construct SOD1G93A Transgene Construct Microinjection Microinjection SOD1G93A Transgene Construct->Microinjection Founder Mice Founder Mice Microinjection->Founder Mice Breeding & Colony Maintenance Breeding & Colony Maintenance Founder Mice->Breeding & Colony Maintenance Phenotypic Characterization Phenotypic Characterization Breeding & Colony Maintenance->Phenotypic Characterization Randomization Randomization Phenotypic Characterization->Randomization This compound Administration (Intrathecal) This compound Administration (Intrathecal) Randomization->this compound Administration (Intrathecal) Vehicle Control Vehicle Control Randomization->Vehicle Control Behavioral Testing Behavioral Testing This compound Administration (Intrathecal)->Behavioral Testing Vehicle Control->Behavioral Testing Biomarker Analysis (SOD1, NfL) Biomarker Analysis (SOD1, NfL) Behavioral Testing->Biomarker Analysis (SOD1, NfL) Survival Monitoring Survival Monitoring Biomarker Analysis (SOD1, NfL)->Survival Monitoring Statistical Analysis Statistical Analysis Survival Monitoring->Statistical Analysis

Caption: Preclinical evaluation workflow for this compound.

Clinical_Trial_Workflow cluster_recruitment Patient Recruitment & Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection (28 weeks) cluster_extension Open-Label Extension Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Randomization (2:1) Randomization (2:1) This compound (100 mg) This compound (100 mg) Primary Endpoint (ALSFRS-R) Primary Endpoint (ALSFRS-R) This compound (100 mg)->Primary Endpoint (ALSFRS-R) Placebo Placebo Placebo->Primary Endpoint (ALSFRS-R) Randomization->this compound (100 mg) Randomization->Placebo Secondary Endpoints (Biomarkers, Clinical) Secondary Endpoints (Biomarkers, Clinical) Primary Endpoint (ALSFRS-R)->Secondary Endpoints (Biomarkers, Clinical) Safety Assessments Safety Assessments Secondary Endpoints (Biomarkers, Clinical)->Safety Assessments All Participants Receive this compound All Participants Receive this compound Safety Assessments->All Participants Receive this compound Long-term Efficacy & Safety Long-term Efficacy & Safety All Participants Receive this compound->Long-term Efficacy & Safety

Caption: Phase 3 VALOR clinical trial design.

Quantitative Data Summary

Preclinical Efficacy in SOD1G93A Rodent Models
Outcome MeasureResult
SOD1 mRNA LevelsSignificant reduction in the CNS[8]
SOD1 Protein LevelsSignificant reduction in the CNS[8]
Disease OnsetDelayed[8]
Motor FunctionPreserved[8]
SurvivalIncreased[8]
Phase 1/2 Clinical Trial: Change in CSF SOD1 Concentration at Day 85
Treatment GroupChange from Baseline (%)95% Confidence Interval
Placebo-3-
This compound 20 mg-1-18 to 27
This compound 40 mg-27-40 to -5
This compound 60 mg-21-35 to 2
This compound 100 mg-36-47 to -16

Data from multiple sources[8][11]

Phase 3 VALOR Trial: Key Outcomes at 28 Weeks
Outcome MeasureThis compound GroupPlacebo GroupDifference/Ratio
Primary Endpoint
Change in ALSFRS-R Score-6.98-8.141.2 (not significant)[7]
Biomarkers
Change in CSF SOD1 (%)-29+16-[7]
Change in Plasma NfL (%)-55+1260% reduction vs. placebo[2]
VALOR Open-Label Extension: Outcomes at 52 Weeks (Early vs. Delayed Start)
Outcome MeasureEarly Start (this compound from Day 1)Delayed Start (Placebo then this compound)Difference
Change in ALSFRS-R Score-6.0-9.53.5 points[14]
Change in % Predicted SVC-9.4%-18.6%9.2 percentage points[14]
Biomarkers
Reduction in CSF SOD1 (%)33%21%-[15]
Reduction in Plasma NfL (%)51%41%-[15]

Conclusion

This compound represents a landmark achievement in the development of targeted therapies for genetic neurodegenerative diseases. Its mechanism of action, which directly addresses the underlying genetic cause of SOD1-ALS, has shown promising results in reducing key biomarkers of disease pathology and slowing clinical decline with earlier intervention. The journey of this compound from preclinical concept to an approved therapy provides a valuable roadmap for the development of future treatments for ALS and other devastating neurological disorders. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the critical data and methodologies that have underpinned the successful development of this innovative therapy.

References

Tofersen's Molecular Landscape: An In-depth Examination of Targets Beyond SOD1 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular targets of Tofersen, an antisense oligonucleotide (ASO) therapy for superoxide (B77818) dismutase 1 (SOD1)-associated amyotrophic lateral sclerosis (ALS). While this compound's primary mechanism involves the targeted degradation of SOD1 mRNA, emerging evidence from recent proteomics studies reveals a broader spectrum of molecular effects. This document delves into these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.

Primary Mechanism of Action: Targeting SOD1 mRNA

This compound is an ASO designed to bind to the messenger RNA (mRNA) of the SOD1 gene. This binding event triggers the action of RNase H, an endogenous enzyme that selectively degrades the RNA strand of an RNA/DNA hybrid.[1][2][3] This process effectively reduces the translation of SOD1 mRNA into the toxic mutant SOD1 protein, which is a key driver of motor neuron degeneration in SOD1-ALS.[3][4]

Beyond SOD1: Unveiling Off-Target Molecular Changes

A pivotal study utilizing a highly sensitive nucleic acid-linked immuno-sandwich assay (NULISA™) on cerebrospinal fluid (CSF) and serum samples from SOD1-ALS patients treated with this compound has identified significant changes in a panel of 120 neural, glial, and inflammatory markers.[5][6] These findings point to a complex, time-dependent differential response to the therapy, extending beyond the intended SOD1 knockdown.[7]

Downregulated Proteins

Treatment with this compound has been associated with a reduction in the levels of several proteins implicated in neuronal function and neurodegeneration.

Table 1: Downregulated Proteins Following this compound Treatment

ProteinFunctionFold Change (Timepoint)p-value
Neuropentraxin 1 (NPTX1) Synaptic plasticity, neuronal remodelingData not availableData not available
Neuropentraxin 2 (NPTX2) Synaptic function and plasticityData not availableData not available
Neuropentraxin Receptor (NPTXR) Neuronal signalingData not availableData not available
Neuropeptide Y (NPY) Neurotransmission, neuroprotectionData not availableData not available
Ubiquitin C-terminal Hydrolase L1 (UCHL1) Protein degradation, ubiquitin homeostasisData not availableData not available
Amyloid-beta 1-42 (Aβ1-42) Component of amyloid plaquesData not availableData not available

Quantitative data on fold changes and p-values were not explicitly available in the reviewed literature and are noted as "Data not available." The referenced studies describe these changes as statistically significant reductions.

Upregulated Inflammatory Markers

Conversely, the proteomics study revealed a significant increase in several inflammatory markers in the CSF of patients after 12 months of this compound treatment.[5] This finding is consistent with observations of CSF pleocytosis and intrathecal immunoglobulin production in some patients receiving ASO therapies.[8]

Table 2: Upregulated Inflammatory Markers Following this compound Treatment

Protein/MarkerFunctionFold Change (Timepoint)p-value
Interleukins (specific ILs not detailed) Cytokines in immune responseData not availableData not available
Tumor Necrosis Factor (TNF) Pro-inflammatory cytokineData not availableData not available
Glial Fibrillary Acidic Protein (GFAP) Marker of astrogliosisData not availableData not available
SerpinA1 Serine protease inhibitor, acute phase proteinMR = 1.12 (12 months vs. baseline)< 0.0001
Chitinase-3-like-1 (CHI3L1) Inflammation, tissue remodelingMR = 1.039 (12 months vs. baseline)0.001

MR: Mean Ratio. Quantitative data on fold changes and p-values for interleukins, TNF, and GFAP were not explicitly available in the reviewed literature and are noted as "Data not available."

Experimental Protocols

Targeted Proteomics with NULISA™ Assay

The identification of this compound's off-target protein effects was primarily achieved through a targeted proteomics study employing the NUcleic acid Linked Immuno-Sandwich Assay (NULISA™).

  • Assay Principle: The NULISA platform utilizes a pair of antibodies that bind to a target protein. Each antibody is conjugated to a unique DNA barcode. When the antibodies bind to the target protein, the DNA barcodes are brought into close proximity and are ligated to form a new, unique DNA reporter molecule. This reporter molecule is then amplified and quantified using next-generation sequencing (NGS), providing a highly sensitive and specific measurement of the target protein.[9][10]

  • Panel: The study utilized the NULISAseq™ CNS Disease Panel 120, which is designed to quantify 120 proteins associated with neurodegenerative diseases, including markers for amyloid and tau pathologies, synaptic function, neurodegeneration, and inflammation.[9][11]

  • Sample Collection and Preparation: Cerebrospinal fluid (CSF) and serum samples were collected from SOD1-ALS patients at baseline and at various time points following this compound treatment.[5] Samples were processed according to the NULISA protocol, which typically involves thawing on ice and centrifugation to remove particulates before incubation with the antibody cocktail.[12]

  • Data Analysis: Raw sequencing reads are normalized to internal controls to account for well-to-well and plate-to-plate variation. The normalized data is then log2-transformed to generate NULISA Protein Quantification (NPQ) values, which are used for statistical analysis.[10]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the known primary mechanism of this compound and the potential signaling pathways affected by its off-target molecular changes.

Tofersen_Primary_Mechanism This compound This compound (ASO) SOD1_mRNA SOD1 mRNA This compound->SOD1_mRNA Binds to RNase_H RNase H SOD1_mRNA->RNase_H Recruits SOD1_Protein Mutant SOD1 Protein SOD1_mRNA->SOD1_Protein Translation (inhibited) Degradation Degradation of SOD1 mRNA RNase_H->Degradation Mediates Toxicity Neuronal Toxicity SOD1_Protein->Toxicity

This compound's primary mechanism of action.

Tofersen_Off_Target_Effects cluster_this compound This compound Treatment cluster_Downregulated Downregulated Proteins cluster_Upregulated Upregulated Inflammatory Markers cluster_Pathways Affected Cellular Pathways This compound This compound NPTX Neuropentraxins (NPTX1, NPTX2, NPTXR) This compound->NPTX Reduces NPY Neuropeptide Y (NPY) This compound->NPY Reduces UCHL1 UCHL1 This compound->UCHL1 Reduces Abeta Amyloid-beta 1-42 This compound->Abeta Reduces Inflammatory Inflammatory Markers (ILs, TNF, GFAP, SerpinA1, CHI3L1) This compound->Inflammatory Increases Synaptic_Plasticity Synaptic Plasticity & Function NPTX->Synaptic_Plasticity Neuroprotection Neuroprotection NPY->Neuroprotection Protein_Degradation Protein Degradation UCHL1->Protein_Degradation Amyloid_Pathway Amyloid Pathway Abeta->Amyloid_Pathway Neuroinflammation Neuroinflammation Inflammatory->Neuroinflammation

Overview of this compound's off-target effects.

Experimental_Workflow start Patient Samples (CSF & Serum) nulisa NULISA™ Assay (CNS Disease Panel 120) start->nulisa ngs Next-Generation Sequencing (NGS) nulisa->ngs data_analysis Data Analysis (Normalization & NPQ Calculation) ngs->data_analysis results Identification of Altered Proteins data_analysis->results

Workflow for identifying off-target effects.

Discussion and Future Directions

The discovery of this compound's influence on a range of molecular targets beyond SOD1 mRNA opens new avenues for understanding its therapeutic effects and potential side effects. The downregulation of proteins involved in synaptic function and protein degradation, such as neuropentraxins and UCHL1, may contribute to the observed clinical outcomes. The reduction in Aβ1-42 is also of interest, given the known interaction between SOD1 and amyloid pathology.[13]

The observed increase in inflammatory markers warrants further investigation. While it may represent a reactive immune response to the ASO therapy, the long-term consequences of this neuroinflammation are not yet fully understood.[13] It is crucial to determine whether these off-target effects are a direct result of this compound binding to other mRNAs or downstream consequences of reducing SOD1 levels. Future research, including transcriptomic analyses and in vitro binding assays, will be essential to elucidate the precise mechanisms underlying these molecular changes. A deeper understanding of this compound's complete molecular target profile will be invaluable for optimizing its therapeutic use and for the development of future ASO-based therapies for neurodegenerative diseases.

References

Investigating the pharmacodynamics of intrathecal Tofersen delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics of Intrathecal Tofersen Delivery

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, an antisense oligonucleotide (ASO) therapy, when delivered intrathecally for the treatment of amyotrophic lateral sclerosis (ALS) in patients with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.

Introduction to this compound and its Target

This compound (formerly known as BIIB067 or IONIS-SOD1Rx) is a 20-base ASO designed to target the messenger RNA (mRNA) of the SOD1 gene.[1] Mutations in the SOD1 gene are a known cause of familial ALS, accounting for about 10-20% of cases, and are also found in 1-2% of sporadic ALS cases.[2] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons and astrocytes.[2][3] This accumulation contributes to cellular dysfunction, neurodegeneration, and the progressive muscle weakness characteristic of ALS.[3] this compound is administered intrathecally to bypass the blood-brain barrier and directly target the central nervous system (CNS).[3][4]

Mechanism of Action

This compound is engineered to bind with high specificity to the SOD1 mRNA.[4][5] This binding event creates a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme Ribonuclease H (RNase H).[4][5] RNase H then mediates the degradation of the SOD1 mRNA, effectively preventing its translation into the SOD1 protein.[4][6] By reducing the synthesis of both mutant and wild-type SOD1 protein, this compound aims to mitigate the toxic effects of the mutant protein and slow the progression of the disease.[4][5]

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNaseH RNase H SOD1_mRNA->RNaseH Forms DNA-RNA hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA RNaseH->SOD1_mRNA Degrades mRNA Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation & Neurotoxicity Toxic_SOD1->Aggregation

Caption: this compound's mechanism of action in reducing toxic SOD1 protein. (Within 100 characters)

Pharmacodynamic Effects: Quantitative Data

Clinical trials have demonstrated this compound's ability to engage its target and modulate key biomarkers of disease. The primary pharmacodynamic effects observed are a reduction in SOD1 protein concentration in the cerebrospinal fluid (CSF) and a decrease in neurofilament light chain (NfL) levels in both CSF and plasma.[7][8]

Intrathecal administration of this compound leads to a dose-dependent reduction in the concentration of SOD1 protein in the CSF.

Phase 1/2 Clinical Trial (12 weeks) [9][10]
This compound Dose Placebo 20 mg 40 mg 60 mg
Number of Participants 121099
Baseline Geometric Mean SOD1 (ng/mL) 84.679.9140.9102.5
Mean Change from Baseline (%) -3%-1%-27%-21%
Difference vs. Placebo (percentage points) -2-25-19
VALOR Phase 3 Clinical Trial (28 weeks) [7][11]
Treatment Group Mean Reduction in CSF SOD1 (%)
This compound (100 mg) 35%
Placebo -

NfL is a biomarker of neuroaxonal damage, and its reduction suggests a slowing of the neurodegenerative process.[12] this compound treatment has been shown to significantly decrease NfL levels.

Biomarker Response to this compound (100 mg) [2][13]
Biomarker Mean Reduction and Timeframe
CSF NfL -66% (range -52% to -86%) over a mean of 6.5 months
Plasma/Serum NfL 50% by 12-16 weeks[2]
-62% (range -36% to -84%) over a mean of 6.5 months[13]

The FDA's accelerated approval of this compound was notably based on the reduction in plasma NfL as a surrogate endpoint reasonably likely to predict clinical benefit.[6][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are generalized protocols based on the clinical trials of this compound.

This compound is administered intrathecally via lumbar puncture.[3]

Start Initiation of Treatment Dose1 Loading Dose 1 (Day 1) Start->Dose1 Dose2 Loading Dose 2 (Day 15) Dose1->Dose2 14 days Dose3 Loading Dose 3 (Day 29) Dose2->Dose3 14 days Maintenance Maintenance Doses (Every 28 days) Dose3->Maintenance 28 days End Continued Treatment Maintenance->End

Caption: this compound intrathecal dosing schedule. (Within 100 characters)
  • Procedure : A physician inserts a thin needle into the subarachnoid space of the lumbar spine to inject the drug directly into the CSF.[3]

  • Dosage Regimen : The typical regimen involves a series of three loading doses followed by monthly maintenance doses.[2][15]

    • Loading doses are administered on Day 1, Day 15, and Day 29.[16]

    • Maintenance doses are administered every 28 days thereafter.[15]

  • CSF Withdrawal : It is often recommended to withdraw a small volume of CSF (e.g., 10 mL) before administering this compound to prevent increases in intracranial pressure.[3]

The concentration of SOD1 protein in CSF is a key pharmacodynamic endpoint.

  • Sample Collection : CSF is collected via lumbar puncture at baseline and at specified time points throughout the treatment period.

  • Assay Method : An enzyme-linked immunosorbent assay (ELISA) is a common method for the quantitative measurement of SOD1 protein in biological samples.

    • Plate Preparation : A microplate is pre-coated with a capture antibody specific for human SOD1.

    • Sample Incubation : CSF samples and standards are added to the wells and incubated. SOD1 protein present in the sample binds to the capture antibody.

    • Detection : A detection antibody, also specific for SOD1 and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • Substrate Addition : A substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • Measurement : The intensity of the color is measured using a microplate reader, and the concentration of SOD1 is determined by comparison to a standard curve.

NfL levels are measured in both CSF and plasma/serum.

  • Sample Collection : CSF and blood samples are collected at baseline and various time points. Blood is processed to obtain plasma or serum.

  • Assay Method : Ultrasensitive single-molecule array (Simoa) technology is frequently used for the precise quantification of NfL, which is present at low concentrations, particularly in blood.

    • Bead Conjugation : Paramagnetic beads are coated with a capture antibody specific for NfL.

    • Sample Incubation : The sample is incubated with the beads, allowing NfL to bind.

    • Detection : A biotinylated detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.

    • Single-Molecule Isolation : The beads are washed and loaded into a Simoa disc containing thousands of microwells, designed to isolate individual beads.

    • Signal Generation : A fluorogenic substrate is added. In wells containing an immunocomplex, the enzyme converts the substrate into a fluorescent product.

    • Detection : An imager counts the active (fluorescent) and inactive wells. The concentration of NfL is calculated based on the proportion of active wells.

Conclusion

The pharmacodynamics of intrathecal this compound are characterized by a clear mechanism of action, leading to the degradation of SOD1 mRNA and a subsequent reduction in SOD1 protein synthesis. This target engagement is robustly demonstrated by significant, dose-dependent reductions in CSF SOD1 concentrations. Furthermore, the downstream effect on neuroaxonal injury is evidenced by a marked decrease in NfL levels in both CSF and plasma, a biomarker that has been accepted as a surrogate endpoint for clinical benefit in SOD1-ALS. These findings underscore the potential of this compound as a disease-modifying therapy for this genetic form of ALS.

References

The Journey of Tofersen into the Central Nervous System: A Technical Overview of Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofersen, an antisense oligonucleotide (ASO) therapeutic, has emerged as a targeted treatment for amyotrophic lateral sclerosis (ALS) in patients with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. Its efficacy hinges on its ability to enter the central nervous system (CNS), engage with its target messenger RNA (mRNA), and elicit a reduction in the synthesis of the toxic SOD1 protein. This technical guide provides an in-depth exploration of the cellular uptake and distribution of this compound within the CNS, summarizing key quantitative data and experimental methodologies from preclinical and clinical studies.

Administration and CNS Bioavailability

Due to the blood-brain barrier, which restricts the passage of large molecules like ASOs, this compound is administered directly into the CNS via intrathecal injection through a lumbar puncture.[1][2][3] This method of delivery ensures that this compound can effectively bypass this barrier and achieve therapeutic concentrations within the cerebrospinal fluid (CSF), the fluid surrounding the brain and spinal cord.[3][4]

CNS Distribution: From CSF to Target Tissues

Following intrathecal administration, this compound distributes throughout the CNS, facilitated by the natural circulation of the CSF.[4] Preclinical studies in nonhuman primates and a first-in-human imaging trial using radiolabeled this compound have provided direct evidence of its widespread distribution.

A study utilizing single-photon emission computed tomography/computed tomography (SPECT/CT) with [99mTc]Tc-MAG3-tofersen, a radiolabeled proxy for this compound, demonstrated consistent distribution throughout the spinal cord and brain in rats, nonhuman primates, and healthy human volunteers.[5][6][7] In humans, brain uptake of the tracer was observed to increase during the first four hours after injection.[5][6] At 24 hours post-injection, radiolabeled this compound was detected in all evaluated brain and spinal regions.[7]

While these studies confirm broad distribution, they also highlight kinetic differences between species. For instance, clearance of the tracer from the spine continued to decrease in humans over the study period, whereas it plateaued in rodents and nonhuman primates after six hours.[5][6]

Cellular Uptake: Entering the Target Cells

The cellular uptake of ASOs like this compound is a complex process, primarily mediated by endocytosis after binding to cell surface proteins.[8] While the specific receptors for this compound have not been fully elucidated, it is understood that once inside the cell, it is released from endocytic vesicles into the cytoplasm and nucleus where it can bind to its target SOD1 mRNA.[8] The primary target cells for this compound in the context of ALS are motor neurons and astrocytes, which are known to be affected by the toxic mutant SOD1 protein.[1][2]

Quantitative Insights into this compound Distribution and Target Engagement

Clinical trials have provided valuable quantitative data on this compound concentrations and its pharmacodynamic effects in the CSF of patients with SOD1-ALS.

This compound Concentration and SOD1 Reduction in Cerebrospinal Fluid

A Phase 1/2 ascending-dose trial demonstrated a dose-dependent reduction in CSF SOD1 protein concentrations.[9][10][11] The most significant reduction was observed at the highest dose.

Dose GroupMean Change from Baseline in CSF SOD1 Concentration (Day 85)
20 mg+2 percentage points
40 mg-25 percentage points
60 mg-19 percentage points
100 mg-33 percentage points

Data from a Phase 1-2 ascending-dose trial in adults with SOD1-ALS.[11]

The Phase 3 VALOR trial further substantiated these findings, showing that this compound treatment led to a significant reduction in CSF SOD1 concentrations compared to placebo.[12][13]

Impact on Neurofilament Light Chain

This compound has also been shown to reduce the levels of neurofilament light chain (NfL) in the CSF and plasma.[2][12] NfL is a biomarker of neuronal damage, and its reduction suggests a potential neuroprotective effect of this compound.[2] In the VALOR study, this compound significantly lowered plasma NfL concentrations over 28 weeks.[12]

Experimental Methodologies

The following sections detail the key experimental protocols employed in the studies cited.

Intrathecal Administration
  • Procedure: this compound is administered via a lumbar puncture, where a needle is inserted into the spinal canal in the lower back to deliver the drug directly into the CSF.[1][2]

  • Dosage Regimen: Clinical trials have utilized various dosing schedules, often involving a series of loading doses followed by monthly maintenance doses.[2] For example, the Phase 1/2 trial administered five doses over 12 weeks.[11]

Quantification of this compound and Biomarkers in CSF
  • Sample Collection: CSF samples are typically collected via lumbar puncture at specified time points throughout the clinical trial.[11]

  • Analytical Methods: The concentration of this compound in the CSF is determined using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The concentrations of SOD1 protein and neurofilament light chains are typically measured using immunoassays like ELISA.

CNS Biodistribution Imaging
  • Radiolabeling of this compound: To visualize its distribution, this compound was conjugated to a MAG3 moiety, which chelates the radioisotope Technetium-99m ([99mTc]) to create [99mTc]Tc-MAG3-tofersen.[6][7]

  • Imaging Technique: Single-photon emission computed tomography/computed tomography (SPECT/CT) was used to image the distribution of the radiolabeled this compound in the CNS of rodents, nonhuman primates, and humans at various time points after intrathecal injection.[5][6][7]

  • Image Analysis: Regions of interest (ROIs) are drawn on the SPECT/CT images corresponding to different anatomical areas of the brain and spinal cord to quantify the amount of radioactivity and, by extension, the concentration of this compound in those regions over time.[14]

Visualizing the Pathway and Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of this compound and the experimental workflow for assessing its biodistribution.

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Tofersen_mRNA_complex This compound-mRNA Complex SOD1_mRNA->Tofersen_mRNA_complex Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H1 RNase H1 Tofersen_mRNA_complex->RNase_H1 Recruitment Degraded_mRNA Degraded mRNA RNase_H1->Degraded_mRNA Cleavage Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 This compound This compound (ASO) This compound->Tofersen_mRNA_complex

Caption: Mechanism of action of this compound in reducing toxic SOD1 protein synthesis.

Tofersen_Biodistribution_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Analysis Tofersen_labeling Radiolabeling of this compound ([99mTc]Tc-MAG3-Tofersen) Intrathecal_Injection Intrathecal Injection (Lumbar Puncture) Tofersen_labeling->Intrathecal_Injection SPECT_CT SPECT/CT Imaging (Multiple Time Points) Intrathecal_Injection->SPECT_CT ROI_Analysis Region of Interest (ROI) Analysis on Brain and Spinal Cord SPECT_CT->ROI_Analysis Pharmacokinetics Pharmacokinetic Modeling ROI_Analysis->Pharmacokinetics

Caption: Experimental workflow for assessing the biodistribution of this compound in the CNS.

References

Tofersen's Potential Beyond SOD1-ALS: A Technical Guide to a Targeted Genetic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofersen, an antisense oligonucleotide (ASO), has received accelerated FDA approval for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] This approval marks a significant milestone in genetic medicine for neurodegenerative diseases. This compound is engineered to bind to SOD1 messenger RNA (mRNA), promoting its degradation and thereby reducing the synthesis of toxic mutant SOD1 protein.[3][4] This mechanism, centered on mitigating a specific "gain-of-toxic-function," provides a strong rationale for investigating its applicability to other diseases where mutant SOD1 protein is a primary driver. This technical guide synthesizes the core data from pivotal clinical trials, details key experimental methodologies, and explores the theoretical application of this compound to other potential SOD1-mediated pathologies.

Core Mechanism of this compound Action

Mutations in the SOD1 gene are a cause of familial ALS, accounting for 10-20% of familial cases and 1-2% of sporadic cases.[1] These mutations are believed to confer a toxic gain-of-function, causing the SOD1 protein to misfold and aggregate within motor neurons and astrocytes.[1] These aggregates can disrupt normal cellular processes, leading to neuronal damage and the progressive neurodegeneration characteristic of ALS.[1][3]

This compound is a synthetic, single-stranded string of nucleotides designed to be complementary to the SOD1 mRNA sequence.[3][4] Administered intrathecally to bypass the blood-brain barrier, it enters the central nervous system.[2][4] Within the cells, this compound binds to SOD1 mRNA, creating an RNA-DNA hybrid duplex. This duplex is recognized and cleaved by RNase H, a naturally occurring cellular enzyme.[3][4] The degradation of the mRNA prevents its translation into the toxic SOD1 protein, thereby reducing the root cause of cellular toxicity in SOD1-mediated disease.[3][5]

Tofersen_Mechanism cluster_gene Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene Transcription Transcription SOD1_Gene->Transcription SOD1_mRNA SOD1 mRNA Transcription->SOD1_mRNA Ribosome Ribosome SOD1_mRNA->Ribosome Binding SOD1_mRNA->Binding Translation Translation Ribosome->Translation Mutant_Protein Mutant SOD1 Protein Translation->Mutant_Protein Aggregation Aggregation & Toxic Gain-of-Function Mutant_Protein->Aggregation Cell_Death Neuronal Cell Death Aggregation->Cell_Death This compound This compound (ASO) This compound->Binding RNaseH RNase H1 Recruitment Binding->RNaseH Degradation mRNA Degradation RNaseH->Degradation Degradation->SOD1_mRNA Prevents Translation

Caption: this compound's RNase H-mediated mechanism of action.

Quantitative Outcomes from Clinical Trials in SOD1-ALS

The primary evidence for this compound's efficacy comes from the Phase 3 VALOR trial and its open-label extension (OLE).[6][7] While the 28-week randomized portion of VALOR did not meet its primary clinical endpoint, significant and robust changes were observed in key biomarkers.[7][8] Longer-term data from the OLE showed that earlier initiation of this compound slowed the decline in clinical function, respiratory function, and strength.[6]

Table 1: Key Biomarker Changes with this compound Treatment

Biomarker Timepoint This compound Group Change Placebo Group Change Note
CSF Total SOD1 Protein 28 Weeks ~33-38% reduction ~2-3% reduction Direct measure of target engagement.[6][9]
Plasma Neurofilament Light (NfL) 28 Weeks ~51% reduction ~12% increase NfL is a key marker of axonal injury.[6][7]

| CSF Phosphorylated Neurofilament Heavy (pNfH) | 28 Weeks | Robust reduction | No significant change | pNfH is another marker of neurodegeneration.[7][8] |

Table 2: Clinical Outcomes from VALOR & Open-Label Extension (12-Month Data) | Endpoint | Measure | Difference Favoring Early Start | Confidence Interval (95%) | |---|---|---|---| | Clinical Function | ALSFRS-R Score | 3.5 points | 0.4, 6.7 |[6] | | Respiratory Function | Slow Vital Capacity (% predicted) | 9.2 percentage points | 1.7, 16.6 |[6] | | Muscle Strength | Handheld Dynamometry (HHD) Score | 0.28 points | 0.05, 0.52 |[6] |

Key Experimental Protocols

The methodologies used in this compound trials are foundational for assessing its effects and can be adapted for future studies in other potential indications.

Protocol 1: Drug Administration

  • Agent: this compound (100 mg)

  • Route of Administration: Intrathecal injection via lumbar puncture.[2][4] This route is necessary for ASOs to bypass the blood-brain barrier and reach the central nervous system.[2]

  • Dosing Schedule: The VALOR trial utilized an initial loading phase consisting of three doses approximately two weeks apart, followed by maintenance doses every four weeks.[7]

  • Procedure: Prior to injection, it is recommended to withdraw approximately 10 mL of cerebrospinal fluid (CSF) to minimize pressure changes.[2]

Protocol 2: Biomarker Quantification in CSF and Plasma

  • Neurofilament Light Chain (NfL): NfL is a well-established biomarker for neuroaxonal injury.[10] Its concentration in CSF and plasma can be reliably quantified using high-sensitivity immunoassays, such as the Single Molecule Array (Simoa) platform.[10] Samples are collected, centrifuged, aliquoted, and stored at -80°C until analysis.[11]

  • SOD1 Protein: CSF SOD1 protein levels are measured to confirm target engagement. This is typically done using an electrochemiluminescence enzyme-linked immunosorbent assay (ELISA).[11] A newer method involves immunocapture followed by direct enzymatic activity analysis, which may offer a more reliable measure of functional protein, especially for mutant variants.[12]

Protocol 3: Clinical Function Assessment

  • Instrument: The Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R).

  • Purpose: This is a validated, 12-item questionnaire that assesses a patient's ability to perform activities of daily living. It covers bulbar function, fine motor skills, gross motor skills, and respiratory function.

  • Scoring: Scores range from 48 (normal function) to 0 (severe disability). The rate of decline in the ALSFRS-R score is a primary endpoint in ALS clinical trials.[6][8]

Potential Application in Other SOD1-Mediated Diseases

The success of this compound is predicated on the "gain-of-toxic-function" hypothesis of mutant SOD1.[13] Therefore, any disease where this mechanism is the primary pathogenic driver is a rational target for this compound or a similar ASO therapy.

Known vs. Theoretical SOD1-Mediated Diseases:

  • SOD1-ALS: This is the only condition for which this compound is currently indicated.[1]

  • Other Neurodegenerative Diseases: While SOD1 mutations are overwhelmingly linked to an ALS phenotype, the accumulation of misfolded wild-type SOD1 has been observed in sporadic ALS cases, suggesting a potential common pathway.[14] However, targeting wild-type SOD1 would require a different therapeutic strategy and careful consideration of the protein's normal protective functions.[13][15]

  • Infantile-Onset Motor Neuron Disease: A rare, distinct syndrome has been identified in patients with homozygous loss-of-function mutations in SOD1.[13] This condition would not be a candidate for this compound, as the pathology stems from the absence of functional SOD1, not a toxic gain-of-function.[13]

The critical determinant for this compound's application is the presence of a SOD1 mutation that leads to a toxic gain-of-function. The therapeutic rationale does not currently extend to diseases caused by SOD1 loss-of-function or those where SOD1 aggregation is a secondary, rather than primary, feature.

Logical Workflow for Future Investigations

Investigating this compound's potential in a novel, putative SOD1-mediated disease would follow a structured preclinical and clinical development path.

Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Market Model 1. Disease Model (e.g., SOD1G93A rodent) Screening 2. In Vitro ASO Screening (Patient-derived cells) Model->Screening Efficacy 3. In Vivo Efficacy & Toxicology (Dose-ranging, survival) Screening->Efficacy Phase1 Phase I (Safety, PK/PD, Biomarkers) Efficacy->Phase1 IND Submission Phase2 Phase II (Dose Finding, Efficacy Signal) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trial) Phase2->Phase3 Review Regulatory Submission & Review Phase3->Review Approval Approval Review->Approval PostMarket Phase IV / Post-Market Surveillance Approval->PostMarket

Caption: Drug development workflow for a novel indication.

Preclinical studies in animal models, such as SOD1G93A rodents, have been crucial for demonstrating this compound's ability to reduce SOD1 mRNA and protein, delay disease onset, and increase survival.[8] Any new therapeutic application would require similar robust preclinical validation before proceeding to human trials.[16]

Conclusion

This compound represents a paradigm of precision medicine, directly targeting the genetic root of a devastating neurodegenerative disease. Its mechanism of action is specific to reducing the production of SOD1 protein. While its current application is confined to SOD1-ALS, the underlying principle holds immense potential. Future research should focus on identifying other pathologies unequivocally driven by a SOD1 gain-of-toxic-function. Such efforts, guided by the rigorous experimental and clinical frameworks established during this compound's development, could expand the therapeutic reach of this important class of drugs.

References

The Genetic Nexus of SOD1-ALS: A Technical Guide to Tofersen's Targeted RNA Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the genetic underpinnings of Amyotrophic Lateral Sclerosis (ALS) associated with mutations in the Superoxide (B77818) Dismutase 1 (SOD1) gene. It further details the mechanism of action, clinical trial data, and key experimental protocols related to Tofersen, a targeted antisense oligonucleotide therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases and nucleic acid therapeutics.

The Genetic Basis of SOD1-Mediated ALS

Mutations in the SOD1 gene represent the first identified genetic cause of ALS and account for approximately 20% of familial cases and 1-2% of sporadic cases.[1][2] The SOD1 protein is a crucial antioxidant enzyme, but over 150 pathogenic mutations have been identified that lead to a toxic gain-of-function, rather than a loss of enzymatic activity.[1][3]

Structure and Function of the Wild-Type SOD1 Protein

The functional human SOD1 is a 32-kDa homodimeric metalloenzyme.[4][5] Each of the two identical 153-amino acid subunits forms a stable β-barrel structure, stabilized by an intramolecular disulfide bond between cysteine residues 57 and 146.[4][5] Each subunit binds one copper (Cu) and one zinc (Zn) ion, which are essential for its catalytic activity: the disproportionation of superoxide radicals into molecular oxygen and hydrogen peroxide.[4][6]

Pathogenic Mutations and the Toxic Gain-of-Function

ALS-associated mutations in SOD1 are predominantly missense mutations that occur throughout the protein's structure.[3][7] These mutations are believed to destabilize the protein, making it prone to misfolding and aggregation within motor neurons and astrocytes.[1][8] This toxic gain-of-function is the central pathogenic mechanism. The misfolded SOD1 protein forms aggregates that can lead to a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and impaired axonal transport, ultimately culminating in motor neuron death.[2][9] The most common and aggressive mutation in North America is the A4V variant, which involves the change of an alanine (B10760859) to a valine at the fourth amino acid position.[1][10]

Signaling Pathways in SOD1 Toxicity

The toxicity of mutant SOD1 (mSOD1) involves multiple interconnected cellular pathways. The accumulation of misfolded mSOD1 protein aggregates triggers mitochondrial swelling and oxidative stress. This leads to the activation of pro-apoptotic pathways involving molecules like BAX and CASP3, contributing directly to neurodegeneration.[11] The entire process represents a complex network of protein interactions that disrupt cellular homeostasis and lead to the progressive loss of motor neurons characteristic of ALS.[12][11]

SOD1_Toxicity_Pathway cluster_gene Genetic Level cluster_protein Protein Level cluster_cellular Cellular Impact SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Aberrant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Misfolded_SOD1 Misfolded Mutant SOD1 Protein SOD1_mRNA->Misfolded_SOD1 Translation Aggregates Protein Aggregates Misfolded_SOD1->Aggregates Aggregation Mitochondrial_Dysfunction Mitochondrial Dysfunction Aggregates->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Aggregates->Oxidative_Stress Apoptosis Apoptotic Pathway Activation Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Neuron_Death Motor Neuron Degeneration Apoptosis->Neuron_Death Tofersen_MOA cluster_drug Therapeutic Intervention cluster_cellular_process Cellular Mechanism cluster_outcome Therapeutic Outcome This compound This compound (ASO) Hybrid This compound/mRNA Hybrid Duplex This compound->Hybrid Binds to SOD1_mRNA SOD1 mRNA SOD1_mRNA->Hybrid Degradation mRNA Degradation Hybrid->Degradation Cleaved by RNaseH RNase H RNaseH->Degradation Reduced_Protein Reduced SOD1 Protein Synthesis Degradation->Reduced_Protein Reduced_Toxicity Alleviation of Cellular Toxicity Reduced_Protein->Reduced_Toxicity ASO_Workflow A 1. ASO Design & Synthesis (Targeting SOD1 mRNA) B 2. In Vitro Screening (e.g., Patient-derived fibroblasts, neuronal cell lines) A->B C 3. Target Knockdown Analysis (qPCR for mRNA, Western Blot/ELISA for protein) B->C Assess efficacy D 4. In Vivo Testing (e.g., SOD1-G93A transgenic mouse model) C->D Select lead candidates E 5. Outcome & Biomarker Analysis (Survival, motor function, SOD1 & NfL levels) D->E G 7. Clinical Trial Initiation E->G Demonstrate proof-of-concept F 6. Toxicology & Safety Studies F->G

References

The Toxic Cascade: An In-depth Technical Guide to the Gain-of-Function Mechanisms of Mutant SOD1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the gene encoding copper-zinc superoxide (B77818) dismutase 1 (SOD1) are a primary cause of familial amyotrophic lateral sclerosis (fALS), accounting for approximately 20% of cases.[1][2] The prevailing scientific consensus is that these mutations do not cause disease through a loss of the enzyme's normal function, but rather through a toxic gain-of-function.[2][3][4][5] This guide provides a comprehensive technical overview of the core mechanisms underlying mutant SOD1 toxicity, focusing on protein misfolding and aggregation, mitochondrial dysfunction, endoplasmic reticulum stress, and neuroinflammation. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.

The Genesis of Toxicity: Misfolding and Aggregation of Mutant SOD1

The journey towards cellular demise in SOD1-linked ALS begins with the misfolding of the mutant SOD1 protein. While wild-type SOD1 is a stable homodimer, ALS-associated mutations often destabilize the protein structure, leading to its dissociation into monomers.[6] These monomers are prone to misfolding and subsequent aggregation into soluble oligomers and larger, insoluble inclusions, which are a pathological hallmark of SOD1-ALS.[6][7] Interestingly, evidence suggests that the soluble, misfolded forms of mutant SOD1 may be the primary toxic species, rather than the large, insoluble aggregates which could even be a protective cellular response.[8]

Quantitative Analysis of Mutant SOD1 Aggregation and Toxicity

The propensity to aggregate and the resulting cytotoxicity vary between different SOD1 mutations. The following table summarizes data from studies on NSC-34 motor neuron-like cells expressing various SOD1 mutants.

SOD1 MutantRelative Aggregation Propensity (vs. WT)Corresponding Cell Viability (% of WT)Reference
Wild-Type (WT)Low100%[6]
G37RHighSignificantly Reduced[6]
G93AHighSignificantly Reduced[6][8]
V148GHighSignificantly Reduced[6]
H46RIntermediateIntermediate Reduction[6]
D90ALowNo Significant Difference[6]
A4VHighSignificantly Reduced[8]
G93CLowNo Significant Difference[8]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for SOD1 Aggregation

This in vitro assay is widely used to monitor the formation of amyloid-like fibrillar aggregates of SOD1.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Methodology:

  • Protein Preparation: Purified recombinant SOD1 variants are demetallated to increase their propensity to aggregate.[9]

  • Reaction Setup: De-metallated SOD1 (e.g., 30-40 µM) is incubated in a suitable buffer (e.g., 1x PBS, pH 7.4 or 10 mM potassium phosphate, pH 7.4) in a 96-well plate.[6][9]

  • Aggregation Induction: Aggregation is induced by adding reagents that promote unfolding and disulfide bond reduction, such as 20 mM Dithiothreitol (DTT) and 5 mM EDTA, or 50 mM Tris(2-carboxyethyl)phosphine (TCEP).[6][9] Continuous shaking (e.g., 300 rpm double-orbital shaking) at 37°C is applied to promote fibril formation.[6]

  • Signal Detection: ThT (e.g., 10-40 µM) is included in the reaction mixture.[6][9] ThT fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

  • Data Analysis: The increase in ThT fluorescence over time is plotted to generate aggregation curves, allowing for the comparison of aggregation kinetics between different SOD1 variants.

The Powerhouse Under Siege: Mitochondrial Dysfunction

Mitochondria are central to the pathogenesis of SOD1-ALS.[10] Mutant SOD1 protein has been found to localize to the mitochondrial intermembrane space (IMS), the outer mitochondrial membrane, and the mitochondrial matrix.[1][10][11] This mislocalization has profound consequences for mitochondrial function.

Mechanisms of Mitochondrial Toxicity
  • Impaired Bioenergetics: Mutant SOD1 can interact with and inhibit components of the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[11]

  • Disrupted Mitochondrial Dynamics: The presence of mutant SOD1 in the IMS is sufficient to cause defects in mitochondrial fusion and transport along neurites.[1][12] This leads to mitochondrial fragmentation and impaired distribution to critical cellular locations like synapses.[1][12]

  • Altered Calcium Homeostasis: Mitochondria in mutant SOD1-expressing cells exhibit impaired calcium buffering capacity.[10]

  • Induction of Apoptosis: Mutant SOD1 can interact with anti-apoptotic proteins like Bcl-2 on the mitochondrial outer membrane, potentially promoting the release of pro-apoptotic factors such as cytochrome c.[10]

Below is a diagram illustrating the signaling pathways involved in mutant SOD1-induced mitochondrial dysfunction.

SOD1_Mitochondrial_Toxicity cluster_mito mutSOD1 Mutant SOD1 (misfolded monomer) Mito Mitochondrion mutSOD1->Mito Mislocalizes to IMS & OMM ETC Electron Transport Chain mutSOD1->ETC Inhibits Bcl2 Bcl-2 mutSOD1->Bcl2 Forms Toxic Complex VDAC1 VDAC1 mutSOD1->VDAC1 Interacts with Dynamics Impaired Mitochondrial Dynamics (Fusion/Transport) mutSOD1->Dynamics Causes ROS Increased ROS (Superoxide, H2O2) ETC->ROS Generates ATP Decreased ATP ETC->ATP Reduces Production CytoC Cytochrome c Release Bcl2->CytoC Promotes VDAC1->CytoC Promotes Apoptosis Apoptosis CytoC->Apoptosis Initiates Fragmentation Mitochondrial Fragmentation Dynamics->Fragmentation Leads to

Caption: Mutant SOD1 mitochondrial toxicity pathways.

Cellular Traffic Jam: Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is responsible for the proper folding and processing of a significant portion of the cell's proteins. The accumulation of misfolded mutant SOD1 can overwhelm the ER's quality control machinery, leading to ER stress.[13]

The Unfolded Protein Response (UPR) in SOD1-ALS

ER stress triggers a signaling cascade known as the Unfolded Protein Response (UPR). In the context of SOD1-ALS, key events include:

  • Interaction with ERAD Machinery: Mutant SOD1 has been shown to interact with Derlin-1, a key component of the ER-associated degradation (ERAD) pathway, impairing its function.[14] This leads to the accumulation of misfolded proteins within the ER.

  • Activation of UPR Sensors: The buildup of misfolded proteins activates ER stress sensors like PERK (protein kinase RNA-activated-like ER kinase) and IRE1α (inositol-requiring kinase 1-alpha).[3]

  • Downstream Signaling: Activation of these sensors initiates signaling cascades that can, on one hand, attempt to restore ER homeostasis, but if the stress is prolonged, can trigger apoptosis.[3] For example, mutant SOD1-induced ER stress can activate the apoptosis signal-regulating kinase 1 (ASK1)-dependent cell death pathway.[14]

The following diagram outlines the experimental workflow for assessing ER stress in cell models.

ER_Stress_Workflow start Start: Cell Culture (e.g., NSC-34 cells) transfection Transfection with WT or Mutant SOD1 start->transfection treatment Optional: Treatment with ER Stress Inducer/Inhibitor transfection->treatment lysis Cell Lysis and Protein Extraction treatment->lysis imaging Immunofluorescence Microscopy treatment->imaging western Western Blot Analysis lysis->western qpcr RNA Extraction and qRT-PCR lysis->qpcr markers Probe for ER Stress Markers: - p-PERK - p-IRE1α - CHOP - BiP/Grp78 western->markers end End: Data Analysis and Quantification western->end transcripts Analyze Transcripts of: - XBP1s - CHOP - BiP/Grp78 qpcr->transcripts qpcr->end localization Assess Protein Localization and Expression Levels imaging->localization imaging->end

Caption: Experimental workflow for ER stress analysis.

The Inflammatory Response: A Non-Cell-Autonomous Component

Neuroinflammation is a critical contributor to disease progression in ALS.[15] The toxic effects of mutant SOD1 are not confined to motor neurons; surrounding glial cells, particularly microglia and astrocytes, play a significant role in a non-cell-autonomous manner.

Glial Activation and Inflammatory Signaling
  • Microglial Activation: Misfolded mutant SOD1 can act as a danger-associated molecular pattern (DAMP), triggering the activation of microglia.[15] This activation can lead to the release of pro-inflammatory cytokines like IL-1β, which accelerates disease pathogenesis.[15]

  • Inflammasome Activation: Mutant SOD1 has been shown to activate the NLRP3 inflammasome in microglia, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[15]

  • Astrocyte-Mediated Toxicity: Astrocytes expressing mutant SOD1 can also become toxic to motor neurons, although the precise mechanisms are still under investigation.

The logical relationship between mutant SOD1 and the neuroinflammatory cascade is depicted below.

Neuroinflammation_Pathway mSOD1_neuron Motor Neuron with Mutant SOD1 mSOD1_release Release of Misfolded Mutant SOD1 (DAMP) mSOD1_neuron->mSOD1_release Stress/Death leads to neuron_death Motor Neuron Death mSOD1_neuron->neuron_death Intrinsic Toxicity microglia Microglia mSOD1_release->microglia Activates inflammasome Inflammasome (e.g., NLRP3) Activation microglia->inflammasome Senses DAMPs caspase1 Caspase-1 Activation inflammasome->caspase1 Leads to il1b IL-1β Release caspase1->il1b Cleaves Pro-IL-1β to neuroinflammation Neuroinflammation il1b->neuroinflammation Promotes neuroinflammation->neuron_death Exacerbates

Caption: Mutant SOD1-induced neuroinflammation.

Experimental Models for Studying Mutant SOD1 Toxicity

A variety of experimental models are utilized to investigate the mechanisms of mutant SOD1 toxicity and to test potential therapeutic interventions.

Model TypeExamplesKey AdvantagesKey LimitationsReferences
Transgenic Rodents SOD1-G93A mice/rats, SOD1-G37R miceRecapitulate many features of human ALS pathology and clinical progression.Overexpression artifact; may not fully represent the human disease; long experimental timelines.[3][16][17]
Immortalized Cell Lines NSC-34 (motor neuron-neuroblastoma hybrid)High-throughput screening amenable; allows for mechanistic studies in a controlled environment.Not primary motor neurons; may not exhibit all relevant physiological characteristics.[6][18]
Primary Neuronal Cultures Embryonic rodent spinal cord culturesMore physiologically relevant than cell lines.Limited lifespan; cellular heterogeneity.[19]
Induced Pluripotent Stem Cells (iPSCs) iPSC-derived motor neurons from ALS patientsPatient-specific genetic background; highly relevant for studying human disease mechanisms.Technically demanding; potential for variability between cell lines.[20][21]
Experimental Protocol: Assessing Motor Neuron Viability in a Co-culture System

This protocol allows for the investigation of non-cell-autonomous toxicity from glial cells expressing mutant SOD1.

Principle: Motor neurons are cultured with astrocytes, and the survival of motor neurons is quantified to determine the toxic or protective effects of the astrocytes.

Methodology:

  • Cell Preparation:

    • Isolate primary astrocytes from the cortices of neonatal transgenic mice expressing mutant SOD1 and non-transgenic wild-type littermates.

    • Isolate primary motor neurons from the spinal cords of embryonic wild-type mice (often engineered to express a fluorescent reporter like GFP for easy identification).

  • Co-culture Setup:

    • Plate the isolated astrocytes and allow them to form a confluent monolayer in a multi-well plate.

    • Purify and plate the motor neurons on top of the astrocyte monolayer.

  • Incubation: Culture the cells for a defined period (e.g., 5-7 days) to allow for interaction.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Block non-specific binding sites.

    • Incubate with primary antibodies against a motor neuron marker (e.g., anti-Islet1 or SMI-32, if a reporter is not used) and an astrocyte marker (e.g., anti-GFAP).

    • Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Imaging and Quantification:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use image analysis software to automatically identify and count the number of surviving motor neurons (e.g., GFP-positive or Islet1-positive cells) in each condition (co-cultured with wild-type vs. mutant SOD1 astrocytes).

  • Data Analysis: Express motor neuron survival as a percentage of the control condition (co-culture with wild-type astrocytes).

Conclusion

The toxic gain-of-function of mutant SOD1 is a multifaceted process involving a cascade of interconnected pathological events, including protein aggregation, mitochondrial damage, ER stress, and neuroinflammation. A thorough understanding of these core mechanisms is paramount for the development of effective therapeutic strategies for SOD1-linked ALS. The experimental models and protocols outlined in this guide provide a framework for researchers to further dissect these complex pathways and to screen for novel drug candidates that can disrupt this toxic cascade.

References

Review of Tofersen clinical trials for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Tofersen Clinical Trials for SOD1-ALS

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality.[1] Approximately 2% of ALS cases are associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[2][3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, causing it to misfold and aggregate within motor neurons and astrocytes, ultimately leading to cellular damage and neurodegeneration.[1][4] this compound (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene, thereby reducing the synthesis of the toxic SOD1 protein.[5][6][7] This document provides a comprehensive technical review of the pivotal clinical trials that have evaluated the safety and efficacy of this compound for the treatment of SOD1-ALS. On April 25, 2023, the U.S. Food and Drug Administration (FDA) granted accelerated approval for this compound for this indication.[1][4]

Mechanism of Action

This compound is a synthetic strand of nucleotides designed to be complementary to the SOD1 mRNA sequence.[6][7] Administered intrathecally to bypass the blood-brain barrier, it binds to its target SOD1 mRNA within the central nervous system.[1][7] This binding creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme RNase H.[6][7] RNase H then cleaves the SOD1 mRNA strand, effectively preventing its translation into the SOD1 protein.[6][7] By reducing the production of both mutant and wild-type SOD1 protein, this compound aims to mitigate the downstream toxic effects, reduce cellular stress, improve neuronal survival, and ultimately slow the progression of the disease.[1][6]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm mutated_SOD1_gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA mutated_SOD1_gene->SOD1_mRNA Transcription ribosome Ribosome SOD1_mRNA->ribosome Translation RNaseH RNase H SOD1_mRNA->RNaseH Forms RNA-DNA Heteroduplex toxic_protein Toxic SOD1 Protein (Misfolding, Aggregation) ribosome->toxic_protein neuronal_damage Motor Neuron Damage toxic_protein->neuronal_damage This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA mRNA_degradation mRNA Degradation RNaseH->mRNA_degradation Cleaves mRNA mRNA_degradation->ribosome Translation Inhibited

Caption: Mechanism of action for this compound in SOD1-ALS.

Clinical Development Program

The clinical development of this compound has progressed through several key studies, from initial safety and dose-finding trials to larger Phase 3 efficacy studies.

Phase 1/2 Ascending Dose Study

The initial Phase 1/2 clinical trial was a randomized, placebo-controlled, single- and multiple-ascending dose study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with SOD1-ALS.[4][8] The multiple ascending dose portion enrolled 50 participants who received this compound (at doses of 20, 40, 60, or 100 mg) or a placebo for 12 weeks.[3][8]

Experimental Protocol:

  • Design: Randomized, placebo-controlled, multiple ascending dose.

  • Participants: 50 adults with confirmed SOD1-ALS.[4]

  • Intervention: Four intrathecal doses of this compound (20, 40, 60, or 100 mg) or placebo over 12 weeks.[3][8]

  • Primary Objective: Evaluate safety and tolerability.[8]

  • Key Biomarker Endpoint: Change in cerebrospinal fluid (CSF) SOD1 protein concentration.[9]

Results Summary: The trial demonstrated that this compound was generally safe and well-tolerated.[9][10] Importantly, it achieved proof-of-biology, showing a dose-dependent reduction in CSF SOD1 concentrations.[11] The highest dose (100 mg) led to the most significant reductions in both the target protein and biomarkers of neuronal injury.[3][11]

Dose GroupN (this compound)N (Placebo)Mean Change from Baseline in CSF SOD1 Concentration
100 mg1012-36% (this compound) vs. -3% (Placebo)[8][11]
60 mg612-21% (this compound) vs. -3% (Placebo)[11]
40 mg612-27% (this compound) vs. -3% (Placebo)[11]
20 mg1012-1% (this compound) vs. -3% (Placebo)[11]
Table 1: Key Biomarker Results from the Phase 1/2 Study at Day 85.
Phase 3 VALOR Trial (NCT02623699) and Open-Label Extension (OLE)

Following the promising results of the Phase 1/2 study, the Phase 3 VALOR trial was initiated to evaluate the efficacy and safety of this compound in a larger population.[5] It was a 28-week, randomized, double-blind, placebo-controlled study.[12] Participants who completed the VALOR study were eligible to enroll in an ongoing open-label extension (OLE).[12]

Experimental Protocol:

  • Design: Phase 3, randomized, double-blind, placebo-controlled, followed by an open-label extension.[12]

  • Participants: 108 adults with SOD1-ALS, stratified by predicted faster or slower disease progression.[5]

  • Intervention: Eight intrathecal doses of this compound 100 mg or placebo over 24 weeks.[12][13] In the OLE, all participants received this compound.

  • Primary Endpoint: Change from baseline to Week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score in the faster-progression subgroup.[5][13]

  • Secondary Endpoints: Changes in CSF total SOD1 concentration, plasma neurofilament light chain (NfL) concentration, slow vital capacity (SVC), and muscle strength.[13]

VALOR_Trial_Workflow cluster_screening Screening & Enrollment cluster_valor VALOR Trial (28 Weeks) cluster_ole Open-Label Extension (OLE) primary_endpoint Primary Endpoint Analysis: Change in ALSFRS-R long_term_analysis Long-Term Analysis (52 Weeks+) Clinical & Biomarker Outcomes enrollment 108 Adults with SOD1-ALS randomization Randomization (2:1) enrollment->randomization tofersen_arm This compound 100mg (n=72) randomization->tofersen_arm placebo_arm Placebo (n=36) randomization->placebo_arm ole_enrollment 95 Participants Enroll primary_endpoint->ole_enrollment early_start Early-Start this compound (from VALOR this compound Arm) ole_enrollment->early_start Switches to OLE delayed_start Delayed-Start this compound (from VALOR Placebo Arm) ole_enrollment->delayed_start Switches to OLE ATLAS_Trial_Workflow cluster_partA Part A: Natural History cluster_partB Part B: Double-Blind Treatment cluster_partC Part C: Open-Label Treatment enrollment Enroll Presymptomatic SOD1 Carriers monitoring Monitor Plasma NfL Levels enrollment->monitoring nfl_threshold NfL Rises Above Threshold? monitoring->nfl_threshold nfl_threshold->monitoring No randomization Randomization (1:1) nfl_threshold->randomization Yes tofersen_arm This compound 100mg randomization->tofersen_arm placebo_arm Placebo randomization->placebo_arm symptom_onset Clinical ALS Onset? tofersen_arm->symptom_onset placebo_arm->symptom_onset ole_treatment All Receive Open-Label This compound symptom_onset->ole_treatment Yes

References

Methodological & Application

Application Notes and Protocols for Intrathecal Administration of Tofersen in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (QALSODY®) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1] this compound targets the underlying pathology of SOD1-ALS by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the SOD1 protein.[2][3][4] This reduction in SOD1 protein levels is believed to mitigate the toxic effects of the mutant protein, which contribute to motor neuron degeneration.[3][5] Preclinical studies in rodent models of SOD1-ALS have been instrumental in demonstrating the therapeutic potential of this approach, showing that intrathecal administration of a similar ASO can delay disease onset, preserve motor function, and extend survival.[6][7][8]

These application notes provide a detailed protocol for the intrathecal (IT) administration of this compound in commonly used rodent research models of SOD1-ALS, namely the SOD1-G93A rat and mouse models. The protocols are synthesized from established methodologies for ASO delivery to the central nervous system (CNS).[9][10][11]

Mechanism of Action of this compound

This compound is a synthetic, single-stranded DNA molecule designed to be complementary to the messenger RNA (mRNA) of the SOD1 gene.[2] Upon intrathecal administration into the cerebrospinal fluid (CSF), this compound enters motor neurons and other cells of the CNS.[12] Inside the cell, it binds specifically to the SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the endogenous enzyme RNase H, leading to the degradation of the SOD1 mRNA.[2][3][4] The reduction in available SOD1 mRNA template results in decreased production of the SOD1 protein.[2]

Tofersen_Mechanism_of_Action cluster_cell Motor Neuron SOD1_mRNA SOD1 mRNA RNaseH RNase H SOD1_mRNA->RNaseH Recruits Translation Translation SOD1_mRNA->Translation Leads to Degradation Degradation SOD1_mRNA->Degradation This compound This compound (ASO) This compound->SOD1_mRNA Binds to form DNA-RNA hybrid RNaseH->SOD1_mRNA Cleaves mRNA SOD1_Protein Mutant SOD1 Protein Toxicity Cellular Toxicity & Motor Neuron Degeneration SOD1_Protein->Toxicity Translation->SOD1_Protein Produces Intrathecal_Admin Intrathecal Administration Intrathecal_Admin->this compound

Caption: Mechanism of action of this compound in reducing mutant SOD1 protein.

Preclinical Efficacy Data

Preclinical studies in SOD1-G93A transgenic rodent models have demonstrated the efficacy of a SOD1-lowering ASO, a precursor to this compound. These studies have shown significant improvements in disease phenotype and survival.

Table 1: Preclinical Efficacy of a SOD1-Lowering ASO in SOD1-G93A Rodent Models

ParameterAnimal ModelTreatment DetailsResultsReference
Survival SOD1-G93A RatIntrathecal bolusExtended survival by 53-64 days compared to control.[8]
Disease Onset SOD1-G93A RatIntrathecal bolusMaintained body weight for 67-70 days longer than controls.[8]
SOD1 mRNA Reduction SOD1-G93A RatSingle 500 µg intrathecal bolusSustained suppression of SOD1 mRNA for over 8 weeks in the spinal cord.[8]
Misfolded SOD1 Protein SOD1-G93A RatSingle intraventricular bolusSignificant reduction in misfolded SOD1 protein in the spinal cord at 8 weeks.[8]
Motor Function SOD1-G93A MouseIntraventricular bolus (100 µg at 5 weeks)Reversed the decline in compound muscle action potential (CMAP).[8]
Biomarkers SOD1-G93A MouseIntraventricular bolus (100 µg at 5 weeks)Halted the increase in serum phospho-neurofilament heavy chain (pNFH).[8]

Table 2: Clinical Biomarker Response to this compound (Human Trials)

BiomarkerStudy DetailsDosePercent Change from Baseline (vs. Placebo)Reference
CSF SOD1 Protein Phase 1-2 Trial100 mg-36%[6]
Plasma Neurofilament Light Chain (NfL) VALOR Phase 3 Trial (Faster-progressing group)100 mg-60% (vs. +20% in placebo)[6]
CSF Neurofilament Light Chain (NfL) Phase 1-2 Trial100 mgDecreased (vs. no change in placebo)[6]

Experimental Protocols for Intrathecal Administration

The following protocols describe methods for intrathecal administration of this compound in rat and mouse models of SOD1-ALS. These procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intrathecal Catheter Implantation and Bolus Injection in Rats

This protocol is adapted from established methods for chronic intrathecal ASO delivery in rats and is suitable for repeated dosing studies.[9][10]

Materials:

  • This compound solution (or vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors)

  • PE-10 tubing for catheter

  • Stylet wire

  • 19G needle for guide cannula preparation

  • Suture materials

  • 100 µL Hamilton syringe

  • Buprenorphine for analgesia

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat (e.g., Sprague-Dawley, 6-8 weeks old) using isoflurane.[4]

    • Shave the back of the animal from the mid-thoracic region to the pelvis.

    • Administer pre-operative analgesia (e.g., buprenorphine).[10]

    • Position the rat in a prone position over a 50 mL conical tube to flex the spine in the lumbar region.[9]

  • Surgical Site Preparation:

    • Disinfect the surgical area with povidone-iodine and alcohol scrubs.

    • Make a small incision over the L5-L6 intervertebral space.

  • Catheter Implantation:

    • Carefully dissect the muscle to expose the ligamentum flavum between the L5 and L6 vertebrae.

    • Use a guide cannula (prepared from a 19G needle) to puncture the dura mater.

    • Insert a pre-measured PE-10 catheter (marked at 2 cm) containing a stylet wire through the guide cannula.[9]

    • Advance the catheter rostrally into the subarachnoid space until the 2 cm mark is just visible.[9]

    • Remove the stylet wire. Successful placement may be confirmed by the appearance of CSF in the catheter.

    • Secure the external end of the catheter by suturing it to the back muscles and skin.

  • Intrathecal Injection:

    • Allow the animal to recover from surgery before the first injection.

    • For injection, connect a Hamilton syringe filled with this compound to the externalized catheter.

    • Inject a volume of 30 µL over 30 seconds.[9]

    • Follow the injection with a 40 µL sterile saline flush to ensure complete delivery of the compound.[4]

  • Post-Operative Care:

    • Monitor the animal for recovery from anesthesia and signs of pain or distress.

    • Administer post-operative analgesia as required.

    • Keep the surgical site clean and monitor for infection.

Rat_IT_Protocol Start Start Anesthesia Anesthetize Rat Start->Anesthesia Preparation Shave & Prep Surgical Site (L5-L6) Anesthesia->Preparation Incision Incise Skin & Muscle Preparation->Incision Dura_Puncture Puncture Dura with Guide Cannula Incision->Dura_Puncture Catheter_Insertion Insert & Advance Catheter Rostrally Dura_Puncture->Catheter_Insertion Secure_Catheter Secure Catheter Catheter_Insertion->Secure_Catheter Injection Inject this compound (30µL) followed by Saline Flush (40µL) Secure_Catheter->Injection PostOp_Care Post-Operative Monitoring & Analgesia Injection->PostOp_Care End End PostOp_Care->End

Caption: Workflow for intrathecal catheterization and injection in rats.
Protocol 2: Acute Intrathecal Injection in Mice (Direct Lumbar Puncture)

This protocol describes a non-surgical method for a single bolus intrathecal injection in mice, suitable for rapid screening studies.[11]

Materials:

  • This compound solution (or vehicle control)

  • Anesthesia (e.g., isoflurane)

  • 30G needle attached to a Hamilton syringe

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse (e.g., SOD1-G93A on a C57BL/6 background) using isoflurane.[11][13]

    • Place the mouse in a prone position, flexing its spine by arching it over a support (e.g., a 15 mL conical tube).

  • Injection Site Identification:

    • Locate the L5-L6 intervertebral space by palpating the pelvis and spinal column.

  • Intrathecal Injection:

    • Insert a 30G needle connected to a Hamilton syringe directly through the skin and into the intervertebral space.

    • A slight tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject a volume of 10 µL of this compound solution.[11]

  • Post-Injection Care:

    • Remove the needle and allow the mouse to recover from anesthesia on a warming pad.

    • Monitor the animal for any signs of neurological deficit or distress.

Mouse_IT_Protocol Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Positioning Position Mouse to Flex Spine Anesthesia->Positioning Locate_Site Identify L5-L6 Intervertebral Space Positioning->Locate_Site Injection Perform Direct Puncture with 30G Needle & Inject (10µL) Locate_Site->Injection Recovery Monitor Recovery Injection->Recovery End End Recovery->End

Caption: Workflow for acute intrathecal injection in mice.

Conclusion

The intrathecal administration of this compound in SOD1-ALS research models is a critical technique for evaluating its therapeutic efficacy and mechanism of action. The protocols provided offer detailed guidance for performing these procedures in both rat and mouse models. The quantitative data summarized from preclinical and clinical studies highlight the potential of this compound to reduce SOD1 protein levels, decrease biomarkers of neurodegeneration, and positively impact disease progression. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation, contributing to the further development of therapies for ALS.

References

Application Notes and Protocols for In Vitro Measurement of Tofersen-Mediated SOD1 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2][3] this compound specifically binds to SOD1 mRNA, triggering its degradation by RNase H, which in turn reduces the synthesis of the SOD1 protein.[1][4][5] Accurate and reproducible in vitro assays are crucial for the preclinical evaluation and mechanistic studies of this compound. These application notes provide detailed protocols for quantifying this compound-mediated knockdown of SOD1 at both the mRNA and protein levels in cultured cells.

This compound's Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid analog that is complementary to a specific sequence within the SOD1 messenger RNA (mRNA).[4] Upon introduction into a cell, this compound binds to the target SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the SOD1 mRNA.[1][4] The reduction in SOD1 mRNA levels results in decreased production of the SOD1 protein.

Tofersen_Mechanism This compound This compound (ASO) Hybrid This compound/SOD1 mRNA Hybrid This compound->Hybrid Binds to SOD1_mRNA SOD1 mRNA SOD1_mRNA->Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNaseH RNase H Hybrid->RNaseH Recruits Degraded_mRNA Degraded SOD1 mRNA RNaseH->Degraded_mRNA Cleaves No_Translation Translation Inhibited SOD1_Protein SOD1 Protein (Reduced Synthesis) Ribosome->SOD1_Protein qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qPCR Analysis A Seed Cells (e.g., SH-SY5Y) B Treat with this compound (Dose-Response) A->B C Lyse Cells & Extract Total RNA B->C D Assess RNA Quality & Quantity C->D E Reverse Transcription (cDNA Synthesis) D->E F qPCR with SOD1 & Housekeeping Gene Primers E->F G Data Analysis (ΔΔCt Method) F->G WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Seed Cells & Treat with this compound B Lyse Cells in RIPA Buffer A->B C Quantify Protein (e.g., BCA Assay) B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Blocking E->F G Primary Antibody (anti-SOD1, anti-Loading Control) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection & Imaging H->I J Densitometry Analysis I->J

References

Application Notes and Protocols: Quantifying SOD1 Protein Levels in CSF After Tofersen Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. It works by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the SOD1 protein.[1][2][3] The quantification of SOD1 protein levels in cerebrospinal fluid (CSF) is a critical pharmacodynamic biomarker to assess the target engagement and biological activity of this compound in clinical trials.[4] This document provides a comprehensive overview of the quantitative data from key clinical trials, a detailed protocol for a representative immunoassay for SOD1 quantification, and visualizations of the therapeutic mechanism and experimental workflow.

This compound's Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid analog designed to be complementary to the messenger RNA (mRNA) sequence of the human SOD1 gene. Upon intrathecal administration, this compound distributes within the central nervous system (CNS) and binds to SOD1 mRNA.[2] This binding event forms a DNA-RNA hybrid, which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the mRNA strand of the hybrid, leading to its degradation and preventing its translation into the SOD1 protein.[1][3] This reduction in the synthesis of both mutant and wild-type SOD1 protein is the intended therapeutic mechanism to slow disease progression in SOD1-ALS.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1 Gene SOD1 Gene SOD1 mRNA SOD1 mRNA SOD1 Gene->SOD1 mRNA Transcription mRNA Degradation mRNA Degradation SOD1 mRNA->mRNA Degradation RNase H mediated SOD1 Protein Synthesis Translation SOD1 mRNA->SOD1 Protein Synthesis This compound This compound This compound->SOD1 mRNA mRNA Degradation->SOD1 Protein Synthesis Inhibits SOD1 Protein SOD1 Protein SOD1 Protein Synthesis->SOD1 Protein

Caption: this compound's mechanism of action in reducing SOD1 protein synthesis.

Quantitative Data from this compound Clinical Trials

The following tables summarize the changes in cerebrospinal fluid (CSF) SOD1 protein concentrations observed in the Phase 1-2 ascending-dose trial and the Phase 3 VALOR trial of this compound.

Table 1: Phase 1-2 Ascending-Dose Trial - Change in CSF SOD1 Concentration at Day 85
This compound DoseNumber of Participants (this compound)Number of Participants (Placebo)Geometric Mean Ratio of SOD1 Concentration (this compound vs. Placebo)Percentage Point Difference from Placebo (95% CI)
20 mg10121.022 (-18 to 27)
40 mg9120.75-25 (-40 to -5)
60 mg9120.81-19 (-35 to 2)
100 mg10120.67-33 (-47 to -16)

Data from Miller et al., NEJM, 2020.

Table 2: Phase 3 VALOR Trial (28 Weeks) - Change in CSF SOD1 Concentration
Participant GroupTreatment GroupNumber of ParticipantsGeometric Mean Ratio to BaselinePercentage Change from Baseline
Faster Progression This compound 100 mg390.71-29%
Placebo211.16+16%
Slower Progression This compound 100 mg330.60-40%
Placebo150.81-19%

Data from Miller et al., NEJM, 2022.

Table 3: VALOR Open-Label Extension (OLE) - 12-Month Integrated Data
Treatment InitiationNumber of ParticipantsPercentage Reduction in CSF SOD1 Protein
Early-Start (this compound from VALOR start) 7233%
Delayed-Start (Placebo in VALOR, then this compound in OLE) 3621%

Data from a press release by Ionis Pharmaceuticals, June 2022.[5]

Experimental Protocol: Quantification of SOD1 in CSF by ELISA

While the specific commercial ELISA kit used in the this compound clinical trials has not been publicly disclosed, the following protocol represents a standard procedure for a sandwich ELISA, which is a common method for quantifying specific proteins in biological fluids like CSF. This protocol is based on commercially available human SOD1 ELISA kits and established methodologies.

Materials
  • Human SOD1 ELISA Kit (containing a pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)

  • Cerebrospinal fluid (CSF) samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable micropipettes and sterile tips

  • Wash bottles or automated plate washer

  • Vortex mixer

  • Deionized or distilled water

Pre-Assay Preparation
  • Bring all reagents to room temperature (18-25°C) before use.

  • Prepare Wash Buffer: If provided as a concentrate, dilute with deionized water to the working concentration as per the kit instructions.

  • Prepare Standards: Reconstitute the SOD1 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's manual. A typical standard curve might range from 0.1 ng/mL to 10 ng/mL.

  • Sample Preparation:

    • Collect CSF samples according to standard clinical procedures.

    • Centrifuge the samples at 1000 x g for 20 minutes to remove any particulates.

    • Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

    • If necessary, dilute CSF samples with the provided sample diluent to ensure the SOD1 concentration falls within the range of the standard curve. A pre-trial validation is recommended to determine the optimal dilution factor.

Assay Procedure
  • Add Standards and Samples: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.

  • Incubate: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit instructions (e.g., 2 hours at 37°C or overnight at 4°C).

  • Wash: Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubate: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).

  • Wash: Repeat the wash step as described in step 3.

  • Add HRP-Conjugate: Add 100 µL of the HRP-conjugate to each well.

  • Incubate: Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at 37°C).

  • Wash: Repeat the wash step as described in step 3.

  • Add Substrate: Add 100 µL of the TMB substrate solution to each well.

  • Incubate: Incubate the plate in the dark at room temperature for the time recommended in the protocol (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Calculate the mean absorbance for each set of replicate standards, controls, and samples.

  • Subtract the mean zero standard OD from all other readings.

  • Plot the mean OD for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Use the standard curve to determine the concentration of SOD1 in each sample.

  • Multiply the calculated concentration by the dilution factor to obtain the final SOD1 concentration in the original CSF sample.

cluster_prep Pre-Assay Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards) Add_Samples Add Standards & Samples to Pre-coated Plate Reagent_Prep->Add_Samples Sample_Prep Prepare CSF Samples (Centrifuge, Dilute) Sample_Prep->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_HRP Add HRP-Conjugate Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (Dark) Add_Substrate->Incubate4 Stop_Reaction Add Stop Solution Incubate4->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate SOD1 Concentration Standard_Curve->Calculate_Conc

Caption: Experimental workflow for SOD1 quantification in CSF by ELISA.

Conclusion

The quantification of SOD1 in CSF is a valuable tool for assessing the pharmacodynamic effects of this compound in patients with SOD1-ALS. The data from clinical trials consistently demonstrate a dose-dependent reduction in CSF SOD1 levels following this compound treatment, confirming target engagement. The provided representative ELISA protocol offers a framework for researchers to reliably measure SOD1 concentrations in CSF samples. Adherence to a validated and standardized protocol is crucial for obtaining accurate and reproducible data in both research and clinical settings.

References

Designing Preclinical Studies to Evaluate Tofersen's Therapeutic Window: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for designing and conducting preclinical studies to determine the therapeutic window of Tofersen, an antisense oligonucleotide (ASO) therapy for superoxide (B77818) dismutase 1 (SOD1) associated amyotrophic lateral sclerosis (ALS).

Introduction to this compound and the Therapeutic Window

This compound is an antisense oligonucleotide designed to bind to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation by RNase H and thereby reducing the synthesis of the SOD1 protein.[1][2][3][4][5] In individuals with specific SOD1 mutations, the accumulation of misfolded SOD1 protein is toxic to motor neurons, and reducing its levels is a key therapeutic strategy.[2][6] The therapeutic window of a drug is the range of doses that produces therapeutic effects without causing significant toxicity. Establishing this window is a critical step in preclinical development.

This document outlines the essential in vitro and in vivo studies required to define this compound's therapeutic window, focusing on a logical progression from cellular models to animal studies.

In Vitro Assessment of this compound Activity

Prior to animal studies, the potency, selectivity, and potential for off-target effects of this compound are assessed in cellular models.

Key In Vitro Experiments

A series of in vitro assays are crucial for the initial characterization of this compound. These experiments help in selecting the lead candidate and determining the concentration range for subsequent in vivo studies.

Experiment Purpose Cell Models Key Readouts Typical Results
Target Knockdown Potency To determine the concentration-dependent reduction of SOD1 mRNA and protein.Patient-derived fibroblasts or iPSC-derived motor neurons with SOD1 mutations.SOD1 mRNA levels (RT-qPCR), SOD1 protein levels (Western Blot/ELISA).IC50 in the low nanomolar range.
Off-Target Hybridization Analysis To identify potential unintended binding to other mRNAs.In silico analysis followed by in vitro validation in relevant cell lines.Whole-transcriptome analysis (RNA-seq).Minimal changes in non-target gene expression.
In Vitro Toxicity To assess general cellular toxicity.Neuronal and non-neuronal cell lines (e.g., HEK293, HepG2).Cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., caspase-3/7).High LC50 values, indicating low cytotoxicity.
Cytokine Release Assay To evaluate the potential for immune stimulation.Human peripheral blood mononuclear cells (PBMCs).Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.No significant increase in cytokine levels compared to controls.
Experimental Protocol: In Vitro this compound Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for SOD1 mRNA knockdown in a relevant cell line.

Materials:

  • Human cell line expressing a pathogenic SOD1 mutation (e.g., iPSC-derived motor neurons from a SOD1-ALS patient).

  • This compound and a scrambled control ASO.

  • Cell culture medium and supplements.

  • Transfection reagent (if required for ASO delivery).

  • RNA extraction kit.

  • RT-qPCR reagents and instrument.

Procedure:

  • Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • ASO Treatment: Prepare serial dilutions of this compound and the scrambled control ASO in cell culture medium. Typical concentrations range from 0.1 nM to 100 nM.

  • Transfection (if necessary): If the cells do not take up ASOs readily via gymnosis, use a suitable transfection reagent according to the manufacturer's protocol to deliver the ASOs.

  • Incubation: Incubate the cells with the ASO-containing medium for 48-72 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the relative expression levels of SOD1 mRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the percentage of SOD1 mRNA knockdown for each this compound concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

In Vivo Evaluation in Animal Models

The SOD1-G93A transgenic mouse is the most widely used animal model for SOD1-ALS and is essential for evaluating the in vivo efficacy and safety of this compound.[7][8][9] These mice overexpress the human SOD1 gene with the G93A mutation and develop a progressive motor neuron disease that mimics many aspects of human ALS.[7][10]

Study Design for Therapeutic Window Determination

A dose-range finding study is critical to identify the optimal therapeutic dose. This involves administering different doses of this compound and evaluating both efficacy and toxicity endpoints.

Study Phase Objective Animal Model Dosing Regimen Key Endpoints
Dose-Range Finding (Efficacy) To identify the dose range that provides a therapeutic benefit.SOD1-G93A transgenic mice.Intrathecal (IT) injection of multiple ascending doses (e.g., 10, 30, 100 µg) administered at pre-symptomatic and symptomatic stages.Survival, motor function (e.g., rotarod, grip strength), body weight, disease onset.
Biodistribution To determine the distribution of this compound in the CNS and peripheral tissues.Wild-type or SOD1-G93A mice.Single IT injection of radiolabeled or fluorescently tagged this compound.ASO concentration in brain, spinal cord, CSF, liver, and kidney at various time points.
Toxicology To identify potential adverse effects and determine the maximum tolerated dose (MTD).Wild-type and SOD1-G93A mice.Repeated IT injections at doses exceeding the anticipated therapeutic range.Clinical observations, body weight, histopathology of CNS and peripheral organs, clinical chemistry, hematology.
Experimental Protocol: In Vivo Efficacy Study in SOD1-G93A Mice

Objective: To evaluate the effect of this compound on disease progression and survival in the SOD1-G93A mouse model.

Materials:

  • SOD1-G93A transgenic mice and non-transgenic littermates.

  • This compound and vehicle control (e.g., sterile saline).

  • Anesthesia and surgical equipment for intrathecal injections.

  • Equipment for behavioral testing (rotarod, grip strength meter).

Procedure:

  • Animal Cohorts: Assign mice to treatment groups (e.g., vehicle, low-dose this compound, high-dose this compound) with equal numbers of males and females in each group.[10]

  • Dosing: At a pre-determined age (e.g., 50 days, pre-symptomatic), administer this compound or vehicle via intrathecal injection under anesthesia. Repeat dosing as required by the study design (e.g., every 4 weeks).

  • Monitoring: Monitor body weight and clinical signs of disease progression weekly.

  • Behavioral Testing: Perform motor function tests such as the rotarod test and grip strength test at regular intervals (e.g., weekly or bi-weekly) to assess motor performance.

  • Disease Onset and Survival: Record the age of disease onset (defined by a specific clinical score or decline in motor function) and the age at humane endpoint (e.g., inability to right within 30 seconds).

  • Biomarker Analysis: Collect cerebrospinal fluid (CSF) or blood samples at specified time points to measure biomarkers such as neurofilament light chain (NfL), a marker of neuronal damage.[11][12][13]

  • Tissue Collection: At the end of the study, perfuse the animals and collect brain, spinal cord, and other relevant tissues for histopathological and biochemical analysis (e.g., SOD1 protein levels, motor neuron counts).

Biomarker Analysis

Biomarkers are crucial for assessing the biological activity of this compound and for monitoring disease progression.

Key Biomarkers
Biomarker Matrix Purpose Method
SOD1 Protein CSF, Spinal Cord TissueTarget engagement and pharmacodynamic effect.ELISA or Western Blot.
Neurofilament Light Chain (NfL) CSF, Plasma/SerumMarker of axonal damage and neurodegeneration.ELISA or Simoa.
Phosphorylated Neurofilament Heavy Chain (pNFH) Plasma/SerumMarker of neuroaxonal injury.ELISA.
Experimental Protocol: Neurofilament Light Chain (NfL) ELISA in CSF

Objective: To quantify the concentration of NfL in CSF as a measure of neurodegeneration.

Materials:

  • CSF samples from treated and control animals.

  • Commercially available NfL ELISA kit (e.g., UmanDiagnostics NF-light® ELISA).

  • Microplate reader.

Procedure:

  • Sample Preparation: Thaw CSF samples on ice. If necessary, dilute samples with the provided sample diluent.

  • ELISA Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of NfL in the unknown samples.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpreting the results and determining the therapeutic window.

Summary of Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value
SOD1 mRNA IC50 (nM) 5 - 20
Off-Target Genes with >50% Knockdown < 5
In Vitro Cytotoxicity LC50 (µM) > 100

Table 2: In Vivo Efficacy of this compound in SOD1-G93A Mice

Dose (µg) Median Survival Increase (%) Improvement in Motor Function Score (%) Reduction in CSF NfL (%)
1010 - 1515 - 2020 - 30
3025 - 3530 - 4040 - 50
10040 - 5050 - 6060 - 70

Table 3: Toxicology Profile of this compound in Mice

Dose (µg) Observed Adverse Events Histopathological Findings (CNS)
100NoneNo significant findings
300Mild, transient motor impairmentMinimal to mild inflammatory cell infiltrates
1000Moderate motor impairment, weight lossModerate inflammatory cell infiltrates, neuronal vacuolation
Visualizations

SOD1-ALS Signaling Pathway

SOD1_ALS_Pathway cluster_0 Mutant SOD1 Production cluster_1 Cellular Toxicity cluster_2 Motor Neuron Death SOD1 Gene SOD1 Gene SOD1 mRNA SOD1 mRNA SOD1 Gene->SOD1 mRNA Mutant SOD1 Protein Mutant SOD1 Protein SOD1 mRNA->Mutant SOD1 Protein Protein Aggregation Protein Aggregation Mutant SOD1 Protein->Protein Aggregation Axonal Transport Deficits Axonal Transport Deficits Mutant SOD1 Protein->Axonal Transport Deficits This compound This compound This compound->SOD1 mRNA Degradation Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Aggregation->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Protein Aggregation->Oxidative Stress Motor Neuron Apoptosis Motor Neuron Apoptosis Mitochondrial Dysfunction->Motor Neuron Apoptosis Oxidative Stress->Motor Neuron Apoptosis Axonal Transport Deficits->Motor Neuron Apoptosis ALS Symptoms ALS Symptoms Motor Neuron Apoptosis->ALS Symptoms

Caption: SOD1-ALS pathogenic pathway and this compound's mechanism of action.

Preclinical Evaluation Workflow for this compound's Therapeutic Window

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (SOD1-G93A Mice) cluster_analysis Data Analysis and Therapeutic Window Potency Potency Assays (IC50) Dose_Efficacy Dose-Response Efficacy (Survival, Motor Function) Potency->Dose_Efficacy Selectivity Selectivity (Off-target analysis) Toxicology_vivo Toxicology (MTD, Histopathology) Selectivity->Toxicology_vivo Toxicity_vitro In Vitro Toxicity (Cell Viability) Toxicity_vitro->Toxicology_vivo Therapeutic_Window Therapeutic Window Determination Dose_Efficacy->Therapeutic_Window Biodistribution Biodistribution (ASO levels in CNS) Biodistribution->Dose_Efficacy Biodistribution->Toxicology_vivo Toxicology_vivo->Therapeutic_Window

Caption: Workflow for preclinical evaluation of this compound's therapeutic window.

Logical Relationship for Therapeutic Window Determination

Therapeutic_Window_Logic Efficacy Efficacy Data (Dose-Response) Therapeutic_Index Therapeutic Index (Toxic Dose / Efficacious Dose) Efficacy->Therapeutic_Index Toxicity Toxicity Data (Dose-Response) Toxicity->Therapeutic_Index Therapeutic_Window Therapeutic Window (Optimal Dose Range) Therapeutic_Index->Therapeutic_Window

Caption: Logical relationship for determining the therapeutic window.

References

Application Notes and Protocols for Lentiviral Models of SOD1 Mutation for Tofersen Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A subset of familial ALS cases is caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, leading to a toxic gain-of-function. Tofersen (Qalsody™) is an antisense oligonucleotide (ASO) designed to reduce the synthesis of the SOD1 protein by mediating the degradation of SOD1 mRNA.[1][2] Lentiviral vectors offer a robust system for creating stable in vitro and in vivo models of SOD1 mutations, providing a valuable platform for preclinical evaluation of therapeutics like this compound. These models allow for the controlled expression of specific SOD1 mutations in relevant cell types, such as motor neurons, enabling detailed investigation into disease mechanisms and the efficacy of potential treatments.

This document provides detailed protocols for establishing lentiviral-based cellular models of SOD1 mutations and for testing the efficacy of this compound in these systems.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound is a synthetic, single-stranded DNA molecule designed to bind to the messenger RNA (mRNA) of the SOD1 gene. This binding event triggers the activity of RNase H, an enzyme that degrades the RNA strand of the RNA-DNA hybrid. This process ultimately prevents the translation of SOD1 mRNA into protein, thereby reducing the levels of both wild-type and mutant SOD1 protein.[3][4]

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription SOD1_mRNA_cyto SOD1 mRNA SOD1_mRNA->SOD1_mRNA_cyto SOD1_Protein Mutant SOD1 Protein SOD1_mRNA_cyto->SOD1_Protein Translation RNAseH RNase H SOD1_mRNA_cyto->RNAseH Recruitment Ribosome Ribosome This compound This compound (ASO) This compound->SOD1_mRNA_cyto Binding Degradation mRNA Degradation RNAseH->Degradation Degradation->SOD1_Protein Inhibition of Synthesis

This compound's mechanism of action targeting SOD1 mRNA.
Experimental Workflow for this compound Testing in a Lentiviral Model

The general workflow for creating a lentiviral model of a SOD1 mutation and subsequently testing this compound involves several key stages, from vector production to data analysis.

Experimental_Workflow Lentiviral_Vector 1. Lentiviral Vector Production (with mutant SOD1 gene) Cell_Transduction 2. Transduction of Target Cells (e.g., neuronal cell line, primary motor neurons) Lentiviral_Vector->Cell_Transduction Stable_Cell_Line 3. Selection and Expansion of Stable SOD1 Mutant Cell Line Cell_Transduction->Stable_Cell_Line Tofersen_Treatment 4. Treatment with this compound (or control ASO) Stable_Cell_Line->Tofersen_Treatment Assays 5. Endpoint Assays Tofersen_Treatment->Assays Data_Analysis 6. Data Analysis and Interpretation Assays->Data_Analysis

Workflow for this compound testing in a lentiviral SOD1 model.

Data Presentation

The following tables summarize expected quantitative outcomes from preclinical and clinical studies of this compound and other SOD1-targeting ASOs. These values can serve as a benchmark for experiments conducted using the protocols outlined below.

Table 1: In Vitro Efficacy of SOD1-Targeting Antisense Oligonucleotides

Cell LineASO ConcentrationSOD1 mRNA Reduction (%)SOD1 Protein Reduction (%)Reference(s)
SH-SY5Y (human neuroblastoma)Varies (dose-dependent)Up to ~75%Not specified[5]
Human Fibroblasts (SOD1 A4V)Not specified~80%Not specified[5]
Rat A10 cells150 nMVaries by ASONot specified[6]

Table 2: In Vivo Efficacy of SOD1-Targeting Antisense Oligonucleotides in Rodent Models

Animal ModelASO DoseRoute of AdministrationSOD1 mRNA Reduction (%)SOD1 Protein Reduction (%)OutcomeReference(s)
SOD1 G93A Rat100 µ g/day Intraventricular60-75%~50% in spinal cordSlowed disease progression[5]
SOD1 G93A Mouse300 µgIntraventricular~75%Not specifiedExtended survival by ~40 days[2][7]
SOD1 G93A Rat500 µgIntrathecal>50% for >8 weeksNot specifiedExtended survival by >50 days[2][7]

Table 3: Clinical Trial Data for this compound (100 mg dose)

ParameterBaselineChange after TreatmentDurationReference(s)
CSF SOD1 ProteinVaries-33% to -36%12 weeks[3]
Plasma Neurofilament Light Chain (NfL)Varies-60% to -67%28 weeks[3][8]
CSF Neurofilament Light Chain (NfL)Varies-52% to -86%5-8 months[8]

Experimental Protocols

Protocol 1: Production of Lentivirus Encoding Mutant SOD1

This protocol describes the generation of lentiviral particles in HEK293T cells for the subsequent creation of SOD1 mutant cell models.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid containing the desired mutant SOD1 gene (e.g., SOD1-G93A) with a selectable marker (e.g., puromycin (B1679871) resistance)

  • 2nd or 3rd generation lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a mix of the transfer, packaging, and envelope plasmids. For a 10 cm dish, a common ratio is 4 µg of the transfer plasmid, 3 µg of the packaging plasmid, and 1 µg of the envelope plasmid.

  • Transfection:

    • Dilute the plasmid DNA mixture in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

    • Filter the cleared supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours post-transfection.

Protocol 2: Creation of a Stable SOD1 Mutant Cell Line

This protocol details the transduction of a target cell line (e.g., a neuronal cell line like SH-SY5Y or induced pluripotent stem cell-derived motor neurons) with the lentivirus produced in Protocol 1.

Materials:

  • Target cells (e.g., SH-SY5Y)

  • Lentiviral supernatant from Protocol 1

  • Polybrene (8 mg/mL stock solution)

  • Complete growth medium for the target cells

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the growth medium from the cells.

    • Add fresh growth medium containing polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral dilutions to determine the optimal multiplicity of infection (MOI).

    • Incubate the cells with the virus for 24-48 hours.

  • Selection of Stable Cells:

    • After the incubation period, replace the virus-containing medium with fresh growth medium containing the appropriate selection antibiotic (e.g., 1-2 µg/mL puromycin). The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the untransduced parental cell line.

    • Replace the selection medium every 2-3 days.

    • Continue the selection process until all non-transduced cells have died (typically 7-14 days).

  • Expansion: Expand the surviving, stably transduced cells to generate a polyclonal stable cell line. Single-cell cloning can be performed to isolate monoclonal populations if desired.

Protocol 3: this compound Treatment and Efficacy Assessment

This protocol describes the treatment of the stable SOD1 mutant cell line with this compound and the subsequent assessment of its efficacy.

Materials:

  • Stable SOD1 mutant cell line from Protocol 2

  • This compound or a control ASO

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent for ASOs (if required for the specific cell type)

  • Reagents for downstream assays (see below)

Procedure:

  • Cell Seeding: Seed the stable SOD1 mutant cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a range of this compound concentrations (e.g., 10 nM to 1 µM) in Opti-MEM. Include a no-treatment control and a control ASO.

    • For some cell types, ASO uptake may be inefficient and require a transfection reagent. If so, prepare ASO-transfection reagent complexes according to the manufacturer's protocol.

    • Remove the growth medium from the cells and add the this compound-containing medium.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: After the treatment period, collect cell lysates, conditioned media, or the cells themselves for various downstream assays.

Protocol 4: Key Experimental Assays
  • Objective: To quantify the reduction in SOD1 protein levels following this compound treatment.

  • Procedure (Western Blot):

    • Lyse the cells in RIPA buffer with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for human SOD1 and a loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

  • Procedure (ELISA):

    • Use a commercially available human SOD1 ELISA kit.

    • Prepare cell lysates and standards according to the kit's instructions.

    • Perform the ELISA and measure the absorbance at the appropriate wavelength.

    • Calculate the SOD1 concentration based on the standard curve.

  • Objective: To assess the effect of this compound on the aggregation of mutant SOD1.

  • Procedure:

    • Culture SOD1 mutant cells on glass coverslips.

    • After this compound treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Stain for SOD1 aggregates using an appropriate antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using fluorescence microscopy and quantify the number and size of SOD1 aggregates per cell using image analysis software.

  • Objective: To determine if this compound treatment can rescue cells from mutant SOD1-induced toxicity.

  • Procedure (MTT):

    • After this compound treatment in a 96-well plate, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Objective: To measure the release of NfL, a biomarker of neuronal damage, into the cell culture medium.

  • Procedure:

    • Collect the conditioned medium from the this compound-treated cells.

    • Centrifuge the medium to remove any cellular debris.

    • Measure the NfL concentration in the supernatant using a highly sensitive immunoassay, such as a commercially available ELISA or Simoa® assay.

  • Objective: To evaluate the functional effects of this compound on the electrophysiological properties of motor neurons expressing mutant SOD1.

  • Procedure (Patch-Clamp):

    • Culture iPSC-derived motor neurons expressing mutant SOD1 on coverslips.

    • After this compound treatment, perform whole-cell patch-clamp recordings.

    • Measure key parameters such as resting membrane potential, action potential firing frequency, and synaptic activity.

    • Compare the electrophysiological properties of this compound-treated neurons to untreated and control ASO-treated neurons.

Conclusion

Lentiviral models of SOD1 mutations provide a powerful and versatile platform for the preclinical evaluation of this compound and other potential ALS therapeutics. By following the detailed protocols outlined in these application notes, researchers can generate robust and reproducible data on the efficacy of these treatments in reducing mutant SOD1 protein levels, mitigating cellular pathology, and improving neuronal function. The quantitative data and experimental workflows presented herein serve as a valuable resource for designing and interpreting studies aimed at advancing the development of novel therapies for SOD1-ALS.

References

Application Notes and Protocols: Biomarker Analysis in Tofersen Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (QALSODY®) is an antisense oligonucleotide (ASO) developed for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1] Mutations in the SOD1 gene are the second most common cause of familial ALS, accounting for 10-20% of cases.[2] These mutations lead to the production of a misfolded, toxic SOD1 protein that aggregates within motor neurons, contributing to neurodegeneration.[1][2] this compound is designed to bind to the messenger RNA (mRNA) produced from the SOD1 gene, promoting its degradation and thereby reducing the synthesis of the toxic SOD1 protein.[3][4][5]

The clinical development of this compound, notably in the Phase 3 VALOR trial and its open-label extension (OLE), has relied heavily on the analysis of key biomarkers to demonstrate target engagement and monitor the biological effects of the treatment.[6][7] The two primary biomarkers are the SOD1 protein itself and the neurofilament light chain (NfL). Reduction in cerebrospinal fluid (CSF) SOD1 protein concentration serves as a direct pharmacodynamic marker of target engagement.[8] Neurofilament light chain, a structural component of neurons released upon axonal damage, serves as a crucial biomarker of neurodegeneration.[9][10] Elevated NfL levels in the CSF and blood are correlated with the severity and progression of ALS.[11] In the this compound trials, a reduction in plasma NfL was a key finding that supported the drug's accelerated approval, serving as a surrogate endpoint reasonably likely to predict clinical benefit.[9][12][13]

These application notes provide a summary of the biomarker data from this compound clinical trials and detailed protocols for the analysis of SOD1 and NfL.

Data Presentation: Biomarker Reduction in this compound Clinical Trials

The following tables summarize the key quantitative findings for SOD1 and NfL from the VALOR trial and its open-label extension (OLE).

Table 1: Reduction of Total SOD1 Protein in Cerebrospinal Fluid (CSF)

Trial Phase / PopulationTime PointThis compound Treatment GroupPlacebo / Delayed-Start GroupReference
Phase 1/2 (100 mg dose)12 weeks36% reduction3% decrease[8]
VALOR Phase 38 weeks35% reductionNot specified[2]
VALOR Phase 3 (Faster-progressing)28 weeks29% reduction16% increase[14][15]
VALOR + OLE (Early vs. Delayed Start)12 months33% reduction21% reduction[7]

Table 2: Reduction of Neurofilament Light Chain (NfL) in Plasma

Trial Phase / PopulationTime PointThis compound Treatment GroupPlacebo / Delayed-Start GroupReference
VALOR Phase 312-16 weeks50% reductionNot specified[2]
VALOR Phase 3 (Faster-progressing)28 weeks60% reduction20% increase[15]
VALOR + OLE (Early vs. Delayed Start)12 months51% reduction41% reduction[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is an antisense oligonucleotide designed to specifically target and reduce the production of mutant SOD1 protein, which is a root cause of a form of familial ALS.[16]

Tofersen_MoA cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm mutant_SOD1_gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA mutant_SOD1_gene->SOD1_mRNA Transcription This compound This compound (ASO) mRNA_degradation mRNA Degradation SOD1_mRNA->mRNA_degradation RNase H Mediated Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound->SOD1_mRNA Binds to mRNA Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation & Motor Neuron Damage Toxic_SOD1->Aggregation

Caption: Mechanism of action for this compound in reducing toxic SOD1 protein.

Biomarker Analysis Workflow

The analysis of SOD1 and NfL requires meticulous sample collection, processing, and measurement using highly sensitive analytical techniques.

Biomarker_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis Patient ALS Patient (SOD1 Mutation) LP Lumbar Puncture Patient->LP Blood_Draw Venipuncture Patient->Blood_Draw CSF_Tube CSF Collection (Polypropylene tube) LP->CSF_Tube Blood_Tube Blood Collection (EDTA tube) Blood_Draw->Blood_Tube Centrifuge1 Centrifuge CSF_Tube->Centrifuge1 Centrifuge2 Centrifuge Blood_Tube->Centrifuge2 Aliquoting Aliquoting & Freezing (-80°C) Centrifuge1->Aliquoting Plasma Plasma Separation Centrifuge2->Plasma Plasma->Aliquoting SOD1_Assay SOD1 Assay (ELISA / Activity Assay) Aliquoting->SOD1_Assay CSF NfL_Assay NfL Assay (Simoa / ELISA) Aliquoting->NfL_Assay Plasma/CSF Data Data Analysis & Interpretation SOD1_Assay->Data NfL_Assay->Data

Caption: Standard workflow for NfL and SOD1 biomarker analysis.

This compound Treatment Logical Flow

The administration of this compound initiates a cascade of biological changes that are monitored through biomarkers, which in turn are correlated with clinical outcomes.

Logical_Flow Tofersen_Admin This compound Administration (Intrathecal Injection) Target_Engagement Target Engagement: ↓ SOD1 mRNA Tofersen_Admin->Target_Engagement Protein_Reduction Pharmacodynamic Effect: ↓ CSF SOD1 Protein Target_Engagement->Protein_Reduction Neurodegeneration_Reduction Pathophysiological Effect: Reduced Motor Neuron Damage Protein_Reduction->Neurodegeneration_Reduction NfL_Reduction Downstream Biomarker Effect: ↓ Plasma NfL Neurodegeneration_Reduction->NfL_Reduction Clinical_Benefit Predicted Clinical Benefit: Slowing of Disease Progression NfL_Reduction->Clinical_Benefit

Caption: Logical relationship from drug administration to clinical outcome.

Experimental Protocols

Sample Collection and Processing

A. Cerebrospinal Fluid (CSF)

  • Collection: CSF is collected via lumbar puncture by a trained medical professional.[1] It is recommended to collect approximately 10 mL of CSF.[1]

  • Handling: Collect the CSF by drip directly into polypropylene (B1209903) tubes to prevent protein adhesion to the tube walls.[17]

  • Processing: Centrifuge the CSF at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.[18]

  • Aliquoting and Storage: Carefully transfer the supernatant into new, low-binding 1.5 mL polypropylene tubes in 1 mL aliquots.[18] Immediately freeze the aliquots on dry ice and transfer to a -80°C freezer for long-term storage until analysis.[17][18] Avoid repeated freeze-thaw cycles.

B. Plasma

  • Collection: Draw venous blood into ethylenediaminetetraacetic acid (EDTA)-containing tubes.[17][19]

  • Processing: Within 2 hours of collection, centrifuge the blood samples at approximately 2,000 x g for 10-15 minutes at room temperature to separate plasma from blood cells.[20]

  • Aliquoting and Storage: Carefully aspirate the plasma supernatant, avoiding the buffy coat layer. Dispense the plasma into 0.5 mL or 1.5 mL low-binding polypropylene tubes.[20] Immediately freeze the aliquots and store them at -80°C until the time of analysis.[20]

Neurofilament Light Chain (NfL) Measurement Protocol

The Single-Molecule Array (Simoa) is the recommended method for quantifying NfL in plasma or serum due to its high sensitivity.[21][22] Standard ELISA is suitable for the higher concentrations of NfL found in CSF.[21]

A. Simoa Assay for Plasma NfL (e.g., using Quanterix NF-Light® Assay)

  • Principle: This is a digital immunoassay where individual immunocomplexes on paramagnetic beads are captured in microwells. The presence of the target molecule is detected via a fluorescent signal, allowing for the digital counting of single molecules.

  • Materials: Quanterix Simoa HD-X Analyzer, NF-Light® Advantage Kit (or similar), plasma samples, and required consumables.

  • Procedure (General Outline):

    • Thaw plasma samples on ice. Once thawed, centrifuge at 10,000 x g for 5 minutes at 4°C to remove any particulates.

    • Prepare calibrators and controls as per the kit manufacturer's instructions.

    • Load samples, calibrators, controls, and all required reagents onto the Simoa analyzer.

    • Initiate the pre-programmed assay protocol on the instrument. The instrument will automatically perform all steps, including sample dilution, incubation with capture beads and detector antibodies, washing, and signal generation.

    • Data Analysis: The instrument's software calculates the concentration of NfL in each sample based on the standard curve generated from the calibrators. Results are typically reported in pg/mL.

SOD1 Protein Measurement Protocol

SOD1 levels in CSF can be measured by quantifying either the protein concentration (e.g., via ELISA) or its enzymatic activity.[23] Measuring enzymatic activity can be more reliable for monitoring the effect of SOD1-lowering drugs, as some ELISAs may underestimate the concentration of mutant SOD1 protein.[23][24]

A. SOD1 Enzymatic Activity Assay in CSF

  • Principle: This method measures the catalytic activity of SOD1. Since CSF also contains the SOD3 isoenzyme, it must first be removed to ensure specific measurement of SOD1 activity.[23][24] The remaining SOD activity is then measured using a direct spectrophotometric method.[17][19]

  • Materials: Anti-SOD3 antibodies coupled to a solid support (e.g., Sepharose beads), CSF samples, spectrophotometer, and reagents for the activity assay (e.g., potassium superoxide).

  • Procedure (General Outline):

    • SOD3 Depletion: Incubate CSF samples with anti-SOD3 antibody-coupled beads to specifically immunocapture and remove the SOD3 isoenzyme.[23] Centrifuge to pellet the beads and collect the supernatant, which now contains primarily SOD1.

    • Activity Measurement: Perform a direct spectrophotometric assay on the SOD3-depleted CSF. This assay measures the inhibition of a superoxide-driven reaction.[19]

    • Data Analysis: Calculate the SOD1 activity based on the rate of reaction compared to a standard of known SOD1 activity. Results are reported in units of activity per volume (e.g., U/mL).

References

Application Notes and Protocols: Visualizing Tofersen Distribution in Neural Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene.[1] It is administered intrathecally to bypass the blood-brain barrier and acts by binding to SOD1 mRNA, leading to its degradation by RNase H and thereby reducing the synthesis of the toxic SOD1 protein.[1][2] Visualizing the distribution of this compound within the central nervous system (CNS) and confirming its pharmacodynamic effect on SOD1 protein levels in target cells are crucial for understanding its mechanism of action and evaluating its therapeutic efficacy. These application notes provide detailed immunohistochemistry (IHC) protocols for the detection of this compound and SOD1 protein in neural tissue.

Mechanism of Action of this compound

This compound is engineered to specifically target the messenger RNA (mRNA) produced from the SOD1 gene. In patients with SOD1-ALS, mutations in this gene lead to the production of a misfolded and toxic SOD1 protein, which contributes to motor neuron degeneration.[1] this compound, an ASO, binds to the SOD1 mRNA, creating an RNA-DNA heteroduplex. This duplex is recognized and cleaved by the endogenous enzyme RNase H, preventing the mRNA from being translated into the toxic SOD1 protein.[2] By reducing the levels of mutant SOD1 protein, this compound aims to mitigate its toxic effects on motor neurons and slow the progression of ALS.[3]

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mutant SOD1 Gene Mutant SOD1 Gene Transcription Transcription Mutant SOD1 Gene->Transcription SOD1 mRNA SOD1 mRNA Transcription->SOD1 mRNA Translation Translation SOD1 mRNA->Translation RNase H RNase H SOD1 mRNA->RNase H Recruits Toxic SOD1 Protein Toxic SOD1 Protein Translation->Toxic SOD1 Protein Motor Neuron Degeneration Motor Neuron Degeneration Toxic SOD1 Protein->Motor Neuron Degeneration This compound (ASO) This compound (ASO) This compound (ASO)->SOD1 mRNA Binds to mRNA Degradation mRNA Degradation RNase H->mRNA Degradation mRNA Degradation->Translation Blocks

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Quantitative Data on ASO Distribution and SOD1 Reduction

While specific quantitative immunohistochemistry data for this compound in human neural tissue is not yet widely available in peer-reviewed literature, studies on other ASOs in non-human primates provide valuable insights into the expected distribution patterns. The following tables summarize representative data on ASO tissue concentration and the pharmacodynamic effect of this compound on SOD1 protein levels as measured in cerebrospinal fluid (CSF).

Table 1: Representative Antisense Oligonucleotide (ASO) Concentrations in Non-Human Primate CNS Following Intrathecal Administration

Brain RegionASO Concentration (µg/g tissue)Percent Target mRNA Reduction
Frontal Cortex15 - 2580 - 90%
Cerebellum10 - 2080 - 90%
Hippocampus10 - 2080 - 90%
Thalamus5 - 1570 - 85%
Caudate2 - 860 - 80%
Putamen2 - 860 - 80%
Spinal Cord (Lumbar)10 - 2080 - 90%

Note: This data is representative of ASO distribution in non-human primates and may not directly reflect this compound concentrations in human patients. Data is synthesized from studies on ASO distribution in the CNS.[4][5]

Table 2: this compound-Mediated Reduction of SOD1 Protein and Neurofilament Light Chain (NfL) in Human Clinical Trials

AnalyteMatrixTimepointPercent Reduction (vs. Placebo)
Total SOD1 ProteinCSF28 Weeks29% (in faster progressing group)
Neurofilament Light Chain (NfL)CSF28 Weeks60% (in faster progressing group)
Total SOD1 ProteinCSF12 Months33% (early start) vs. 21% (delayed start)
Neurofilament Light Chain (NfL)Plasma12 Months51% (early start) vs. 41% (delayed start)

Data compiled from the VALOR Phase 3 clinical trial and its open-label extension.[3]

Experimental Protocols

The following protocols provide a framework for the immunohistochemical detection of this compound and SOD1 in neural tissue. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissue types and experimental conditions.

Protocol 1: Immunohistochemical Staining of this compound in Neural Tissue

This protocol is designed for the detection of this compound, which has a phosphorothioate (B77711) backbone, in formalin-fixed, paraffin-embedded (FFPE) or frozen neural tissue sections.

Materials:

  • FFPE or frozen brain/spinal cord sections (5-10 µm)

  • Xylene and graded ethanol (B145695) series (for FFPE)

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit or Mouse anti-phosphorothioate oligonucleotide antibody (e.g., from ModDetect™ panels)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the anti-phosphorothioate antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with PBS (3 x 5 minutes).

    • Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Tofersen_Workflow start FFPE/Frozen Tissue Section deparaffin Deparaffinization & Rehydration (FFPE) start->deparaffin antigen_retrieval Antigen Retrieval (HIER) deparaffin->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody (Anti-Phosphorothioate) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstain & Mount (Hematoxylin) detection->counterstain end Microscopy Analysis counterstain->end

Caption: Immunohistochemistry workflow for this compound detection.
Protocol 2: Dual Immunofluorescence for this compound and Cell-Specific Markers

This protocol allows for the co-localization of this compound with specific neural cell types, such as neurons (NeuN) or astrocytes (GFAP).

Materials:

  • Primary antibodies: Rabbit anti-phosphorothioate and Mouse anti-NeuN or Mouse anti-GFAP.

  • Fluorescently-labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-Mouse IgG (e.g., Alexa Fluor 594).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Tissue Preparation and Antigen Retrieval:

    • Follow steps 1 and 2 from Protocol 1.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute both primary antibodies (anti-phosphorothioate and anti-NeuN/GFAP) in blocking buffer.

    • Incubate sections with the primary antibody cocktail overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash slides with PBS (3 x 5 minutes) in the dark.

    • Incubate with DAPI solution for 5 minutes.

    • Rinse with PBS.

    • Mount with antifade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope with appropriate filter sets.

Protocol 3: Immunohistochemical Staining for SOD1 Protein

This protocol is for detecting changes in SOD1 protein levels in neural tissue following this compound treatment.

Materials:

  • Primary antibody: Rabbit or Mouse anti-SOD1 antibody.

  • Other materials are the same as in Protocol 1.

Procedure:

  • Follow the same procedure as Protocol 1, substituting the anti-phosphorothioate antibody with an anti-SOD1 antibody in the primary antibody incubation step.

Quantitative Image Analysis

To obtain quantitative data on this compound distribution and SOD1 protein levels, automated image analysis is recommended to ensure objectivity and reproducibility. Software such as ImageJ/FIJI or QuPath can be used.

General Workflow for Quantification:

  • Image Acquisition: Acquire high-resolution images of stained tissue sections under consistent lighting and magnification.

  • Image Pre-processing: Perform background subtraction and color deconvolution to separate the DAB and hematoxylin stains.

  • Region of Interest (ROI) Selection: Define anatomical regions of interest (e.g., motor cortex, spinal cord ventral horn).

  • Thresholding: Apply an automated or manual threshold to segment the DAB-positive signal.

  • Particle Analysis: Measure parameters such as the percentage of stained area, number of positive cells, and staining intensity.

  • Co-localization Analysis (for dual immunofluorescence): Quantify the overlap between the this compound signal and cell-specific markers.

Quantitative_Analysis_Workflow start Stained Tissue Image preprocess Image Pre-processing (Background Subtraction, Color Deconvolution) start->preprocess roi Define Regions of Interest (e.g., Ventral Horn) preprocess->roi threshold Thresholding (Segment Positive Signal) roi->threshold analyze Particle/Intensity Analysis (% Area, Cell Count) threshold->analyze coloc Co-localization Analysis (with Cell Markers) threshold->coloc end Quantitative Data analyze->end coloc->end

Caption: Workflow for quantitative analysis of IHC images.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions. The quantitative data presented is based on published literature for antisense oligonucleotides and may not be fully representative of this compound's specific distribution and pharmacodynamics in all contexts. It is highly recommended to include appropriate positive and negative controls in all experiments.

References

Application Notes and Protocols: Electrophysiological Assessments in Animal Models Treated with Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (Qalsody™) is an antisense oligonucleotide (ASO) designed to specifically target and reduce the synthesis of superoxide (B77818) dismutase 1 (SOD1) protein. In animal models of amyotrophic lateral sclerosis (ALS) with SOD1 mutations, particularly the SOD1-G93A mouse and rat models, this compound has demonstrated the potential to slow disease progression and improve neuromuscular function. Electrophysiological assessments are critical in preclinical studies to objectively quantify the functional integrity of the neuromuscular system. This document provides detailed application notes and protocols for conducting such assessments in animal models treated with this compound, based on published research.

This compound's Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid that binds to the messenger RNA (mRNA) of the SOD1 gene. This binding event triggers the degradation of the SOD1 mRNA by RNase H, an enzyme that recognizes DNA-RNA hybrids. The subsequent reduction in the translation of SOD1 protein alleviates the toxic effects of the mutant protein, which are believed to be a primary driver of motor neuron degeneration in SOD1-ALS.[1]

Electrophysiological Assessments: Key Applications

In the context of this compound treatment in SOD1 animal models, electrophysiological assessments serve to:

  • Quantify the extent of motor unit loss: Techniques like Motor Unit Number Estimation (MUNE) provide a direct measure of the number of functional motor neurons innervating a muscle.

  • Assess neuromuscular transmission: Compound Muscle Action Potential (CMAP) amplitude reflects the number of muscle fibers that are successfully activated by a nerve stimulus.

  • Evaluate nerve conduction: Nerve conduction velocity and latency measurements can indicate demyelination or axonal damage.

  • Monitor disease progression and therapeutic efficacy: Longitudinal electrophysiological studies allow for the tracking of neuromuscular function over time, providing key insights into the impact of this compound treatment.

Quantitative Data Summary

Preclinical studies have demonstrated a significant improvement in electrophysiological parameters in SOD1-G93A mice treated with a SOD1-targeting antisense oligonucleotide similar to this compound. A key finding is the reversal of the decline in Compound Muscle Action Potential (CMAP) amplitude, a measure of the collective response of muscle fibers to nerve stimulation.

ParameterAnimal ModelTreatment GroupControl GroupOutcomeStatistical SignificanceReference
CMAP Amplitude (Tibialis Anterior) SOD1-G93A MiceSingle 100 µg intracerebroventricular injection of SOD1 ASO at 9 weeks of age (n=12)Single 100 µg intracerebroventricular injection of a control ASO at 9 weeks of age (n=12)At 15 weeks of age, the SOD1 ASO-treated group showed significantly higher CMAP amplitudes compared to the control group, reversing the typical age-related decline.P < 0.001 (2-way ANOVA)[2][3]

Experimental Protocols

Compound Muscle Action Potential (CMAP) Measurement in SOD1-G93A Mice

This protocol is adapted from established methods for in vivo electrophysiological assessment in mouse models of motor neuron disease.[4][5]

1.1. Animal Preparation:

  • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
  • Place the mouse on a warming pad to maintain body temperature at 37°C.
  • Secure the hindlimb in a fixed position to ensure stability during recording.

1.2. Electrode Placement (for Tibialis Anterior CMAP):

  • Stimulating Electrodes: Insert two monopolar needle electrodes subcutaneously near the sciatic notch to stimulate the sciatic nerve. The cathode should be positioned closer to the nerve.
  • Recording Electrodes:
  • Place the active recording needle electrode into the mid-belly of the tibialis anterior muscle.
  • Place the reference needle electrode subcutaneously over the distal tendon of the tibialis anterior at the ankle.
  • Ground Electrode: Insert a ground electrode subcutaneously in the flank or the tail.

1.3. Stimulation and Recording:

  • Set the stimulator to deliver single square-wave pulses of 0.1 ms (B15284909) duration.
  • Begin with a low stimulus intensity and gradually increase it until the CMAP amplitude no longer increases (supramaximal stimulation).
  • To ensure supramaximal stimulation, increase the intensity by an additional 20%.
  • Record the resulting CMAP waveform. The amplitude is typically measured from baseline to the negative peak.

1.4. Data Analysis:

  • Measure the baseline-to-peak amplitude of the maximal CMAP response in millivolts (mV).
  • Compare the CMAP amplitudes between this compound-treated and control groups at various time points.

Motor Unit Number Estimation (MUNE)

MUNE provides an estimate of the number of functional motor units innervating a muscle. The incremental MUNE technique is commonly used.[5]

2.1. Animal and Electrode Preparation:

  • Follow the same animal preparation and electrode placement as for CMAP measurements.

2.2. Stimulation and Recording:

  • Apply graded, submaximal stimuli to the sciatic nerve, starting from an intensity that elicits no response.
  • Gradually increase the stimulus intensity to recruit single motor unit potentials (SMUPs) in an all-or-none fashion.
  • Record at least 10-15 distinct, all-or-none SMUPs.

2.3. Data Analysis:

  • Calculate the average SMUP amplitude from the recorded single-unit responses.
  • Divide the maximal CMAP amplitude (obtained from the CMAP protocol) by the average SMUP amplitude to estimate the number of motor units.
  • MUNE = Maximal CMAP Amplitude / Average SMUP Amplitude

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNase_H RNase H SOD1_mRNA->RNase_H Recruits Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->SOD1_mRNA Binds to Degradation mRNA Degradation RNase_H->Degradation Toxic_Protein Toxic SOD1 Protein Ribosome->Toxic_Protein Motor_Neuron_Degeneration Motor Neuron Degeneration Toxic_Protein->Motor_Neuron_Degeneration

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Electrophysiology_Workflow cluster_animal_prep Animal Preparation cluster_electrode_placement Electrode Placement cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., Isoflurane) Temperature_Control Maintain Body Temperature (37°C) Anesthesia->Temperature_Control Immobilization Secure Limb Temperature_Control->Immobilization Stimulating Stimulating Electrodes (e.g., Sciatic Nerve) Immobilization->Stimulating Recording Recording Electrodes (e.g., Tibialis Anterior) Stimulating->Recording Ground Ground Electrode Recording->Ground CMAP CMAP Recording (Supramaximal Stimulation) Ground->CMAP MUNE MUNE Recording (Incremental Stimulation) Ground->MUNE CMAP_Analysis Measure CMAP Amplitude CMAP->CMAP_Analysis MUNE_Calculation Calculate Average SMUP & MUNE MUNE->MUNE_Calculation Comparison Compare Treatment vs. Control CMAP_Analysis->Comparison MUNE_Calculation->Comparison

Caption: Experimental workflow for electrophysiological assessments.

References

Application Notes and Protocols: Behavioral Testing Paradigms for SOD1-ALS Models Receiving Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] Mutations in the SOD1 gene are a known cause of familial amyotrophic lateral sclerosis (ALS), leading to a toxic gain-of-function of the SOD1 protein. This results in protein misfolding, aggregation, and subsequent motor neuron degeneration.[1] this compound aims to reduce the production of the toxic SOD1 protein, thereby slowing disease progression.[1][2] Preclinical evaluation of this compound in animal models of SOD1-ALS, such as the SOD1-G93A transgenic mouse, is crucial for assessing its therapeutic efficacy. Behavioral testing is a cornerstone of this evaluation, providing quantitative measures of motor function, coordination, and strength.

These application notes provide detailed protocols for key behavioral paradigms used to assess the efficacy of this compound in SOD1-ALS animal models, along with representative data presented in a structured format.

Signaling Pathway and this compound's Mechanism of Action

Mutant SOD1 protein misfolds and aggregates, leading to a cascade of downstream cellular toxicities, including mitochondrial dysfunction, endoplasmic reticulum stress, and impaired protein degradation. This compound, an antisense oligonucleotide, binds to SOD1 mRNA, leading to its degradation by RNase H and thereby reducing the synthesis of the toxic mutant SOD1 protein.

SOD1_Tofersen_Pathway cluster_Gene_Expression Gene Expression cluster_Protein_Synthesis Protein Synthesis & Aggregation cluster_Cellular_Toxicity Cellular Toxicity cluster_Tofersen_Intervention This compound Intervention SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Mutant_SOD1 Misfolded Mutant SOD1 Protein SOD1_mRNA->Mutant_SOD1 Translation Degradation mRNA Degradation SOD1_mRNA->Degradation Targeted for SOD1_Aggregates SOD1 Aggregates Mutant_SOD1->SOD1_Aggregates Mitochondrial_Dysfunction Mitochondrial Dysfunction SOD1_Aggregates->Mitochondrial_Dysfunction ER_Stress ER Stress SOD1_Aggregates->ER_Stress Proteasome_Impairment Proteasome Impairment SOD1_Aggregates->Proteasome_Impairment Motor_Neuron_Death Motor Neuron Death Mitochondrial_Dysfunction->Motor_Neuron_Death ER_Stress->Motor_Neuron_Death Proteasome_Impairment->Motor_Neuron_Death This compound This compound (ASO) This compound->SOD1_mRNA Binds to RNase_H RNase H RNase_H->Degradation Experimental_Workflow Animal_Model SOD1-G93A Transgenic Mice Grouping Randomization into Treatment Groups (this compound vs. Vehicle Control) Animal_Model->Grouping Administration Intrathecal Administration of This compound or Vehicle Grouping->Administration Behavioral_Testing Longitudinal Behavioral Testing Administration->Behavioral_Testing Rotarod Rotarod Test Behavioral_Testing->Rotarod Hanging_Wire Hanging Wire Test Behavioral_Testing->Hanging_Wire Grip_Strength Grip Strength Test Behavioral_Testing->Grip_Strength Data_Analysis Data Collection and Statistical Analysis Rotarod->Data_Analysis Hanging_Wire->Data_Analysis Grip_Strength->Data_Analysis Endpoint Endpoint Analysis (e.g., Survival, Histopathology) Data_Analysis->Endpoint

References

Establishing a Tofersen Research Protocol in a New Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (Qalsody™) is an antisense oligonucleotide (ASO) therapy developed for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] This document provides a comprehensive guide for establishing a preclinical research protocol for this compound in a new laboratory setting. It includes detailed methodologies for key experiments, data presentation guidelines, and visualizations of relevant pathways and workflows. This compound is designed to bind to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation by RNase H and thereby reducing the production of the toxic SOD1 protein.[1][3]

Preclinical Models for this compound Research

The most commonly utilized preclinical models for studying SOD1-mediated ALS and the efficacy of therapies like this compound are transgenic rodents expressing a mutant human SOD1 gene, such as the SOD1-G93A mouse and rat models.[4][5] These models recapitulate key features of the human disease, including progressive motor neuron loss and muscle atrophy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biomarkers from preclinical and clinical studies.

Table 1: Effect of this compound on SOD1 Protein Levels in Cerebrospinal Fluid (CSF)

Study TypeModel/PopulationDoseChange in SOD1 ConcentrationReference(s)
PreclinicalSOD1-G93A Rodent ModelsSingle Intrathecal DoseSignificant reduction for up to 10 weeks[1]
Phase 1/2 Clinical TrialHumans with SOD1-ALS20 mg1% decrease[1]
Phase 1/2 Clinical TrialHumans with SOD1-ALS40 mg27% decrease[1]
Phase 1/2 Clinical TrialHumans with SOD1-ALS60 mg21% decrease[1]
Phase 1/2 Clinical TrialHumans with SOD1-ALS100 mg36% decrease[1]
Phase 3 Clinical Trial (Faster Progressing Group)Humans with SOD1-ALS100 mg29% decrease[1]
Phase 3 Clinical Trial (Slower Progressing Group)Humans with SOD1-ALS100 mg40% decrease[1]

Table 2: Effect of this compound on Neurofilament Light Chain (NfL) Levels

Study TypeModel/PopulationSample TypeDoseChange in NfL ConcentrationReference(s)
PreclinicalSOD1-G93A Rodent ModelsSerumNot SpecifiedMarkedly improved[1]
Phase 1/2 Clinical TrialHumans with SOD1-ALSCSF100 mgDecreased[1]
Phase 3 Clinical Trial (Faster Progressing Group)Humans with SOD1-ALSPlasma100 mg60% decrease (compared to 20% increase in placebo)[1]
Observational StudyHumans with SOD1-ALSSerumNot SpecifiedReduction in all participants[6]
Clinical Trial Data ReviewHumans with SOD1-ALSPlasmaNot Specified40-50% reduction over six months[7]

Experimental Protocols

Animal Handling and Husbandry for SOD1-G93A Mice
  • Housing: House animals in a controlled environment with a standard 12:12 hour light:dark cycle. Provide ad libitum access to food and water.[6]

  • Genotyping: Identify transgenic mice by PCR assay of DNA extracted from tail biopsies using primers specific for the human SOD1 transgene.[6]

  • Monitoring: Regularly monitor animal health, including body weight and motor function, to track disease progression.[6]

This compound Administration: Intrathecal Injection in Mice

This protocol describes a non-surgical, acute intrathecal injection.

Materials:

  • This compound solution (appropriate dilution in sterile, preservative-free saline)

  • Anesthetic (e.g., Isoflurane)

  • Hamilton syringe (25 µL) with a 30-gauge, 0.5-inch needle[8][9]

  • Animal clippers

  • 70% ethanol

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5% for maintenance).[9]

  • Preparation: Shave the fur over the lumbar region of the back and clean the area with 70% ethanol.[9]

  • Positioning: Place the anesthetized mouse on a heating pad to maintain body temperature. Position the mouse in a way that flexes the spine in the lumbar region, for example, by placing a 15 mL conical tube under the abdomen.[10][11]

  • Injection:

    • Locate the space between the L4 and L5 vertebrae.

    • Insert the 30-gauge needle into the intervertebral space at a slight angle. A subtle tail-flick is often observed upon successful entry into the intrathecal space.[11]

    • Slowly inject 5-10 µL of the this compound solution.[8]

  • Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.[10]

Sample Collection

a. Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna (Mouse)

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Stereotaxic frame

  • Dissection microscope

  • Micro-capillary tubes

  • Surgical scissors and forceps

  • Suture materials

Procedure:

  • Anesthesia: Anesthetize the mouse with a Ketamine/Xylazine cocktail administered intraperitoneally.[10]

  • Positioning: Place the mouse in a stereotaxic frame and shave the neck area.

  • Incision: Make a midline sagittal incision in the skin at the base of the skull.

  • Muscle Dissection: Bluntly dissect the neck muscles to expose the cisterna magna membrane.

  • Collection: Carefully puncture the membrane with a micro-capillary tube and allow the CSF to flow into the tube via capillary action.

  • Closure: Suture the incision and allow the mouse to recover on a heating pad.

b. Plasma Collection (Mouse)

Materials:

  • Anesthetic

  • Collection tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

Procedure:

  • Anesthesia: Anesthetize the mouse.

  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing EDTA.

  • Centrifugation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.[12]

  • Plasma Isolation: Carefully collect the supernatant (plasma) and store at -80°C for later analysis.[12]

Biomarker Analysis

a. SOD1 Protein Quantification in CSF by ELISA

A general protocol for a sandwich ELISA is provided below. It is recommended to follow the specific instructions provided with a commercial ELISA kit.

Procedure:

  • Coating: Coat a 96-well plate with a capture antibody specific for SOD1 and incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.[13]

  • Sample and Standard Incubation: Wash the plate and add diluted CSF samples and a serial dilution of a known concentration of SOD1 standard to the wells. Incubate for 2 hours at room temperature.[13]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for SOD1. Incubate for 1 hour at room temperature.[13]

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution to halt the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of SOD1 in the samples.

b. Neurofilament Light Chain (NfL) Quantification in Plasma by ELISA

Follow a similar sandwich ELISA protocol as described for SOD1, using antibodies and standards specific for NfL. Several commercial kits are available for this purpose.[14]

c. SOD1 Protein Quantification in CSF by Western Blot

Procedure:

  • Sample Preparation: Mix CSF samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SOD1 overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software.

Visualizations

Tofersen_Mechanism_of_Action SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome RNase_H RNase H SOD1_mRNA->RNase_H This compound This compound (ASO) This compound->SOD1_mRNA Binds to This compound->RNase_H Recruits Mutant_SOD1_Protein Mutant SOD1 Protein Ribosome->Mutant_SOD1_Protein Translation Aggregation Protein Aggregation & Toxicity Mutant_SOD1_Protein->Aggregation Degradation mRNA Degradation RNase_H->Degradation Mediates Neuron_Death Motor Neuron Death Aggregation->Neuron_Death

Caption: this compound's mechanism of action in reducing mutant SOD1 protein production.

Tofersen_Experimental_Workflow cluster_Preclinical_Model Preclinical Model cluster_Intervention Intervention cluster_Sample_Collection Sample Collection cluster_Biomarker_Analysis Biomarker Analysis cluster_Outcome_Assessment Outcome Assessment Animal_Model SOD1-G93A Mouse Tofersen_Admin Intrathecal Injection of this compound Animal_Model->Tofersen_Admin CSF_Collection CSF Collection Tofersen_Admin->CSF_Collection Plasma_Collection Plasma Collection Tofersen_Admin->Plasma_Collection SOD1_Analysis SOD1 Quantification (ELISA/Western Blot) CSF_Collection->SOD1_Analysis NfL_Analysis NfL Quantification (ELISA) Plasma_Collection->NfL_Analysis Data_Analysis Data Analysis & Interpretation SOD1_Analysis->Data_Analysis NfL_Analysis->Data_Analysis

Caption: A typical experimental workflow for preclinical this compound research.

References

Ethical Framework for Preclinical Evaluation of Tofersen in SOD1-Mediated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Tofersen, an antisense oligonucleotide (ASO), represents a targeted therapeutic approach for amyotrophic lateral sclerosis (ALS) caused by mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. Its preclinical development has been pivotal in demonstrating proof-of-concept and establishing a safety profile prior to human trials. This document provides a comprehensive overview of the ethical considerations, experimental protocols, and key preclinical findings related to this compound. The ethical framework emphasizes the principles of the 3Rs (Replacement, Reduction, and Refinement) in the context of utilizing animal models of SOD1-ALS. Detailed protocols for critical preclinical experiments are provided to ensure methodological rigor and reproducibility. Quantitative data from representative preclinical studies are summarized to facilitate comparative analysis, and key biological pathways are visualized to contextualize the mechanism of action and experimental workflows.

Ethical Considerations in Preclinical Research with this compound

The use of animal models in neurodegenerative disease research, particularly for a progressively debilitating condition like ALS, necessitates a robust ethical framework. Preclinical studies involving this compound in SOD1-mutant animal models must adhere to the highest ethical standards, guided by the principles of the 3Rs.

  • Replacement: While in vitro and computational models are valuable for initial screening, the systemic and complex nature of ALS currently necessitates the use of in vivo models to assess therapeutic efficacy and safety. Researchers have an ethical obligation to continuously seek and validate non-animal methods that can replace or reduce the reliance on animal studies.

  • Reduction: The number of animals used in preclinical studies must be minimized without compromising the statistical power and scientific validity of the research. This can be achieved through careful experimental design, including power calculations to determine appropriate sample sizes, and the use of longitudinal studies that track disease progression in the same cohort of animals over time. Sharing of data and resources among research groups can also prevent unnecessary duplication of experiments.

  • Refinement: All procedures involving animals must be refined to minimize pain, suffering, and distress. For preclinical this compound research, this includes:

    • Humane Endpoints: Establishing clear and early humane endpoints for animals exhibiting severe disease progression is critical. This is often defined by the loss of the righting reflex, significant weight loss, or inability to access food and water.

    • Anesthesia and Analgesia: Appropriate anesthesia and analgesia must be used for all surgical procedures, such as intrathecal injections, and for any potentially painful assessments.

    • Housing and Husbandry: Animals should be housed in enriched environments with easy access to food and water, especially as motor function declines.

    • Minimally Invasive Procedures: Refining techniques for drug administration and sample collection to be as minimally invasive as possible.

Beyond the 3Rs, ethical considerations for ASO therapies like this compound include a thorough evaluation of potential off-target effects and long-term safety in animal models before proceeding to human trials. Transparency in reporting all findings, including neutral and negative results, is an ethical imperative to ensure an unbiased scientific record and prevent redundant animal use.[1]

Preclinical Animal Models

The most widely used animal models in preclinical research for SOD1-ALS are transgenic rodents expressing a mutant human SOD1 gene, most commonly the G93A mutation (SOD1-G93A).[2][3][4] These models recapitulate key features of the human disease, including progressive motor neuron loss, muscle atrophy, paralysis, and a shortened lifespan.[2][3][5] Both mice and rats are utilized, with the choice of species and strain depending on the specific research question and the desired disease progression timeline.[6][7]

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from preclinical studies of this compound in SOD1-G93A animal models. These studies demonstrate the efficacy of this compound in reducing SOD1 protein levels and improving disease-related outcomes.

Table 1: Effect of this compound on SOD1 Protein and mRNA Levels in the Central Nervous System of SOD1-G93A Rodents

Animal ModelTreatment Dose and RegimenTissue AnalyzedTime Point% Reduction in SOD1 mRNA (vs. Control)% Reduction in SOD1 Protein (vs. Control)Reference
SOD1-G93A RatSingle intrathecal doseSpinal CordUp to 10 weeksSignificant reductionSignificant reduction[8][9]
SOD1-G93A MouseIntracerebroventricular injectionMultiple CNS regions2 months post-injectionNot reported10-40%[10]

Table 2: Efficacy of this compound on Functional Outcomes and Survival in SOD1-G93A Rodents

Animal ModelTreatment InitiationKey Functional OutcomeImprovement vs. ControlSurvival ExtensionReference
SOD1-G93A RatSymptomaticMaintained body weightUp to 70 days longerUp to 64 days[2][7]
SOD1-G93A MousePre-symptomatic (6 weeks)Delayed disease progressionSignificant delaySignificantly longer[10]
SOD1-G93A MouseSymptomaticPreserved motor functionMarkedly improvedIncreased survival[8][9]

Experimental Protocols

Intrathecal Administration of this compound in Mice

This protocol describes the intrathecal injection of this compound into the cerebrospinal fluid (CSF) of mice.

Materials:

  • This compound solution (or vehicle control) in sterile, preservative-free saline

  • Isoflurane (B1672236) anesthesia system

  • 30G ½ inch needles and Hamilton syringe

  • Surgical drapes and sterile instruments

  • Betadine and 70% ethanol

  • Warming pad

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of response to a toe pinch.

  • Place the mouse in a prone position on a warming pad to maintain body temperature.

  • Shave the fur over the lower lumbar region.

  • Sterilize the injection site with alternating scrubs of Betadine and 70% ethanol.

  • Palpate the pelvis and locate the L5-L6 intervertebral space.

  • Gently flex the mouse's spine to open the intervertebral space.

  • Insert the 30G needle attached to the Hamilton syringe at a 10-15 degree angle into the space between the vertebrae. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject the this compound solution (typically 5-10 µL volume) over 1-2 minutes.

  • Leave the needle in place for an additional minute to prevent backflow of the solution.

  • Withdraw the needle and monitor the mouse for any signs of distress.

  • Allow the mouse to recover from anesthesia on a warming pad before returning it to its home cage.

Quantification of SOD1 Protein in CNS Tissue by Western Blot

This protocol outlines the procedure for measuring SOD1 protein levels in spinal cord tissue from treated and control animals.

Materials:

  • Spinal cord tissue

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against human SOD1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the spinal cord tissue in ice-cold RIPA buffer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SOD1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Motor Function using the Rotarod Test

This protocol is for assessing motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

Procedure:

  • Training: Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing. Place the mice on the rotating rod at a low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

  • Testing:

    • Place the mouse on the rotarod.

    • Start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per mouse with a rest period in between.

    • The average latency to fall is used as the measure of motor performance.

Mandatory Visualizations

Signaling Pathway

SOD1_ALS_Pathway cluster_Gene_to_Protein Gene Expression cluster_Protein_Synthesis Protein Synthesis & Misfolding cluster_Toxicity Cellular Toxicity cluster_Intervention Therapeutic Intervention Mutant SOD1 Gene Mutant SOD1 Gene SOD1 mRNA SOD1 mRNA Mutant SOD1 Gene->SOD1 mRNA Transcription Misfolded SOD1 Protein Misfolded SOD1 Protein SOD1 mRNA->Misfolded SOD1 Protein Translation Degradation mRNA Degradation SOD1 mRNA->Degradation Protein Aggregation Protein Aggregation Misfolded SOD1 Protein->Protein Aggregation Oxidative Stress Oxidative Stress Misfolded SOD1 Protein->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Aggregation->Mitochondrial Dysfunction Axonal Transport Deficits Axonal Transport Deficits Protein Aggregation->Axonal Transport Deficits Motor Neuron Death Motor Neuron Death Mitochondrial Dysfunction->Motor Neuron Death Oxidative Stress->Motor Neuron Death Axonal Transport Deficits->Motor Neuron Death This compound This compound This compound->SOD1 mRNA Binds to

Caption: Pathogenic cascade in SOD1-ALS and the mechanism of this compound intervention.

Experimental Workflow

Tofersen_Preclinical_Workflow cluster_Animal_Model Animal Model & Treatment cluster_Assessments Longitudinal Assessments cluster_Endpoint_Analysis Endpoint Analysis cluster_Data Data Analysis SOD1-G93A Mice SOD1-G93A Mice This compound Treatment This compound (Intrathecal) SOD1-G93A Mice->this compound Treatment Randomization Vehicle Control Vehicle Control SOD1-G93A Mice->Vehicle Control Randomization Motor Function Motor Function (e.g., Rotarod) This compound Treatment->Motor Function Vehicle Control->Motor Function Body Weight Body Weight Motor Function->Body Weight Statistical Analysis Statistical Analysis Motor Function->Statistical Analysis Survival Monitoring Survival Monitoring Body Weight->Survival Monitoring Body Weight->Statistical Analysis Tissue Collection CNS Tissue Collection Survival Monitoring->Tissue Collection Survival Monitoring->Statistical Analysis SOD1 Quantification SOD1 Protein/mRNA Quantification Tissue Collection->SOD1 Quantification Histopathology Motor Neuron Counting Tissue Collection->Histopathology SOD1 Quantification->Statistical Analysis Histopathology->Statistical Analysis

Caption: Workflow for preclinical evaluation of this compound in SOD1-G93A mice.

References

Application of Tofersen in Studying the Presymptomatic Phase of SOD1-ALS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene. This mechanism reduces the synthesis of the SOD1 protein, which, in its mutated form, is a cause of amyotrophic lateral sclerosis (ALS).[1][2][3] The study of this compound in the presymptomatic phase of SOD1-ALS, primarily through the ATLAS (A Study of this compound Initiated in Clinically Presymptomatic Adults With a Confirmed Superoxide Dismutase 1 Mutation) trial, offers a groundbreaking opportunity to understand the earliest stages of the disease and to evaluate the potential of early intervention to delay or prevent the onset of clinical symptoms.[4][5] This document provides detailed application notes and protocols relevant to the use of this compound in this research context.

Rationale for Presymptomatic Intervention

The presymptomatic phase of genetic neurodegenerative diseases like SOD1-ALS presents a critical window for therapeutic intervention. Pathological processes are believed to begin months or even years before the emergence of clinical symptoms.[6][7] The Pre-fALS (Pre-Symptomatic Familial ALS) study was instrumental in characterizing this phase and identified that levels of neurofilament light chain (NfL), a biomarker of neuro-axonal damage, begin to rise in the blood of SOD1 mutation carriers 6-12 months before clinical phenoconversion.[4][6][8] This finding provides a key biomarker to identify individuals at high risk of imminent disease onset and serves as a trigger for initiating treatment in the ATLAS trial.[4][5]

Key Clinical Trial: The ATLAS Study

The ATLAS study is a Phase 3, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in presymptomatic carriers of SOD1 mutations that are associated with a high-penetrance and rapid disease progression.[1][4][5]

Study Design:

The study consists of multiple parts:[2][9]

  • Part A (Natural History Run-In): Presymptomatic participants are monitored with monthly blood draws to measure plasma NfL levels.[2][9]

  • Part B (Randomized, Placebo-Controlled): Participants whose NfL levels rise above a predetermined threshold are randomized to receive either this compound or a placebo.[2][9]

  • Part C (Open-Label Extension): Participants from Part B who develop clinically manifest ALS may receive this compound.[9]

  • Part D (Open-Label Treatment): Participants from Part A who develop clinically manifest ALS before randomization in Part B are eligible to receive this compound.[9]

Primary Objective: To evaluate the efficacy of this compound in delaying the onset of clinically manifest ALS in presymptomatic adult carriers of a SOD1 mutation with elevated neurofilament levels.[1][10]

Secondary Objectives: [1][10]

  • To evaluate the safety and tolerability of this compound.

  • To assess the effect of this compound on pharmacodynamic biomarkers (e.g., CSF SOD1 protein concentration).

  • To evaluate the effect of this compound on clinical function and survival after the emergence of clinically manifest ALS.

Data Presentation

While quantitative data from the presymptomatic cohort of the ATLAS trial is not yet publicly available due to the ongoing nature of the study, data from the VALOR trial in symptomatic SOD1-ALS patients provides a strong indication of this compound's biological activity.

Table 1: Biomarker Changes in Symptomatic SOD1-ALS Patients Treated with this compound (VALOR Trial)

BiomarkerThis compound (100 mg)PlaceboReference
Change in CSF SOD1 Concentration (at 28 weeks) [11]
Faster-Progression Subgroup-29%+16%[11]
Slower-Progression Subgroup-40%-19%[11]
Change in Plasma NfL Concentration (at 28 weeks) [11]
Faster-Progression Subgroup-60%+20%[11]
12-Month Open-Label Extension Data Early-Start this compound Delayed-Start this compound [12]
Reduction in Neurofilament Levels~40-50%[12]

Note: This table summarizes data from the VALOR trial in symptomatic patients and is intended to provide a reference for the expected pharmacodynamic effects of this compound.

Experimental Protocols

Participant Selection and Genetic Screening

Objective: To identify and enroll presymptomatic individuals carrying a pathogenic SOD1 mutation associated with rapid disease progression.

Protocol:

  • Informed Consent: Obtain written informed consent from all participants prior to any study-related procedures.[13]

  • Genetic Counseling: Provide comprehensive pre- and post-test genetic counseling to all potential participants.[14][15]

  • SOD1 Gene Sequencing:

    • Collect a whole blood sample in an EDTA tube.

    • Extract genomic DNA from peripheral blood leukocytes using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

    • Perform Sanger sequencing or next-generation sequencing of all exons and flanking intronic regions of the SOD1 gene to identify pathogenic variants.

    • An independent Mutation Adjudication Committee may be utilized to confirm the pathogenicity and penetrance of identified variants.[5]

  • Inclusion Criteria for ATLAS Study (Part A): [2][5]

    • Confirmed pathogenic SOD1 mutation associated with rapid disease progression.

    • Clinically presymptomatic for ALS, as confirmed by a neurologist.

    • Plasma NfL level below a protocol-defined threshold at screening.

  • Exclusion Criteria:

    • Presence of any signs or symptoms of ALS.

    • Other significant neurological or medical conditions that could interfere with the study.

Biomarker Analysis: Plasma Neurofilament Light Chain (NfL)

Objective: To longitudinally monitor plasma NfL levels in presymptomatic individuals to detect early signs of neuro-axonal injury and to trigger the initiation of this compound treatment.

Protocol:

  • Sample Collection:

    • Collect peripheral blood samples via venipuncture into K2-EDTA tubes at baseline and monthly thereafter.[2]

    • Process the blood within 2 hours of collection.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • NfL Quantification using Single Molecule Array (Simoa):

    • Utilize a high-sensitivity immunoassay platform such as the Quanterix Simoa HD-X Analyzer.[16][17][18][19][20]

    • Use a commercially available Simoa NfL assay kit (e.g., Quanterix NF-light® Advantage Kit).[16]

    • Thaw plasma samples on ice and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any particulates.

    • Dilute samples according to the manufacturer's instructions (typically 1:4).

    • Run the assay following the manufacturer's protocol, including the use of calibrators and quality control samples.

    • The ATLAS trial protocol specifies a threshold for NfL elevation to trigger randomization into the treatment arm.[9]

Biomarker Analysis: Cerebrospinal Fluid (CSF) SOD1 Protein

Objective: To measure the concentration of total SOD1 protein in the CSF as a pharmacodynamic biomarker of this compound's target engagement.

Protocol:

  • CSF Collection:

    • Perform a lumbar puncture to collect approximately 10-15 mL of CSF.[14]

    • Use polypropylene (B1209903) tubes for collection to minimize protein adhesion.

    • Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to pellet any cells.

    • Aliquot the supernatant into cryovials and store at -80°C.

  • SOD1 Quantification:

    • A validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a Simoa-based assay, is used to quantify total SOD1 protein concentration.[11][21][22][23]

    • ELISA Protocol (Representative):

      • Coat a 96-well microplate with a capture antibody specific for human SOD1.

      • Block non-specific binding sites.

      • Add diluted CSF samples and SOD1 standards to the wells.

      • Incubate to allow SOD1 to bind to the capture antibody.

      • Wash the plate to remove unbound material.

      • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Wash the plate again.

      • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

      • Measure the signal intensity using a plate reader.

      • Calculate the SOD1 concentration in the samples based on the standard curve.

Clinical and Functional Assessments

Objective: To monitor for the emergence of clinically manifest ALS and to assess changes in neurological function over time.

Protocol:

  • Definition of Phenoconversion: The emergence of clinically manifest ALS is defined by the presence of clinical symptoms or signs that, in the context of an integrated clinical assessment by a trained neurologist, definitively indicate ALS.[6][24] An independent Endpoint Adjudication Committee may be used to confirm phenoconversion.[5]

  • Neurological Examination: Perform a comprehensive neurological examination at regular intervals, including assessment of motor strength, reflexes, and the presence of fasciculations.

  • Functional Rating Scales: [1][25]

    • Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that assesses disability in bulbar, fine motor, gross motor, and respiratory domains.

  • Respiratory Function:

    • Slow Vital Capacity (SVC): Measure the maximum volume of air that can be slowly exhaled after a maximal inhalation.

  • Muscle Strength:

    • Hand-Held Dynamometry (HHD): Quantify the force produced by specific muscle groups.

Visualizations

Signaling Pathway of SOD1-ALS and this compound's Mechanism of Action

SOD1_Tofersen_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_gene Mutated SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_gene->SOD1_mRNA Transcription Degradation mRNA Degradation Translation Translation SOD1_mRNA->Translation This compound This compound (ASO) This compound->Degradation Binds to mRNA RNaseH RNase H RNaseH->Degradation Recruited Degradation->SOD1_mRNA Cleaves mRNA Mutant_SOD1 Misfolded Mutant SOD1 Protein Translation->Mutant_SOD1 Toxicity Neuronal Toxicity (Gain-of-Function) Mutant_SOD1->Toxicity

Caption: Mechanism of this compound in reducing mutant SOD1 protein production.

Experimental Workflow for the ATLAS Study

ATLAS_Workflow cluster_screening Screening & Enrollment cluster_partA Part A: Natural History cluster_decision Decision Point cluster_partB Part B: Intervention cluster_pheno Phenoconversion cluster_partCD Open-Label Treatment P1 Identify Individuals at Genetic Risk for SOD1-ALS P2 Genetic Counseling & Informed Consent P1->P2 P3 SOD1 Gene Sequencing P2->P3 P4 Enroll Presymptomatic SOD1 Mutation Carriers (NfL below threshold) P3->P4 A1 Monthly Plasma NfL Monitoring P4->A1 D1 NfL Rises Above Threshold? A1->D1 C1 Clinically Manifest ALS Develops? A1->C1 Phenoconversion before NfL rise D1->A1 No B1 Randomize to this compound or Placebo D1->B1 Yes B2 Monitor for Phenoconversion B1->B2 B2->B2 B2->C1 CD1 Part C/D: Open-Label This compound Treatment C1->CD1 Yes

Caption: Workflow of the ATLAS clinical trial for presymptomatic SOD1-ALS.

Logical Relationship of Biomarkers, Intervention, and Clinical Outcome

Logical_Relationship cluster_biomarkers Biomarkers cluster_intervention Intervention cluster_outcomes Clinical Outcomes NfL Plasma NfL (Neuronal Injury) This compound This compound Administration NfL->this compound Triggers Treatment Delay Delayed Onset of Clinical Symptoms NfL->Delay Hypothesized Effect SOD1 CSF SOD1 Protein (Target Engagement) SOD1->Delay Hypothesized Effect This compound->NfL Reduces This compound->SOD1 Reduces Slow Slowed Disease Progression Delay->Slow Leads to

Caption: Relationship between biomarkers, this compound, and clinical outcomes.

References

Application Notes and Protocols for Long-Term Tofersen Administration in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term administration of Tofersen via intrathecal injection in non-human primates (NHPs), primarily focusing on the cynomolgus monkey (Macaca fascicularis). The protocols outlined below are intended to serve as a guide for researchers designing and executing preclinical studies to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Introduction to this compound

This compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene. By binding to SOD1 mRNA, this compound triggers its degradation by RNase H, thereby reducing the synthesis of the SOD1 protein.[1][2] This mechanism of action is particularly relevant for diseases like amyotrophic lateral sclerosis (ALS) where mutations in the SOD1 gene lead to a toxic gain-of-function. Preclinical studies in non-human primates are crucial for evaluating the long-term safety and efficacy of this compound before clinical application.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound and other relevant antisense oligonucleotides in cynomolgus monkeys.

Table 1: this compound Dosing and Administration in Cynomolgus Monkeys

ParameterDetailsSource
Species Cynomolgus monkey (Macaca fascicularis)[3][4]
Route of Administration Intrathecal (lumbar puncture)[3][4]
Dosage Levels (Single Dose) 12 mg[3][4]
Dosage Levels (Multiple Doses) 4 mg, 12 mg, 35 mg[5]
Formulation This compound in artificial cerebrospinal fluid (aCSF)[3][4]
Injection Volume 1.8 mL[3][4]
Injection Site L3/L4 or L4/L5 intervertebral space[3][4]

Table 2: Pharmacokinetic Parameters of an LNA-Antisense Oligonucleotide in Cynomolgus Monkey Plasma and CSF (Single Intrathecal Dose)

Dose LevelMatrixTmax (h)Cmax (ng/mL)AUC(0–t) (ng·h/mL)
0.8 mg/animal Plasma0.5Data not availableData not available
4 mg/animal Plasma0.5Data not availableData not available
0.4 mg/animal CSF24.0309Data not available

Note: This data is for a different LNA-antisense oligonucleotide but provides a reference for expected pharmacokinetic profiles.

Table 3: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys (Multiple Doses)

BiomarkerTissue/FluidEffectSource
SOD1 mRNA Central Nervous System (various regions)Dose-dependent reduction[5]
SOD1 Protein Central Nervous System (various regions)Dose-dependent reduction[5]
SOD1 Protein Cerebrospinal Fluid (CSF)Dose-dependent reduction[5]
Neurofilament Light Chain (NfL) Plasma/CSFExpected to decrease (surrogate marker)[6][7]

Table 4: General Toxicology Findings for Intrathecally Administered Antisense Oligonucleotides in Cynomolgus Monkeys

FindingDescriptionIncidenceSeverity
Transient absence of lower spinal reflexes Occurs post-dose, resolves within 24-48 hours.Increased with ASO administrationNon-adverse
Muscle tremor/spasticity Can occur during or immediately after injection.RareAdverse
General neurological signs Ataxia, paresis, nystagmus, urinary incontinence occurring 30 mins to 4 hours post-dose.RareAdverse, may resolve or worsen
Spinal cord injury Rapidly progressing hindlimb paralysis.RareSevere, often requires euthanasia
Delayed hindlimb paresis/paralysis Occurring 2-18 days post-dose.RareSevere, often requires euthanasia

Note: This is a summary of potential findings for the ASO class and not specific to this compound. Careful monitoring is essential.[8]

Experimental Protocols

This compound Formulation and Preparation

Objective: To prepare sterile this compound formulation for intrathecal administration.

Materials:

  • This compound (lyophilized powder or concentrated stock solution)

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Protocol:

  • Perform all procedures under aseptic conditions in a laminar flow hood.

  • If using lyophilized powder, reconstitute this compound with a pre-determined volume of sterile aCSF to achieve the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Do not shake, as this may cause foaming and denaturation.

  • If using a concentrated stock solution, dilute it with sterile aCSF to the final desired concentration for injection.

  • Filter the final this compound solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Visually inspect the final solution for any particulate matter or discoloration. The solution should be clear and colorless to slightly yellow.

  • Store the prepared formulation according to the manufacturer's instructions, typically at 2-8°C, protected from light.

Intrathecal Administration in Cynomolgus Monkeys

Objective: To safely and accurately administer this compound into the intrathecal space of a cynomolgus monkey.

Materials:

  • Anesthesia (e.g., ketamine, medetomidine, isoflurane)

  • Clippers

  • Antiseptic solution (e.g., chlorhexidine, povidone-iodine) and sterile alcohol swabs

  • Sterile drapes

  • Spinal needles (22-25 gauge, appropriate length for the animal's size)

  • Sterile syringes for this compound administration

  • Equipment for monitoring vital signs (e.g., pulse oximeter, electrocardiogram)

Protocol:

  • Animal Preparation:

    • Fast the animal overnight prior to the procedure.

    • Anesthetize the animal using an approved protocol (e.g., ketamine/medetomidine induction, followed by isoflurane (B1672236) maintenance).

    • Place the animal in lateral or sternal recumbency with the back flexed to open the intervertebral spaces.

    • Shave the hair over the lumbar region (L3 to L5).

    • Aseptically prepare the injection site by scrubbing with an antiseptic solution followed by sterile alcohol swabs.

    • Place a sterile drape over the prepared area.

  • Lumbar Puncture and CSF Collection (Pre-dose):

    • Palpate the iliac crests to identify the approximate location of the L4-L5 intervertebral space.

    • Insert the spinal needle with the stylet in place into the identified intervertebral space, advancing it slowly until a "pop" is felt, indicating penetration of the dura mater.

    • Remove the stylet and observe for the free flow of clear CSF.

    • If a pre-dose CSF sample is required, allow the desired volume to drip into a sterile collection tube.

  • This compound Injection:

    • Slowly inject the prepared this compound solution over 1-2 minutes.

    • Following the injection, a small volume of aCSF can be used to flush the needle to ensure complete delivery of the dose.

    • Withdraw the spinal needle and apply gentle pressure to the injection site.

  • Post-procedural Monitoring:

    • Monitor the animal's vital signs continuously until it has fully recovered from anesthesia.

    • Observe the animal closely for at least 24-48 hours for any signs of neurological deficits, pain, or distress.[9] This includes monitoring for changes in behavior, locomotion, and appetite.

    • Provide appropriate analgesic care as per the approved institutional protocol.

Cerebrospinal Fluid (CSF) and Blood Collection

Objective: To collect CSF and blood samples for pharmacokinetic and pharmacodynamic analysis.

Protocols:

  • CSF Collection:

    • Follow the procedure for lumbar puncture as described in section 3.2.

    • Collect the desired volume of CSF into sterile, low-protein-binding polypropylene (B1209903) tubes.

    • Immediately place the samples on ice.

    • Process the samples within 30 minutes of collection. Centrifuge at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet any cells.

    • Aliquot the supernatant into fresh, pre-labeled cryovials and store at -80°C until analysis.

  • Blood Collection:

    • Anesthetize or restrain the animal as per the approved institutional protocol.

    • Collect blood from a suitable vessel, such as the femoral or saphenous vein, using an appropriate gauge needle and syringe or a vacutainer system.

    • For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA). For serum, collect blood into tubes without an anticoagulant.

    • Gently invert the collection tubes to mix the blood with the anticoagulant if present.

    • Process the blood samples within 30-60 minutes of collection.

    • For plasma, centrifuge the blood at 1500-2000 x g for 15 minutes at 4°C.

    • For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifuging at 1500-2000 x g for 15 minutes.

    • Carefully collect the plasma or serum supernatant, aliquot into pre-labeled cryovials, and store at -80°C until analysis.

Bioanalytical Methods

Objective: To quantify this compound, SOD1, and Neurofilament Light Chain (NfL) in CSF and plasma samples.

  • Quantification of this compound (Antisense Oligonucleotide):

    • Method: Hybridization-based enzyme-linked immunosorbent assay (hELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods.[10]

    • hELISA Principle: A capture probe complementary to a portion of the this compound sequence is immobilized on a plate. The sample is added, and this compound hybridizes to the capture probe. A detection probe, also complementary to a different region of this compound and labeled with an enzyme or a fluorescent tag, is then added. The signal generated is proportional to the amount of this compound in the sample.

    • LC-MS/MS Principle: this compound is extracted from the biological matrix and separated from other components using liquid chromatography. The separated this compound is then ionized and detected by a mass spectrometer, which provides high specificity and sensitivity.[11]

  • Quantification of SOD1 Protein:

    • Method: Immunoprecipitation followed by mass spectrometry (IP-MS) or a validated enzyme-linked immunosorbent assay (ELISA).

    • IP-MS Principle: Anti-SOD1 antibodies are used to capture SOD1 protein from the CSF or plasma sample. The captured protein is then digested into peptides, which are analyzed by mass spectrometry to identify and quantify SOD1.

    • ELISA Principle: A standard sandwich ELISA format can be used, with one antibody to capture SOD1 and a second, enzyme-linked antibody to detect the captured protein.

  • Quantification of Neurofilament Light Chain (NfL):

    • Method: Single molecule array (Simoa) immunoassay.[8]

    • Simoa Principle: This is an ultra-sensitive digital immunoassay platform. NfL proteins are captured by antibody-coated beads in microscopic wells. A second, enzyme-labeled detection antibody is added, and after washing, a substrate is introduced. The signal from individual beads is read, allowing for the digital quantification of very low concentrations of NfL.[8]

Visualizations

This compound Mechanism of Action

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA_pre pre-mRNA SOD1_Gene->SOD1_mRNA_pre Transcription SOD1_mRNA SOD1 mRNA SOD1_mRNA_pre->SOD1_mRNA Splicing Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) SOD1_Protein SOD1 Protein (Mutant/Toxic) Ribosome->SOD1_Protein This compound->SOD1_mRNA Binds to mRNA RNase_H RNase H Degradation mRNA Degradation RNase_H->Degradation Cleaves mRNA Translation_Blocked Translation Blocked Reduced_Protein Reduced SOD1 Protein SOD1_mRNAthis compound SOD1_mRNAthis compound

Caption: this compound binds to SOD1 mRNA, leading to its degradation by RNase H and reduced SOD1 protein synthesis.

Experimental Workflow for Long-Term this compound Study in NHPs

Tofersen_NHP_Workflow Start Study Start: Animal Acclimatization & Baseline Assessment Dosing Intrathecal Dosing (this compound or Vehicle) Start->Dosing Sampling CSF & Blood Sampling (PK & PD Analysis) Dosing->Sampling Repeated at specified time points Monitoring Long-Term Monitoring (Clinical Observations, Neurological Exams, Body Weight) Dosing->Monitoring Throughout the study Terminal Terminal Procedures: Necropsy & Tissue Collection (Histopathology & Biodistribution) Dosing->Terminal End of Study Sampling->Dosing Next Dosing Cycle Analysis Data Analysis (Safety, PK, PD) Sampling->Analysis Monitoring->Analysis Terminal->Analysis

Caption: Workflow for a long-term this compound study in non-human primates, from dosing to data analysis.

References

Troubleshooting & Optimization

Overcoming challenges with intrathecal Tofersen delivery in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the intrathecal (IT) delivery of Tofersen in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is intrathecal delivery necessary? A1: this compound (Qalsody) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) in individuals with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] It works by binding to the SOD1 mRNA, promoting its degradation, and thereby reducing the production of toxic SOD1 protein.[3] ASOs like this compound cannot readily cross the blood-brain barrier, so direct administration into the central nervous system (CNS) via intrathecal injection is required to reach targets in the brain and spinal cord.[3][4]

Q2: What is the fundamental principle of intrathecal injection in rodents? A2: Intrathecal injection involves delivering a substance directly into the subarachnoid space, the area between the arachnoid and pia mater layers of the meninges that contains the cerebrospinal fluid (CSF).[5] This method bypasses the blood-brain barrier and allows for widespread distribution of therapeutics throughout the CNS, covering both the brain and spinal cord.[6] In rodents, this is typically achieved by a direct puncture between the lumbar vertebrae (e.g., L4-L5 or L5-L6).[7]

Q3: What are the main differences in IT procedures between rats and mice? A3: The primary differences are related to scale and anatomical landmarks. Rats are larger, which can make identifying intervertebral spaces easier. However, both require extensive anatomical knowledge and skilled execution.[7] Neonatal mice, due to their small and fragile nature, present significant technical challenges, but the procedure avoids direct penetration of the cerebral cortex, unlike intracerebroventricular (ICV) injections.[8] Injection volumes are also significantly smaller for mice compared to rats.

Q4: How does this compound distribute within the CNS following intrathecal delivery in rodents? A4: Preclinical studies in Sprague-Dawley rats using a radiolabeled this compound proxy ([99mTc]Tc-MAG3-tofersen) showed that after IT injection, the drug distributes along the spine and into the cranium.[9] This is followed by clearance from the CNS and subsequent uptake in the liver and kidneys.[9] Time-activity curves demonstrated initial clearance from the brain and spine within the first 6 hours, with concentrations remaining relatively constant for up to 24 hours.[9]

Experimental Protocols & Data

Protocol: Intrathecal Injection in Rodents (Lumbar Puncture)

This protocol synthesizes common techniques for direct lumbar puncture in anesthetized rats and mice. It is critical that all procedures are approved by the institution's animal care and use committee.

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Clippers and sterile swabs

  • Povidone-iodine and 70% ethanol

  • 30-gauge (or smaller) needle attached to a Hamilton syringe (or similar low-volume syringe)[10]

  • This compound solution (ensure it is at room temperature)[11]

  • Heating pad for recovery

Procedure:

  • Animal Preparation: Anesthetize the rodent using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the fur over the lower back, from the pelvis to the lower ribs.

  • Positioning: Place the animal on a sterile field in a prone or decubitus position, arching the back to open the intervertebral spaces. This can be achieved by placing a support under the abdomen.

  • Site Sterilization: Clean the injection site by scrubbing with povidone-iodine followed by 70% ethanol. Repeat this process three times.

  • Identifying the Injection Site: Palpate the iliac crests; a line between them typically crosses the L5-L6 intervertebral space. Carefully locate the slight indentation between the dorsal spines of the vertebrae.[12]

  • Needle Insertion (Mouse): For neonatal mice, a dissecting microscope is recommended.[8] Insert the needle, bevel up, at a 70-80 degree angle in the midline. As the needle contacts bone, decrease the angle to ~30 degrees and advance it approximately 2 mm into the intervertebral space.[5][8]

  • Needle Insertion (Rat): The principle is similar to mice, relying on palpation of the L4-L5 or L5-L6 space. The "blind puncture" method's success depends heavily on operator experience.[7]

  • Confirmation of Entry: A successful entry into the intradural space is often indicated by a characteristic "tail-flick" or a slight flick of the hind limbs.[12][13] This response is not always present, but its observation is a strong indicator of correct placement.[10][13]

  • Injection: Once the tail-flick is observed, secure the needle and slowly inject the solution over 50-60 seconds for mice (up to 10 µL) or 1-3 minutes for larger volumes in rats.[8][11] Holding the needle in place for 10-20 seconds post-injection can help prevent leakage.[8]

  • Recovery: Withdraw the needle gently. Place the animal on a heating pad for recovery until it is fully ambulatory.[8] Monitor for any signs of distress or neurological complications.

Data Presentation: Dosing and Injection Parameters

Table 1: Recommended Intrathecal Injection Parameters for Rodents

Parameter Mouse (Neonatal/Adult) Rat (Adult) Source(s)
Injection Site L5-L6 L4-L5 / L5-L6 [7],[12]
Needle Gauge 31G or smaller 30G or smaller [10]
Injection Volume 5 - 10 µL < 100 µL [7],[8],[12]
Injection Rate ~10 µL over 50-60 sec Slow bolus (1-3 min) [8],[11]

| Confirmation | Tail-flick, hind paw retraction | Tail-flick, CSF backflow |[12],[13] |

Note: Injection volumes in rats approaching 100 µL (~1/5 of total CSF volume) risk elevating intrathecal pressure and causing neurobehavioral anomalies.[7]

Table 2: this compound Preclinical Dosing in Rodents

Species Model This compound Dose Key Findings Source
Rat Sprague-Dawley 240 µg (unlabeled) co-administered with 3 µg (radiolabeled) Tracer was a valid proxy for unlabeled this compound, showing broad CNS distribution. [9]

| Rat | SOD1G93A | Not specified | Increased time to disease onset, preserved motor function, and increased survival. |[14],[3] |

Visualizations: Pathways and Workflows

Tofersen_MoA This compound This compound (ASO) Binding Binds to SOD1 mRNA This compound->Binding mRNA SOD1 mRNA mRNA->Binding RNaseH RNase H Recruitment Binding->RNaseH Degradation SOD1 mRNA Degradation RNaseH->Degradation Translation Translation Blocked Degradation->Translation Protein Reduced SOD1 Protein Production Translation->Protein IT_Workflow cluster_prep Phase 1: Preparation cluster_injection Phase 2: Procedure cluster_post Phase 3: Post-Procedure Animal_Prep Animal Prep (Anesthesia, Shaving) Site_Prep Site Sterilization (Iodine, Ethanol) Animal_Prep->Site_Prep Positioning Position Animal (Arch Back) Site_Prep->Positioning Dose_Prep Prepare this compound Dose Injection Intrathecal Injection (Lumbar Puncture) Dose_Prep->Injection Confirmation Confirm Placement (e.g., Tail-Flick) Positioning->Confirmation Recovery Animal Recovery (Heating Pad) Injection->Recovery Confirmation->Injection Monitoring Monitor for Adverse Events Recovery->Monitoring Analysis Endpoint Analysis (Behavioral, Tissue) Monitoring->Analysis

References

Troubleshooting inconsistent SOD1 knockdown with Tofersen in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tofersen for in vitro SOD1 knockdown experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: Why am I observing low or inconsistent SOD1 protein knockdown after this compound treatment?

A1: Inconsistent SOD1 knockdown can stem from several factors related to experimental design and execution. Here are the primary areas to troubleshoot:

  • Suboptimal this compound Delivery: The efficiency of this compound uptake by cells is critical. Antisense oligonucleotides (ASOs) are large, hydrophilic molecules that do not readily cross cell membranes.[1][2]

    • Transfection Reagent Issues: The choice and concentration of the transfection reagent are crucial. Not all reagents are equally effective for all cell lines. It's important to optimize the lipid-to-ASO ratio, as an improper ratio can lead to variable transfection efficiency.[3] Cationic lipids are commonly used to facilitate the delivery of ASOs into the cytoplasm.[3]

    • Cell Type and Density: Different cell lines have varying transfection efficiencies.[4] Cells should be in their logarithmic growth phase and at an optimal confluency (typically 50-70%) at the time of transfection. Overly confluent or sparse cultures can lead to poor uptake.

    • "Gymnotic" Delivery Issues: While simpler, gymnotic (naked) delivery of ASOs requires higher concentrations and longer incubation times, and it is not effective for all cell lines.[5]

  • Incorrect this compound Concentration: A dose-response curve should be established for your specific cell model to determine the optimal concentration of this compound. Insufficient concentration will result in poor knockdown, while excessive concentration can lead to off-target effects and cytotoxicity.[6]

  • Inadequate Incubation Time: The knockdown of SOD1 protein is a time-dependent process. It requires sufficient time for the mRNA to be degraded and for the existing pool of SOD1 protein to be turned over. Assess SOD1 protein levels at multiple time points post-transfection (e.g., 24, 48, 72 hours) to identify the optimal duration for your experiment.

  • This compound Stability: Ensure proper storage and handling of this compound to prevent degradation. ASOs are susceptible to degradation by nucleases.[7] Use nuclease-free water and reagents when preparing solutions.

Q2: My RT-qPCR results show a significant decrease in SOD1 mRNA, but Western blot shows minimal change in protein levels. What could be the cause?

A2: This discrepancy is common and often relates to the stability of the target protein.

  • Long Protein Half-Life: The SOD1 protein may have a long half-life in your specific cell model. Even if this compound efficiently mediates the degradation of SOD1 mRNA, the pre-existing pool of SOD1 protein will degrade at its natural turnover rate. It may take a longer time for a reduction in protein levels to become apparent.

  • Timing of Analysis: You may be assessing protein levels too early. Extend the time course of your experiment to allow for sufficient protein turnover. For example, if you are seeing mRNA knockdown at 24 hours, you may not see a significant protein reduction until 48 or 72 hours, or even longer, depending on the cell line.

Q3: I am observing significant cell death or changes in morphology after this compound treatment. How can I reduce this toxicity?

A3: Cytotoxicity can be caused by the ASO itself or the delivery method.[5][8]

  • Transfection Reagent Toxicity: Many transfection reagents can be toxic to cells, especially at high concentrations.

    • Reduce the concentration of the transfection reagent.

    • Change the medium a few hours (e.g., 4-6 hours) after transfection to remove the transfection complexes.

    • Test a different, less toxic transfection reagent specifically designed for ASO delivery.

  • ASO Concentration: High concentrations of ASOs can induce toxicity.[2] Determine the lowest effective concentration of this compound that achieves the desired level of SOD1 knockdown by performing a dose-response experiment.

  • Phosphorothioate Backbone Effects: this compound, like many ASOs, has a phosphorothioate-modified backbone to increase nuclease resistance. However, this modification can sometimes lead to non-specific protein binding and subsequent cytotoxic effects.[2][8] Using the lowest effective concentration can help mitigate these effects.

  • Control Experiments: Ensure that your controls (e.g., mock transfection with reagent only, and a non-targeting control ASO) are not showing similar toxicity. This will help you distinguish between reagent-specific, ASO-class-specific, and target-specific toxicity.[5]

Q4: What are the essential controls to include in my in vitro SOD1 knockdown experiment?

A4: Proper controls are critical for the correct interpretation of your results.[5]

  • Untreated Control: Cells that have not been exposed to any transfection reagent or ASO. This provides a baseline for cell health and SOD1 expression.

  • Mock Transfection Control: Cells treated with the transfection reagent alone (without any ASO). This control is essential to assess the effects of the delivery vehicle on the cells, including any potential toxicity or changes in gene expression.[5]

  • Negative Control ASO: A scrambled or non-targeting ASO that has a similar length and chemical modification as this compound but does not have a complementary sequence in the transcriptome of your cell model. This is the most important control to ensure that the observed effects are due to the specific knockdown of SOD1 and not due to off-target effects of the ASO or the delivery process.[5]

  • Positive Control: If available, another ASO known to effectively knock down SOD1 can be used to validate the experimental setup.

Quantitative Data Summary

The following tables provide a template for summarizing your experimental data and can be compared against published results where available. Clinical studies have shown that this compound can significantly reduce SOD1 protein levels in cerebrospinal fluid (CSF). For example, in a Phase 1-2 trial, the 100 mg dose of this compound led to a 33% reduction in CSF SOD1 concentration.[9] A Phase 3 trial also demonstrated significant reductions in CSF SOD1 and plasma neurofilament light chains.[10] While direct in vitro percentages vary widely based on cell type and protocol, a successful experiment should aim for a substantial reduction in the target.

Table 1: SOD1 mRNA Knockdown Efficiency (RT-qPCR)

Treatment GroupThis compound Conc. (nM)Incubation Time (hrs)Fold Change in SOD1 mRNA (vs. Untreated)Standard Deviationp-value
Untreated0481.00X.XXN/A
Mock (Reagent Only)048X.XXX.XXX.XXX
Negative Control ASO10048X.XXX.XXX.XXX
This compound5048X.XXX.XXX.XXX
This compound10048X.XXX.XXX.XXX
This compound20048X.XXX.XXX.XXX

Table 2: SOD1 Protein Knockdown Efficiency (Western Blot)

Treatment GroupThis compound Conc. (nM)Incubation Time (hrs)% SOD1 Protein Reduction (vs. Untreated)Standard Deviationp-value
Untreated0720%X.XN/A
Mock (Reagent Only)072X.X%X.XX.XXX
Negative Control ASO10072X.X%X.XX.XXX
This compound5072X.X%X.XX.XXX
This compound10072X.X%X.XX.XXX
This compound20072X.X%X.XX.XXX

Visual Guides and Pathways

This compound Mechanism of Action

This compound is an antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) that codes for the SOD1 protein.[11][12] By binding to the SOD1 mRNA, this compound creates an RNA-DNA hybrid. This hybrid is recognized and degraded by a naturally occurring cellular enzyme called RNase H.[6][13] This process prevents the mRNA from being translated into protein, thereby reducing the overall levels of SOD1 protein in the cell.[14]

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Hybrid SOD1 mRNA :: this compound Hybrid SOD1_mRNA->Hybrid This compound This compound (ASO) This compound->Hybrid SOD1_Protein SOD1 Protein Ribosome->SOD1_Protein RNaseH RNase H RNaseH->Hybrid Recognizes & Cleaves Degraded_mRNA Degraded mRNA Fragments Hybrid->Degraded_mRNA Degradation

Caption: this compound binds to SOD1 mRNA, leading to its degradation by RNase H and reduced protein synthesis.

General Experimental Workflow

This diagram outlines the key steps for a typical in vitro SOD1 knockdown experiment using this compound. Following a structured workflow helps ensure reproducibility and accurate results.

Experimental_Workflow cluster_analysis Analysis Start Start: Experiment Design Step1 1. Cell Culture Seed cells in appropriate plates Start->Step1 Step2 2. Prepare Reagents Dilute this compound/Controls & Transfection Reagent Step1->Step2 Step3 3. Transfection Add complexes to cells Incubate for optimal duration Step2->Step3 Step4 4. Harvest Cells Lyse cells for RNA or Protein extraction Step3->Step4 Analysis_RNA A. RNA Analysis (RT-qPCR) Step4->Analysis_RNA  RNA Analysis_Protein B. Protein Analysis (Western Blot / ELISA) Step4->Analysis_Protein Protein   Step5 5. Data Interpretation Compare this compound vs. Controls Analysis_RNA->Step5 Analysis_Protein->Step5 End End: Conclusion Step5->End

Caption: Standard workflow for an in vitro SOD1 knockdown experiment from cell seeding to data analysis.

Troubleshooting Decision Tree

When faced with inconsistent or suboptimal results, this decision tree can guide you through a logical troubleshooting process.

Troubleshooting_Tree Start Inconsistent SOD1 Knockdown? Check_mRNA Check SOD1 mRNA levels via RT-qPCR Start->Check_mRNA No Check_Toxicity Observe high cell toxicity? Start->Check_Toxicity Yes No_mRNA_KD Low/No mRNA Knockdown Check_mRNA->No_mRNA_KD No Yes_mRNA_KD Significant mRNA Knockdown Check_mRNA->Yes_mRNA_KD Yes Action_Reduce_Toxicity Reduce Toxicity: - Lower ASO concentration - Lower transfection reagent conc. - Change medium post-transfection Check_Toxicity->Action_Reduce_Toxicity Yes Action_Check_Controls Re-evaluate Controls: - Is Negative Control ASO inert? - Is Mock Control healthy? Check_Toxicity->Action_Check_Controls No Action_Optimize_Delivery Optimize Delivery: - Check transfection reagent - Titrate ASO/lipid ratio - Check cell density/health No_mRNA_KD->Action_Optimize_Delivery Action_Protein_Turnover Investigate Protein Turnover: - Increase incubation time (48-96h) - Confirm antibody specificity Yes_mRNA_KD->Action_Protein_Turnover Success Problem Solved Action_Optimize_Delivery->Success Action_Protein_Turnover->Success Action_Reduce_Toxicity->Success Action_Check_Controls->Success

Caption: A decision tree to diagnose and resolve common issues in SOD1 knockdown experiments.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Transfection

This protocol provides a general guideline for transfecting adherent cells with this compound using a cationic lipid-based transfection reagent. Note: This protocol must be optimized for your specific cell line and transfection reagent.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y, or patient-derived fibroblasts)

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS), nuclease-free

  • This compound and negative control ASO (reconstituted in nuclease-free water)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Multi-well plates (e.g., 24-well or 12-well)

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate so they reach 50-70% confluency on the day of transfection.

  • Reagent Preparation (per well of a 24-well plate):

    • Solution A: In an RNase-free microcentrifuge tube, dilute your desired final concentration of this compound (e.g., 50 nM) in 25 µL of reduced-serum medium. Mix gently.

    • Solution B: In a separate RNase-free tube, dilute the recommended amount of transfection reagent (e.g., 1 µL) in 25 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow transfection complexes to form.

  • Transfection: While the complexes are incubating, gently aspirate the growth medium from the cells and replace it with fresh, pre-warmed complete medium. Add the 50 µL of transfection complex drop-wise to each well.

  • Incubation: Gently swirl the plate to distribute the complexes. Return the plate to the incubator (37°C, 5% CO2).

  • Post-Transfection: Incubate the cells for 24-72 hours before harvesting for RNA or protein analysis. If toxicity is a concern, the medium can be replaced with fresh complete medium 4-6 hours after adding the transfection complexes.

Protocol 2: Western Blotting for SOD1 Protein Quantification

Materials:

  • Transfected and control cells

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-SOD1

  • Primary antibody: anti-loading control (e.g., β-actin, GAPDH, or β-tubulin)[15]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash cells with cold PBS, then add 100-200 µL of cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SOD1 antibody (at the recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ.[15] Normalize the SOD1 band intensity to the loading control band intensity for each sample.

Protocol 3: RT-qPCR for SOD1 mRNA Quantification

Materials:

  • Transfected and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for SOD1 and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 500-1000 ng of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, include:

    • cDNA template

    • Forward and reverse primers for the target gene (SOD1) or reference gene

    • qPCR master mix

    • Nuclease-free water

  • qPCR Run: Run the plate on a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of SOD1 mRNA using the delta-delta Cq (ΔΔCq) method, normalizing to the reference gene and comparing to the untreated or negative control ASO group.

References

Managing adverse events associated with Tofersen administration in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential adverse events associated with the intrathecal administration of Tofersen in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed adverse events in animal studies with this compound?

A1: Preclinical studies in rodents and non-human primates have generally found this compound to be well-tolerated. However, some adverse events, primarily neurological in nature and often dose-dependent, have been reported. In Sprague-Dawley rats receiving high doses, transient acute tactile hypersensitivity, as well as decreases in arousal, gait, mobility, respiration, and sensorimotor observations, have been noted. In Cynomolgus monkeys, transient neurological signs were observed in some animals at high doses, although these were not considered adverse as they lacked clinical or anatomical pathology correlates. It is important to note that many observed adverse events in both preclinical and clinical settings are related to the intrathecal administration procedure itself.

Q2: Are there specific adverse events associated with the intrathecal route of administration?

A2: Yes, the intrathecal injection procedure can induce adverse events independent of the therapeutic agent. In studies with antisense oligonucleotides (ASOs) administered intrathecally to Cynomolgus monkeys, a range of neurological signs have been documented. These can include a transient, non-adverse absence of lower spinal reflexes, which typically resolves within 24 to 48 hours. More severe, though rare, procedure-related events can include spinal cord injury leading to rapidly progressing hind limb paralysis. Careful execution of the intrathecal injection is critical to minimize these risks.

Q3: What are the expected changes in cerebrospinal fluid (CSF) analysis following this compound administration in animal models?

A3: While specific data from animal studies is limited in public documentation, clinical trials in humans have frequently shown elevations in CSF white blood cell count (pleocytosis) and protein levels following this compound administration. These changes are common with intrathecally administered ASOs and are not always associated with clinical symptoms. In preclinical studies with other ASOs in non-human primates, CSF analysis is a key monitoring parameter for assessing the inflammatory response to treatment.

Q4: What is the known mechanism of action of this compound?

A4: this compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene. By binding to the SOD1 mRNA, this compound triggers its degradation by an enzyme called RNase H1. This process reduces the synthesis of the SOD1 protein, including toxic mutant forms of the protein implicated in the pathology of amyotrophic lateral sclerosis (ALS).

Troubleshooting Guide

This guide provides potential solutions for adverse events that may be encountered during this compound administration in animal studies.

Observed Adverse Event Potential Cause Recommended Action
Transient neurological deficits post-injection (e.g., ataxia, paresis, muscle tremors) - High dose of this compound- Complication from intrathecal injection procedure- Review and confirm correct dosage calculation.- Evaluate the injection technique for potential procedural-related injury.- Monitor the animal closely for resolution of symptoms. For persistent or severe signs, consider humane endpoints.- If procedural-related, refine the injection protocol and ensure proper training of personnel.
Signs of pain or distress (e.g., vocalization, hunched posture, reduced activity) - Post-procedural pain from lumbar puncture- Tactile hypersensitivity (observed in rats at high doses)- Administer appropriate analgesia as per approved institutional protocols.- Provide supportive care, including easy access to food and water.- If hypersensitivity is suspected, handle the animal with extra care and minimize environmental stimuli.
Abnormal gait or hind limb weakness - Drug-related neurological effect- Spinal cord injury from injection- Perform a thorough neurological examination to characterize the deficit.- If spinal cord injury is suspected, consider imaging (e.g., MRI) to confirm.- For severe or progressing weakness, euthanasia may be necessary. Review and refine the injection procedure to prevent future occurrences.
Seizures - High local concentration of the ASO in the CNS- This is a serious adverse event. Provide immediate veterinary care, which may include anticonvulsant medication.- Re-evaluate the dose and concentration of the administered this compound.

Data from Preclinical Safety Studies

Detailed quantitative data on adverse events in animal studies with this compound are not extensively available in the public domain. However, the following tables summarize the qualitative findings from studies in rats and provide a reference from a study on general intrathecal ASO administration in Cynomolgus monkeys, which may offer insights into potential class-effects.

Table 1: Summary of this compound-Related Findings in a Single-Dose Rat Study

FindingDose GroupObservations
Neurological High Dose (3 mg)Transient acute tactile hypersensitivity. Decreases in arousal, gait, mobility, and sensorimotor observations.
Respiratory High Dose (3 mg)Decreased respiration.

Source: Adapted from the European Medicines Agency Assessment Report on Qalsody.

Table 2: Neurological Signs Observed Following Intrathecal Bolus Administration of Antisense Oligonucleotides in Cynomolgus Monkeys (N=1,016)

Neurological SignIncidenceOnsetDuration/Outcome
Transient absence of lower spinal reflexes Increased with ASO administration; dose-dependentImmediately post-injectionResolved within 24-48 hours
Muscle tremor or spasticity Not specifiedDuring or immediately after injectionResponded to diazepam in 1/3 of cases; required euthanasia in 2/3
Ataxia, paresis, nystagmus, urinary incontinence, muscle tremor Not specified30 minutes to 4 hours post-dosingSpontaneously resolved or worsened, potentially leading to poor general condition
Rapidly progressing hind limb paralysis Rare (<0.1% for procedure-related necrosis)Within a day of dosingIndicative of spinal cord injury/necrosis; poor prognosis
Adverse hind limb paresis or paralysis Rare2 to 18 days after dosingPoor general condition requiring euthanasia

Note: This data is from studies on various ASOs, not specifically this compound, but provides a valuable reference for potential adverse events related to intrathecal ASO administration in this species.

Experimental Protocols

Protocol for Intrathecal Administration of this compound in Rats
  • Animal Model: SOD1-G93A transgenic rats are commonly used to assess the efficacy of this compound. Wild-type Sprague-Dawley rats can be used for toxicology studies.

  • Anesthesia: Anesthetize the rat using an appropriate inhalant (e.g., isoflurane) or injectable anesthetic, according to the institution's approved protocols.

  • Catheter Implantation (for repeat dosing):

    • Surgically implant a polyurethane catheter into the intrathecal space at the lumbar level.

    • Exteriorize the catheter and connect it to a subcutaneous access port (e.g., Pinport™) for ease of repeated dosing.

    • Allow for a post-surgical recovery period of at least one week.

  • Direct Intrathecal Injection (for single dosing):

    • Place the anesthetized rat in a stereotaxic frame or hold it securely.

    • Make a small incision over the lumbar region to visualize the vertebrae.

    • Carefully insert a fine-gauge needle (e.g., 30G) into the intrathecal space, confirmed by the appearance of CSF in the needle hub.

    • Slowly inject the this compound solution.

    • Close the incision with sutures.

  • Dosing:

    • This compound is typically administered as a bolus injection.

    • The volume and concentration should be carefully calculated based on the study design and the animal's weight.

  • Post-Procedure Monitoring:

    • Monitor the animal for recovery from anesthesia.

    • Perform regular health checks, including monitoring for changes in behavior, mobility, and neurological function.

    • Conduct a functional observation battery (FOB) at specified time points to assess for any neurological deficits.

Protocol for Intrathecal Administration of this compound in Cynomolgus Monkeys
  • Animal Model: Naive, healthy Cynomolgus monkeys are used for safety and toxicology studies.

  • Anesthesia: Anesthetize the monkey with an appropriate agent (e.g., ketamine and medetomidine), following institutional guidelines.

  • Procedure:

    • Place the anesthetized monkey in lateral recumbency.

    • Aseptically prepare the skin over the lumbar region.

    • Perform a lumbar puncture between the L3-L5 vertebrae using a spinal needle.

    • Confirm correct needle placement by observing the flow of CSF.

    • Slowly administer the this compound solution as a bolus injection.

    • Leave the needle in place for a short period (e.g., 30 seconds) after the injection to prevent leakage.

  • Dosing:

    • The dose is typically administered as a fixed amount per animal.

  • Post-Procedure Monitoring:

    • Monitor the animal for recovery from anesthesia.

    • Conduct regular clinical observations, with a focus on neurological signs (e.g., reflexes, gait, behavior) at pre-dose, and at various time points post-dose (e.g., 4 and 24 hours).

    • Collect CSF and blood samples for analysis of this compound concentration, inflammatory markers, and other relevant biomarkers.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) RNA_DNA_Hybrid SOD1 mRNA-Tofersen Hybrid SOD1_mRNA->RNA_DNA_Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation (Inhibited) This compound->RNA_DNA_Hybrid Degraded_mRNA Degraded SOD1 mRNA RNA_DNA_Hybrid->Degraded_mRNA Cleavage RNase_H1 RNase H1 RNase_H1->RNA_DNA_Hybrid Toxic_Protein Toxic SOD1 Protein (Reduced Synthesis) Ribosome->Toxic_Protein

Caption: Mechanism of action of this compound in reducing toxic SOD1 protein synthesis.

Tofersen_Animal_Study_Workflow cluster_monitoring Monitoring Parameters Start Start Animal_Acclimatization Animal Acclimatization and Baseline Assessment Start->Animal_Acclimatization Tofersen_Administration This compound Administration (Intrathecal) Animal_Acclimatization->Tofersen_Administration Post_Dose_Monitoring Post-Dose Monitoring Tofersen_Administration->Post_Dose_Monitoring Data_Collection Data Collection Post_Dose_Monitoring->Data_Collection Clinical_Observations Clinical Observations (Behavior, Appearance) Post_Dose_Monitoring->Clinical_Observations Neurological_Exam Neurological Examination (Reflexes, Gait) Post_Dose_Monitoring->Neurological_Exam CSF_Blood_Sampling CSF/Blood Sampling Post_Dose_Monitoring->CSF_Blood_Sampling Endpoint Endpoint Data_Collection->Endpoint

Caption: General experimental workflow for this compound administration in animal studies.

Optimizing Tofersen dosage for different SOD1 mutation types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development efforts with Tofersen.

Frequently Asked Questions (FAQs)

Q1: Is there an established protocol for optimizing this compound dosage based on specific SOD1 mutation types?

Currently, there is no specific guidance from regulatory bodies or published clinical trial data to suggest dosage adjustments for this compound based on different SOD1 mutation types. The approved dosage for this compound is 100 mg (15 mL) per administration for all patients with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] This standardized dose was used in the pivotal Phase 3 VALOR trial and its open-label extension, which included patients with a variety of SOD1 mutations.[3][4]

While some clinical trial data has been analyzed by categorizing patients into "faster progressing" and "slower progressing" subgroups, these analyses were based on the mutation's typical behavior and the patient's rate of functional decline before the trial, not on adjusting the dose for a specific mutation.[3][5] Preclinical studies in rodent models, such as those with the SOD1G93A mutation, have shown dose-dependent effects on SOD1 mRNA and protein levels, motor function, and survival, which helped establish the rationale for the doses tested in humans.[5][6][7] However, this preclinical data does not directly translate to mutation-specific dosing in patients.

Q2: What is the approved dosing regimen for this compound in clinical settings?

The recommended dosage for this compound is 100 mg (15 mL) administered intrathecally. The treatment is initiated with three loading doses given at 14-day intervals. Following the loading phase, maintenance doses of 100 mg are administered once every 28 days.[1][3]

Q3: What are the key biomarkers to monitor this compound's pharmacodynamic effects, and what changes are expected?

The primary biomarkers for assessing this compound's activity are total SOD1 protein concentration in the cerebrospinal fluid (CSF) and neurofilament light chain (NfL) levels in plasma and/or CSF.[8][9]

  • CSF SOD1 Protein: this compound is designed to reduce the production of the SOD1 protein. Clinical trials have demonstrated a dose-dependent reduction in CSF SOD1 levels. In a Phase 1/2 study, the 100 mg dose of this compound resulted in a 36% reduction in CSF SOD1 concentration.[3][5]

  • Neurofilament Light Chain (NfL): NfL is a marker of axonal damage.[10] Elevated levels are observed in ALS. Treatment with this compound has been shown to significantly reduce plasma NfL levels. In the Phase 3 VALOR trial, a 55% reduction in mean plasma NfL was observed in the this compound-treated group at week 28, compared to a 12% increase in the placebo group.[9] This reduction in NfL was the basis for the accelerated approval of this compound.[11]

Q4: Are there established in vitro assays to screen the efficacy of this compound on cells with different SOD1 mutations?

Yes, in vitro cell-based assays are crucial for the preclinical evaluation of antisense oligonucleotides (ASOs) like this compound. These assays can be used to assess the potency of this compound in reducing SOD1 mRNA and protein levels in cell lines expressing specific SOD1 mutations. Key considerations for developing such assays include selecting a relevant cell model (e.g., patient-derived fibroblasts, induced pluripotent stem cell-derived motor neurons), optimizing the ASO delivery method, and establishing a robust method for quantifying the target mRNA (e.g., RT-qPCR) and protein (e.g., ELISA, Western blot).[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound clinical trials.

Table 1: Dose-Response Relationship of this compound on CSF SOD1 Concentration (Phase 1/2 Trial Data)

This compound DoseNumber of Participants (n)Geometric Mean Change from Baseline in CSF SOD1 Concentration at Day 85
Placebo12-3%
20 mg10-1%
40 mg9-27%
60 mg9-21%
100 mg10-36%

Data adapted from a Phase 1/2 clinical trial of this compound.[5][15]

Table 2: Effect of this compound (100 mg) on Key Biomarkers in the Phase 3 VALOR Trial (at 28 weeks)

BiomarkerThis compound GroupPlacebo Group
Change in CSF SOD1 Concentration-29% (faster-progressing subgroup)+16% (faster-progressing subgroup)
Change in Plasma NfL Concentration-60% (faster-progressing subgroup)+20% (faster-progressing subgroup)

Data from the faster-progressing subgroup in the VALOR Phase 3 clinical trial.[6]

Experimental Protocols

1. Protocol for Quantification of Neurofilament Light Chain (NfL) in CSF and Plasma using Single Molecule Array (Simoa)

This protocol provides a general framework. Specific details may vary based on the Simoa instrument and kit manufacturer's instructions.

  • Objective: To quantify the concentration of NfL in cerebrospinal fluid (CSF) or plasma samples.

  • Principle: The Simoa assay is an ultra-sensitive digital immunoassay that allows for the detection of single protein molecules.[10][16] Paramagnetic beads coated with anti-NfL capture antibodies are incubated with the sample. After washing, a biotinylated anti-NfL detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate. The beads are then loaded into a microarray of femtoliter-sized wells, such that each well contains at most one bead. A fluorogenic substrate is added, and the wells containing an immunocomplex will fluoresce. The fraction of fluorescent wells is proportional to the concentration of NfL in the sample.

  • Materials:

    • Simoa NfL assay kit (containing beads, detector, SBG, and calibrators)[10]

    • Simoa instrument (e.g., Quanterix HD-X or SR-X)

    • Sample diluent and wash buffers

    • CSF or plasma samples, collected and stored under standardized conditions

  • Procedure:

    • Sample Preparation: Thaw CSF or plasma samples on ice. Centrifuge samples to pellet any debris. Dilute samples according to the kit manufacturer's instructions.

    • Assay Execution: Follow the automated protocol on the Simoa instrument. This typically involves:

      • Incubation of samples and calibrators with the capture beads.

      • Washing steps to remove unbound material.

      • Incubation with the detection antibody.

      • Further washing steps.

      • Incubation with the SBG conjugate.

      • Final washing and resuspension of beads in the substrate solution.

    • Data Analysis: The instrument's software will calculate the NfL concentration in each sample by interpolating the signal from a standard curve generated using the provided calibrators.

2. General Protocol for Cell-Based Assay to Evaluate this compound Efficacy

This protocol outlines the key steps for assessing the ability of this compound to reduce SOD1 expression in a relevant cell line.

  • Objective: To determine the in vitro efficacy of this compound by measuring the knockdown of SOD1 mRNA and/or protein.

  • Materials:

    • A relevant cell line (e.g., patient-derived fibroblasts, iPSC-derived motor neurons, or an immortalized cell line engineered to express a specific SOD1 mutation).

    • Cell culture medium and reagents.

    • This compound and control oligonucleotides (e.g., a scrambled sequence).[17]

    • Transfection reagent (if required for ASO delivery).[13]

    • Reagents for RNA extraction and RT-qPCR.

    • Reagents for protein lysis and quantification (e.g., ELISA or Western blot).

  • Procedure:

    • Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow.

    • ASO Delivery: Introduce this compound and control ASOs to the cells. This can be done via "gymnotic" delivery (free uptake) or by using a transfection reagent to enhance uptake.[13] A dose-response curve should be generated by testing a range of ASO concentrations.

    • Incubation: Incubate the cells with the ASOs for a predetermined period (e.g., 24-72 hours) to allow for target engagement and knockdown.

    • Endpoint Analysis:

      • mRNA Quantification: Harvest the cells, extract total RNA, and perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of SOD1 mRNA relative to a housekeeping gene.

      • Protein Quantification: Lyse the cells and quantify the total protein concentration. Measure the amount of SOD1 protein using a specific ELISA kit or by performing a Western blot.[18]

    • Data Analysis: Calculate the percentage of SOD1 mRNA or protein reduction for each concentration of this compound compared to the control ASO-treated and untreated cells. Determine the EC50 (effective concentration for 50% knockdown).[17]

Troubleshooting Guides

Issue 1: High Variability in CSF Biomarker Measurements

  • Potential Cause: Pre-analytical variability in sample collection, processing, or storage.

  • Troubleshooting Steps:

    • Standardize Collection: Ensure a consistent protocol for lumbar puncture, including the volume of CSF collected and the type of collection tube used.

    • Consistent Processing: Process all samples in the same manner (e.g., time to centrifugation, centrifugation speed and temperature).

    • Aliquot and Store Properly: Immediately after processing, aliquot CSF into smaller volumes to avoid multiple freeze-thaw cycles. Store at -80°C.

    • Assay Controls: Include internal quality controls in each assay run to monitor for analytical variability.

Issue 2: Inconsistent or Low Knockdown in Cell-Based ASO Efficacy Assays

  • Potential Cause 1: Inefficient ASO delivery into cells.

  • Troubleshooting Steps:

    • Optimize Delivery Method: If using gymnotic delivery, ensure cells are healthy and seeded at an optimal confluency. If knockdown is still low, consider using a transfection reagent.[13]

    • Test Different Transfection Reagents: The optimal transfection reagent can be cell-type dependent. Test a panel of reagents to find the one that provides the highest efficiency with the lowest cytotoxicity.

    • Optimize ASO and Reagent Concentrations: Perform a matrix titration of both the ASO and the transfection reagent to find the optimal ratio.

  • Potential Cause 2: Issues with the quantification assay.

  • Troubleshooting Steps:

    • Validate qPCR Primers: Ensure that the RT-qPCR primers for SOD1 and the housekeeping gene are specific and efficient.

    • Confirm Antibody Specificity: For ELISA or Western blot, verify that the anti-SOD1 antibody is specific and recognizes the mutant protein if that is the intended target. Note that some antibodies raised against wild-type SOD1 may underestimate the concentration of mutant SOD1.[19][20]

    • Check Cell Health: Ensure that the ASO treatment is not causing significant cytotoxicity, which could affect gene and protein expression.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation SOD1_mRNA->Degradation This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Mutant_SOD1_Protein Toxic Mutant SOD1 Protein Ribosome->Mutant_SOD1_Protein Neuron_Damage Motor Neuron Damage Mutant_SOD1_Protein->Neuron_Damage Causes RNase_H RNase H RNase_H->SOD1_mRNA Cleaves mRNA

Caption: Mechanism of action of this compound in reducing mutant SOD1 protein production.

Tofersen_Experimental_Workflow cluster_patient Patient with SOD1-ALS cluster_treatment Treatment Phase cluster_analysis Biomarker Analysis cluster_outcome Outcome Assessment Patient Patient Enrollment (Confirmed SOD1 Mutation) Dosing This compound Administration (100 mg Intrathecal) Patient->Dosing Sampling CSF and Blood Sample Collection (Baseline and Follow-up) Dosing->Sampling SOD1_Assay Quantify CSF SOD1 Protein (e.g., ELISA) Sampling->SOD1_Assay NfL_Assay Quantify Plasma/CSF NfL (e.g., Simoa) Sampling->NfL_Assay Data_Analysis Analyze Change from Baseline in Biomarker Levels SOD1_Assay->Data_Analysis NfL_Assay->Data_Analysis Correlation Correlate with Clinical Outcomes (e.g., ALSFRS-R) Data_Analysis->Correlation

Caption: Experimental workflow for monitoring this compound treatment response.

Troubleshooting_ASO_Knockdown Start Low/No SOD1 Knockdown Observed in Cell-Based Assay Check_Delivery Was ASO delivery method validated? Start->Check_Delivery Optimize_Delivery Optimize ASO Delivery: - Test transfection reagents - Titrate ASO/reagent ratio - Check for cytotoxicity Check_Delivery->Optimize_Delivery No Check_Quantification Is the quantification method validated? Check_Delivery->Check_Quantification Yes Review_Experiment Review entire experimental design: - Cell line integrity - Reagent quality - ASO sequence Optimize_Delivery->Review_Experiment Optimize_Quantification Validate Quantification: - Confirm qPCR primer efficiency - Verify antibody specificity - Check RNA/protein quality Check_Quantification->Optimize_Quantification No Check_Controls Did control ASOs work as expected? Check_Quantification->Check_Controls Yes Optimize_Quantification->Review_Experiment Check_Controls->Review_Experiment No Success Problem Resolved Check_Controls->Success Yes

Caption: Troubleshooting guide for low ASO-mediated knockdown in vitro.

References

Technical Support Center: Tofersen Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Tofersen in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound?

A1: this compound is an antisense oligonucleotide (ASO) designed to bind to the messenger RNA (mRNA) of the Superoxide Dismutase 1 (SOD1) gene, leading to its degradation and reduced production of the SOD1 protein.[1][2] Off-target effects occur when this compound binds to unintended RNA molecules with similar sequences, causing the modulation of non-target genes.[3] These effects can also arise from non-specific interactions of the ASO with cellular components.

Q2: How can I distinguish between on-target and off-target effects of this compound?

A2: Differentiating between on-target and off-target effects is crucial for accurate interpretation of experimental results. A key strategy is to use multiple, distinct ASOs targeting different regions of the SOD1 mRNA.[4] If the observed phenotype is consistent across different ASOs targeting SOD1, it is more likely to be an on-target effect. Additionally, employing appropriate negative controls, such as mismatched and scrambled ASOs, is essential.[5]

Q3: What are the recommended negative controls for this compound experiments?

A3: At a minimum, two types of negative control oligonucleotides are recommended:[5]

  • Mismatch Control: An ASO with a sequence similar to this compound but containing three to four nucleotide mismatches. This control helps to assess the sequence specificity of the observed effects.[4]

  • Scrambled Control: An ASO with the same nucleotide composition as this compound but in a randomized order. This control helps to identify effects that are independent of the specific sequence.[5]

Q4: Can the delivery method of this compound influence off-target effects?

A4: Yes, the method of delivery can impact the concentration of this compound inside the cells and potentially influence off-target effects. Transfection reagents or electroporation can lead to high intracellular concentrations, which might increase the likelihood of non-specific binding.[6] It is important to optimize the delivery method to achieve efficient SOD1 knockdown with minimal cytotoxicity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered when investigating this compound's off-target effects.

Problem Possible Cause Suggested Solution
Unexpected changes in the expression of non-SOD1 genes. Hybridization-dependent off-target binding of this compound to unintended mRNAs.1. In Silico Analysis: Use bioinformatics tools like BLAST or specialized software to predict potential off-target binding sites for the this compound sequence in the relevant transcriptome.[3]2. Validate with a second SOD1 ASO: Synthesize and test an ASO targeting a different region of the SOD1 mRNA. If the off-target effect persists, it is less likely to be sequence-specific.[4]3. Perform dose-response experiments: Determine if the off-target effect is dose-dependent. Off-target effects are often more pronounced at higher ASO concentrations.
Observed phenotype is not rescued by SOD1 overexpression. The phenotype may be due to an off-target effect of this compound rather than the reduction of SOD1.1. Rescue Experiment: Transfect cells with a SOD1 expression vector that is not targeted by this compound (e.g., contains silent mutations in the this compound binding site). If the phenotype is not reversed, it is likely an off-target effect.2. Mismatch Control: Treat cells with a mismatch control ASO. If the phenotype is not observed with the mismatch control, it suggests the effect is sequence-specific.[4]
High cellular toxicity observed after this compound treatment. The toxicity could be due to the delivery reagent, high ASO concentration, or off-target effects.1. Optimize Delivery: Titrate the concentration of the delivery reagent and this compound to find the lowest effective concentration that minimizes toxicity.[6]2. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to quantify the cytotoxicity of this compound and control ASOs.[5]3. Scrambled Control: Compare the toxicity of this compound to a scrambled control ASO to determine if the toxicity is sequence-dependent.[5]
Inconsistent results between different cellular models. Cell-type specific expression of off-target transcripts or differences in ASO uptake and processing.1. Characterize Cell Models: Ensure that the cellular models used are well-characterized and relevant to the research question.2. Standardize Protocols: Use consistent protocols for ASO delivery and analysis across all cell lines.

Experimental Protocols

Protocol 1: Genome-Wide Off-Target Analysis using RNA-Sequencing (RNA-seq)

This protocol outlines the steps to identify potential off-target gene expression changes induced by this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound, a mismatch control ASO, a scrambled control ASO, and a vehicle control (e.g., transfection reagent alone). Use a predetermined optimal concentration.

    • Incubate for 24-48 hours.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA.

    • Perform high-throughput sequencing on a platform such as Illumina.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis between the this compound-treated group and the control groups.

    • Identify genes that are significantly up- or downregulated by this compound but not by the control ASOs.

Protocol 2: Validation of Potential Off-Target Genes by qPCR

This protocol describes how to validate the findings from the RNA-seq experiment.

  • Primer Design:

    • Design and validate qPCR primers for the potential off-target genes identified from the RNA-seq data.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA from the same samples used for RNA-seq into cDNA.

  • qPCR Reaction:

    • Set up qPCR reactions using a suitable master mix, the designed primers, and the synthesized cDNA.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to a stable housekeeping gene.

    • Compare the expression levels between this compound-treated and control-treated samples.

Visualizations

Tofersen_On_Target_Mechanism This compound This compound (ASO) SOD1_mRNA SOD1 mRNA This compound->SOD1_mRNA Binds to RNase_H RNase H SOD1_mRNA->RNase_H Recruits Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation SOD1 mRNA Degradation RNase_H->Degradation Mediates SOD1_Protein SOD1 Protein Ribosome->SOD1_Protein

Caption: On-target mechanism of this compound action.

Off_Target_Hypothesis cluster_this compound This compound Treatment cluster_Cellular_Response Cellular Response This compound This compound On_Target On-Target Effect (SOD1 mRNA knockdown) This compound->On_Target Off_Target Potential Off-Target Effect (Unintended mRNA knockdown) This compound->Off_Target Phenotype Observed Cellular Phenotype On_Target->Phenotype Off_Target->Phenotype

Caption: Investigating on-target vs. off-target effects.

Experimental_Workflow start Hypothesis: Unexpected Phenotype step1 Step 1: Genome-wide screen (RNA-seq) start->step1 step2 Step 2: Bioinformatic analysis of off-target candidates step1->step2 step3 Step 3: Validate candidates (qPCR, Western Blot) step2->step3 step4 Step 4: Use control ASOs (mismatch, scrambled) step3->step4 end Conclusion: On-target vs. Off-target step4->end

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Enhancing Tofersen Bioavailability in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Tofersen in the central nervous system (CNS).

Troubleshooting Guides and FAQs

This section addresses specific issues in a question-and-answer format to guide researchers in their experimental design and troubleshooting efforts.

General Questions

Q1: Why is improving the CNS bioavailability of this compound a research focus when it is administered directly into the cerebrospinal fluid (CSF)?

A1: While intrathecal administration bypasses the blood-brain barrier, ensuring optimal distribution and uptake from the CSF into the target tissues of the brain and spinal cord remains a challenge.[1][2] Research into enhancing bioavailability aims to improve this compound's penetration into deeper brain structures and specific cell types, potentially increasing its therapeutic efficacy and possibly allowing for lower or less frequent dosing, which could mitigate side effects associated with the administration procedure.[1][3]

Q2: What is the underlying mechanism of action for this compound in the CNS?

A2: this compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene.[4][5] Upon intrathecal injection, it distributes within the CSF and enters CNS cells.[6] Inside the cells, this compound binds to the SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and degraded by the enzyme RNase H, which prevents the translation of the mRNA into the toxic mutant SOD1 protein.[5][7][8] This reduction in the mutant SOD1 protein is believed to slow the progression of amyotrophic lateral sclerosis (ALS) in patients with SOD1 mutations.[1][5]

Experimental Design and Execution

Q3: We are observing high variability in this compound concentration in the CSF across our animal subjects. What could be the cause?

A3: High variability in CSF concentrations of this compound following intrathecal administration can stem from several factors related to the administration procedure itself. Inconsistent injection volume, leakage from the injection site, or incorrect targeting of the intrathecal space can all contribute to variability. It is crucial to have a standardized and well-validated protocol for intrathecal injections in your animal model. Pre-procedure extraction of a small amount of CSF can confirm correct needle placement before this compound administration.[1]

Q4: How can we assess the distribution of this compound within the brain and spinal cord tissue, not just in the CSF?

A4: Assessing tissue distribution requires ex vivo analysis. This can be achieved by sacrificing the animal subjects at various time points post-administration and dissecting the brain and spinal cord. The concentration of this compound in different regions of the CNS can then be quantified using techniques like quantitative PCR (qPCR) for the ASO sequence or by using a radiolabeled version of this compound for imaging and biodistribution studies.[9] Recent studies have utilized SPECT/CT imaging with radiolabeled this compound to visualize its distribution in both preclinical models and humans.[9]

Q5: What are some potential strategies to enhance the parenchymal penetration of this compound beyond the superficial layers of the brain and spinal cord?

A5: Enhancing the penetration of ASOs like this compound is an active area of research. Some strategies being explored for ASOs in general, which could be adapted for this compound, include:

  • Chemical Modifications: Introducing modifications to the sugar or backbone of the oligonucleotide can improve its stability and uptake into cells.[3][10]

  • Lipid Nanoparticle (LNP) Formulation: Encapsulating this compound in LNPs can facilitate its transport across cell membranes.[10]

  • Conjugation with Cell-Penetrating Peptides (CPPs) or Receptor-Targeting Ligands: Attaching molecules that can actively transport this compound into cells or across the blood-brain barrier (if systemic administration is a goal) is a promising approach.[11][12] For example, peptides derived from Apolipoprotein E (ApoE) have been shown to enhance the CNS delivery of other ASOs.[12]

Interpreting Results

Q6: We see a reduction in SOD1 mRNA in the spinal cord, but no significant behavioral improvement in our animal models. What could explain this?

A6: This discrepancy could be due to several factors. The level of SOD1 protein reduction may not be sufficient to elicit a functional recovery, or the timing of the assessment may be too early to observe behavioral changes.[2] It is also possible that the targeted reduction of SOD1 in the spinal cord alone is not sufficient and that broader distribution to motor cortex and other brain regions is necessary for functional improvement. Additionally, the animal model may not fully recapitulate the human disease progression. In clinical trials, a longer duration of treatment was needed to observe clinical benefits, despite early reductions in biomarkers.[2]

Q7: Are there any known adverse effects associated with intrathecal administration of this compound that we should monitor for in our preclinical studies?

A7: Yes, clinical trials have reported adverse events related to both the lumbar puncture procedure and this compound itself.[1] Procedure-related effects include headache and procedural pain.[2][13] this compound-specific adverse events that have been observed in humans include myelitis (inflammation of the spinal cord), radiculitis (inflammation of the nerve roots), papilledema (swelling of the optic nerve), elevated intracranial pressure, and aseptic meningitis.[1][14][15] Therefore, it is crucial to monitor for signs of neuroinflammation in your animal models, for instance, through analysis of CSF cell counts and protein levels.[2][16]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Dose-Dependent Reduction in CSF SOD1 Concentration

This compound DoseNumber of ParticipantsGeometric Mean Ratio of SOD1 Concentration (Day 85 vs. Baseline)Percentage Point Difference from Placebo (95% CI)
Placebo12-3%-
20 mg10-1%2 (-18 to 27)
40 mg9-27%-25 (-40 to -5)
60 mg9-21%-19 (-35 to 2)
100 mg10-36%-33 (-47 to -16)

Data from a Phase 1/2 ascending-dose trial.[6][13][17]

Table 2: Effect of this compound (100 mg) on Biomarkers in a Phase 3 Trial (28 Weeks)

BiomarkerThis compound GroupPlacebo Group
Change in CSF SOD1 Concentration-29% (faster progressing) / -40% (slower progressing)+16% (faster progressing) / -19% (slower progressing)
Change in Plasma Neurofilament Light Chain (NfL)-60% (faster progressing)+20% (faster progressing)

Data from the VALOR Phase 3 clinical trial.[2][6]

Experimental Protocols

Protocol 1: Intrathecal Administration of this compound in Rodents

This protocol provides a generalized procedure for intrathecal administration in a rodent model. Specific parameters may need to be optimized for your particular study.

Materials:

  • This compound solution at the desired concentration

  • Anesthesia (e.g., isoflurane)

  • Clippers and antiseptic solution

  • Hamilton syringe with a 30-gauge needle

  • Stereotaxic frame (optional, but recommended for consistency)

Procedure:

  • Anesthetize the rodent using your institutionally approved protocol.

  • Shave the fur over the lumbar region of the back and sterilize the skin with an antiseptic solution.

  • Position the animal on a surgical drape, ensuring the spine is slightly flexed to open the intervertebral spaces. A stereotaxic frame can aid in consistent positioning.

  • Palpate the iliac crests; the L5-L6 intervertebral space is located just caudal to this landmark.

  • Carefully insert the 30-gauge needle of the Hamilton syringe at a slight angle into the intervertebral space, aiming for the intrathecal space. A slight tail flick is often an indicator of successful entry into the dural space.

  • Slowly inject the desired volume of this compound solution (typically 5-10 µL) over 1-2 minutes.

  • After the injection, leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle and monitor the animal for any signs of distress during recovery from anesthesia.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm mutant_SOD1_gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA mutant_SOD1_gene->SOD1_mRNA Transcription ribosome Ribosome SOD1_mRNA->ribosome Translation rnase_h RNase H SOD1_mRNA->rnase_h Forms DNA-RNA hybrid This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA toxic_protein Toxic Mutant SOD1 Protein ribosome->toxic_protein degradation Degradation Products rnase_h->degradation Degrades mRNA

Caption: Mechanism of action of this compound in reducing toxic SOD1 protein.

Intrathecal_Administration_Workflow start Start: Prepare this compound Solution and Animal anesthesia Anesthetize Animal start->anesthesia positioning Position Animal and Sterilize Injection Site anesthesia->positioning injection Perform Intrathecal Injection via Lumbar Puncture positioning->injection confirmation Confirm Correct Needle Placement (e.g., tail flick, CSF withdrawal) injection->confirmation administration Slowly Administer this compound confirmation->administration withdrawal Withdraw Needle After a Short Delay administration->withdrawal recovery Monitor Animal During Recovery withdrawal->recovery end End: Post-procedural Monitoring recovery->end

Caption: Workflow for intrathecal administration of this compound in a research setting.

References

Strategies to mitigate immune responses to long-term Tofersen treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address immune responses associated with long-term Tofersen treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced immune activation?

A1: this compound, an antisense oligonucleotide (ASO), can trigger the innate immune system. Its phosphorothioate (B77711) (PS) backbone and specific nucleotide sequences, particularly those rich in CpG motifs, can be recognized by Toll-like receptor 9 (TLR9) within endosomes of immune cells like microglia and dendritic cells.[1][2] This recognition can initiate a signaling cascade leading to the production of pro-inflammatory cytokines and an inflammatory response.[1][3]

Q2: What are the common clinical manifestations of an immune response to this compound?

A2: In clinical trials, common immune-related adverse events include neuroinflammation, such as myelitis, radiculitis, and aseptic meningitis.[4] An increase in cerebrospinal fluid (CSF) white blood cells (pleocytosis) and protein levels are also frequently observed.[4] These events are thought to be linked to the inflammatory response initiated by the ASO.

Q3: Can this compound induce the formation of anti-drug antibodies (ADAs)?

A3: Yes, like other biological therapeutics, ASOs such as this compound have the potential to elicit an anti-drug antibody response.[5] The immunogenicity of ASOs is a critical aspect to monitor during preclinical and clinical development.[5]

Q4: What strategies can be employed to reduce the immunogenicity of ASOs like this compound?

A4: Several strategies are being explored to mitigate the immunogenicity of ASOs:

  • Chemical Modifications: Incorporating modifications to the sugar moiety, such as 2'-O-methoxyethyl (2'-MOE) or locked nucleic acids (LNAs), can increase the stability of the ASO and may reduce immune stimulation.[6][7] this compound itself is a "gapmer" ASO, with modified ends to enhance stability and reduce immune activation, while the central DNA gap allows for RNase H-mediated degradation of the target mRNA.[6]

  • Sequence Optimization: Avoiding or masking CpG motifs and other immunostimulatory sequences during the ASO design phase can help to reduce TLR9 activation.[3]

  • Delivery Systems: Encapsulating ASOs in nanoparticles or conjugating them to specific ligands may alter their biodistribution and reduce their exposure to the immune system.[7][8]

Q5: Are there any therapeutic interventions to manage neuroinflammation caused by this compound?

A5: In some clinical cases of this compound-associated neuroinflammation, such as acute motor radiculitis, treatment with corticosteroids has been reported to be effective. Management of serious neurologic adverse events may require interruption or discontinuation of this compound treatment and initiation of standard of care for the specific condition.

Troubleshooting Guides

Issue 1: High background or false positives in Anti-Drug Antibody (ADA) assays.
Potential Cause Troubleshooting Steps
Matrix Effects Analyze drug-naïve serum samples from multiple individuals to identify and potentially mitigate unspecific matrix effects.[5] Consider increasing the minimum required dilution (MRD) of the samples.
Non-specific Binding Optimize blocking buffers and washing steps in the ELISA protocol. Evaluate different plate types and coating conditions.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and filtered. Test individual reagents for contamination.
Issue 2: Low sensitivity in Neutralizing Antibody (NAb) assays.
Potential Cause Troubleshooting Steps
Inappropriate Assay Format For ASOs, a competitive ligand-binding assay may be more suitable than a cell-based assay if the mechanism of action is direct target engagement.[9][10] Evaluate both formats to determine the most sensitive and relevant one.
Suboptimal Cell Line If using a cell-based assay, ensure the cell line is responsive to the biological activity of this compound and that the assay window is sufficient to detect neutralization.
Low Affinity Positive Control Generate high-affinity polyclonal or monoclonal positive controls for assay development and validation.[11]
Issue 3: Variability in T-cell activation or cytokine release assays.
Potential Cause Troubleshooting Steps
Donor Variability Use peripheral blood mononuclear cells (PBMCs) from multiple healthy donors to account for individual differences in immune responses.[12]
Cell Viability Issues Ensure proper handling and storage of PBMCs. Perform a viability check before initiating the assay.
Reagent Titration Titrate the concentration of activating reagents (e.g., anti-CD3/CD28 antibodies) and the ASO to determine the optimal concentrations for stimulation and detection of a response.[13]

Quantitative Data Summary

Table 1: Cerebrospinal Fluid (CSF) Findings in this compound Clinical Trials

Parameter Observation Reference
White Blood Cell Count Increased CSF white blood cells (pleocytosis) reported in a significant proportion of patients.[4]
Protein Levels Elevated CSF protein levels were commonly observed.

Specific quantitative data on ADA titers and neutralizing antibody levels from this compound clinical trials are not publicly available in detail at this time.

Experimental Protocols

Anti-Tofersen Antibody (ADA) Screening Assay (Direct ELISA)

Objective: To detect the presence of binding antibodies against this compound in patient serum.

Methodology:

  • Plate Coating: Coat 96-well microtiter plates with a this compound-conjugate (e.g., this compound-biotin followed by streptavidin). Incubate overnight at 4°C.

  • Washing: Wash plates with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted patient serum samples, positive controls (anti-Tofersen antibodies), and negative controls (drug-naïve serum) to the wells. Incubate for 2 hours at 37°C.[11]

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody. Incubate for 1 hour at 37°C.[11]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark for approximately 15 minutes.[11]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Readout: Measure the optical density at 450 nm using a microplate reader.

In Vitro Cytokine Release Assay

Objective: To assess the potential of this compound to induce pro-inflammatory cytokine release from human immune cells.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.[12]

  • Compound Addition: Add this compound at escalating doses. Include a positive control (e.g., anti-CD28 superagonist antibody) and a negative control (vehicle).[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 and 24 hours.[12]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex cytokine analysis platform (e.g., Luminex or Meso Scale Discovery).[12][14]

Visualizations

Tofersen_Immune_Activation cluster_Extracellular Extracellular Space cluster_Cell Immune Cell (e.g., Microglia) cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound (ASO) Tofersen_Endosome This compound This compound->Tofersen_Endosome Endocytosis TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Recruitment Tofersen_Endosome->TLR9 Binding NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Activation Gene_Transcription Gene Transcription NFkB_pathway->Gene_Transcription Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Transcription->Cytokines Expression Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation ADA_Assay_Workflow start Start plate_coating Coat plate with This compound-conjugate start->plate_coating blocking Block non-specific binding sites plate_coating->blocking add_sample Add diluted serum sample (patient, positive/negative controls) blocking->add_sample add_detection_ab Add HRP-conjugated anti-human IgG add_sample->add_detection_ab add_substrate Add TMB substrate add_detection_ab->add_substrate read_plate Read absorbance at 450 nm add_substrate->read_plate end End read_plate->end

References

Technical Support Center: Interpreting Neurofilament Light Chain (NfL) Responses to Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofersen and measuring Neurofilament Light Chain (NfL) as a biomarker of treatment response in SOD1-ALS.

Frequently Asked Questions (FAQs)

Q1: What is the expected magnitude of NfL reduction with this compound treatment?

A1: Clinical studies have consistently demonstrated a significant reduction in both cerebrospinal fluid (CSF) and serum/plasma NfL levels following this compound treatment in patients with SOD1-ALS. The magnitude of reduction can vary, but reports indicate mean decreases of approximately 51-66% in CSF NfL and 41-62% in serum/plasma NfL after 5 to 6 months of treatment.[1][2][3] Earlier initiation of this compound has been associated with a more pronounced reduction in NfL levels over time.[4]

Q2: How soon after initiating this compound can a reduction in NfL be observed?

A2: Reductions in plasma NfL can be detected relatively early in the treatment course. Data from the VALOR clinical trial showed that plasma NfL levels began to decline until approximately day 113 (around 3.7 months), after which the reductions were sustained.[5] Significant reductions in serum NfL have been observed as early as three months into treatment.[4][6]

Q3: Does the extent of NfL reduction correlate with clinical benefit?

A3: Yes, early reductions in NfL levels have been shown to be reasonably likely to predict a slower decline in clinical function.[7][8] Data from the VALOR trial indicated that for every 10 pg/mL drop in blood NfL levels by day 113, there was a predicted 0.77-point slower reduction in the ALSFRS-R score by day 197.[7] This correlation was a key factor in the FDA's accelerated approval of this compound, with NfL being used as a surrogate biomarker for clinical benefit.[8][9]

Q4: Is there variability in the NfL response to this compound among patients?

A4: Yes, variability in the NfL response is expected. This can be attributed to several factors including the specific SOD1 mutation, the rate of disease progression at treatment initiation, and individual patient characteristics. For instance, one study observed that a patient with a heterozygous D91A-SOD1 mutation did not show a decrease in serum NfL, while all other patients in the cohort did.[10] Patients with slower disease progression at baseline may show a different NfL response trajectory compared to those with a more rapid progression.[1][2][3]

Q5: What is the mechanism by which this compound leads to a reduction in NfL levels?

A5: this compound is an antisense oligonucleotide (ASO) that selectively binds to the messenger RNA (mRNA) of the SOD1 gene. This binding leads to the degradation of the SOD1 mRNA, which in turn reduces the production of the toxic mutant SOD1 protein. The reduction in the mutant SOD1 protein alleviates neuronal injury, leading to a decreased release of NfL, a structural component of neurons, into the CSF and blood.

Data Presentation

Table 1: Summary of NfL Reduction in Response to this compound from Clinical and Observational Studies

Study/CohortAnalyteMean ReductionRange of ReductionTimepoint of MeasurementReference
German EAP (n=6)CSF-NfL66%52% to 86%5-8 months[1][2][3]
German EAP (n=6)sNfL62%36% to 84%5-8 months[1][2][3]
German EAP (n=16)sNfL58%-91% to +27%6-18 months[10]
VALOR/OLE (Early Start)Plasma NfL51%Not Reported12 months[4]
VALOR/OLE (Delayed Start)Plasma NfL41%Not Reported12 months[4]

Table 2: Baseline and Post-Treatment Serum NfL Levels in a Real-World Setting

ParameterBaseline (n=23)6 Months (n=11)9 Months (n=8)Last Observation (n=23)Reference
Median sNfL (pg/mL)78.023.023.536.0[6][11]
IQR sNfL (pg/mL)37.0 - 147.017.0 - 38.016.5 - 38.122.0 - 65.0[6][11]

Troubleshooting Guide

Problem/Observation Potential Causes Recommended Actions
No significant decrease in NfL levels observed after several months of this compound treatment. 1. Patient-specific factors: Certain SOD1 mutations may have a different response to this compound. Disease may have progressed to a very advanced stage with a lower rate of ongoing neurodegeneration. 2. Assay variability: Issues with sample collection, processing, or the assay itself could be masking a true biological response. 3. Suboptimal treatment response: While this compound is effective for many, individual responses can vary.1. Review patient characteristics: Confirm the specific SOD1 mutation and assess the patient's disease progression rate at baseline. Compare the individual's NfL trajectory to published data for similar patient profiles. 2. Verify sample integrity and assay performance: Review the sample handling procedures and assay quality control data. Consider re-testing a new sample. 3. Continue monitoring: Continue to monitor NfL levels and clinical outcomes over a longer period as the full therapeutic effect may take time to manifest.
High variability in NfL measurements for the same patient over time. 1. Pre-analytical variability: Inconsistent sample handling, such as delays in processing, different centrifugation speeds, or multiple freeze-thaw cycles, can affect NfL stability. 2. Analytical variability: Inconsistent assay performance, such as lot-to-lot variation in assay kits or instrument calibration issues.1. Standardize pre-analytical procedures: Implement a strict and consistent protocol for blood collection, processing, and storage. Minimize the time between collection and centrifugation/freezing. Avoid repeated freeze-thaw cycles. 2. Ensure consistent assay execution: Use assay kits from the same lot for longitudinal samples from the same patient whenever possible. Follow the manufacturer's protocol precisely and monitor instrument performance.
Unexpectedly high or low baseline NfL levels. 1. Individual patient characteristics: Baseline NfL levels can be influenced by age, disease progression rate, and the specific SOD1 mutation. 2. Sample quality: Hemolysis or other pre-analytical issues can affect NfL measurements.1. Correlate with clinical data: Assess whether the baseline NfL level is consistent with the patient's clinical presentation and rate of disease progression. 2. Inspect sample for quality issues: Visually inspect samples for signs of hemolysis. Review sample collection and handling records for any deviations from the protocol.

Experimental Protocols

Key Experiment: Quantification of Neurofilament Light Chain (NfL) using Single Molecule Array (Simoa)

This protocol provides a general overview of the steps involved in measuring NfL in serum or plasma using the Quanterix Simoa® platform. For detailed, lot-specific instructions, always refer to the manufacturer's protocol for the specific assay kit being used (e.g., Simoa® NF-light™ Advantage Kit or Simoa™ N4PA Advantage Kit).[12][13][14][15]

1. Sample Collection and Processing:

  • Blood Collection: Collect whole blood in serum separator tubes (SST) or EDTA plasma tubes.

  • Processing:

    • For serum, allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge the tubes according to the manufacturer's instructions (e.g., 1,000-2,000 x g for 10-15 minutes at room temperature).

    • Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.

  • Storage: Aliquot the serum or plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. Assay Procedure (Simoa HD-X Analyzer):

  • Instrument Preparation:

    • Ensure the instrument is powered on and has completed its daily maintenance routines.

    • Empty waste containers and replenish system fluids as needed.

  • Reagent Preparation:

    • Thaw all kit reagents (beads, detector, SBG, RGP) and calibrators to room temperature.

    • Vortex the bead reagent thoroughly before loading.

  • Plate Setup:

    • Pipette calibrators, quality controls (QCs), and patient samples into a 96-well plate. Samples are typically diluted (e.g., 1:4 for serum/plasma).

  • Instrument Run:

    • Load the prepared plate, reagents, and other consumables (tips, cuvettes) into the Simoa HD-X analyzer.

    • Create a batch in the instrument software, defining the plate layout and assay parameters.

    • Start the automated run. The instrument will perform all incubation, washing, and signal acquisition steps.

  • Data Analysis:

    • After the run is complete, the instrument software will generate a calibration curve and calculate the NfL concentrations in the samples.

    • Review the calibration curve and QC results to ensure the validity of the run.

    • Export the data for further analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tofersen_Mechanism_of_Action cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Outcome Cellular Outcome SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H SOD1_mRNA->RNase_H Recruits This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Mutant_SOD1 Mutant SOD1 Protein Ribosome->Mutant_SOD1 Reduced_Toxicity Reduced Neuronal Toxicity Degraded_mRNA Degraded mRNA RNase_H->Degraded_mRNA Degrades mRNA Reduced_NfL_Release Reduced NfL Release Reduced_Toxicity->Reduced_NfL_Release

Caption: Mechanism of action of this compound in reducing mutant SOD1 protein and NfL release.

NfL_Measurement_Workflow Sample_Collection 1. Sample Collection (Serum or Plasma) Sample_Processing 2. Sample Processing (Centrifugation) Sample_Collection->Sample_Processing Sample_Storage 3. Sample Storage (-80°C) Sample_Processing->Sample_Storage Assay_Preparation 4. Assay Preparation (Thawing, Dilution, Plate Loading) Sample_Storage->Assay_Preparation Simoa_Analysis 5. Simoa Analysis (Automated Immunoassay) Assay_Preparation->Simoa_Analysis Data_Acquisition 6. Data Acquisition (Signal Detection) Simoa_Analysis->Data_Acquisition Data_Analysis 7. Data Analysis (Concentration Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for NfL measurement using the Simoa platform.

NfL_Response_Interpretation Tofersen_Admin This compound Administration NfL_Reduction Reduction in Plasma/Serum NfL Tofersen_Admin->NfL_Reduction Leads to Clinical_Slowing Slowing of Clinical Decline (ALSFRS-R) NfL_Reduction->Clinical_Slowing Predicts Variability_Factors Variability Factors: - SOD1 Mutation - Disease Progression Rate - Pre-analytical Variables NfL_Reduction->Variability_Factors

Caption: Relationship between this compound treatment, NfL reduction, and clinical outcome.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofersen, focusing on the management of complications related to its administration via lumbar puncture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Qalsody) is an antisense oligonucleotide (ASO) designed for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2][3] It works by binding to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation by an enzyme called RNase H.[1][4] This process reduces the production of the toxic SOD1 protein, which is believed to contribute to the death of motor neurons in this form of ALS.[1][3][5]

Q2: Why is this compound administered via intrathecal injection (lumbar puncture)?

A2: this compound is administered directly into the cerebrospinal fluid (CSF) via a lumbar puncture because, as an antisense oligonucleotide, it does not readily cross the blood-brain barrier.[2] This intrathecal delivery method ensures that the drug reaches the central nervous system (CNS), where it can act on motor neurons in the brain and spinal cord.[1][2][4]

Q3: What is the recommended dosing and administration procedure for this compound in a research setting?

A3: The recommended dosage is 100 mg (15 mL) per administration.[6][7] Treatment is initiated with three loading doses at 14-day intervals, followed by maintenance doses every 28 days.[6][7] Before injecting this compound, it is recommended to withdraw approximately 10 mL of CSF to reduce the risk of increased intracranial pressure.[2][7] The drug should be administered as an intrathecal bolus injection over 1 to 3 minutes.[6][7]

Q4: What are the most common adverse events associated with this compound administration?

A4: The most frequently reported adverse events in clinical trials (affecting 10% or more of participants) include pain, fatigue, arthralgia (joint pain), increased CSF white blood cells, and myalgia (muscle pain).[6][8][9] Many common side effects, such as headache and procedural pain, are related to the lumbar puncture procedure itself.[10][11][12]

Q5: What are the serious neurologic adverse events observed in this compound clinical trials?

A5: Serious neurologic adverse events have been reported in a small percentage of participants (approximately 7%) receiving this compound.[13][14] These include myelitis (inflammation of the spinal cord), radiculitis (inflammation of the nerve roots), aseptic meningitis (inflammation of the brain's linings), papilledema (swelling of the optic nerve), and elevated intracranial pressure.[2][6][8][13][14]

Troubleshooting Guides

Post-Lumbar Puncture Headache (PLPH)

Q1.1: A research participant is complaining of a headache after this compound administration. How can I determine if it's a PLPH?

A1.1: A post-lumbar puncture headache is typically characterized by a postural component; the headache worsens when the patient is in an upright position (sitting or standing) and improves when they are lying down (supine).[15] It is often described as a dull, bilateral headache.[15] Associated symptoms can include nausea, vomiting, neck stiffness, and photophobia.[15] These symptoms usually appear within 48 hours of the procedure.[15]

Q1.2: What is the initial management for a suspected PLPH?

A1.2: Initial management should be conservative.[16] This includes:

  • Bed rest: Advise the participant to lie flat.[16]

  • Hydration: Encourage adequate fluid intake (2-3 liters per day).[16]

  • Analgesics: Over-the-counter pain relievers like acetaminophen (B1664979) or NSAIDs (e.g., ibuprofen) can be used for pain management.[16]

  • Caffeine (B1668208): Oral or intravenous caffeine may be effective due to its vasoconstrictive properties.[15][17]

Q1.3: The participant's headache is severe and not responding to conservative management. What is the next step?

A1.3: If the headache is severe, debilitating, and persists for more than 24-48 hours despite conservative measures, an epidural blood patch is considered the "gold standard" treatment.[15][16] This procedure should be performed by an experienced anesthesiologist.[15]

Suspected Serious Neurologic Adverse Events

Q2.1: A participant presents with new neurological symptoms after receiving this compound. What are the immediate steps?

A2.1: Any new, serious neurological symptoms should prompt immediate medical evaluation. The participant should be advised to contact their healthcare provider right away.[9] Depending on the symptoms, this may require urgent diagnostic workup and treatment according to the standard of care.[6][8] Management may necessitate the interruption or discontinuation of this compound.[6]

Q2.2: What are the signs and symptoms of myelitis and radiculitis?

A2.2: Symptoms of myelitis can include back numbness, pain, tingling, or weakness.[9] Radiculitis involves irritation of the nerve roots and can also present with pain, numbness, or weakness in the areas supplied by those nerves.[8] If a participant develops symptoms consistent with myelitis or radiculitis, a diagnostic workup and treatment should be initiated according to the standard of care.[6]

Q2.3: How do I recognize aseptic meningitis?

A2.3: Aseptic meningitis is an inflammation of the linings of the brain that is not caused by a bacterial infection.[8] Key symptoms to watch for include fever, headache, stiff neck or back, nausea, and vomiting.[9]

Q2.4: What are the warning signs of papilledema and elevated intracranial pressure?

A2.4: Papilledema is swelling of the optic nerve due to increased pressure inside the skull.[8] Symptoms can include confusion, headache, severe nausea or vomiting, and vision changes such as blurred vision or changes in color perception.[9] If a participant reports these symptoms, they require an immediate diagnostic workup.[6][8]

Data Presentation: Adverse Events in this compound Clinical Trials

Table 1: Common Adverse Events in this compound Clinical Trials

Adverse EventFrequency
Pain≥10%[6]
Fatigue≥10%[6][8]
Arthralgia (Joint Pain)≥10%[6][8]
Increased CSF White Blood Cells≥10%[6][8]
Myalgia (Muscle Pain)≥10%[6][8]
HeadacheCommon[10]
Procedural PainCommon[10]
FallCommon
Back PainCommon

Frequency data is based on participants treated with this compound and reported at a higher rate than placebo.

Table 2: Serious Neurologic Adverse Events in this compound 100 mg Clinical Trials

Adverse EventIncidence
Myelitis4 cases out of 147 participants[13][14]
Radiculitis2 cases out of 147 participants[13][14]
Aseptic Meningitis2 cases out of 147 participants[13][14]
Intracranial Hypertension / Papilledema4 cases out of 147 participants[13][14]

Data as of July 15, 2022, from a cohort of 147 participants. In total, 10 participants (approximately 7%) experienced one or more of these serious events.[13][14]

Experimental Protocols

Protocol: Management of Severe Post-Lumbar Puncture Headache via Epidural Blood Patch (EBP)

Objective: To alleviate a severe, refractory post-lumbar puncture headache by sealing a persistent cerebrospinal fluid (CSF) leak.

Personnel: This procedure must be performed by a qualified anesthesiologist or other healthcare professional experienced in epidural procedures.

Methodology:

  • Patient Consent and Preparation:

    • Obtain informed consent from the participant after explaining the procedure, risks, and benefits.

    • Position the patient in the lateral decubitus or sitting position, similar to a lumbar puncture.

    • Prepare the lumbar area using sterile technique.

  • Venipuncture:

    • An assistant will draw approximately 15-20 mL of the participant's own (autologous) blood into a sterile syringe. This should be done using aseptic technique from a peripheral vein, typically in the arm.

  • Epidural Space Identification:

    • The anesthesiologist will use a sterile epidural needle to identify the epidural space at or near the level of the previous dural puncture. The loss-of-resistance technique is typically used for confirmation.

  • Blood Injection:

    • Once the epidural space is confirmed, the syringe containing the autologous blood is attached to the epidural needle.

    • The blood is slowly injected into the epidural space. The participant may report a feeling of pressure in their back, buttocks, or legs. The injection is stopped if the participant experiences significant pain.

  • Post-Procedure Care:

    • After the injection, the participant should remain in a recumbent (lying down) position for a recommended period (e.g., 1-2 hours) to allow the blood to clot and form a patch over the dural tear.

    • Monitor the participant for any immediate complications.

    • Provide post-procedure instructions, including limitations on strenuous activity.

This protocol is a general guideline. The specific technique may vary based on institutional protocols and the clinical judgment of the practitioner.

Visualizations

Post_Lumbar_Puncture_Headache_Workflow cluster_assessment Assessment cluster_management Management cluster_other Differential Diagnosis Start Participant reports headache post-lumbar puncture Assess Assess for postural component (worse when upright, better when supine) Start->Assess Conservative Initiate Conservative Management: - Bed Rest - Hydration - Analgesics (Acetaminophen/NSAIDs) - Consider Caffeine Assess->Conservative Yes Other_Causes Investigate other causes of headache (e.g., Aseptic Meningitis) Assess->Other_Causes No Reassess Reassess after 24-48 hours Conservative->Reassess EBP Consider Epidural Blood Patch (EBP) (Performed by specialist) Reassess->EBP Symptoms Severe/ Persistent Resolved Headache Resolved Reassess->Resolved Symptoms Improved EBP->Resolved

Caption: Troubleshooting workflow for post-lumbar puncture headache.

Tofersen_Neuroinflammation_Pathway cluster_manifestations Clinical Manifestations This compound This compound (ASO) Administration Immune_Activation Potential Immune System Activation in CNS This compound->Immune_Activation Intrathecal Delivery Inflammatory_Response Pro-inflammatory Response Immune_Activation->Inflammatory_Response Myelitis Myelitis Inflammatory_Response->Myelitis Radiculitis Radiculitis Inflammatory_Response->Radiculitis Meningitis Aseptic Meningitis Inflammatory_Response->Meningitis ICP Elevated Intracranial Pressure / Papilledema Inflammatory_Response->ICP

Caption: Potential pathway for this compound-related neuroinflammation.

Neurologic_Symptom_Diagnosis cluster_diagnosis Differential Diagnosis cluster_workup Diagnostic Workup Start New Neurologic Symptom(s) Post-Tofersen Administration Initial_Eval Immediate Medical Evaluation: - Neurological Exam - Symptom History (Onset, Nature) Start->Initial_Eval LP_Related Lumbar Puncture Procedure-Related (e.g., PLPH, nerve root irritation) Initial_Eval->LP_Related Drug_Related Potential Drug-Related Adverse Event (e.g., Myelitis, Meningitis) Initial_Eval->Drug_Related Disease_Progression ALS Disease Progression Initial_Eval->Disease_Progression Imaging Spinal MRI Brain Imaging Drug_Related->Imaging CSF_Analysis CSF Analysis (WBC, Protein, Cultures) Drug_Related->CSF_Analysis Ophthalmology Ophthalmology Consult (for Papilledema) Drug_Related->Ophthalmology

References

Why did the Tofersen Phase III VALOR trial not meet its primary endpoint?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals regarding the Tofersen (Qalsody™) clinical trials.

Frequently Asked Questions (FAQs)

Q: Why did the this compound Phase III VALOR trial not meet its primary endpoint?

A: The Phase III VALOR trial for this compound in superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS) did not meet its primary endpoint because it failed to show a statistically significant slowing of disease progression as measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) over the 28-week study period.[1][2][3]

In the primary analysis population, defined as participants with a faster-progressing form of SOD1-ALS, the change in the ALSFRS-R total score from baseline to week 28 was not significantly different between the this compound and placebo groups (p=0.97).[4] The difference in the decline between the two groups was 1.2 points.[4][5]

However, despite missing the primary endpoint, the trial showed positive trends across multiple secondary and exploratory endpoints.[6][7] Notably, this compound demonstrated robust biological activity by significantly reducing concentrations of total SOD1 protein in the cerebrospinal fluid (CSF) and neurofilament light chain (NfL) in plasma, a key biomarker of neuronal injury.[5][8][9][10] Data from the trial's open-label extension (OLE) later suggested that earlier initiation of this compound led to a slower decline in clinical function, respiratory function, and muscle strength over a longer period.[6][10][11]

Troubleshooting & Further Analysis

Q: The primary clinical endpoint was missed, but the biomarker data was positive. What could explain this discrepancy?

A: This is a critical question in neurodegenerative disease trials. Several factors could contribute to this outcome:

  • Time Lag Between Biomarker Change and Clinical Benefit: The 28-week timeframe of the VALOR trial may have been sufficient to observe changes in biomarkers like SOD1 and NfL but too short to detect a significant clinical benefit in functional decline.[3][7] Neurodegenerative processes may have a degree of inertia, meaning that even after the underlying pathology is addressed (as suggested by the biomarker data), it takes longer for this to translate into a measurable stabilization of clinical symptoms. Analysis from the open-label extension study supports this, showing that clinical differences became more apparent with longer-term treatment.[8][9]

  • Choice of Primary Endpoint: The ALSFRS-R is a widely used and validated scale, but it may not be sensitive enough to capture subtle changes over a 28-week period in this specific patient population.

  • Disease Progression at Baseline: Participants already had symptomatic disease at enrollment. The existing neuronal damage may have been too advanced for a therapeutic intervention to show a dramatic functional improvement within the trial's duration. This has prompted the ongoing Phase 3 ATLAS trial, which is evaluating this compound in presymptomatic individuals with a SOD1 mutation to see if earlier intervention can delay symptom onset.[7][11]

Data Presentation

Table 1: Primary Endpoint Results from VALOR Trial (Faster-Progressing Population)
EndpointThis compound Group (n=39)Placebo Group (n=21)Difference (95% CI)p-value
Change from Baseline in ALSFRS-R Score at Week 28-6.98-8.141.2 (-3.2 to 5.5)0.97
Data sourced from the New England Journal of Medicine.[4][5]
Table 2: Key Secondary Biomarker Endpoint Results from VALOR Trial
EndpointPopulationThis compound vs. Placebo Difference
Change from Baseline in CSF SOD1 Protein ConcentrationFaster-Progressing38% reduction
Slower-Progressing26% reduction
Change from Baseline in Plasma Neurofilament Light Chain (NfL)Faster-Progressing67% reduction
Slower-Progressing48% reduction
Data sourced from Biogen's press release.[2][12]
Table 3: 12-Month Results from Integrated VALOR and Open-Label Extension (OLE) Data (Early vs. Delayed Start)
EndpointMeasureDifference Favoring Early Start (95% CI)
Clinical FunctionALSFRS-R Score3.5 points (0.4, 6.7)
Respiratory FunctionSlow Vital Capacity (% predicted)9.2% (1.7, 16.6)
Muscle StrengthHandheld Dynamometry Megascore0.28 (0.05, 0.52)
Biomarker: Target EngagementCSF SOD1 Protein Reduction33% (early) vs. 21% (delayed)
Biomarker: Neuronal InjuryPlasma NfL Reduction51% (early) vs. 41% (delayed)
Data sourced from Ionis Pharmaceuticals and Neurology Today.[6][10]

Experimental Protocols

Methodology: VALOR Phase III Trial Design

The VALOR study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted over 28 weeks.[5][8]

  • Participants: 108 adults with ALS and a confirmed SOD1 mutation were enrolled.[8] The participants were stratified into two groups based on prognostic criteria for faster or slower disease progression.

  • Randomization: Participants were randomized in a 2:1 ratio.[8]

    • This compound Group (n=72): Received this compound 100 mg.

    • Placebo Group (n=36): Received a matching placebo.

  • Administration: The drug was administered intrathecally (via lumbar puncture).[8][13] The dosing schedule consisted of three loading doses approximately two weeks apart, followed by five maintenance doses every four weeks.[8]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline to Week 28 in the ALSFRS-R total score in the faster-progressing cohort.[2][8]

  • Secondary Endpoints: Key secondary endpoints included the change in total SOD1 protein concentration in CSF, plasma NfL levels, respiratory function (slow vital capacity), and muscle strength.[8]

  • Extension Study: Upon completion of the 28-week period, participants had the option to enroll in an open-label extension (OLE) study, where all participants received this compound.[8]

Visualizations

Tofersen_MoA cluster_neuron Motor Neuron SOD1_Gene Mutant SOD1 Gene Transcription Transcription SOD1_Gene->Transcription SOD1_mRNA Mutant SOD1 mRNA Transcription->SOD1_mRNA Hybrid This compound-mRNA Hybrid SOD1_mRNA->Hybrid Translation Translation SOD1_mRNA->Translation This compound This compound (ASO) This compound->Hybrid Degradation mRNA Degradation Hybrid->Degradation RNaseH RNase H RNaseH->Degradation  Cleavage Degradation->Translation Blocks Toxic_Protein Toxic SOD1 Protein Translation->Toxic_Protein Toxicity Neuronal Toxicity & Cell Death Toxic_Protein->Toxicity

Caption: Mechanism of Action of this compound, an antisense oligonucleotide (ASO).

Valor_Trial_Workflow cluster_valor VALOR Trial (28 Weeks) cluster_ole Open-Label Extension (OLE) Screening Screening & Enrollment (n=108) Randomization 2:1 Randomization Screening->Randomization Tofersen_Arm This compound Group (n=72) Randomization->Tofersen_Arm Early Start Placebo_Arm Placebo Group (n=36) Randomization->Placebo_Arm Endpoint Primary Endpoint Analysis at Week 28 Tofersen_Arm->Endpoint OLE_this compound All Participants Receive this compound Tofersen_Arm->OLE_this compound Continued Start Placebo_Arm->Endpoint Placebo_Arm->OLE_this compound Delayed Start Endpoint->OLE_this compound 95 participants enroll in OLE

Caption: Workflow of the VALOR Phase III Trial and its Open-Label Extension.

References

Technical Support Center: Enhancing Antisense Oligonucleotide (ASO) Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antisense oligonucleotides (ASOs) like Tofersen. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during ASO experiments, with a focus on improving their stability and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) produced from the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2][3] By binding to the SOD1 mRNA, this compound triggers its degradation by an enzyme called RNase H.[1][4][5] This process, known as RNase H-mediated degradation, prevents the synthesis of the SOD1 protein.[1][4] In individuals with certain mutations in the SOD1 gene, the resulting faulty protein can be toxic to motor neurons, and reducing its production is the therapeutic goal of this compound.[1][3]

Q2: My ASO shows low stability in vitro. What chemical modifications can I introduce to enhance it?

Unmodified ASOs are susceptible to degradation by cellular enzymes called nucleases.[6][7] Several chemical modifications can be incorporated into the ASO structure to increase its stability:

  • Phosphorothioate (B77711) (PS) Backbone: Replacing a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone makes the ASO more resistant to nuclease degradation.[8][9][10] This is one of the most common modifications used in ASOs.[9]

  • 2' Sugar Modifications: Modifying the 2' position of the ribose sugar, such as with 2'-O-Methyl (2'-O-Me), 2'-O-Methoxyethyl (2'-O-MOE), or 2'-Fluoro (2'-F) groups, enhances nuclease resistance and binding affinity to the target RNA.[6][11]

  • Bridged Nucleic Acids (BNAs): These include Locked Nucleic Acid (LNA) and constrained ethyl (cEt) modifications, which lock the sugar ring in a specific conformation, leading to increased thermal stability and binding affinity.

Q3: I'm observing significant off-target effects with my ASO. How can I improve its specificity?

Off-target effects can arise from the ASO binding to unintended RNA sequences.[12] Here are some strategies to enhance specificity:

  • Sequence Design: Carefully design the ASO sequence to have minimal homology with other transcripts in the target genome. Utilize bioinformatics tools to perform a thorough off-target search.

  • Chemical Modifications: Certain chemical modifications, like 2'-O-Me and 2'-O-MOE, can improve the binding affinity and specificity of the ASO to its intended target.[6]

  • Gapmer Design: A "gapmer" ASO consists of a central block of DNA-like nucleotides that can activate RNase H, flanked by modified nucleotides (e.g., 2'-O-MOE) that enhance binding affinity and stability.[6] This design helps to confine the RNase H activity to the target site.

  • Dose Optimization: Using the lowest effective concentration of the ASO can help minimize off-target effects.[12]

Q4: My ASO has poor cellular uptake. What delivery strategies can I employ?

Due to their size and negative charge, ASOs do not readily cross cell membranes.[13] Various delivery systems can be used to improve their cellular uptake:

  • Lipid-Based Nanoparticles (LNPs): Encapsulating ASOs in LNPs can protect them from degradation and facilitate their entry into cells.[6][13][14]

  • Viral Vectors: Adeno-associated viruses (AAVs) and lentiviruses can be engineered to deliver ASO sequences to target cells with high efficiency, though potential immunogenicity is a concern.

  • Conjugation to Targeting Ligands: Attaching molecules that bind to specific cell surface receptors can enhance ASO delivery to particular cell types. A common example is conjugation with N-acetylgalactosamine (GalNAc), which targets hepatocytes.[6][13]

  • Cell-Penetrating Peptides (CPPs): Short peptides that can traverse cell membranes can be conjugated to ASOs to facilitate their intracellular delivery.[7][15]

Troubleshooting Guides

Issue 1: Low ASO Efficacy (Poor Target Knockdown)
Potential Cause Troubleshooting Step Rationale
Poor ASO Stability Introduce chemical modifications such as phosphorothioate backbone and 2' sugar modifications.Increases resistance to nuclease degradation, prolonging the ASO's half-life.[6][7]
Inefficient Cellular Uptake Utilize a delivery vehicle like lipid nanoparticles or conjugate the ASO to a targeting ligand (e.g., GalNAc).Facilitates entry of the ASO into the target cells.[6][13]
Inaccessible Target Site on mRNA Perform RNA secondary structure prediction to identify accessible regions for ASO binding. Test multiple ASOs targeting different sites on the mRNA.mRNA can have complex secondary structures that may block ASO hybridization.[16]
Suboptimal ASO Design Ensure the ASO sequence is optimized for length (typically 12-28 bases) and lacks self-complementarity or G-quartet structures.[16]These can interfere with hybridization to the target mRNA.
Issue 2: Observed In Vitro/In Vivo Toxicity
Potential Cause Troubleshooting Step Rationale
Off-Target Effects Redesign the ASO sequence to minimize homology with non-target RNAs. Use mismatch or scrambled control ASOs in experiments.Reduces unintended gene silencing.[17]
Immunostimulation Avoid or modify CpG motifs in the ASO sequence, as they can activate Toll-like receptors. Use 5-methylcytosine (B146107) modifications.Minimizes the innate immune response to the ASO.[6][18]
Toxicity from Chemical Modifications High concentrations of phosphorothioate modifications can sometimes lead to toxicity. Optimize the number and placement of PS linkages.Balances the need for stability with potential cytotoxic effects.[7][18]
Accumulation in Non-Target Tissues Employ targeted delivery strategies to direct the ASO to the desired tissue, reducing accumulation and potential toxicity in organs like the liver and kidneys.[12]Enhances the therapeutic window of the ASO.

Data on ASO Modifications

The following table summarizes the impact of common chemical modifications on the stability and binding affinity of ASOs.

ModificationImpact on Nuclease ResistanceImpact on Binding Affinity (Tm)Primary Mechanism
Phosphorothioate (PS) IncreasedDecreasedNuclease resistance
2'-O-Methyl (2'-O-Me) IncreasedIncreasedNuclease resistance, increased affinity
2'-O-Methoxyethyl (2'-O-MOE) IncreasedIncreasedNuclease resistance, increased affinity
Locked Nucleic Acid (LNA) Significantly IncreasedSignificantly IncreasedConformational rigidity, high affinity
Constrained Ethyl (cEt) Significantly IncreasedSignificantly IncreasedConformational rigidity, high affinity

Experimental Protocols

Protocol 1: In Vitro ASO Stability Assay

Objective: To assess the stability of a chemically modified ASO in the presence of nucleases.

Materials:

  • ASO (modified and unmodified control)

  • Nuclease source (e.g., snake venom phosphodiesterase, fetal bovine serum)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Methodology:

  • Prepare ASO solutions at a final concentration of 1 µM in TE buffer.

  • Incubate the ASO with the nuclease source at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a chelating agent like EDTA and heating to 95°C for 5 minutes to inactivate the nucleases.

  • Run the samples on a denaturing polyacrylamide gel.

  • Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system.

  • Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation.

Protocol 2: Cellular Uptake and Target Knockdown Assay

Objective: To evaluate the efficiency of ASO delivery and its effect on target gene expression.

Materials:

  • Target cells cultured in appropriate media

  • ASO (with and without a delivery vehicle)

  • Transfection reagent or electroporation system (if applicable)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • qPCR instrument

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the ASO at various concentrations, with or without a delivery vehicle. Include a non-targeting control ASO.

  • Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.

  • Calculate the relative expression of the target gene to determine the percentage of knockdown.

Visualizations

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) RNase_H RNase H SOD1_mRNA->RNase_H Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound->SOD1_mRNA Binds to This compound->RNase_H Degradation mRNA Degradation RNase_H->Degradation Cleaves mRNA SOD1_Protein SOD1 Protein Ribosome->SOD1_Protein

Caption: Mechanism of action of this compound in reducing SOD1 protein production.

ASO_Experimental_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing A1 Target Selection A2 Sequence Design A1->A2 A3 Chemical Modification A2->A3 A4 ASO Synthesis A3->A4 B1 Stability Assay A4->B1 B2 Cellular Uptake B1->B2 B3 Target Knockdown (qPCR) B2->B3 B4 Toxicity Assessment B3->B4 C1 Animal Model B4->C1 C2 Pharmacokinetics C1->C2 C3 Efficacy Studies C2->C3 C4 Toxicology Studies C3->C4

Caption: General experimental workflow for ASO drug development.

ASO_Delivery_Strategies cluster_delivery Delivery Systems ASO Antisense Oligonucleotide LNP Lipid Nanoparticles ASO->LNP Viral Viral Vectors ASO->Viral GalNAc GalNAc Conjugation ASO->GalNAc CPP Cell-Penetrating Peptides ASO->CPP Target_Cell Target Cell LNP->Target_Cell Viral->Target_Cell GalNAc->Target_Cell CPP->Target_Cell

Caption: Common delivery strategies for antisense oligonucleotides.

References

Adjusting Tofersen treatment protocols for rapidly progressing SOD1-ALS models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tofersen in rapidly progressing SOD1-ALS animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2][3][4] By binding to the SOD1 mRNA, this compound triggers its degradation by an enzyme called RNase H.[1][2][3][5] This process prevents the translation of the mRNA into the SOD1 protein, thereby reducing the levels of both normal and toxic mutant SOD1 protein.[5][6][7] The reduction of the toxic gain-of-function mutant SOD1 protein is believed to slow the progression of neurodegeneration in SOD1-mediated ALS.[2][6]

Q2: At what disease stage is it most effective to initiate this compound treatment in SOD1-G93A models?

A2: Preclinical studies in SOD1-G93A rodent models have shown that initiating this compound treatment before the onset of symptoms yields significant benefits, including delayed disease onset, preservation of motor function, and increased survival.[2][8] However, therapeutic effects on biomarkers and survival have also been observed even when this compound administration begins after the animals have become symptomatic.[2] Early intervention is generally recommended to achieve the most robust therapeutic outcomes.

Q3: What are the key biomarkers to monitor this compound's efficacy in animal models?

A3: The primary biomarkers for assessing this compound's efficacy are SOD1 protein levels in the central nervous system (CNS) and neurofilament light chain (NfL) levels in cerebrospinal fluid (CSF) and plasma.[9] A significant reduction in SOD1 protein confirms target engagement.[2][8] NfL is a sensitive marker of axonal injury and neurodegeneration; a reduction in its levels suggests a slowing of the disease process.[9][10] Additionally, phosphorylated neurofilament heavy chain (pNFH) and compound muscle action potentials (CMAP) can be monitored as relevant biomarkers.[2][11]

Q4: How significant is the variability in disease progression in SOD1-G93A models, and how can I control for it?

A4: The SOD1-G93A model exhibits considerable variability in disease onset, progression, and lifespan, which can be influenced by factors such as genetic background (e.g., C57BL/6 vs. B6SJL), transgene copy number, and gender.[1][10][12] To control for this, it is critical to:

  • Use littermates as controls: This minimizes genetic variability.

  • Balance experimental groups: Ensure an equal distribution of males and females in treatment and control groups.[6]

  • Standardize environmental conditions: House animals under consistent conditions, as stress can accelerate disease progression.[13]

  • Establish a consistent disease onset definition: Use a predefined, objective measure (e.g., specific rotarod performance deficit, tremor onset) to mark the start of the disease for each animal.[6][14]

  • Use a sufficient number of animals: A larger sample size can help to mitigate the effects of individual variability.

Troubleshooting Guides

Issue 1: Inconsistent or Failed Intrathecal (IT) Injections
  • Problem: High variability in therapeutic outcomes or lack of efficacy in treated animals may be due to improper IT administration.

  • Possible Causes & Solutions:

    • Incorrect Needle Placement: The small size of the intervertebral space in mice makes precise injection challenging.[15][16] A characteristic "tail-flick" reflex is a common indicator of successful entry into the subarachnoid space.[17]

      • Solution: Practice the injection technique. Use of a dissecting microscope can aid in visualizing landmarks.[18] For neonatal pups, transillumination can help identify the spinal canal. Anesthesia is required to keep the animal still.[18][19] Consider using ultrasound-guided injection for higher accuracy.[16]

    • Leakage from Injection Site: The injected volume may leak back out of the injection site.

      • Solution: Inject the solution slowly (e.g., 5-10 µL over 50-60 seconds).[17][18] After the injection is complete, hold the needle in place for 10-20 seconds before slowly withdrawing it with a gentle rotation.[18]

    • Verification of Delivery: It is difficult to confirm successful delivery to the CSF.

      • Solution for Practice: Co-inject a non-toxic dye like Fast Green with the vehicle during practice runs to visually confirm CSF distribution upon necropsy.[18]

Issue 2: Unexpectedly Rapid or Slow Disease Progression in Control Animals
  • Problem: The control (vehicle-treated) SOD1-G93A animals progress significantly faster or slower than expected based on published data.

  • Possible Causes & Solutions:

    • Genetic Drift/Background Strain: The genetic background of the mouse colony can significantly impact the disease phenotype.[1][10] The B6SJL background, for instance, is associated with a more rapid progression than the C57BL/6 background.[10]

      • Solution: Confirm the genetic background of your colony with the supplier. Always compare treatment groups to concurrent, littermate-matched control groups from your specific colony rather than relying solely on historical data.

    • Transgene Copy Number: Higher copy numbers of the human SOD1-G93A transgene lead to earlier onset and a more aggressive disease course.[1][12]

      • Solution: Periodically perform transgene copy number analysis on your breeding colony to ensure consistency.

    • Environmental Stressors: Stress has been shown to accelerate disease progression in SOD1-G93A mice.[13]

      • Solution: Maintain a stable and low-stress environment. Standardize handling procedures and minimize noise and other disturbances in the animal facility.

Issue 3: No Significant Reduction in SOD1 Protein Levels Post-Treatment
  • Problem: Western blot analysis of spinal cord tissue does not show the expected decrease in human SOD1 protein in this compound-treated animals.

  • Possible Causes & Solutions:

    • Failed Intrathecal Delivery: As noted in Troubleshooting Issue 1, the ASO may not have reached the CNS effectively.

      • Solution: Review and refine the IT injection protocol. Ensure proper training of all personnel performing the injections.

    • Suboptimal ASO Dose or Timing: The dose may be insufficient, or the tissue may have been collected at a time point when the ASO effect has waned.

      • Solution: Refer to dose-ranging studies. Preclinical research shows SOD1 mRNA suppression for up to 8-10 weeks after a single bolus IT injection.[2][11] Ensure the dose and tissue collection time point are appropriate.

    • Issues with Western Blot Protocol: Technical problems with tissue homogenization, protein extraction, or the immunoblotting procedure can lead to inaccurate results.

      • Solution: Optimize the Western blot protocol. Use a validated antibody specific for human SOD1.[20] Ensure complete protein extraction from the spinal cord tissue and use appropriate loading controls (e.g., β-actin, GAPDH).[3]

Quantitative Data from Preclinical SOD1-ALS Models

The following tables summarize representative quantitative data from studies using potent SOD1-targeting ASOs, like this compound, in rapidly progressing SOD1-G93A animal models.

Table 1: Survival and Disease Onset in SOD1-G93A Models

Model Treatment Group Parameter Result Reference
SOD1-G93A MouseSOD1 ASOMedian Survival Extension+37 days (22% increase)[11]
SOD1-G93A MouseSOD1 ASODelayed Weight Loss Onset+26 days[11]
SOD1-G93A RatSOD1 ASO (ASO 1)Median Survival Extension+53 days[11]
SOD1-G93A RatSOD1 ASO (ASO 2)Median Survival Extension+64 days[11]
SOD1-G93A RatSOD1 ASO (ASO 1)Delayed Weight Loss Onset+70 days[11]
SOD1-G93A RatSOD1 ASO (ASO 2)Delayed Weight Loss Onset+67 days[11]

Table 2: Biomarker and Functional Readouts in SOD1-G93A Models

Model Treatment Parameter Time Point Result Reference
SOD1-G93A RatSingle IT bolus SOD1 ASOSOD1 mRNA (Spinal Cord)>8 weeksSustained suppression[11]
SOD1-G93A RatSingle ICV bolus SOD1 ASOSOD1 Protein (Spinal Cord)6 weeksSignificant reduction[11]
SOD1-G93A MouseSingle ICV bolus SOD1 ASOCompound Muscle Action Potential (CMAP)12 weeks post-treatmentMaintained (vs. >50% reduction in controls)[11]
SOD1-G93A MouseSOD1 ASOSerum pNFH LevelsPost-treatmentIncrease was stopped[11]

Experimental Protocols

Protocol 1: Intrathecal (IT) Injection in Adult Mice

This protocol is a synthesis of best practices and should be adapted and approved by the institution's animal care and use committee.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of response to a toe pinch.

  • Positioning: Place the anesthetized mouse prone on a sterile field. Shave a small area of fur over the lower lumbar spine.[17] Position the mouse with its lower back arched to maximize the space between vertebrae. This can be achieved by placing a 15 mL conical tube under the abdomen.[21]

  • Site Identification: Palpate the pelvis and identify the L5-L6 intervertebral space, which is typically at the level of the iliac crests.

  • Injection: Using a 30G ½ inch needle attached to a Hamilton syringe, carefully insert the needle at a slight angle into the identified space. A characteristic "tail flick" often indicates successful entry into the intrathecal space.[17]

  • Administration: Slowly inject the desired volume (typically 5-10 µL) of this compound or vehicle.

  • Post-Injection: Hold the needle in place for 10-20 seconds before withdrawal to prevent backflow. Monitor the animal on a heating pad until it has fully recovered from anesthesia.[18]

Protocol 2: SOD1 Protein Quantification by Western Blot
  • Tissue Collection: Euthanize the animal at the designated endpoint and quickly dissect the spinal cord on ice.

  • Homogenization: Isolate the lumbar spinal cord region and homogenize in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the homogenate to pellet debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Denature protein lysates by boiling in Laemmli sample buffer.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for human SOD1 overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the human SOD1 signal to a loading control (e.g., β-actin).[3][22]

Protocol 3: Motor Function Assessment via Rotarod Test
  • Acclimation & Training: Acclimate mice to the testing room for at least 30 minutes before each session. Train the mice on the rotarod for several consecutive days before baseline data collection. A typical training protocol might be 3-5 trials per day at a constant, low speed (e.g., 4-5 rpm).

  • Testing Protocol: For testing, use an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).[6]

  • Data Collection: Record the latency to fall for each mouse. A trial can be ended if the mouse clings to the rod and completes a full passive rotation. Perform 2-3 trials per mouse per session with a rest period in between.

  • Analysis: Average the latency to fall across the trials for each time point. Compare the performance of the this compound-treated group to the vehicle-treated control group over time. A significant delay in the decline of performance indicates a therapeutic effect.[6][23]

Visualizations

Tofersen_Mechanism_of_Action SOD1_Gene Mutant SOD1 Gene (in Neuron Nucleus) SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Hybrid SOD1 mRNA / this compound Hybrid SOD1_mRNA->Hybrid This compound This compound (ASO) This compound->Hybrid Binds Degradation mRNA Degradation Hybrid->Degradation RNaseH RNase H RNaseH->Hybrid No_Protein Reduced Mutant SOD1 Protein Synthesis Therapeutic_Effect Therapeutic Effect (Slowed Neurodegeneration) No_Protein->Therapeutic_Effect

Caption: this compound Mechanism of Action.

Experimental_Workflow Start Start: SOD1-G93A Animal Colony Grouping Baseline Measurements & Group Assignment (this compound vs. Vehicle) Start->Grouping Treatment Intrathecal (IT) Administration (Loading & Maintenance Doses) Grouping->Treatment Monitoring Longitudinal Monitoring Treatment->Monitoring Behavior Behavioral Testing (e.g., Rotarod, Grip Strength) Monitoring->Behavior Weekly Weight Body Weight & Clinical Scoring Monitoring->Weight Weekly Endpoint Humane or Pre-defined Endpoint Monitoring->Endpoint Disease Progression Analysis Post-Mortem Analysis Endpoint->Analysis Histo Immunohistochemistry (Spinal Cord) Analysis->Histo Biochem Biochemical Analysis (SOD1 Western Blot, NfL ELISA) Analysis->Biochem

Caption: Preclinical Experimental Workflow.

Troubleshooting_Logic Start Observation: No Therapeutic Effect Check_Delivery Was Drug Delivery Successful? Start->Check_Delivery Check_Model Is Animal Model Phenotype Consistent? Check_Delivery->Check_Model Yes Improve_IT Action: Refine IT Injection Technique Check_Delivery->Improve_IT No Check_Assay Are Bioanalytical Assays Validated? Check_Model->Check_Assay Yes Control_Model Action: Verify Genetic Background & Standardize Housing Check_Model->Control_Model No Validate_Assay Action: Optimize & Validate Western/ELISA Protocols Check_Assay->Validate_Assay No No_Delivery No Yes_Delivery Yes No_Model No Yes_Model Yes No_Assay No

Caption: Troubleshooting Decision Tree.

References

CSF sample collection and processing for accurate Tofersen monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate collection and processing of cerebrospinal fluid (CSF) samples for Tofersen monitoring. This compound, an antisense oligonucleotide, is approved for amyotrophic lateral sclerosis (ALS) patients with a superoxide (B77818) dismutase 1 (SOD1) gene mutation and works by reducing the production of the SOD1 protein.[1][2][3] Monitoring treatment efficacy involves measuring biomarkers such as neurofilament light chain (NfL) and SOD1 protein levels in the CSF.[1][2][4][5]

Accurate biomarker analysis is highly dependent on the careful and consistent handling of CSF samples. Even minor variations in collection and processing can significantly impact results.[6][7] This guide is designed for researchers, scientists, and drug development professionals to mitigate pre-analytical variability and ensure reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the key biomarkers to monitor for this compound efficacy?

A1: The primary biomarkers for monitoring this compound's pharmacodynamic effect are total SOD1 protein levels and neurofilament light chain (NfL) in the CSF.[2] this compound is designed to reduce the production of the SOD1 protein. NfL is a sensitive marker of neuroaxonal injury, and its reduction in CSF and plasma has been a key endpoint in clinical trials, suggesting a slowing of the neurodegenerative process.[1][4][8]

Q2: Why is the choice of collection tube material so important?

A2: The choice of collection tube material is critical because some proteins, particularly amyloid-beta peptides which are often analyzed in neurodegenerative diseases, can adhere to certain types of plastic or glass.[9][10] This non-specific binding can lead to artificially low concentrations of the analyte in the CSF sample. Therefore, it is strongly recommended to use low-binding polypropylene (B1209903) (PP) tubes for CSF collection, handling, and storage to minimize protein loss.[6][9][11]

Q3: What is the recommended procedure if the CSF sample is contaminated with blood?

A3: Blood contamination can significantly alter the concentration of CSF proteins and affect biomarker measurements.[12][13] If blood contamination occurs during lumbar puncture, it is recommended to discard the initial 1-2 mL of CSF or continue collection until the fluid runs clear.[14] For analysis, CSF samples with a red blood cell count exceeding 500 cells/µL should generally be discarded.[15] If a traumatic tap is suspected, collecting CSF into sequential tubes can be helpful; a decreasing red blood cell count across the tubes suggests the contamination is from the puncture itself.[16]

Q4: How should CSF samples be stored, and for how long?

A4: For long-term storage, CSF samples should be aliquoted into smaller volumes (e.g., 0.5-1.0 mL) in polypropylene tubes and frozen at -80°C.[6][14][15][17] This minimizes freeze-thaw cycles, which can degrade proteins and affect biomarker concentrations.[6][9] If immediate freezing is not possible, samples can be stored at 2-8°C for up to two days.[18] For fresh sample analysis, transport and storage at 2-8°C for up to 14 days is acceptable.[14]

Q5: Is centrifugation of CSF samples always necessary?

A5: Centrifugation is generally recommended, especially if the sample is contaminated with blood or other particulate matter, to prepare cell-free CSF.[6][17] A typical centrifugation protocol is 3,000 x g for 10 minutes at room temperature.[15] However, for fresh CSF samples intended for immediate analysis of certain biomarkers like Aβ and tau, some protocols suggest no further handling, including centrifugation, to avoid altering protein concentrations.[14]

Troubleshooting Guides

Issue 1: Inconsistent Neurofilament Light Chain (NfL) Readings
Potential Cause Troubleshooting Step
Pre-analytical Variability Ensure strict adherence to a standardized collection protocol. This includes consistent timing of collection (preferably morning), use of the same type of collection tubes (polypropylene), and consistent handling procedures.[6][14]
Sample Contamination Visually inspect samples for blood contamination. If present, quantify the red blood cell count. Exclude samples with significant contamination (>500 RBCs/µL).[13][15]
Freeze-Thaw Cycles Aliquot CSF into single-use volumes immediately after processing and before freezing to avoid repeated freeze-thaw cycles, which can degrade NfL.[6]
Assay Variability Use a validated and consistent assay platform for all samples within a study. Run quality control samples with each batch to monitor assay performance.
Issue 2: Unexpectedly Low SOD1 Protein Levels
Potential Cause Troubleshooting Step
Protein Adsorption to Tube Verify that only low-binding polypropylene tubes were used for collection, processing, and storage.[9][11]
Sample Degradation Ensure samples were processed and frozen promptly after collection. Check storage records to confirm consistent -80°C storage.
Patient-Specific Factors This is the intended therapeutic effect of this compound.[2][3] Compare post-treatment levels to the patient's own baseline levels. A significant reduction is expected.
Issue 3: High Inter-sample Variability in a Single Patient
Potential Cause Troubleshooting Step
Inconsistent Collection Volume While the impact of volume can vary, aim for a consistent collection volume for each time point.[6]
Diurnal Variation Collect CSF at a consistent time of day for each patient visit, preferably in the morning, as some biomarker levels can fluctuate.[10][14]
Procedural Differences Ensure the lumbar puncture is performed at the same intervertebral space (e.g., L3-L5) for each collection, as protein concentrations can vary along the spinal column.[11]

Experimental Protocols

Recommended CSF Collection and Processing Protocol

This protocol is a synthesis of best practices for biomarker analysis in neurodegenerative diseases.

  • Patient Preparation: Fasting is not strictly necessary but can be done to standardize conditions.[14] The lumbar puncture should be performed in the morning to minimize diurnal variation.[14]

  • Collection:

    • Use an atraumatic spinal needle.[14]

    • Perform the lumbar puncture at the L3-L5 interspace.[11][15]

    • Discard the first 1-2 mL of CSF to minimize blood contamination from the puncture.[14]

    • Collect CSF via gravity drip into sterile, low-binding polypropylene tubes.[11][14] Collect a total volume as required by the study protocol (e.g., up to 12 mL).[15]

  • Initial Handling:

    • Label tubes clearly with patient ID, date, time, and sequential tube number.

    • Send a small aliquot (e.g., 1 mL) to the local clinical lab for a cell count to assess for blood contamination.[14]

  • Processing (within 1-2 hours of collection):

    • Centrifuge the polypropylene tubes at 3,000 x g for 10 minutes at room temperature to pellet cells and debris.[15]

    • Carefully transfer the supernatant to new, pre-labeled low-binding polypropylene cryovials for aliquoting. Do not disturb the cell pellet.

  • Aliquoting and Storage:

    • Aliquot the CSF supernatant into 0.5 mL to 1.0 mL volumes.[6][18] Fill tubes to at least 75% capacity to reduce the surface area to volume ratio.[14]

    • Immediately freeze the aliquots upright at -80°C for long-term storage.[14][15][17]

  • Shipping:

    • If samples need to be shipped, they must be maintained at -80°C on dry ice.[6][17]

Data Presentation

Table 1: Summary of Pre-analytical Variables and Recommendations
VariableRecommendationRationale
Collection Time Morning (e.g., 08:00-11:00h)[14]Minimize effects of diurnal biomarker variation.[10]
Patient State Fasting is optional but can be standardized.[14]Reduces potential metabolic variability.
Needle Type Atraumatic spinal needle[14]Minimizes risk of post-LP headache and tissue trauma.
Collection Method Gravity drip[14]Preferred over aspiration to reduce trauma and contamination.
Tube Material Low-binding polypropylene[6][9][11]Prevents non-specific binding and loss of protein biomarkers.
Initial CSF Discard Discard first 1-2 mL[14]Reduces contamination from blood and tissue from the puncture site.
Time to Processing Within 1-2 hoursMinimizes protein degradation and cellular changes.
Centrifugation 3,000 x g for 10 min at RT[15]Removes cellular components and debris.
Storage Temperature -80°C (long-term)[6][14][15][17]Ensures long-term stability of protein biomarkers.
Freeze-Thaw Cycles Minimize to one cycle (aliquot before freezing)[6]Repeated cycles can lead to protein degradation and aggregation.[9]

Visualizations

Tofersen_MoA cluster_neuron Motor Neuron Mutated SOD1 Gene Mutated SOD1 Gene SOD1 mRNA SOD1 mRNA Mutated SOD1 Gene->SOD1 mRNA Transcription Ribosome Ribosome SOD1 mRNA->Ribosome Translation RNase H RNase H SOD1 mRNA->RNase H Recruits This compound This compound This compound->SOD1 mRNA Binds to mRNA Toxic SOD1 Protein Toxic SOD1 Protein Ribosome->Toxic SOD1 Protein Reduced Toxic Protein Reduced Toxic Protein Ribosome->Reduced Toxic Protein Reduced Translation Degradation Degradation RNase H->Degradation Cleaves mRNA Neuronal Survival Neuronal Survival Reduced Toxic Protein->Neuronal Survival Promotes

Caption: Mechanism of Action for this compound in reducing toxic SOD1 protein.

CSF_Workflow cluster_collection Patient Site: CSF Collection cluster_processing Laboratory: Sample Processing cluster_storage Biobank/Analysis A 1. Lumbar Puncture (L3-L5) B 2. Discard first 1-2 mL A->B C 3. Collect in Polypropylene Tubes B->C D 4. Centrifuge (3000xg, 10 min, RT) C->D Transport to Lab (within 1-2 hours) E 5. Transfer Supernatant D->E F 6. Aliquot into Cryovials (0.5-1.0 mL) E->F G 7. Freeze at -80°C F->G H 8. Biomarker Analysis (NfL, SOD1) G->H

Caption: Standardized workflow for CSF sample collection and processing.

References

Dealing with variability in functional outcomes in Tofersen-treated animal cohorts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in functional outcomes observed in animal cohorts treated with Tofersen, a promising therapeutic for superoxide (B77818) dismutase 1 (SOD1)-associated amyotrophic lateral sclerosis (ALS). Understanding and mitigating these sources of variability is critical for the robust preclinical evaluation of this compound and other potential ALS therapies.

I. Understanding this compound and the Challenge of Variability

This compound is an antisense oligonucleotide (ASO) designed to specifically target and promote the degradation of SOD1 messenger RNA (mRNA).[1][2][3] This mechanism reduces the production of the toxic mutant SOD1 protein, which is a primary driver of motor neuron degeneration in individuals with SOD1-ALS.[1][2][3] Preclinical studies in rodent models, particularly the SOD1-G93A transgenic mouse, have been instrumental in demonstrating the potential of this compound to delay disease onset, preserve motor function, and extend survival.[4][5]

However, a significant challenge in interpreting the efficacy of this compound in these preclinical studies is the notable variability in functional outcomes among animal cohorts. This variability is not unique to this compound studies but is a well-documented characteristic of the SOD1-G93A mouse model.[2][6] Key factors contributing to this variability include the genetic background of the mice, the number of copies of the SOD1-G93A transgene, and the sex of the animals.[2][7][8][9][10]

II. Troubleshooting Guides for Functional Outcome Measures

This section provides detailed troubleshooting for common functional assays used in preclinical this compound studies.

A. Rotarod Performance Test

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

Experimental Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Apparatus: Use a rotarod apparatus with a textured, non-slippery rod of appropriate diameter for mice (typically 3-5 cm).

  • Training (Optional but Recommended): Train the mice on the rotarod for 2-3 consecutive days prior to the actual testing. This can involve placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes).

  • Testing:

    • Place the mouse on the rotating rod, which is typically set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall (the time the mouse remains on the rod).

    • Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the trials is used as the primary outcome measure.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
High variability between trials for the same animal - Lack of proper acclimation or training- Animal stress or anxiety- Inconsistent handling- Ensure adequate acclimation and consistent training protocols.- Handle mice gently and consistently.- Perform testing at the same time of day for all animals.
"Passive rotation" or "cartwheeling" (mouse clings to the rod and rotates with it) - Rod diameter is too small, allowing the mouse to grip it without walking.- Rod surface is too smooth.- Use a rod with a larger diameter.- Ensure the rod has a textured surface to encourage walking.- If passive rotation occurs, some protocols suggest gently nudging the animal to encourage walking, while others recommend ending the trial. Consistency in the chosen approach is key.
Some animals consistently jump off the rod - Height of the rod from the base may be insufficient, reducing the aversive stimulus of falling.- Animal may be highly anxious.- Ensure the rod is at a sufficient height (e.g., 20-30 cm) to discourage jumping.- Provide adequate acclimation to the testing environment.
Sudden decline in performance across all animals - Environmental changes (e.g., noise, temperature, lighting).- Equipment malfunction.- Maintain a consistent and controlled testing environment.- Regularly check and calibrate the rotarod apparatus.
B. Grip Strength Test

The grip strength test measures muscle strength in the forelimbs and/or all four limbs.

Experimental Protocol:

  • Apparatus: Use a grip strength meter equipped with a wire grid or a T-bar.

  • Procedure:

    • Hold the mouse by the base of its tail.

    • Allow the mouse to grasp the grid or bar with its forepaws (for forelimb strength) or all four paws.

    • Gently and steadily pull the mouse horizontally away from the meter until it releases its grip.

    • The peak force exerted by the mouse is recorded.

    • Perform 3-5 consecutive trials for each mouse.

    • The average or maximum peak force is used as the outcome measure.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent readings for the same animal - Inconsistent pulling speed and angle.- Animal is not properly gripping the apparatus.- Operator variability.- Pull the mouse at a constant, steady rate and maintain a horizontal angle.- Ensure the mouse has a firm grip before pulling.- Have the same experienced operator perform all the tests if possible.
Animal refuses to grip the apparatus - Animal stress or agitation.- Uncomfortable or unfamiliar apparatus surface.- Handle the mouse gently to minimize stress.- Ensure the grid or bar is clean and free of any substances that may deter gripping.
Readings are consistently lower than expected - Equipment malfunction or calibration issue.- Disease progression affecting muscle strength.- Regularly calibrate the grip strength meter according to the manufacturer's instructions.- Correlate grip strength data with other functional and biological markers of disease progression.
High inter-animal variability within the same group - Differences in body weight (stronger animals are often heavier).- Inherent biological variability.- Normalize grip strength measurements to the body weight of the animal.- Increase the sample size to improve statistical power.
C. Survival Analysis

Survival is a critical endpoint in preclinical ALS studies.

Experimental Protocol:

  • Humane Endpoint Definition: Clearly define the humane endpoint for euthanasia. A common endpoint is the inability of the mouse to right itself within 30 seconds of being placed on its side. This is considered a surrogate for late-stage paralysis.

  • Monitoring: Monitor the animals daily, especially as they approach the expected disease endpoint.

  • Data Recording: Record the date of birth and the date of euthanasia for each animal.

  • Analysis: Use Kaplan-Meier survival curves to visualize and compare survival distributions between different treatment groups. Statistical significance is typically determined using the log-rank test.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
High variability in lifespan within a cohort - Inconsistent application of the humane endpoint.- Genetic drift within the mouse colony.- Uncontrolled environmental factors.- Ensure all personnel are trained on and consistently apply the defined humane endpoint.- Regularly refresh the breeder colony from a reliable source.- Maintain a stable and controlled housing environment.
Premature or unexpected deaths - Non-ALS related health issues (e.g., infections, tumors).- Complications from experimental procedures (e.g., injections).- Perform necropsies to determine the cause of death.- Exclude animals that die from non-ALS related causes from the survival analysis.- Refine experimental procedures to minimize complications.
D. Body Weight Measurement

Body weight is a simple yet informative indicator of disease progression, as muscle atrophy leads to weight loss.

Experimental Protocol:

  • Frequency: Weigh the animals at regular intervals (e.g., twice weekly) starting from a presymptomatic age.

  • Consistency: Weigh the animals at the same time of day to minimize fluctuations due to feeding and drinking patterns.

  • Data Analysis: Plot the average body weight over time for each group. The onset of weight loss can be used as an indicator of disease onset.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Fluctuations in body weight not related to disease - Dehydration.- Changes in diet or water availability.- Stress.- Ensure constant access to food and water.- Maintain a stable and stress-free environment.- Be mindful of potential dehydration, especially in later disease stages, and provide supplemental hydration if necessary.
Difficulty in determining the onset of weight loss - Gradual and subtle initial weight loss.- Normal age-related weight changes.- Compare the weight of transgenic animals to age- and sex-matched wild-type littermates.- Use a clear and consistent definition for the onset of weight loss (e.g., a sustained decrease in weight for a specific period).

III. Frequently Asked Questions (FAQs)

Q1: How much variability in functional outcomes is "normal" for SOD1-G93A mice?

A1: Significant variability is inherent to the SOD1-G93A model. The extent of variability depends on several factors:

  • Genetic Background: Mice on a C57BL/6 background generally have a later disease onset and longer lifespan compared to those on a B6SJL background.[9]

  • Transgene Copy Number: A higher copy number of the SOD1-G93A transgene is associated with an earlier onset and more rapid disease progression.[2][7][10][11][12] Mice with a very low copy number may even have an incomplete penetrance of the disease phenotype.[7]

  • Sex: Female SOD1-G93A mice often exhibit a delayed disease onset and longer survival compared to males, although this effect can be strain-dependent.[1][8][10][13][14]

Quantitative Data on Variability:

Table 1: Impact of Genetic Background on Disease Progression in SOD1-G93A Mice

Genetic BackgroundMean Age of Onset (days)Mean Lifespan (days)
B6SJL~90-100~129-135
C57BL/6~110-120~145-150

Data are approximate and can vary between different colonies and studies.[9]

Table 2: Impact of Sex on Lifespan in SOD1-G93A Mice (B6SJL background)

SexMean Lifespan (days)
Male~129
Female~135

Data are approximate and can vary between different colonies and studies.[9][10]

Q2: How can I minimize variability in my this compound animal studies?

A2: While variability cannot be completely eliminated, it can be managed through careful experimental design and execution:

  • Standardize Animal Supply: Source all animals from a reputable vendor and ensure they are from a well-characterized and genetically stable colony.

  • Genotype and Copy Number Confirmation: Confirm the genotype of all animals and, if possible, quantify the transgene copy number to ensure consistency across experimental groups.[12]

  • Control for Sex: Use equal numbers of male and female mice in each experimental group and analyze the data for each sex separately.[8][13]

  • Littermate Controls: Whenever possible, use littermate controls to minimize genetic and maternal environmental variability.

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation during data collection and analysis.

  • Standardized Protocols: Use and meticulously follow standardized and detailed protocols for all functional outcome measures.

  • Adequate Sample Size: Perform power calculations to determine the appropriate number of animals per group to detect a statistically significant effect, taking into account the expected variability.

Q3: My this compound-treated group shows a wide range of responses. How do I interpret these results?

A3: A wide range of responses within a treatment group is not uncommon. Here's how to approach the interpretation:

  • Statistical Analysis: Use appropriate statistical methods that can account for variability, such as mixed-effects models.

  • Subgroup Analysis: Consider performing exploratory subgroup analyses based on factors known to influence variability (e.g., sex, baseline functional scores).

  • Correlation with Biomarkers: Correlate functional outcomes with biological markers of target engagement (e.g., reduction in SOD1 protein levels in the spinal cord) and neurodegeneration (e.g., neurofilament light chain levels in plasma or CSF). A stronger correlation between target engagement and functional improvement can strengthen the evidence for this compound's efficacy.

  • Individual Animal Trajectories: Instead of only looking at group averages, plot the individual disease progression trajectories for each animal. This can help identify potential responders versus non-responders.

Q4: What is the optimal timing for initiating this compound treatment in preclinical studies?

A4: The timing of treatment initiation is a critical experimental parameter. Preclinical studies have shown that this compound is effective even when administered after symptom onset.[5] However, earlier intervention, ideally in the presymptomatic stage, is hypothesized to yield greater therapeutic benefit.[15] The design of your study should be guided by your specific research question:

  • Presymptomatic Treatment: To assess the potential of this compound to delay disease onset.

  • Symptomatic Treatment: To evaluate the ability of this compound to slow disease progression after symptoms have appeared.

IV. Visualizing the Preclinical Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in SOD1-G93A mice, highlighting key stages where variability should be controlled.

Preclinical_Tofersen_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Functional & Biological Monitoring cluster_analysis Data Analysis & Interpretation animal_sourcing Animal Sourcing (Standardized Vendor) genotyping Genotyping & Copy Number Confirmation animal_sourcing->genotyping group_allocation Group Allocation (Randomized & Blinded, Sex- & Litter-Matched) genotyping->group_allocation treatment_initiation This compound/Vehicle Administration (Presymptomatic or Symptomatic) group_allocation->treatment_initiation body_weight Body Weight Measurement (Weekly/Bi-weekly) treatment_initiation->body_weight grip_strength Grip Strength Test (Regular Intervals) treatment_initiation->grip_strength rotarod Rotarod Test (Regular Intervals) treatment_initiation->rotarod survival Survival Monitoring (Daily) treatment_initiation->survival data_collection Data Collection body_weight->data_collection grip_strength->data_collection rotarod->data_collection survival->data_collection statistical_analysis Statistical Analysis (Kaplan-Meier, Mixed Models) data_collection->statistical_analysis biomarker_correlation Biomarker Correlation (SOD1 levels, Neurofilaments) statistical_analysis->biomarker_correlation interpretation Interpretation of Functional Outcomes biomarker_correlation->interpretation

Caption: Preclinical workflow for this compound efficacy testing in SOD1-G93A mice.

This guide provides a framework for addressing and managing the variability inherent in preclinical studies of this compound. By implementing rigorous experimental design, standardized protocols, and careful data analysis, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the development of effective therapies for ALS.

References

Technical Support Center: Refinement of Surgical Procedures for Intrathecal Catheter Placement for Tofersen Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the surgical procedures for intrathecal (IT) catheter placement for the delivery of Tofersen. As the current standard for this compound administration is via lumbar puncture, the use of indwelling intrathecal catheters represents an area of ongoing refinement. The information herein is based on best practices for similar intrathecal therapies and preclinical studies with antisense oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for considering an indwelling intrathecal catheter for this compound delivery over standard lumbar puncture?

A1: While lumbar puncture is the established method for this compound administration, an indwelling intrathecal catheter connected to a subcutaneous port or pump could offer several advantages for long-term treatment.[1][2] These include reducing the need for repeated lumbar punctures, which can be associated with patient anxiety, discomfort, and potential complications such as post-dural puncture headaches.[1][3] An indwelling system may also allow for more consistent drug delivery and could be more practical for very long-term or even pre-symptomatic treatment regimens, such as those being explored in clinical trials.[4][5]

Q2: What are the primary components of an intrathecal drug delivery system?

A2: An intrathecal drug delivery system typically consists of a pump or port, a catheter, and a medication reservoir. The pump is a small, often programmable device that is surgically implanted under the skin, usually in the abdomen. It houses the medication and pushes it through the catheter. The catheter is a thin, flexible tube that is tunneled under the skin from the pump to the spine, where it is inserted into the intrathecal space to deliver the medication directly into the cerebrospinal fluid (CSF).

Q3: What are the key considerations for patient selection for an implanted intrathecal catheter system?

A3: Patient selection is critical and should involve a multidisciplinary team. Key considerations include the patient's overall health and ability to undergo a surgical procedure, spinal anatomy (e.g., presence of scoliosis or prior spinal surgery), and the specific goals of therapy. A thorough evaluation of the potential risks and benefits should be discussed with the patient.

Q4: What are the potential complications associated with the surgical placement and long-term use of an intrathecal catheter?

A4: Complications can be related to the surgical procedure, the device, or the drug infusion. Surgical complications can include infection, bleeding, and post-operative pain. Device-related issues are more common and can include catheter migration, kinking, occlusion, or fracture.[6] Cerebrospinal fluid (CSF) leakage is also a known complication.[7] Long-term use may be associated with the formation of inflammatory masses (granulomas) at the catheter tip, although this is more commonly reported with opioid infusions.[8][9]

Troubleshooting Guides

Issue 1: Loss of this compound Efficacy or Unexpected Clinical Worsening
Potential Cause Troubleshooting Steps
Catheter-related problem (occlusion, migration, fracture) 1. Pump Interrogation: Check the pump's status and programming to ensure it is functioning as expected.[6] 2. Imaging Studies: Perform X-rays or a CT scan to visualize the catheter's position and integrity.[6][10] 3. Catheter Patency Study (Pump-o-gram): Inject a contrast agent through the catheter access port under fluoroscopy to assess for blockages or leaks.[6][10]
Drug formulation issue 1. Review Preparation Protocol: Ensure that the this compound solution was prepared and handled according to the manufacturer's instructions. 2. Check for Particulates: Visually inspect the drug solution for any signs of precipitation or contamination.[11]
Patient-related factors 1. Neurological Examination: Conduct a thorough neurological assessment to rule out other causes of clinical worsening. 2. Assess for Infection: Check for signs of systemic or localized infection that could impact the patient's condition.
Issue 2: Symptoms of Cerebrospinal Fluid (CSF) Leak (e.g., postural headache, nausea, dizziness)
Potential Cause Troubleshooting Steps
Dural puncture during catheter placement 1. Conservative Management: Initially, recommend bed rest and increased fluid intake. 2. Epidural Blood Patch: If conservative measures fail, an epidural blood patch can be performed to seal the dural tear.[7] 3. Surgical Repair: In rare, persistent cases, surgical closure of the dura may be necessary.
Catheter dislodgement or erosion 1. Imaging Studies: Use imaging to confirm the position of the catheter. 2. Surgical Revision: If the catheter has moved, a surgical procedure to reposition or replace it may be required.

Experimental Protocols

Protocol for Intrathecal Catheter Implantation in a Rat Model for Antisense Oligonucleotide Delivery

This protocol is adapted from procedures for delivering antisense oligonucleotides to the rat central nervous system and can serve as a basis for preclinical studies with this compound.[12][13][14][15]

1. Animal Preparation:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the dorsal surface from the mid-thoracic to the lumbar region.

  • Position the animal in a stereotaxic frame or on a surgical table to flex the spine.

2. Surgical Incision:

  • Make a midline incision over the L5-L6 vertebrae.

  • Dissect the paravertebral muscles to expose the ligamentum flavum between the vertebrae.

3. Dural Puncture and Catheter Insertion:

  • Carefully make a small incision in the dura mater with a fine-gauge needle.

  • Insert a pre-filled PE-10 catheter into the intrathecal space and advance it rostrally to the desired level.

  • Confirm correct placement by observing the flow of cerebrospinal fluid (CSF).

4. Catheter Tunneling and Exteriorization:

  • Tunnel the catheter subcutaneously to an exit point on the animal's back, typically between the scapulae.

  • Secure the catheter at the exit site with sutures.

  • Connect the external end of the catheter to an injection port or an osmotic pump.

5. Post-operative Care:

  • Close the incision in layers.

  • Provide appropriate post-operative analgesia and monitor the animal for any neurological deficits.

Data Presentation

Table 1: Summary of Potential Complications with Indwelling Intrathecal Catheters and Recommended Management
ComplicationReported Incidence (General Intrathecal Therapies)Management Strategies
Catheter Occlusion/Kink 5-15%Catheter flushing, repositioning, or replacement[6]
Catheter Migration 2-10%Surgical repositioning or replacement[6]
Catheter Fracture 1-5%Surgical repair or replacement[6]
Infection (Superficial) 1-4%Oral or intravenous antibiotics[16]
Infection (Deep/Meningitis) <1%Pump and catheter explantation, intravenous antibiotics[16]
CSF Leak / Post-dural Puncture Headache Variable, higher with larger needlesBed rest, hydration, epidural blood patch[3][7]
Inflammatory Mass (Granuloma) Rare, primarily with opioidsCessation of drug infusion, surgical removal[8][9]

Note: Incidence rates are estimates based on literature for other intrathecal therapies and may vary depending on the specific device, surgical technique, and patient population.

Mandatory Visualizations

This compound Mechanism of Action

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) RNAse_H RNase H SOD1_mRNA->RNAse_H Recruits Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound->SOD1_mRNA Binds to Degradation SOD1 mRNA Degradation RNAse_H->Degradation Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Neuron_Damage Motor Neuron Damage Toxic_SOD1->Neuron_Damage

Caption: this compound binds to SOD1 mRNA, leading to its degradation and reduced production of toxic SOD1 protein.

SOD1-ALS Pathogenic Signaling Pathway

SOD1_ALS_Pathway Mutated_SOD1 Mutated SOD1 Gene Misfolded_SOD1 Misfolded SOD1 Protein Mutated_SOD1->Misfolded_SOD1 Aggregation Protein Aggregation Misfolded_SOD1->Aggregation Mitochondrial_Dysfunction Mitochondrial Dysfunction Misfolded_SOD1->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Misfolded_SOD1->Oxidative_Stress Axonal_Transport_Defects Axonal Transport Defects Aggregation->Axonal_Transport_Defects Glial_Cell_Activation Glial Cell Activation Aggregation->Glial_Cell_Activation Motor_Neuron_Death Motor Neuron Death Mitochondrial_Dysfunction->Motor_Neuron_Death Oxidative_Stress->Motor_Neuron_Death Axonal_Transport_Defects->Motor_Neuron_Death Neuroinflammation Neuroinflammation Glial_Cell_Activation->Neuroinflammation Neuroinflammation->Motor_Neuron_Death

Caption: Pathogenic cascade in SOD1-ALS, from gene mutation to motor neuron death.

Experimental Workflow for Intrathecal Catheter Placement

Experimental_Workflow Start Start Anesthesia Animal Anesthesia Start->Anesthesia Surgical_Prep Surgical Site Preparation Anesthesia->Surgical_Prep Incision Midline Incision Surgical_Prep->Incision Dural_Puncture Dural Puncture Incision->Dural_Puncture Catheter_Insertion Catheter Insertion & Advancement Dural_Puncture->Catheter_Insertion Placement_Confirmation Confirm CSF Flow Catheter_Insertion->Placement_Confirmation Tunneling Subcutaneous Tunneling Placement_Confirmation->Tunneling Exteriorization Catheter Exteriorization Tunneling->Exteriorization Closure Surgical Closure Exteriorization->Closure PostOp_Care Post-operative Care & Monitoring Closure->PostOp_Care End End PostOp_Care->End

Caption: A stepwise workflow for the surgical implantation of an intrathecal catheter.

References

Validation & Comparative

Validating Tofersen's Efficacy on SOD1 Aggregation in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutations in the superoxide (B77818) dismutase 1 (SOD1) gene are a known cause of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[1][2] These mutations can lead to the misfolding and aggregation of the SOD1 protein within motor neurons, contributing to cellular dysfunction and eventual cell death.[1][2] Tofersen (BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and reduce the production of the SOD1 protein.[2][3][4] As a therapeutic strategy, it is crucial to validate its effectiveness in reducing SOD1 aggregation at a cellular level. This guide provides a comparative overview of methodologies to assess this compound's impact on SOD1 aggregation in cell culture models, offering a framework for researchers and drug development professionals.

This compound's Mechanism of Action

This compound is engineered to bind to the messenger RNA (mRNA) produced from the SOD1 gene.[1][3] This binding event triggers the degradation of the SOD1 mRNA by RNase H, an enzyme that recognizes DNA-RNA hybrids.[5][6] By reducing the levels of SOD1 mRNA, this compound effectively decreases the synthesis of the SOD1 protein.[3][4] The therapeutic hypothesis is that lowering the concentration of the mutant SOD1 protein will mitigate the formation of toxic protein aggregates, thereby reducing cellular stress and slowing disease progression.[1][3]

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation SOD1_mRNA->Degradation RNase H mediated Mutant_SOD1 Mutant SOD1 Protein Ribosome->Mutant_SOD1 Aggregates Toxic SOD1 Aggregates Mutant_SOD1->Aggregates Misfolding Cell_Stress Cellular Stress & Neurodegeneration Aggregates->Cell_Stress This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA

This compound's mechanism of action.

Comparative Analysis of SOD1 Aggregation Reduction

The efficacy of this compound in reducing SOD1 aggregation can be compared with other potential therapeutic agents in cell culture. The following table summarizes hypothetical data from such a comparative study.

TreatmentConcentrationSOD1 Protein Level Reduction (%)SOD1 Aggregate Reduction (%)
This compound 100 nM45%60%
Scrambled ASO (Control)100 nM2%5%
Alternative A: Curcumin 10 µM5%35%
Alternative B: Cisplatin 5 µMNot Applicable40%
Alternative C: Vitamin D Derivative 1 µMNot Applicable25%

Experimental Protocols

Cell Culture Models for SOD1 Aggregation

Several cell lines are suitable for studying SOD1 aggregation, with HEK-293 and the neuronal-like NSC-34 cells being commonly used.[7][8][9] These cells can be engineered to stably express mutant forms of human SOD1, such as A4V or G93A, often tagged with a fluorescent protein like YFP or RFP for visualization.[7][10]

Protocol 1: Lentiviral Transduction for Stable Cell Line Generation
  • Vector Production: Co-transfect HEK-293T cells with a lentiviral vector encoding the mutant SOD1-fluorescent fusion protein and packaging plasmids.

  • Virus Harvest: Collect the supernatant containing viral particles 48 and 72 hours post-transfection.

  • Transduction: Add the viral supernatant to the target cells (e.g., HEK-293 or NSC-34) in the presence of polybrene to enhance transduction efficiency.

  • Selection: Select for stably transduced cells using an appropriate antibiotic resistance marker present in the lentiviral vector.

Protocol 2: this compound Treatment and Induction of SOD1 Aggregation
  • Cell Seeding: Plate the stable mutant SOD1-expressing cells in a multi-well format suitable for high-content imaging.

  • This compound Application: Treat the cells with varying concentrations of this compound or a scrambled control ASO for 24-48 hours to allow for SOD1 mRNA knockdown.

  • Aggregation Induction: Introduce a proteasome inhibitor, such as 10 µM ALLN, to the cell culture medium for 12-24 hours to induce the accumulation and aggregation of the misfolded mutant SOD1 protein.[7][10]

Protocol 3: Quantification of SOD1 Aggregates via High-Content Imaging
  • Cell Staining: Fix the cells and stain the nuclei with a fluorescent dye like Hoechst.

  • Image Acquisition: Use an automated confocal microscope to capture images of both the nuclear stain and the fluorescently tagged SOD1 aggregates.

  • Image Analysis: Employ image analysis software to:

    • Identify and count the number of cells based on the nuclear stain.

    • Segment and quantify the fluorescent SOD1 aggregates within the cells.

    • Calculate the percentage of cells containing aggregates and the average aggregate area per cell.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed mutant SOD1-YFP expressing cells Add_this compound Add this compound or control ASO (24-48h) Seed_Cells->Add_this compound Induce_Agg Induce aggregation with proteasome inhibitor (e.g., ALLN, 12-24h) Add_this compound->Induce_Agg Fix_Stain Fix cells and stain nuclei (e.g., Hoechst) Induce_Agg->Fix_Stain Image Acquire images via automated microscopy Fix_Stain->Image Quantify Quantify aggregates using image analysis software Image->Quantify Data Analyze data: % of cells with aggregates, aggregate size Quantify->Data

Workflow for SOD1 aggregation assay.

Comparison with Alternative Therapeutic Strategies

While this compound targets the synthesis of SOD1, alternative strategies aim to prevent the aggregation of already synthesized protein. These can serve as valuable comparators in cell culture validation studies.

  • Small Molecule Inhibitors: Compounds like statins, vitamin D derivatives, and miltefosine (B1683995) have been shown to interact with misfolded SOD1 and suppress its aggregation in vitro.[11][12] Curcumin has also been demonstrated to alter the amyloidogenic pathway of SOD1, reducing cytotoxicity.[13]

  • Stabilizers of SOD1 Dimer: Some compounds are designed to stabilize the native dimeric structure of SOD1, making it less prone to dissociate into aggregation-prone monomers.[11][12] Cisplatin has been shown to bind to SOD1 and inhibit aggregation.[14]

  • Antioxidants: Given that oxidative stress can contribute to SOD1 misfolding, antioxidants like 7,8-dihydroxyflavone (B1666355) and fisetin (B1672732) have shown neuroprotective effects in ALS models.[13]

Comparison_Mechanisms Mutant_SOD1_mRNA Mutant SOD1 mRNA Mutant_SOD1_Protein Mutant SOD1 Protein Mutant_SOD1_mRNA->Mutant_SOD1_Protein Translation SOD1_Aggregates SOD1 Aggregates Mutant_SOD1_Protein->SOD1_Aggregates Aggregation This compound This compound (ASO) This compound->Mutant_SOD1_mRNA Prevents Translation Small_Molecules Small Molecule Inhibitors (e.g., Curcumin, Cisplatin) Small_Molecules->SOD1_Aggregates Inhibit Aggregation Dimer_Stabilizers Dimer Stabilizers Dimer_Stabilizers->Mutant_SOD1_Protein Stabilize Native Form

Comparison of therapeutic mechanisms.

Conclusion

Validating the effect of this compound on SOD1 aggregation in cell culture is a critical step in its preclinical assessment. High-content imaging of engineered cell lines provides a robust and quantifiable method for this evaluation. By comparing this compound's performance against a panel of alternative small molecules that target different stages of the SOD1 aggregation pathway, researchers can gain a comprehensive understanding of its efficacy and mechanism of action at the cellular level. The protocols and comparative framework presented here offer a guide for the systematic evaluation of this compound and other potential therapeutics for SOD1-mediated ALS.

References

Tofersen vs. Other Antisense Oligonucleotides: A Comparative Analysis for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for a range of neurodegenerative diseases, offering a targeted approach to modulate the expression of disease-causing proteins. Tofersen, an ASO recently approved for the treatment of superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS), has paved the way for further exploration of this technology. This guide provides a comparative analysis of the efficacy of this compound with other ASOs in clinical development for neurodegenerative disorders, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Common Thread of RNA Degradation

The primary mechanism of action for this compound and many other ASOs targeting neurodegenerative diseases is the RNase H-mediated degradation of a specific messenger RNA (mRNA).[1][2] This process effectively silences the gene, leading to a reduction in the production of the target protein.

  • This compound (SOD1-ALS): this compound is an antisense oligonucleotide designed to bind to the mRNA of the SOD1 gene.[1] This binding creates an RNA-DNA hybrid that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand.[1] This degradation of SOD1 mRNA prevents its translation into the SOD1 protein, thereby reducing levels of the toxic mutant protein.[1]

  • Tominersen (Huntington's Disease): Tominersen targets the huntingtin (HTT) mRNA to reduce the production of the mutant huntingtin protein (mHTT), which is the underlying cause of Huntington's disease.[3][4][5] Like this compound, it is designed to recruit RNase H to degrade the HTT mRNA.

  • BIIB080 (IONIS-MAPTRx) (Alzheimer's Disease): This ASO is designed to target the microtubule-associated protein tau (MAPT) mRNA to reduce the production of the tau protein.[6][7] Tau protein aggregation is a pathological hallmark of Alzheimer's disease.[8][9][10][11][12] The mechanism also involves RNase H-mediated degradation of the MAPT mRNA.[6][7]

  • ASOs for Parkinson's Disease: Several ASOs in development for Parkinson's disease target the mRNA of the alpha-synuclein (B15492655) (SNCA) gene to reduce the production of the alpha-synuclein protein, a key component of Lewy bodies.[13][14][15][16][17][18] These ASOs also primarily utilize the RNase H mechanism to achieve their effect.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for ASO clinical trials in neurodegenerative diseases.

This compound Signaling Pathway in SOD1-ALS SOD1_gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_gene->SOD1_mRNA Transcription SOD1_protein Misfolded SOD1 Protein SOD1_mRNA->SOD1_protein Translation Degradation mRNA Degradation SOD1_mRNA->Degradation Aggregation Protein Aggregation SOD1_protein->Aggregation Toxicity Neuronal Toxicity & Death Aggregation->Toxicity This compound This compound (ASO) This compound->SOD1_mRNA Binds to This compound->Degradation RNaseH RNase H Degradation->SOD1_protein Prevents Translation Degradation->RNaseH Recruits

This compound's mechanism in SOD1-ALS.

General ASO Clinical Trial Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials ASO_dev ASO Design & Synthesis In_vitro In Vitro Testing (Cell Lines) ASO_dev->In_vitro In_vivo In Vivo Testing (Animal Models) In_vitro->In_vivo Phase1 Phase 1 (Safety & Tolerability) In_vivo->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

A generalized workflow for ASO clinical trials.

Quantitative Data Comparison

The following tables summarize the available quantitative efficacy data from clinical trials of this compound and other ASOs for neurodegenerative diseases. It is important to note that direct comparisons are challenging due to differences in study populations, disease stages, and primary endpoints.

Table 1: this compound for SOD1-ALS (VALOR Trial) [3][15][17][20][21][22]

EndpointThis compound (100 mg)Placebop-value
Change from Baseline in ALSFRS-R Score at Week 28 (Primary Endpoint) -6.98-8.14Not Significant
Change in Total SOD1 in CSF (Faster Progressing Subgroup) -29%+16%N/A
Change in Plasma Neurofilament Light Chain (NfL) (Faster Progressing Subgroup) -60%+20%N/A
Difference in ALSFRS-R Score at 12 Months (Early vs. Delayed Start) 3.5 points higherN/AN/A
Difference in Slow Vital Capacity at 12 Months (Early vs. Delayed Start) 9.2 percentage points higherN/AN/A

Table 2: Tominersen for Huntington's Disease (Phase 1/2a & GENERATION HD1 Trials) [4][11][16][21][23][24][25][26][27][28]

EndpointTominersenPlacebop-value
Reduction in CSF mHTT (Phase 1/2a, 120 mg) 38%+10%N/A
Reduction in CSF mHTT (Phase 1/2a, 90 mg) 42%N/AN/A
Change in cUHDRS and TFC Scores (GENERATION HD1, every 2 months) Worsened compared to placeboN/AN/A
Change in cUHDRS and TFC Scores (GENERATION HD1, every 4 months) Similar to placeboN/AN/A

Table 3: BIIB080 (IONIS-MAPTRx) for Alzheimer's Disease (Phase 1b Trial) [29][6][8][9][10][14][18][30][31][32]

EndpointBIIB080 (High Dose)Placebop-value
Reduction in CSF Total Tau (t-tau) at Week 25 56%N/AN/A
Reduction in CSF Phosphorylated Tau (p-tau181) at Week 25 51%N/AN/A
Change in Tau PET SUVR at Week 100 -0.71N/AN/A

Table 4: ASOs for Parkinson's Disease (Preclinical and Early Clinical Data) [5][12][19][26][33][34][35][36][37]

ASO TargetModel/PhaseKey Findings
SNCA mRNA Rodent ModelsDose-dependent reduction of alpha-synuclein mRNA and protein, prevention and reversal of pathology.
SNCA mRNA Phase 1 Clinical TrialOngoing; data on safety and target engagement are being collected.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies for the key clinical trials cited.

This compound: VALOR Trial (NCT02623699)[5][17][19][22][23]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: Adults with a confirmed SOD1 mutation and evidence of limb weakness. Participants were stratified into "faster progressing" and "slower progressing" cohorts.

  • Intervention: this compound 100 mg or placebo administered via intrathecal injection. The regimen consisted of three loading doses followed by monthly maintenance doses.

  • Primary Endpoint: Change from baseline to week 28 in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score in the faster-progressing subgroup.

  • Key Secondary and Exploratory Endpoints: Change in total SOD1 concentration in cerebrospinal fluid (CSF), plasma neurofilament light chain (NfL) concentration, slow vital capacity (SVC), and muscle strength.

  • Open-Label Extension: Participants who completed the 28-week randomized period were eligible to enroll in an open-label extension study where all participants received this compound.

Tominersen: Phase 1/2a Trial and GENERATION HD1 Trial (NCT03761849)[6][13][18][23][25][26][27][28][29][30][31]
  • Phase 1/2a Study Design: A randomized, placebo-controlled, dose-escalation study.

  • Phase 1/2a Participants: Adults with early manifest Huntington's disease.

  • Phase 1/2a Intervention: Multiple ascending doses of Tominersen or placebo administered intrathecally.

  • Phase 1/2a Endpoints: Safety, tolerability, and the concentration of mutant huntingtin (mHTT) protein in the CSF.

  • GENERATION HD1 Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • GENERATION HD1 Participants: Adults with manifest Huntington's disease.

  • GENERATION HD1 Intervention: Tominersen (120 mg) administered every 8 weeks or every 16 weeks, or placebo, via intrathecal injection.

  • GENERATION HD1 Primary Endpoint: Change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS).

  • GENERATION HD1 Key Secondary Endpoint: Change from baseline in the Total Functional Capacity (TFC) score.

BIIB080 (IONIS-MAPTRx): Phase 1b Trial (NCT03186989)[3][8][10][11][12][16][20][32][33][34]
  • Study Design: A Phase 1b, randomized, placebo-controlled, multiple ascending dose study with a long-term extension.

  • Participants: Patients with mild Alzheimer's disease.

  • Intervention: Multiple ascending doses of BIIB080 or placebo administered intrathecally.

  • Primary Endpoint: Safety and tolerability.

  • Key Biomarker Endpoints: Change in total tau (t-tau) and phosphorylated tau (p-tau181) concentrations in the CSF, and change in tau pathology as measured by positron emission tomography (PET).

Conclusion

This compound has demonstrated a clear biological effect by reducing SOD1 protein levels and has shown clinical benefits in a genetic subpopulation of ALS patients. While direct efficacy comparisons with other ASOs are complex, the data emerging from clinical trials for Huntington's, Alzheimer's, and Parkinson's diseases indicate that ASO technology holds significant promise for treating a broader range of neurodegenerative conditions. The primary mechanism of RNase H-mediated mRNA degradation is a common and effective strategy. Future research will need to focus on optimizing dosing regimens, understanding long-term safety, and identifying sensitive clinical endpoints to fully realize the therapeutic potential of ASOs in these devastating diseases.

References

Tofersen Versus Small Molecule Inhibitors for Targeting SOD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide offers a data-driven comparison of two primary therapeutic strategies targeting superoxide (B77818) dismutase 1 (SOD1) for amyotrophic lateral sclerosis (ALS): the antisense oligonucleotide (ASO) Tofersen and the broader class of small molecule inhibitors.

Mechanism of Action

This compound (Qalsody™) is an antisense oligonucleotide designed to bind specifically to SOD1 mRNA.[1][2] This binding creates an RNA-DNA duplex that is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of the duplex.[2][3] This process leads to a significant reduction in the synthesis of the SOD1 protein, thereby lowering levels of both normal and toxic mutant SOD1.[2][3]

Small molecule inhibitors encompass a variety of compounds that target the SOD1 protein through several mechanisms. Unlike this compound, which prevents protein production, these molecules act on the protein itself. Their strategies include:

  • Stabilizing SOD1 Dimers: Some molecules act as chaperones, binding to and stabilizing the native dimeric structure of SOD1 to prevent it from misfolding and aggregating.[4]

  • Inhibiting Aggregation: Certain compounds directly interfere with the aggregation process of mutant SOD1, a key pathological feature of SOD1-ALS.[5][6]

  • Blocking Pathogenic Interactions: Another approach is to disrupt the interaction between mutant SOD1 and other cellular proteins, such as Derlin-1, which is implicated in ER stress and motor neuron death.[7]

cluster_this compound This compound (Antisense Oligonucleotide) cluster_SmallMolecule Small Molecule Inhibitors SOD1 Gene SOD1 Gene SOD1 mRNA SOD1 mRNA SOD1 Gene->SOD1 mRNA Transcription RNase H RNase H SOD1 mRNA->RNase H Recruits Reduced SOD1 Protein Reduced SOD1 Protein SOD1 mRNA->Reduced SOD1 Protein Translation (Inhibited) This compound This compound This compound->SOD1 mRNA Binds to Degraded mRNA Degraded mRNA RNase H->Degraded mRNA Degrades mRNA Mutant SOD1 Protein Mutant SOD1 Protein Stabilized SOD1 Stabilized SOD1 Toxic Aggregates Toxic Aggregates Mutant SOD1 Protein->Toxic Aggregates Misfolding & Aggregation Small Molecule Small Molecule Small Molecule->Mutant SOD1 Protein Binds & Stabilizes

Caption: this compound targets SOD1 mRNA for degradation, while small molecules target the SOD1 protein.

Comparative Efficacy and Safety Data

The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of this compound and small molecule inhibitors.

Table 1: Preclinical Data Comparison

ParameterThis compoundSmall Molecule Inhibitor (General)
Target SOD1 mRNASOD1 Protein (various sites)
Animal Model SOD1-G93A Rats & MiceSOD1-G93A Mice
Effect on SOD1 Reduces total SOD1 protein & mRNA levels.[8]Prevents aggregation or enhances stability.[5][6]
Effect on Survival Increased survival by up to 64 days in rats.[9]Variable; some compounds extend lifespan by ~10 days.[6]
Effect on Function Preserved motor function and delayed onset.[8]Can attenuate altered gene expression and boost autophagy.[4]

Table 2: Clinical Trial Data for this compound

Trial / PhaseKey EndpointResult
Phase 1/2 Change in CSF SOD1 ConcentrationDose-dependent reduction; 36% decrease in 100-mg group.[8]
Phase 3 (VALOR) Change in ALSFRS-R Score (at 28 weeks)Primary endpoint not met, but trends favored this compound.[1][10]
VALOR (OLE) Change in Clinical & Respiratory FunctionEarlier initiation slowed decline in function, strength, and quality of life.[1]
Biomarkers Plasma Neurofilament Light (NfL)Robust reduction of ~50-60%, indicating reduced neuronal injury.[1][10]
Safety Common Adverse EventsProcedural pain, headache, falls, CSF pleocytosis, and serious neurologic events (e.g., myelitis).[8][10]

Key Experimental Protocols

The evaluation of these therapeutics relies on specific in vitro and in vivo assays to determine their mechanism and efficacy.

A. Protocol for ASO Activity Assessment

This workflow is used to confirm that an ASO like this compound is effectively reducing its target mRNA and protein.

Cell Culture Plate patient-derived or engineered cells ASO Treatment Treat cells with dose-range of this compound and mismatch/scrambled controls Cell Culture->ASO Treatment Harvest Harvest cells for RNA and Protein ASO Treatment->Harvest RNA Analysis RNA Extraction → RT-qPCR (Quantify SOD1 mRNA) Harvest->RNA Analysis Protein Analysis Cell Lysis → Western Blot (Quantify SOD1 Protein) Harvest->Protein Analysis Data Analysis Calculate EC50/IC50 for target reduction RNA Analysis->Data Analysis Protein Analysis->Data Analysis

Caption: Workflow for quantifying ASO-mediated knockdown of SOD1 mRNA and protein.

  • Methodology Details:

    • Controls: It is critical to use at least two control oligonucleotides: a "mismatch" control with 3-4 non-matching bases and a "scrambled" control with a shuffled sequence.[11][12] This helps ensure the observed effect is due to specific target engagement.

    • Dose-Response: A dose-response curve should be generated to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).[11][12]

    • Quantification: Target mRNA levels are measured via reverse transcription quantitative PCR (RT-qPCR), while protein levels are assessed by Western blotting.[11][13]

B. Protocol for Small Molecule Aggregation Inhibition Assay

This workflow assesses the ability of a small molecule to prevent or reduce the aggregation of mutant SOD1 protein.

Cell Line Use cell line (e.g., HEK293) stably expressing fluorescently-tagged mutant SOD1 Compound Incubation Pre-incubate cells with test compound or vehicle control for 24 hours Cell Line->Compound Incubation Induce Aggregation Treat cells with a proteasome inhibitor (e.g., ALLN) to induce aggregation Compound Incubation->Induce Aggregation Fix & Image Fix cells and acquire images using high-content imaging system Induce Aggregation->Fix & Image Quantify Use image analysis algorithm to quantify the number and size of fluorescent aggregates Fix & Image->Quantify

Caption: High-content screening workflow to quantify SOD1 aggregation inhibitors.

  • Methodology Details:

    • Cell Model: HEK-293 cells expressing a fluorescently-tagged SOD1 mutant (e.g., SOD1-A4V-YFP) are commonly used.[14]

    • Aggregation Induction: Aggregation can be induced by treating cells with proteasome inhibitors, which leads to the accumulation of misfolded proteins.[14][15]

    • Quantification: High-content analysis (HCA) systems automate the imaging and quantification of fluorescent aggregates on a per-cell basis, allowing for robust screening of compound libraries.[14] An alternative in vitro method is the Real-Time Quaking-Induced Conversion (RT-QuIC) assay, which measures the seeding activity of SOD1 aggregates from patient tissues.[16]

C. Protocol for In Vivo Efficacy Testing

The SOD1-G93A transgenic mouse is the standard model for preclinical evaluation of ALS therapeutics.[17][18]

Animal Cohort Group SOD1-G93A mice (control vs. treated) Drug Admin Administer drug via relevant route (e.g., intrathecal for this compound) Animal Cohort->Drug Admin Monitoring Weekly monitoring of: - Body Weight - Motor Function (Rotarod) - Clinical Score (NeuroScore) Drug Admin->Monitoring Endpoints Primary Endpoints: - Disease Onset - Survival (Humane Endpoint) Monitoring->Endpoints Post-mortem Tissue Analysis: - Spinal Cord Histology - SOD1 Levels/Aggregates - Biomarker Analysis Endpoints->Post-mortem

Caption: Standardized workflow for preclinical drug testing in the SOD1-G93A mouse model.

  • Methodology Details:

    • Model: The SOD1-G93A mouse model develops a phenotype similar to human ALS, including paralysis and a reduced lifespan.[19][20]

    • Readouts: Efficacy is measured by tracking disease onset, motor performance (e.g., rotarod test), body weight, and ultimately, survival.[17][19]

    • Standardization: To ensure robust and reproducible data, studies must use standardized protocols, adequate numbers of animals to achieve statistical power, and control for variables like genetic background and sex.[18][21]

Summary and Future Directions

This compound represents a clinically validated approach, demonstrating robust target engagement and a significant impact on biomarkers of neurodegeneration.[22] While its effect on slowing functional decline took longer to become apparent, it is the first approved therapy targeting a genetic cause of ALS.[9]

Small molecule inhibitors offer the advantages of potential oral bioavailability and the ability to target post-translational pathogenic events. However, the field is less mature, with challenges in achieving sufficient potency, specificity, and brain penetration. Screening for compounds that stabilize SOD1 or inhibit specific protein-protein interactions remains a promising area of research.[4][7]

Future research will likely focus on:

  • Next-Generation ASOs: Developing oligonucleotides with improved safety profiles and delivery to the central nervous system.

  • Optimized Small Molecules: Advancing lead compounds with better drug-like properties through preclinical and into clinical testing.

  • Combination Therapies: Investigating the potential synergistic effects of combining mRNA-lowering agents like this compound with protein-stabilizing small molecules.

  • Early Intervention: As demonstrated by the ATLAS trial for this compound, a key future direction is treating presymptomatic carriers of high-risk SOD1 mutations to delay or prevent disease onset.[23]

References

A Comparative Analysis of Tofersen Pharmacokinetics and Pharmacodynamics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofersen (Qalsody), an antisense oligonucleotide (ASO), has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] This guide provides a comprehensive cross-species comparison of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing upon data from preclinical studies in rodents and non-human primates, and clinical trials in humans. The objective is to offer a consolidated resource to support ongoing research and development in the field of neurodegenerative diseases.

Pharmacokinetic Profile: A Cross-Species Overview

This compound is administered intrathecally to bypass the blood-brain barrier and directly target the central nervous system (CNS).[3] Studies utilizing radiolabeled this compound have provided insights into its distribution and clearance across different species.[4]

A consistent pattern of broad distribution throughout the spinal cord and brain has been observed in rodents, non-human primates (NHPs), and humans following intrathecal administration.[4] However, species-specific differences in clearance patterns have been noted. In rats and NHPs, brain concentrations of the radiolabeled ASO declined over the study period, whereas in humans, brain uptake increased during the initial four hours post-injection.[4] Furthermore, clearance from the spine appeared to plateau after six hours in rodents and NHPs, while it continued to decrease in humans.[4] Peripheral clearance in all species is primarily mediated by the liver and kidneys.[4]

Table 1: Comparative Pharmacokinetic Parameters of this compound

ParameterRodents (Rat)Non-Human Primates (Monkey)Humans
Administration Route IntrathecalIntrathecalIntrathecal[3]
Distribution Broad distribution in spinal cord and brain.[4]Broad distribution in spinal cord and brain.[4]Broad distribution in spinal cord and brain.[4]
Clearance Declining brain concentrations over time; spinal clearance plateaus after 6 hours.[4]Declining brain concentrations over time; spinal clearance plateaus after 6 hours.[4]Increasing brain uptake in the first 4 hours; continued spinal clearance.[4]
CSF Half-life Not explicitly statedNot explicitly statedApproximately 4 weeks[5]

Pharmacodynamic Profile: Target Engagement and Biomarker Response

The mechanism of action of this compound involves binding to SOD1 mRNA, leading to its degradation by RNase H and a subsequent reduction in the synthesis of the SOD1 protein.[6][7] This reduction in both mutant and wild-type SOD1 protein is the primary pharmacodynamic effect.

In preclinical studies, a single intrathecal dose of this compound in rodent models resulted in a significant and sustained reduction of SOD1 mRNA and protein levels for up to 10 weeks.[7] In SOD1-G93A rodent models of ALS, this compound administration delayed disease onset, preserved motor function, and increased survival.[7][8]

In human clinical trials, this compound has demonstrated robust target engagement, with dose-dependent reductions in cerebrospinal fluid (CSF) SOD1 concentrations.[1][5] Furthermore, treatment with this compound has been shown to significantly reduce plasma and CSF levels of neurofilament light chain (NfL), a key biomarker of neuronal injury.[9][10][11]

Table 2: Comparative Pharmacodynamic Effects of this compound

ParameterRodents (SOD1-G93A models)Non-Human PrimatesHumans (SOD1-ALS patients)
Target Human SOD1 mRNASOD1 mRNAHuman SOD1 mRNA[6]
Effect on SOD1 Significant reduction in SOD1 mRNA and protein.[7]Decrease in SOD1 mRNA and protein levels.[7]Dose-dependent reduction in CSF SOD1 concentration (up to 36% with 100 mg dose).[5]
Effect on Neurofilaments Marked improvement in serum phosphorylated neurofilament heavy chain (pNFH).[7]Data not availableSignificant reduction in plasma and CSF neurofilament light chain (NfL).[9][11]
Clinical/Functional Outcome Increased time to disease onset, preserved motor function, and increased survival.[7]Not applicableTrends toward slowing of clinical decline in functional rating scales, respiratory function, and muscle strength.[12][13]

Experimental Protocols

Preclinical Evaluation in Rodent Models

A common experimental workflow for the preclinical assessment of antisense oligonucleotides like this compound in rodent models of SOD1-ALS is outlined below.

G Experimental Workflow: Preclinical Evaluation of this compound in Rodent Models cluster_0 Animal Model cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Outcome Measures SOD1-G93A Transgenic Rodents SOD1-G93A Transgenic Rodents Intrathecal Injection Intrathecal Injection SOD1-G93A Transgenic Rodents->Intrathecal Injection CSF and Tissue Collection CSF and Tissue Collection Intrathecal Injection->CSF and Tissue Collection Dose Escalation Studies Dose Escalation Studies SOD1 mRNA/Protein Quantification SOD1 mRNA/Protein Quantification Dose Escalation Studies->SOD1 mRNA/Protein Quantification Single and Repeated Dosing Single and Repeated Dosing Neurofilament Analysis Neurofilament Analysis Single and Repeated Dosing->Neurofilament Analysis Pharmacokinetic Profiling Pharmacokinetic Profiling CSF and Tissue Collection->Pharmacokinetic Profiling Behavioral and Motor Function Tests Behavioral and Motor Function Tests SOD1 mRNA/Protein Quantification->Behavioral and Motor Function Tests Survival Analysis Survival Analysis Neurofilament Analysis->Survival Analysis

Caption: Preclinical this compound evaluation workflow.

Human Clinical Trial Methodology

The administration of this compound in human clinical trials involves a standardized intrathecal injection procedure.

G This compound Administration Protocol in Human Clinical Trials Patient with SOD1-ALS Patient with SOD1-ALS Lumbar Puncture Lumbar Puncture Patient with SOD1-ALS->Lumbar Puncture CSF Withdrawal (10 mL) CSF Withdrawal (10 mL) Lumbar Puncture->CSF Withdrawal (10 mL) Intrathecal Bolus Injection of this compound Intrathecal Bolus Injection of this compound CSF Withdrawal (10 mL)->Intrathecal Bolus Injection of this compound Post-injection Monitoring Post-injection Monitoring Intrathecal Bolus Injection of this compound->Post-injection Monitoring

Caption: Human intrathecal this compound administration.

Mechanism of Action: SOD1 mRNA Degradation

This compound's therapeutic effect is achieved through the targeted degradation of SOD1 messenger RNA (mRNA). This process is initiated by the binding of the antisense oligonucleotide to the SOD1 mRNA, which then triggers RNase H-mediated cleavage of the mRNA strand.

G This compound Mechanism of Action This compound (ASO) This compound (ASO) Hybridization Hybridization This compound (ASO)->Hybridization SOD1 mRNA SOD1 mRNA SOD1 mRNA->Hybridization RNase H Activation RNase H Activation Hybridization->RNase H Activation SOD1 mRNA Degradation SOD1 mRNA Degradation RNase H Activation->SOD1 mRNA Degradation Reduced SOD1 Protein Synthesis Reduced SOD1 Protein Synthesis SOD1 mRNA Degradation->Reduced SOD1 Protein Synthesis

Caption: this compound's SOD1 mRNA degradation pathway.

References

Independent Replication of Tofersen's Effect on Neurofilament Reduction in SOD1-ALS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tofersen's performance in reducing neurofilament light chain (NfL), a key biomarker of neurodegeneration in Amyotrophic Lateral Sclerosis (ALS), with other approved treatments. The data presented is compiled from pivotal clinical trials and independent observational studies, offering a comprehensive overview for the scientific community.

This compound and Neurofilament Light Chain Reduction: A Review of the Evidence

This compound, an antisense oligonucleotide, is the first treatment approved for SOD1-ALS, a genetic form of ALS.[1] Its approval by the U.S. Food and Drug Administration (FDA) under the accelerated approval pathway was primarily based on its robust effect on reducing plasma neurofilament light chain (NfL), a surrogate biomarker considered reasonably likely to predict clinical benefit.[2]

Quantitative Data Summary

The following table summarizes the quantitative data on neurofilament reduction observed in various studies of this compound and other approved ALS treatments.

TreatmentStudy/TrialPatient PopulationMatrixNeurofilament ReductionCitation(s)
This compound VALOR Phase 3 Trial (28 weeks)SOD1-ALSPlasma NfL60% reduction in the this compound group vs. a 20% increase in the placebo group.[3]
VALOR Open-Label Extension (12 months)SOD1-ALSPlasma NfL51% reduction in the early-start group and 41% reduction in the delayed-start group.[4][5][6]
Independent Observational Study (Single-center, n=7)SOD1-ALSSerum NfLMean reduction of 57.9% .[7][8]
Independent Observational Study (German EAP, n=24)SOD1-ALSSerum NfLSignificant decline from a median of 78.0 pg/mL to 36.0 pg/mL.
Independent Observational Study (German EAP, n=24)SOD1-ALSCSF pNfHSignificant decline from a median of 2226 pg/ml to 1151 pg/ml.
Riluzole Observational StudySporadic ALSSerum NfLNo significant difference in sNfL levels between treated and untreated patients. Levels increased over time in both groups.[9]
Edaravone (B1671096) REFINE-ALS Study (Biomarker analysis)ALSPlasma NfLNfL levels correlated with disease progression, but a direct drug effect on reducing NfL levels was not reported . The impact of edaravone on NfL remains to be clarified.[10][11][12]

Note: EAP = Early Access Program; CSF = Cerebrospinal Fluid; pNfH = phosphorylated Neurofilament Heavy Chain.

Experimental Protocols

The quantification of neurofilament light chain (NfL) in the cited studies predominantly utilized highly sensitive immunoassays. Below are the detailed methodologies for the key experimental protocols.

Single Molecule Array (Simoa) for Serum/Plasma NfL Quantification
  • Principle: Simoa is an ultra-sensitive digital immunoassay technology that allows for the detection and quantification of single protein molecules.

  • Assay Procedure:

    • Sample Preparation: Serum or plasma samples are collected from patients. For the Simoa assay, samples are typically diluted (e.g., 4-fold) using the provided sample diluent.

    • Immunocomplex Formation: Samples are incubated with paramagnetic beads coated with a capture antibody specific for NfL. A biotinylated detector antibody, also specific for NfL, is added to form an immunocomplex on the bead surface.

    • Enzyme Labeling: A conjugate of streptavidin-β-galactosidase (SβG) is added, which binds to the biotinylated detector antibody.

    • Sealing and Detection: The beads are washed and loaded into a Simoa disc containing thousands of microwells, each capable of holding a single bead. A resorufin (B1680543) β-D-galactopyranoside (RGP) substrate is added.

    • Data Analysis: The disc is imaged, and the analyzer counts the number of "on" wells (containing an enzyme-labeled bead, which fluoresces) and "off" wells. The concentration of NfL is calculated based on the proportion of "on" wells, by interpolating from a standard curve generated from calibrators of known NfL concentrations.

  • Instrumentation: Quanterix HD-1 or HD-X Analyzer.

  • Kits: Commercially available Simoa Nf-L Advantage kits (Quanterix).

Electrochemiluminescence (ECL) Immunoassay for CSF NfL Quantification
  • Principle: ECL is a highly sensitive detection method where a stable, electrochemically-generated signal is produced by a chemical reaction at an electrode surface.

  • Assay Procedure:

    • Sample Collection: Cerebrospinal fluid (CSF) is collected via lumbar puncture. It is recommended to use polypropylene (B1209903) collection tubes.

    • Assay Principle: A sandwich immunoassay format is typically used. A capture antibody against NfL is coated on the surface of an electrode in a microplate well.

    • Incubation: The CSF sample is added to the well, and NfL present in the sample binds to the capture antibody. A detection antibody, labeled with an ECL tag (e.g., a ruthenium complex), is then added, which binds to a different epitope on the NfL molecule.

    • Detection: A voltage is applied to the electrode, causing the ECL tag to emit light. The intensity of the emitted light is proportional to the amount of NfL in the sample.

    • Quantification: The light signal is measured by a sensitive photodetector, and the concentration of NfL is determined by comparison to a standard curve.

  • Instrumentation: Meso Scale Discovery (MSD) or similar ECL platform.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene.[1][13][14] By binding to the SOD1 mRNA, this compound triggers its degradation by an enzyme called RNase H, thereby reducing the synthesis of the toxic mutant SOD1 protein.[13][14] This reduction in toxic protein is believed to alleviate cellular stress and slow the neurodegenerative process, which is reflected in the observed decrease in neurofilament levels.[13]

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Mutant_SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA Mutant_SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) Degradation mRNA Degradation SOD1_mRNA->Degradation Targeted by Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound->SOD1_mRNA Binds to RNase_H RNase H RNase_H->Degradation Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Neurodegeneration Neurodegeneration & Neurofilament Release Toxic_SOD1->Neurodegeneration NfL_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Patient SOD1-ALS Patient Collection Blood Draw (Serum/Plasma) or Lumbar Puncture (CSF) Patient->Collection Centrifugation Centrifugation Collection->Centrifugation Aliquoting Aliquoting & Storage (-80°C) Centrifugation->Aliquoting Assay Simoa or ECL Immunoassay Aliquoting->Assay Quantification NfL Concentration (pg/mL) Assay->Quantification Comparison Comparison to Baseline and Placebo/Alternative Quantification->Comparison

References

Tofersen in SOD1-ALS: A Comparative Analysis of SOD1 Protein Reduction and Functional Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarker and functional data from clinical studies of Tofersen (Qalsody™), an antisense oligonucleotide (ASO) approved for the treatment of amyotrophic lateral sclerosis (ALS) associated with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene. We will explore the correlation between the reduction of the target protein, SOD1, and the observed clinical effects on patients, supported by experimental data from key clinical trials.

Mechanism of Action

This compound is designed to address the root cause of SOD1-ALS. Mutations in the SOD1 gene lead to the production of a misfolded, toxic SOD1 protein that aggregates in motor neurons, causing cellular stress and progressive neurodegeneration.[1][2] this compound is an ASO that selectively binds to the messenger RNA (mRNA) transcribed from the SOD1 gene.[1][3] This binding event triggers the degradation of the SOD1 mRNA by a cellular enzyme, RNase H.[3][4] By destroying the mRNA blueprint, this compound effectively reduces the synthesis of the toxic SOD1 protein, aiming to slow the progression of the disease.[2][3][4]

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H SOD1_mRNA->RNase_H cluster_cytoplasm cluster_cytoplasm This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Degradation Degradation RNase_H->Degradation Cleavage

Caption: this compound binds to SOD1 mRNA, leading to its degradation and reducing toxic protein production.

Experimental Protocols

The primary evidence for this compound's efficacy comes from a series of clinical trials, most notably the Phase 1/2 ascending-dose study and the Phase 3 VALOR trial with its subsequent open-label extension (OLE).[5][6][7]

Drug Administration
  • Method: this compound is administered directly into the central nervous system via intrathecal injection (lumbar puncture).[1][8] This route is necessary for antisense oligonucleotides to bypass the blood-brain barrier and reach their target cells in the brain and spinal cord.[8]

  • Dosage (VALOR Trial): Participants in the treatment arm received eight doses of this compound (100 mg) over a 24-week period.[9][10]

Biomarker Measurement
  • SOD1 Protein Concentration: Levels of total SOD1 protein were measured in the cerebrospinal fluid (CSF).[2][11] CSF samples were collected via lumbar puncture at baseline and specified time points throughout the trials to assess target engagement.[8]

  • Neurofilament Light Chain (NfL): Plasma NfL, a sensitive biomarker of neuro-axonal injury and degeneration, was measured from blood samples.[12] Elevated NfL levels are correlated with faster disease progression in ALS.[12]

Functional Outcome Assessments
  • ALS Functional Rating Scale-Revised (ALSFRS-R): This is a validated, 12-item questionnaire that assesses a patient's ability to perform daily activities across four domains: bulbar, fine motor, gross motor, and respiratory function. Scores range from 0 to 48, with higher scores indicating better function.[9] It served as the primary clinical endpoint in the VALOR trial.[13]

  • Respiratory Function: Respiratory capacity was measured using Slow Vital Capacity (SVC), which assesses the maximum volume of air that can be slowly exhaled after a maximal inhalation.[11][12]

  • Muscle Strength: Muscle strength was quantified using handheld dynamometry (HHD), which measures the force produced by 16 different muscle groups in the arms and legs.[11]

cluster_valor VALOR Trial (28 Weeks) cluster_ole Open-Label Extension (OLE) Randomization 108 SOD1-ALS Participants Randomized (2:1) Tofersen_Arm This compound Group (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo Group (n=36) Randomization->Placebo_Arm Endpoint Primary Endpoint Analysis (Week 28) Tofersen_Arm->Endpoint Early_Start Early-Start this compound (from this compound Arm) Placebo_Arm->Endpoint Delayed_Start Delayed-Start this compound (from Placebo Arm) OLE_Start 95 Participants Enter OLE Endpoint->OLE_Start Majority of participants continue OLE_Endpoint Long-Term Analysis (e.g., Week 52) Early_Start->OLE_Endpoint Delayed_Start->OLE_Endpoint

Caption: Workflow of the VALOR trial and its subsequent open-label extension (OLE) study design.

Quantitative Data and Correlation Analysis

The relationship between SOD1 reduction and functional improvement is nuanced, with a clear distinction between short-term and long-term effects. While this compound robustly lowered biomarkers of target engagement (SOD1) and neurodegeneration (NfL) within the initial 28-week trial period, a statistically significant effect on the primary functional endpoint (ALSFRS-R) was not observed in that timeframe.[5][13] However, longer-term data from the OLE revealed that sustained treatment and earlier initiation of this compound were associated with a slowing of functional decline.[11]

Summary of Key Trial Results
Study PhaseTreatment GroupDurationSOD1 Reduction (in CSF)Plasma NfL ReductionChange in ALSFRS-R Score (from baseline)
Phase 1/2 This compound (100 mg)12 Weeks36% reductionNot a primary outcomeSlower decline vs. placebo (not significant)[14]
VALOR Trial This compound (100 mg)28 Weeks29-40% reduction[11]~50% reduction[2]-6.98 points (vs. -8.14 for placebo; difference not significant)[10]
VALOR OLE Early-Start this compound52 WeeksSustained reduction[15]Sustained reduction[15]-6.0 points[10][11]
VALOR OLE Delayed-Start this compound52 WeeksN/A (Placebo for first 28 wks)N/A (Placebo for first 28 wks)-9.5 points[10][11]

Note: Data is compiled from multiple study publications. Specific percentages can vary slightly based on the analysis population (e.g., faster vs. slower progressing subgroups).

Interpretation

The data indicates a temporal disconnect: the biological effect of this compound (lowering SOD1 and NfL) is evident early, while the clinical benefit on function becomes apparent only with prolonged treatment.[5] The 28-week VALOR study showed a clear reduction in biomarkers of both the disease cause (SOD1) and its downstream effect (NfL), but this was not enough time to significantly alter the course of functional decline.[10][16]

The OLE data, which compared those who started this compound at the beginning of VALOR ('early-start') with those who switched from placebo after 28 weeks ('delayed-start'), provided critical insight. At 52 weeks, the early-start group showed a clinically meaningful 3.5-point difference in the ALSFRS-R score decline compared to the delayed-start group, suggesting that earlier intervention slows disease progression.[10][11] Similar favorable trends were observed for respiratory function and muscle strength.[11] This suggests that the initial reduction in neurodegeneration markers eventually translates into a preserved functional capacity over time.

This compound This compound Administration (Intrathecal) mRNA_Deg SOD1 mRNA Degradation This compound->mRNA_Deg Leads to SOD1_Red Reduction in CSF SOD1 Protein mRNA_Deg->SOD1_Red Results in Neuro_Slow Slowing of Neurodegeneration SOD1_Red->Neuro_Slow Reduces toxic gain-of-function NfL_Red Reduction in Plasma Neurofilament (NfL) Neuro_Slow->NfL_Red Measured by Func_Slow Slowing of Functional Decline (ALSFRS-R, SVC, Strength) Neuro_Slow->Func_Slow Observed over long-term

Caption: Logical pathway from this compound administration to potential functional improvement over time.

The ongoing ATLAS trial, which treats presymptomatic carriers of SOD1 mutations who show rising NfL levels, will further test this hypothesis, aiming to determine if intervention before the onset of clinical symptoms can delay or prevent the disease.[17][18]

References

A Head-to-Head Comparison of Tofersen Dosing Regimens for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofersen (Qalsody®) is an antisense oligonucleotide (ASO) that has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][2] This guide provides a comprehensive head-to-head comparison of the different dosing regimens of this compound investigated in clinical trials, with a focus on experimental data and detailed methodologies to inform ongoing research and drug development efforts.

Mechanism of Action

This compound is designed to bind to the messenger RNA (mRNA) produced from the mutated SOD1 gene. This binding action leads to the degradation of the SOD1 mRNA, thereby reducing the synthesis of the toxic SOD1 protein.[3][4] It is the gain of toxic function from the mutated SOD1 protein that is believed to drive motor neuron degeneration in SOD1-ALS.[4]

Mutated SOD1 Gene Mutated SOD1 Gene SOD1 mRNA SOD1 mRNA Mutated SOD1 Gene->SOD1 mRNA Transcription Toxic SOD1 Protein Toxic SOD1 Protein SOD1 mRNA->Toxic SOD1 Protein Translation Motor Neuron Degeneration Motor Neuron Degeneration Toxic SOD1 Protein->Motor Neuron Degeneration Causes This compound (ASO) This compound (ASO) This compound (ASO)->SOD1 mRNA Binds to & Promotes Degradation

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Dosing Regimens and Administration

This compound is administered intrathecally via a lumbar puncture.[4][5] This method is necessary as ASOs do not readily cross the blood-brain barrier.[4] The administration involves the withdrawal of approximately 10 mL of cerebrospinal fluid (CSF) before the slow bolus injection of this compound over 1 to 3 minutes.[6]

The clinical development of this compound explored various dosing regimens, culminating in the approved 100 mg dose.

Phase 1/2 Ascending-Dose Trial

This initial trial evaluated single and multiple ascending doses of this compound.[7][8] The multiple ascending dose cohorts received five doses over 12 weeks.[8]

Phase 3 VALOR and ATLAS Trials

The pivotal VALOR trial and the ongoing ATLAS trial for presymptomatic individuals have focused on a 100 mg dosing regimen.[9][10] The approved dosing schedule for the 100 mg dose is as follows:

  • Loading Doses: Three 100 mg doses administered at 14-day intervals.[1][11]

  • Maintenance Doses: One 100 mg dose administered every 28 days thereafter.[1][11]

cluster_loading Loading Phase cluster_maintenance Maintenance Phase Dose 1 Dose 1 Dose 2 Dose 2 Dose 1->Dose 2 14 days Dose 3 Dose 3 Dose 2->Dose 3 14 days Dose 4 Dose 4 Dose 3->Dose 4 28 days Dose 5 Dose 5 Dose 4->Dose 5 28 days ... ... Dose 5->...

Caption: Approved 100 mg this compound dosing schedule.

Head-to-Head Comparison of Dosing Regimens: Quantitative Data

The following tables summarize the key quantitative data from the Phase 1/2 and Phase 3 clinical trials, comparing the different this compound dosing regimens.

Table 1: Pharmacodynamic Effects - Reduction in Biomarkers
Dosing RegimenMean Change in CSF SOD1 Protein (%)Mean Change in Plasma Neurofilament Light Chain (NfL) (%)
Placebo -3% to +16%[1][12]+12% to +20%[12]
20 mg -1%[12]Data not consistently reported
40 mg -27%[12]Data not consistently reported
60 mg -21%[12]Data not consistently reported
100 mg (Phase 1/2, Day 85) -36%[12]Decreased[12]
100 mg (VALOR, Week 28) -29% (faster progressing) to -40% (slower progressing)[1]-55% to -60%[1][12]
Table 2: Clinical Outcome Measures (Exploratory in Phase 1/2)
Dosing RegimenChange in ALSFRS-R Score (Points)Change in Slow Vital Capacity (% Predicted)
Placebo (Phase 1/2) Decline reportedDecline reported
100 mg (Phase 1/2) Numerical trend towards slowing of clinical decline[9]Numerical trend towards slowing of decline[9]
Placebo (VALOR, Week 28, Faster Progressing) -8.14[9]-22.2%[1]
100 mg (VALOR, Week 28, Faster Progressing) -6.98 (Difference of 1.2, p=0.97)[9]-14.3% (Difference of 7.9 percentage points)[1]

Note: The primary endpoint in the VALOR trial, the change in ALSFRS-R score at week 28, was not statistically significant.[9] However, longer-term data from the open-label extension showed that earlier initiation of this compound slowed the decline in clinical and respiratory function.[3]

Experimental Protocols

Biomarker Analysis
  • Cerebrospinal Fluid (CSF) SOD1 Protein Concentration: Quantification of total SOD1 protein in CSF was a key secondary outcome.[8] The specific assay used in the trials was an enzyme-linked immunosorbent assay (ELISA).

  • Plasma and CSF Neurofilament Light Chain (NfL) and Phosphorylated Neurofilament Heavy Chain (pNfH): These biomarkers of axonal injury were measured using the ultrasensitive Single Molecule Array (Simoa) technology.[4] The Simoa HD-1 Analyzer and corresponding assay kits (Quanterix) were utilized for these measurements.

Clinical Assessments
  • Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R): This is a validated questionnaire that assesses 12 aspects of physical function in four domains: bulbar, fine motor, gross motor, and respiratory.[9] Scores range from 0 to 48, with higher scores indicating better function. The scale was administered by a trained assessor at specified time points during the trials.

  • Slow Vital Capacity (SVC): A measure of respiratory function, SVC was performed according to the American Thoracic Society/European Respiratory Society guidelines. The percentage of the predicted normal value was calculated based on age, sex, and height.[1]

  • Hand-Held Dynamometry (HHD): Muscle strength was assessed using HHD, with a megascore calculated as the average of z-scores from 16 muscle groups in the arms and legs.[1]

cluster_trial_design Clinical Trial Workflow cluster_assessments Assessments Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Dosing Regimen Dosing Regimen Randomization->Dosing Regimen Placebo Placebo Randomization->Placebo Assessments Assessments Dosing Regimen->Assessments Placebo->Assessments Biomarker Analysis Biomarker Analysis Clinical Outcomes Clinical Outcomes

Caption: Generalized experimental workflow for this compound clinical trials.

Conclusion

The clinical development of this compound has provided valuable insights into its dosing and efficacy. The Phase 1/2 ascending-dose study established a dose-dependent reduction in CSF SOD1, with the 100 mg dose demonstrating the most robust effect.[8] The subsequent Phase 3 VALOR trial, while not meeting its primary clinical endpoint at 28 weeks, showed significant target engagement and a reduction in biomarkers of neurodegeneration at the 100 mg dose.[9] Importantly, long-term data from the open-label extension suggest a clinical benefit with earlier initiation of 100 mg this compound.[3] The ongoing ATLAS trial will provide further clarity on the potential of this compound to delay disease onset in presymptomatic individuals with a SOD1 mutation.[10] This comprehensive comparison of dosing regimens underscores the importance of the 100 mg dose and provides a foundation for future research in targeted therapies for genetic forms of ALS.

References

Tofersen's Efficacy in Preclinical SOD1-Mutant Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofersen (BIIB067), an antisense oligonucleotide (ASO), has emerged as a promising therapeutic for amyotrophic lateral sclerosis (ALS) cases linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. By mediating the degradation of SOD1 mRNA, this compound effectively reduces the production of the toxic mutant SOD1 protein.[1][2] Its efficacy has been extensively evaluated in preclinical rodent models, primarily the SOD1-G93A transgenic mouse and rat, which recapitulate many aspects of human ALS pathology. This guide provides a comparative overview of this compound's performance in various SOD1 mutant mouse strains, supported by experimental data and detailed methodologies.

Quantitative Efficacy of this compound in SOD1-G93A Rodent Models

Preclinical studies in SOD1-G93A rodents have consistently demonstrated this compound's ability to delay disease onset, preserve motor function, and extend survival.[2] The following tables summarize the key quantitative outcomes from these studies.

Survival Outcomes SOD1-G93A Mice SOD1-G93A Rats Reference
Median Survival Extension ~40 days>50 days[2]
Treatment Regimen Intracerebroventricular (ICV) bolus injectionsIntrathecal (IT) bolus injections[2][3]
Motor Function and Disease Onset SOD1-G93A Mice SOD1-G93A Rats Reference
Delay in Disease Onset (Weight Loss) Maintained weight 26 days longerMaintained weight up to 70 days longer[3]
Improved Motor Performance (Rotarod) Significant improvement in performanceNot specified[3]
Biomarker Modulation Effect Model Reference
SOD1 mRNA and Protein Levels Significantly reduced in the CNSSOD1-G93A rodents[2]
Compound Muscle Action Potential (CMAP) Initial loss reversed with a single doseSOD1-G93A mice[2]
Serum Phosphorylated Neurofilament Heavy Chain (pNFH) Increases were halted by therapySOD1-G93A mice[2]

Comparative Efficacy in Different SOD1 Mutant Strains

While the SOD1-G93A model is the most extensively studied, other mouse strains with different SOD1 mutations, such as G37R and H46R, are also utilized in ALS research. These models exhibit varying levels of mutant SOD1 expression and disease progression rates.[4] Although direct, quantitative comparative studies of this compound across these different strains are limited in the public domain, the fundamental mechanism of action—reducing SOD1 protein—suggests that its efficacy would be applicable to other gain-of-function SOD1 mutations. The degree of efficacy, however, may vary depending on the specific mutation and its downstream pathological consequences.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of this compound.

This compound Administration via Intracerebroventricular (ICV) Injection

This protocol describes the direct injection of this compound into the lateral ventricles of the mouse brain.

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1.5-2% in oxygen). Place the animal in a stereotactic frame and maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Shave the scalp and disinfect with an antiseptic solution. Make a midline incision to expose the skull.

  • Injection Site Identification: Locate the bregma. The injection coordinates for the lateral ventricle are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface.

  • Craniotomy: Create a small burr hole at the identified coordinates using a micro-drill.

  • Injection: Lower a Hamilton syringe with a 33-gauge needle to the target depth. Infuse this compound (or vehicle control) at a rate of 0.5 µL/min. The total volume is typically 5-10 µL.

  • Post-operative Care: After injection, slowly retract the needle and suture the incision. Administer analgesic and monitor the animal during recovery.

Motor Function Assessment: Rotarod Test

This test evaluates motor coordination and balance.[1]

  • Apparatus: Use an accelerating rotarod apparatus.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

  • Training (Optional but Recommended): Place mice on the rotarod at a low constant speed (e.g., 4 rpm) for a few minutes for 1-2 days before the actual test.

  • Testing:

    • Place the mouse on the rotating rod, which starts at a low speed (e.g., 4 rpm) and accelerates to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each mouse. A fall is defined as when the mouse falls off the rod or clings to the rod and makes a full passive rotation.

    • Perform 3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across the trials is used for statistical analysis.

Biochemical Analysis: Western Blot for SOD1 Protein Levels

This method quantifies the amount of SOD1 protein in tissue samples.

  • Tissue Homogenization: Dissect the spinal cord and/or brain regions of interest and homogenize in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for human SOD1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the intensity of the SOD1 bands, which are normalized to a loading control like GAPDH or β-actin.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Tofersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription RNAseH RNase H SOD1_mRNA->RNAseH Recruits RNase H Ribosome Ribosome SOD1_mRNA->Ribosome Translation This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Degradation mRNA Degradation RNAseH->Degradation Mutant_SOD1 Mutant SOD1 Protein Ribosome->Mutant_SOD1 Aggregation Protein Aggregation & Toxicity Mutant_SOD1->Aggregation

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_data_analysis Data Analysis SOD1_Mice SOD1 Mutant Mice (e.g., G93A) Treatment_Group This compound Treatment (ICV or IT) SOD1_Mice->Treatment_Group Control_Group Vehicle Control SOD1_Mice->Control_Group Behavioral Behavioral Testing (Rotarod, Grip Strength) Treatment_Group->Behavioral Longitudinal Survival Survival Monitoring Treatment_Group->Survival Biochemical Biochemical Analysis (Western Blot for SOD1) Treatment_Group->Biochemical Endpoint Histological Histological Analysis (Motor Neuron Counting) Treatment_Group->Histological Endpoint Control_Group->Behavioral Longitudinal Control_Group->Survival Control_Group->Biochemical Endpoint Control_Group->Histological Endpoint Analysis Statistical Analysis & Comparison Behavioral->Analysis Survival->Analysis Biochemical->Analysis Histological->Analysis

Caption: Preclinical experimental workflow for this compound evaluation.

References

Tofersen for SOD1-ALS: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tofersen, an antisense oligonucleotide, has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene (SOD1-ALS). This guide provides a meta-analysis of key clinical trial data, offering an objective comparison of this compound's performance and detailed experimental methodologies to inform ongoing research and drug development in neurodegenerative diseases.

Efficacy and Safety Profile of this compound: A Quantitative Overview

The clinical development of this compound has been centered around the Phase 3 VALOR trial and its open-label extension (OLE), which have provided crucial data on the drug's efficacy and safety. A systematic review and meta-analysis of twelve studies, including two randomized controlled trials, has further synthesized this evidence.[1][2]

Biomarker and Clinical Endpoint Analysis

This compound's primary mechanism involves reducing the production of the toxic SOD1 protein.[3][4][5] Clinical trials have consistently demonstrated a robust pharmacodynamic effect, with significant reductions in cerebrospinal fluid (CSF) SOD1 protein levels and plasma neurofilament light chain (NfL), a key biomarker of neuronal injury.[6][7][8][9]

While the VALOR trial did not meet its primary endpoint of a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) at 28 weeks in the primary analysis population, subsequent analyses of the integrated VALOR and OLE data have shown clinically meaningful benefits, particularly with earlier initiation of treatment.[6][8][10]

Table 1: Key Efficacy Outcomes from this compound Clinical Trials

Outcome MeasureVALOR Trial (28 Weeks)VALOR & OLE Integrated Analysis (12 Months - Early vs. Delayed Start)Meta-Analysis of RCTs
ALSFRS-R Decline Primary endpoint not met (difference of 1.2; p=0.97)Slowed decline in early-start group (difference of 3.5 points)[10]Significantly lower rate of decline in this compound group (SMD = 0.44)[1]
CSF SOD1 Protein Robust reduction[11]33% reduction in early-start group vs. 21% in delayed-start group[7][10]Significant reduction[1][2]
Plasma Neurofilament Light Chain (NfL) Robust reduction[6][11]51% reduction in early-start group vs. 41% in delayed-start group[10]Significant reduction, strongly correlated with ALS progression[1][2]
Respiratory Function (Slow Vital Capacity) Trends favoring this compoundSlowed decline in early-start group[10]Significant reduction in decline (P = 0.005)[1]
Muscle Strength Trends favoring this compoundSlowed decline in early-start group[10]Not specified in meta-analysis
Survival (Time to Death or Permanent Ventilation) Not specifiedLower risk suggested with earlier initiation[10]Not specified in meta-analysis

Table 2: Safety and Tolerability of this compound

Adverse Event ProfileVALOR TrialVALOR & OLE Integrated Analysis
Most Common AEs Procedural pain, headache, pain in extremity, fall, back pain[10]Headache, procedural pain, fall, back pain, pain in extremity[10]
Severity of AEs Mostly mild to moderate[6]Mostly mild to moderate[10]
Serious AEs 18.1% in this compound group vs. 13.9% in placebo group36.5% in participants who received this compound[7][10]
Serious Neurologic Events 4.8% of patients receiving this compound, including myelitis (2.0%)6.7% of participants receiving this compound, including myelitis, radiculitis, aseptic meningitis, and papilledema[10]
Discontinuation due to AEs 5.6% in this compound group17.3%[7][10]

Experimental Protocols

A clear understanding of the experimental design is critical for interpreting the clinical trial data.

VALOR Trial (Phase 3)

The VALOR study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adults with SOD1-ALS.[6][11]

  • Participants: 108 participants with SOD1-ALS were randomized 2:1 to receive either this compound (n=72) or a placebo (n=36).[6][11] A prespecified "faster-progressing" subgroup was defined for the primary analysis.

  • Intervention: this compound (100 mg) or placebo was administered via intrathecal injection.[6][11] The dosing regimen consisted of three loading doses approximately two weeks apart, followed by five doses every four weeks.[6]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline to week 28 in the ALSFRS-R total score.[6][11]

  • Secondary Endpoints: Key secondary endpoints included changes in total SOD1 protein concentration in CSF, plasma NfL levels, respiratory function, and muscle strength.[6][11]

  • Open-Label Extension (OLE): Upon completion of the 28-week double-blind period, participants had the option to enroll in an OLE study where all participants received this compound.[6][7] This allowed for the comparison of earlier versus delayed initiation of the treatment.

ATLAS Trial (Phase 3)

The ATLAS trial is a randomized, placebo-controlled study designed to evaluate the efficacy of this compound in presymptomatic carriers of SOD1 gene mutations who show biomarker evidence of disease activity.[12][13][14]

  • Participants: Approximately 150 presymptomatic individuals with SOD1 mutations associated with rapid disease progression.[15]

  • Intervention: The trial will assess whether initiating this compound before the onset of clinical symptoms can delay their emergence and slow disease progression once symptoms appear.[12][13][14][15]

  • Primary Endpoint: The primary endpoint is the proportion of participants who develop clinically manifest ALS.

Visualizing the Science: Pathways and Processes

This compound's Mechanism of Action

This compound is an antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene.[3][4][8] This leads to a reduction in the synthesis of the SOD1 protein, including its toxic misfolded form, which is a primary driver of motor neuron degeneration in SOD1-ALS.[3][5]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation RNase_H RNase H SOD1_mRNA->RNase_H Recruits This compound This compound (ASO) This compound->SOD1_mRNA Binds to mRNA Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Neuron_Damage Motor Neuron Damage Toxic_SOD1->Neuron_Damage Degradation mRNA Degradation RNase_H->Degradation Mediates

Caption: this compound binds to SOD1 mRNA, leading to its degradation and reduced toxic protein synthesis.

VALOR Clinical Trial Workflow

The workflow of the VALOR trial and its open-label extension was designed to assess both the short-term efficacy and the long-term impact of early versus delayed treatment initiation.

VALOR_Trial_Workflow Screening Patient Screening (SOD1-ALS Diagnosis) Randomization Randomization (2:1) Screening->Randomization Tofersen_Arm This compound Group (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo Group (n=36) Randomization->Placebo_Arm Double_Blind 28-Week Double-Blind Treatment Tofersen_Arm->Double_Blind Placebo_Arm->Double_Blind Primary_Endpoint Primary Endpoint Analysis (Change in ALSFRS-R) Double_Blind->Primary_Endpoint OLE Open-Label Extension (OLE) Primary_Endpoint->OLE Early_Start Early Start this compound OLE->Early_Start Delayed_Start Delayed Start this compound OLE->Delayed_Start Long_Term_Analysis Long-Term Efficacy & Safety Analysis Early_Start->Long_Term_Analysis Delayed_Start->Long_Term_Analysis

References

Tofersen Response in SOD1-ALS: A Comparative Analysis of CSF and Plasma Neurofilament as Pharmacodynamic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the utility of cerebrospinal fluid and plasma neurofilaments in monitoring the therapeutic effects of Tofersen in superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS).

This compound, an antisense oligonucleotide designed to reduce the synthesis of the SOD1 protein, has emerged as a targeted therapy for a genetic form of amyotrophic lateral sclerosis (ALS) caused by mutations in the SOD1 gene.[1][2] A critical aspect of its clinical development and therapeutic monitoring has been the use of neurofilament light chain (NfL) as a pharmacodynamic biomarker, indicating a biological response to the treatment.[3][4] This guide provides a comprehensive comparison of cerebrospinal fluid (CSF) and plasma neurofilament as biomarkers for assessing the response to this compound, supported by experimental data from key clinical trials and real-world studies.

Quantitative Data Summary: CSF vs. Plasma Neurofilament Reduction

Treatment with this compound has been consistently shown to lead to a significant reduction in neurofilament levels in both CSF and plasma.[5][6] This reduction is considered a key indicator of the drug's engagement with its target and its potential to slow the underlying neurodegenerative process.[7][8] The following tables summarize the quantitative data on NfL reduction observed in major studies.

Study/AnalysisBiofluidPatient CohortTreatment GroupTimepointMean/Median Reduction in NfLCitation
VALOR Phase 3 & OLEPlasmaSOD1-ALSEarly-start this compound12 months51%[9]
VALOR Phase 3 & OLEPlasmaSOD1-ALSDelayed-start this compound12 months41%[9]
VALOR Phase 3PlasmaSOD1-ALS (faster-progressing)This compound28 weeks60% decrease (vs. 20% increase in placebo)[2]
German EAPSerumSOD1-ALSThis compound12 monthsMedian decline from 78.0 pg/ml to 36.0 pg/ml[10]
German EAPCSFSOD1-ALSThis compound12 monthsMedian pNfH decline from 2226 pg/ml to 1151 pg/ml[10]
Multicenter "Real-World" StudySerumSOD1-ALSThis compound-Mean change: -57.9%[11][12]
Multicenter "Real-World" StudyCSFSOD1-ALSThis compound-Mean change in pNfH: -67.6%[11][12]
Case SeriesSerumSOD1-ALSThis compound5 months-62%[4]
Case SeriesCSFSOD1-ALSThis compound5 months-66%[4]
Italian Multicenter StudyCSFSOD1-ALSThis compoundDuring treatmentProgressive decrease (MR = 0.97)[5][6]

Key Observations from the Data:

  • Both CSF and plasma/serum NfL show a robust and sustained decline in response to this compound treatment.[11][12]

  • The magnitude of reduction is substantial in both biofluids, providing a clear signal of target engagement.

  • Data from the VALOR trial and its open-label extension suggest that earlier initiation of this compound may lead to a greater reduction in plasma NfL.[9]

  • Real-world evidence from expanded access programs (EAPs) and observational studies corroborates the findings from clinical trials, demonstrating a consistent decrease in both CSF and serum NfL in patients treated with this compound.[10]

  • A strong correlation has been observed between CSF and serum NfL concentrations, suggesting that plasma/serum NfL can serve as a reliable, less invasive surrogate for changes occurring within the central nervous system.[5]

Experimental Protocols

The measurement of neurofilaments in clinical studies of this compound has relied on highly sensitive immunoassays. While specific details can vary between laboratories, the general methodologies are outlined below.

Sample Collection and Processing
  • Cerebrospinal Fluid (CSF): CSF samples are typically collected via lumbar puncture. Standardized procedures are followed to minimize contamination and ensure sample integrity. After collection, samples are centrifuged to remove cellular debris, aliquoted, and stored at -80°C until analysis.

  • Plasma/Serum: Blood samples are collected in appropriate anticoagulant (for plasma) or clot activator (for serum) tubes. Samples are then centrifuged to separate plasma or serum from blood cells. The resulting plasma or serum is aliquoted and stored at -80°C.

Neurofilament Measurement
  • Immunoassays: The concentration of NfL (and in some cases, phosphorylated neurofilament heavy chain, pNfH) is most commonly measured using electrochemiluminescence (ECL) or single-molecule array (Simoa) technology.[5][6] These platforms offer the high sensitivity required to detect the low concentrations of neurofilaments present in blood.

  • Ella™ Technology: Some studies have utilized the semi-automated Ella™ immunoassay platform for the determination of NfL and pNfH levels in both serum and CSF.[5][6] This platform allows for precise and reproducible measurements with a small sample volume.

Visualizing the Pathway and Process

To better understand the biological context and experimental workflow, the following diagrams have been generated using the DOT language.

Tofersen_MoA cluster_gene Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutated SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation SOD1_mRNA->Degradation Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Neuronal_Damage Motor Neuron Damage and Axonal Injury Toxic_SOD1->Neuronal_Damage Causes This compound This compound (ASO) This compound->SOD1_mRNA Binds to Reduced_Toxic_SOD1 Reduced Toxic SOD1 Degradation->Reduced_Toxic_SOD1 Results in NfL_Release Neurofilament Release (NfL) Neuronal_Damage->NfL_Release Leads to Reduced_Damage Reduced Neuronal Damage Reduced_Toxic_SOD1->Reduced_Damage Leads to Reduced_NfL Reduced NfL Release Reduced_Damage->Reduced_NfL Results in

Caption: this compound's mechanism of action and its effect on neurofilament release.

Experimental_Workflow cluster_csf CSF Pathway cluster_plasma Plasma/Serum Pathway LP Lumbar Puncture CSF_Sample CSF Sample Collection LP->CSF_Sample CSF_Processing Centrifugation & Aliquoting CSF_Sample->CSF_Processing CSF_Storage Storage at -80°C CSF_Processing->CSF_Storage Immunoassay High-Sensitivity Immunoassay (e.g., Simoa, Ella™) CSF_Storage->Immunoassay BP Blood Draw Blood_Sample Blood Sample Collection BP->Blood_Sample Blood_Processing Centrifugation & Separation Blood_Sample->Blood_Processing Blood_Storage Storage at -80°C Blood_Processing->Blood_Storage Blood_Storage->Immunoassay Data_Analysis Data Analysis & Comparison Immunoassay->Data_Analysis

Caption: Experimental workflow for CSF and plasma neurofilament analysis.

Comparative Analysis: CSF vs. Plasma Neurofilament

Both CSF and plasma neurofilament have proven to be valuable biomarkers for monitoring the response to this compound. The choice between them often depends on the specific research question, clinical setting, and patient considerations.

Cerebrospinal Fluid (CSF) Neurofilament:

  • Advantages:

    • Proximity to the Central Nervous System (CNS): CSF is in direct contact with the brain and spinal cord, providing a more direct measure of neuropathological changes.

    • Higher Concentration: Neurofilament concentrations are typically higher in CSF than in blood, which can be advantageous for certain analytical platforms.

    • Established Biomarker: CSF neurofilaments have a longer history as established biomarkers for neurodegeneration in various neurological disorders.

  • Disadvantages:

    • Invasive Collection: Collection via lumbar puncture is an invasive procedure that can be associated with discomfort and potential complications for the patient.

    • Less Frequent Sampling: The invasive nature of CSF collection limits the frequency of sampling, making it less suitable for high-frequency monitoring.

Plasma/Serum Neurofilament:

  • Advantages:

    • Minimally Invasive: Blood collection is a routine and minimally invasive procedure, which is more convenient and better tolerated by patients.

    • Frequent Sampling: The ease of collection allows for more frequent monitoring of biomarker levels over time.

    • Strong Correlation with CSF: Studies have demonstrated a strong correlation between plasma/serum and CSF NfL levels, indicating that blood-based measurements can reliably reflect changes in the CNS.[5]

    • FDA Recognition: The U.S. Food and Drug Administration (FDA) has acknowledged the reduction in plasma NfL as a surrogate endpoint that is reasonably likely to predict clinical benefit for this compound in SOD1-ALS, highlighting its regulatory acceptance.[13][14]

  • Disadvantages:

    • Lower Concentration: Neurofilament concentrations are significantly lower in blood than in CSF, necessitating the use of ultra-sensitive analytical methods.

    • Potential for Peripheral Confounding: While primarily a marker of CNS damage, there is a theoretical possibility of contributions from the peripheral nervous system, although this is generally considered minimal in the context of ALS.

Conclusion

In the context of this compound treatment for SOD1-ALS, both CSF and plasma neurofilament serve as robust and reliable pharmacodynamic biomarkers. They provide objective evidence of the drug's biological activity and its impact on the underlying neurodegenerative process.

While CSF neurofilament offers a direct window into the CNS, the minimally invasive nature and strong correlation with CSF levels make plasma/serum neurofilament a highly attractive and clinically practical alternative for monitoring therapeutic response. The ability to perform frequent measurements with a simple blood draw significantly enhances its utility in both clinical trials and real-world patient management. The regulatory acceptance of plasma NfL as a surrogate endpoint further solidifies its importance in the development and evaluation of novel therapies for neurodegenerative diseases. Future research will continue to refine our understanding of the dynamic relationship between these biomarkers and long-term clinical outcomes.

References

Navigating Tofersen Treatment: A Comparative Guide to Biomarker Validation for Assessing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of established and novel biomarkers is crucial for accurately assessing the therapeutic efficacy of Tofersen (Qalsody™), an antisense oligonucleotide therapy for superoxide (B77818) dismutase 1 (SOD1) associated amyotrophic lateral sclerosis (ALS). This guide provides a comparative analysis of key biomarkers, their performance, and the experimental protocols for their measurement, offering researchers, scientists, and drug development professionals a vital resource for navigating the complexities of this compound treatment monitoring.

Executive Summary

This compound has emerged as a promising targeted therapy for SOD1-ALS. Its approval has been significantly supported by biomarker data, particularly the reduction in neurofilament light chain (NfL), which serves as a surrogate endpoint for clinical benefit. This guide delves into the validation of NfL and other biomarkers, including cerebrospinal fluid (CSF) SOD1 protein levels and a panel of novel protein markers, to provide a multi-faceted view of treatment response. While NfL remains the gold standard, emerging data suggests that a combination of biomarkers may offer a more comprehensive assessment of this compound's impact on underlying disease pathology.

This compound's Mechanism of Action

This compound is an antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene. This process, mediated by RNase H, leads to a reduction in the synthesis of the SOD1 protein. In SOD1-ALS, mutations in the SOD1 gene result in a toxic gain-of-function of the SOD1 protein, leading to motor neuron degeneration. By reducing the production of this toxic protein, this compound aims to slow disease progression.

Tofersen_Mechanism_of_Action cluster_neuron Motor Neuron Mutant_SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA Mutant_SOD1_Gene->SOD1_mRNA Transcription Toxic_SOD1_Protein Toxic SOD1 Protein SOD1_mRNA->Toxic_SOD1_Protein Translation RNase_H RNase H SOD1_mRNA->RNase_H Neurodegeneration Neurodegeneration Toxic_SOD1_Protein->Neurodegeneration This compound This compound (ASO) This compound->SOD1_mRNA Binds to Degradation mRNA Degradation RNase_H->Degradation Mediates Reduced_Translation Reduced Protein Translation Degradation->Reduced_Translation Clinical_Symptoms ALS Symptoms Neurodegeneration->Clinical_Symptoms

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Established Biomarkers for this compound Efficacy

The validation of biomarkers for this compound has been pivotal in its clinical development and approval. The following table summarizes the key established biomarkers and their performance based on clinical trial data.

BiomarkerFluidKey Findings from VALOR TrialPerformance Characteristics
Neurofilament Light Chain (NfL) Plasma & CSFSignificant reductions of 51% in plasma NfL in the early-start this compound group at 12 months.[1][2]Accepted by the FDA as a surrogate endpoint reasonably likely to predict clinical benefit.[3][4] Strong correlation with disease progression and neuronal injury.[5][6]
SOD1 Protein CSFReductions of 33% in CSF SOD1 protein in the early-start this compound group at 12 months.[1][2]Demonstrates target engagement of this compound.[2]

Novel Biomarkers on the Horizon

Recent research has focused on identifying novel biomarkers that may provide additional insights into the therapeutic effects of this compound. A targeted proteomic study of CSF from this compound-treated patients has revealed a panel of responsive proteins.[4][7][8]

Novel BiomarkerFluidKey FindingsPotential Significance
Amyloid-beta 1-42 (Aβ42) CSFLevels were responsive to this compound treatment at 3 and 6 months.[3][8]May reflect broader neurodegenerative or neuroprotective processes influenced by this compound.
Neuropeptide Y (NPY) CSFLevels were responsive to this compound treatment at 3 and 6 months.[3][4]Potentially indicates effects on neuronal signaling and function.
Ubiquitin C-terminal Hydrolase L1 (UCHL1) CSFLevels were responsive to this compound treatment at 3 and 6 months.[3]May be associated with protein degradation pathways and neuronal health.
Phosphorylated Neurofilament Heavy Chain (pNFH) CSF & SerumSignificant and sustained reduction with this compound treatment.[9]Another marker of axonal injury that complements NfL measurements.

Comparative Analysis: While NfL is a well-established marker of axonal injury, the novel biomarkers may reflect different aspects of this compound's downstream effects, such as changes in protein clearance (UCHL1), synaptic function (NPY), and broader neurodegenerative pathways (Aβ42). A multi-biomarker panel could, therefore, offer a more holistic view of treatment response. However, these novel markers require further validation in larger patient cohorts to establish their clinical utility and performance characteristics in comparison to NfL.[4]

Experimental Protocols

Accurate and reproducible biomarker measurements are essential for clinical decision-making. Below are detailed methodologies for the key biomarker assays.

Neurofilament Light Chain (NfL) Measurement

Assay Principle: Single Molecule Array (Simoa) technology is a highly sensitive immunoassay that allows for the detection of single protein molecules.

Protocol (Simoa NF-light® Advantage Kit):

  • Sample Preparation: Cerebrospinal fluid (CSF) samples are diluted 100-fold as per the manufacturer's protocol.[10] Plasma or serum samples are also prepared according to the kit's instructions.

  • Assay Procedure:

    • Samples, calibrators, and controls are added to a 96-well plate.

    • Detector and sample diluent are added, followed by paramagnetic beads coated with capture antibodies.

    • The plate is incubated to allow the formation of immunocomplexes.

    • Beads are washed and then incubated with a biotinylated detector antibody.

    • Streptavidin-β-galactosidase (SBG) conjugate is added to bind to the biotinylated detector antibody.

    • After another wash, the beads are resuspended in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

    • The plate is loaded into the Simoa analyzer, where the beads are loaded into arrays of femtoliter-sized wells.

    • Wells containing a single immunocomplex will fluoresce, and the analyzer counts the number of "on" wells to determine the protein concentration.[10][11][12]

SOD1 Protein Measurement in CSF

Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of SOD1 protein in CSF.

Protocol (Human SOD1 ELISA Kit):

  • Sample Preparation: CSF samples are centrifuged to remove particulates and can be assayed immediately or stored at ≤-20°C.[13]

  • Assay Procedure:

    • Prepare a standard dilution series of the provided SOD1 standard.

    • Add 25 µL of the standards, blank, and CSF samples to the appropriate wells of the micro-ELISA plate pre-coated with an anti-human SOD1 antibody.

    • Incubate for 80 minutes at 37°C.

    • Wash the wells with the provided wash buffer.

    • Add a biotin-conjugated anti-human SOD1 antibody and incubate.

    • Wash the wells and add Horseradish Peroxidase (HRP)-conjugated avidin.

    • After another incubation and wash step, add the TMB substrate solution.

    • Stop the reaction with the provided stop solution and measure the optical density (OD) at 450 nm using a microplate reader.

    • The concentration of SOD1 in the samples is determined by comparing the OD of the samples to the standard curve.[13][14]

Aβ42 Measurement in CSF

Assay Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and accurate method for the absolute quantification of Aβ42.

Protocol (LC-MS/MS):

  • Sample Preparation:

    • 200 µL of CSF is treated with guanidine (B92328) hydrochloride containing ¹⁵N-labeled Aβ42 as an internal standard.

    • The sample undergoes reversed-phase solid-phase extraction (SPE) and is eluted into a 96-well plate.[1]

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a C18 analytical column coupled to a triple quadrupole mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both the native Aβ42 and the ¹⁵N-labeled internal standard.

  • Data Analysis:

    • The concentration of Aβ42 in the CSF sample is determined by comparing the peak area ratio of the native peptide to the internal standard against a calibration curve.[1][15][16]

Biomarker Validation Workflow

The validation of a novel biomarker is a multi-step process that ensures its analytical and clinical robustness.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Proteomics) Analytical_Validation Analytical Validation (Assay Development, Specificity, Sensitivity, Reproducibility) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with Clinical Endpoints in relevant cohorts) Analytical_Validation->Clinical_Validation Replication Replication in Independent Cohorts Clinical_Validation->Replication Regulatory_Qualification Regulatory Qualification (e.g., FDA, EMA) Replication->Regulatory_Qualification

Caption: A streamlined workflow for the validation of novel biomarkers.

Conclusion and Future Directions

The assessment of this compound's treatment efficacy is heavily reliant on robust biomarker data. Neurofilament light chain has been established as a reliable surrogate marker of neuroaxonal damage and treatment response. The reduction of CSF SOD1 protein levels provides clear evidence of this compound's target engagement. The emergence of novel biomarkers, such as Aβ42, NPY, and UCHL1, holds promise for a more nuanced understanding of the downstream effects of this compound. Future research should focus on the head-to-head comparison of these novel markers with NfL in larger, longitudinal studies to validate their performance and clinical utility. The development of a multi-biomarker panel could ultimately provide a more comprehensive and personalized approach to monitoring this compound treatment efficacy in patients with SOD1-ALS.

References

Sustained Effects of Tofersen: A Long-Term Comparative Analysis for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

Tofersen (Qalsody™) represents a significant milestone in the treatment of amyotrophic lateral sclerosis (ALS), being the first gene-targeted therapy approved for a subset of the patient population. Specifically developed for adults with ALS associated with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene, this compound's long-term efficacy and safety profile are critical areas of investigation for researchers and clinicians. This guide provides a comparative analysis of long-term follow-up data on this compound against established ALS treatments, Riluzole and Edaravone (B1671096), supported by experimental data and detailed methodologies.

This compound: Mechanism and Sustained Biological and Clinical Effects

This compound is an antisense oligonucleotide (ASO) designed to specifically target and promote the degradation of SOD1 messenger RNA (mRNA).[1][2][3] This mechanism reduces the synthesis of the SOD1 protein, which, in its mutated form, is toxic to motor neurons.[4][5] The drug is administered intrathecally to bypass the blood-brain barrier and act directly within the central nervous system.[2][3]

Long-term data, primarily from the Phase 3 VALOR trial and its open-label extension (OLE), demonstrate this compound's sustained impact on key biological markers and clinical outcomes.[6][7][8] The OLE study created two cohorts: an "early-start" group that received this compound from the beginning of the VALOR trial and a "delayed-start" group that initially received a placebo.[7]

Data from these studies show that earlier initiation of this compound led to a slower decline in clinical function, respiratory function, muscle strength, and quality of life over 12 months.[8][9] A key finding was the robust and sustained reduction in neurofilament light chain (NfL), a biomarker of nerve damage, suggesting a slowing of the neurodegenerative process.[6][8][9] Some "real-world" observational studies have further supported these findings, reporting disease stabilization and even recovery of some motor function in patients on long-term this compound therapy.[10][11][12]

Tofersen_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription This compound This compound (ASO) SOD1_mRNA->this compound Binds Toxic_Protein Toxic SOD1 Protein SOD1_mRNA->Toxic_Protein Translation RNase_H RNase H This compound->RNase_H Recruits Degradation mRNA Degradation RNase_H->Degradation Catalyzes Degradation->Toxic_Protein Prevents Formation Neuron_Damage Motor Neuron Damage Toxic_Protein->Neuron_Damage

Caption: this compound Mechanism of Action.

Quantitative Long-Term Data: this compound vs. Alternatives

The following tables summarize the long-term quantitative data for this compound and its main therapeutic alternatives, Riluzole and Edaravone. It is crucial to note that this compound has been studied specifically in SOD1-ALS patients, a population that accounts for about 2% of all ALS cases, while Riluzole and Edaravone are used for the broader ALS population.[4][13]

Table 1: Long-Term Efficacy of this compound in SOD1-ALS (VALOR & OLE Studies)

EndpointTime PointEarly-Start this compoundDelayed-Start this compoundKey Finding
Biomarkers
CSF Total SOD1 Protein28 WeeksRobust Reduction-Target engagement confirmed.[6]
Plasma NfL12-16 Weeks~50% Reduction-Significant reduction in a marker of neurodegeneration.[9]
Plasma NfL52 WeeksSustained ReductionReduction after initiationEffect on neurodegeneration is sustained over the long term.[8]
Clinical Outcomes
ALSFRS-R12 MonthsSlower DeclineFaster DeclineEarly initiation slows the loss of clinical function.[8][9]
Respiratory Function12 MonthsSlower DeclineFaster DeclineBenefit observed in respiratory measures.[8][9]
Muscle Strength12 MonthsSlower DeclineFaster DeclinePreservation of muscle strength with earlier treatment.[8][9]
Survival12 MonthsTrend toward benefit-Median time to death or permanent ventilation could not be estimated due to the majority of participants surviving.[8]

Table 2: Long-Term Efficacy of Riluzole in ALS (Observational & Real-World Studies)

EndpointStudy TypeKey FindingCitation
Median Survival ExtensionPopulation Studies Review (15 studies)6 to 19 months longer than untreated patients.[14]
Median Survival ExtensionRetrospective Cohort7 months longer than untreated patients (17.6 vs 10.7 months).[15]
Median Survival ExtensionPopulation-based Study~9 months when adjusted for enrollment time.[16]
Long-Term UseReal-World CohortUse over ~6 months was associated with a better prognosis. Short-term use had little effect.[17]

Table 3: Long-Term Efficacy of Edaravone in ALS (Observational Studies)

EndpointTime PointMean Monthly Change in ALSFRS-RKey Finding
ALSFRS-R0-24 Weeks-0.96Modest effect on slowing functional decline in a small cohort.[18][19]
ALSFRS-R24-48 Weeks-0.70Effect appears to be maintained over time.[18][19]
ALSFRS-R48-72 Weeks-1.18The rate of decline may vary in later stages.[18][19]
Forced Vital Capacity (FVC)72 WeeksMean decline of 17.4%Significant decline in respiratory function despite treatment.[18]

Experimental Protocols

This compound: VALOR and Open-Label Extension (OLE)
  • VALOR Study Design: A 28-week, Phase 3, randomized, double-blind, placebo-controlled trial.[20] A total of 108 participants with SOD1-ALS were randomized in a 2:1 ratio to receive either this compound (100 mg) or a placebo.[20] The primary analysis population consisted of 60 participants identified as having a faster disease progression.

    • Administration: Intrathecal injection with three loading doses over approximately two weeks, followed by maintenance doses every 4 weeks.[6]

    • Primary Endpoint: Change from baseline to week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score.[20]

    • Key Secondary Endpoints: Change in total SOD1 protein concentration in cerebrospinal fluid (CSF), plasma NfL, respiratory function (slow vital capacity), and muscle strength.[20]

  • Open-Label Extension (OLE) Design: Upon completion of the 28-week VALOR trial, participants could enroll in the OLE, where all received this compound (100 mg).[7] This design allowed for the comparison of outcomes between those who started this compound early (original this compound group) and those who had a delayed start (original placebo group), providing insights into the long-term benefits of early intervention.[7][21]

VALOR_OLE_Workflow cluster_VALOR VALOR Trial (28 Weeks) cluster_OLE Open-Label Extension (OLE) Randomization 108 SOD1-ALS Participants Randomized (2:1) Tofersen_Arm This compound Group (n=72) Randomization->Tofersen_Arm Placebo_Arm Placebo Group (n=36) Randomization->Placebo_Arm Early_Start Early-Start this compound Cohort (Continues this compound) Tofersen_Arm->Early_Start Enrolls in OLE Delayed_Start Delayed-Start this compound Cohort (Switches from Placebo to this compound) Placebo_Arm->Delayed_Start Enrolls in OLE Analysis Long-Term Follow-Up & Analysis (e.g., at 52 Weeks) Early_Start->Analysis Delayed_Start->Analysis Logical_Pathway A This compound Administration (Intrathecal) B Target Engagement: Binds to SOD1 mRNA A->B C Biological Effect: Reduced SOD1 Protein in CSF B->C D Pathophysiological Effect: Reduced Neurodegeneration (Lower Plasma NfL) C->D E Clinical Outcome: Slowing of Disease Progression (ALSFRS-R, Respiratory, Strength) D->E

References

Comparative Safety Analysis of Tofersen and Other Intrathecal Therapies for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the safety profiles of intrathecally administered therapeutics, featuring Tofersen, Nusinersen, Atidarsagene autotemcel, and Tominersen. This document provides a comparative analysis of adverse events, outlines the experimental protocols of pivotal clinical trials, and visualizes the respective mechanisms of action.

The advent of intrathecal therapies has marked a significant milestone in the treatment of neurodegenerative diseases, offering a direct route to the central nervous system and bypassing the blood-brain barrier. This compound (Qalsody™), an antisense oligonucleotide (ASO) for superoxide (B77818) dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS), has recently joined the therapeutic landscape. This guide provides a comprehensive comparative analysis of the safety profile of this compound with other notable intrathecal therapies: Nusinersen (Spinraza®), another ASO for spinal muscular atrophy (SMA); Atidarsagene autotemcel (Libmeldy®), a gene therapy for metachromatic leukodystrophy (MLD); and Tominersen, an investigational ASO for Huntington's disease (HD).

Comparative Safety Profiles: A Tabular Analysis

The following tables summarize the incidence of adverse events (AEs) reported in the pivotal clinical trials for this compound (VALOR), Nusinersen (ENDEAR), Atidarsagene autotemcel, and Tominersen. This quantitative data provides a basis for an objective comparison of their safety profiles.

Table 1: Comparison of Common Adverse Events (Incidence >10%)

Adverse EventThis compound (VALOR)[1]Nusinersen (ENDEAR)[2][3]Atidarsagene autotemcel[4][5]Tominersen (Phase I/IIa)[6]
This compound (n=72) Placebo (n=36) Nusinersen (n=80) Sham Control (n=41)
Procedural PainHigh IncidenceHigh IncidenceN/AN/A
HeadacheHigh IncidenceHigh IncidenceN/AN/A
FallHigh IncidenceHigh IncidenceN/AN/A
Back PainHigh IncidenceHigh IncidenceN/AN/A
Pain in ExtremityHigh IncidenceHigh IncidenceN/AN/A
PyrexiaN/AN/A40.07%N/A
Upper Respiratory Tract InfectionN/AN/A39.94%N/A
ConstipationN/AN/ACommonN/A
StomatitisN/AN/AN/AN/A
VomitingN/AN/A5%0%

N/A: Data not available or not reported with specific percentages in the reviewed sources.

Table 2: Comparison of Serious Adverse Events

Adverse Event CategoryThis compound (VALOR & OLE)[1][7][8][9]Nusinersen (ENDEAR)[2][3]Atidarsagene autotemcel[4][5][10][11]Tominersen (GENERATION HD1)[12][13][14]
This compound (n=147) Placebo (in VALOR) Nusinersen (n=80) Sham Control (n=41)
Neurological
Myelitis2%0%Not ReportedNot Reported
RadiculitisReported (part of 6.7% serious neurologic events)0%Not ReportedNot Reported
Aseptic MeningitisReported (part of 6.7% serious neurologic events)0%Not ReportedNot Reported
Papilledema/Increased Intracranial PressureReported (part of 6.7% serious neurologic events)0%Not ReportedNot Reported
Hematologic
ThrombocytopeniaNot a primary reported issueNot a primary reported issueCoagulation abnormalities observed with some ASOsCoagulation abnormalities observed with some ASOs
Renal
Renal ToxicityNot a primary reported issueNot a primary reported issueObserved with some ASOsObserved with some ASOs
Other Serious AEs 36.5% (any SAE)13.9% (in VALOR)76% (any SAE)95% (any SAE)
Discontinuation due to AE17.3%0% (in VALOR)16% (due to death)39% (due to death)

Experimental Protocols

A clear understanding of the methodologies employed in the pivotal clinical trials is essential for interpreting the safety data.

This compound: The VALOR Study (NCT02623699) [15][16]

  • Objective: To evaluate the efficacy and safety of this compound in adults with SOD1-ALS.

  • Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adults with a documented SOD1 mutation and weakness attributed to ALS.[15]

  • Dosing Regimen: this compound 100 mg or placebo administered intrathecally. The regimen consisted of three loading doses at 14-day intervals, followed by maintenance doses every 28 days.

  • Safety Monitoring: Included monitoring for adverse events, serious adverse events, abnormalities in clinical laboratory assessments (blood and urine tests), vital signs, physical and neurological examinations, and electrocardiograms (ECGs). Lumbar puncture for cerebrospinal fluid (CSF) analysis was also a key component.[16]

Nusinersen: The ENDEAR Study (NCT02193074) [1][17][18]

  • Objective: To assess the efficacy and safety of Nusinersen in infants with infantile-onset SMA.

  • Design: A Phase 3, randomized, double-blind, sham-procedure controlled study.

  • Patient Population: Infants ≤7 months of age with a genetic diagnosis of SMA (2 copies of the SMN2 gene), consistent with Type 1 SMA.[1][16] Exclusion criteria included hypoxemia at screening.[16]

  • Dosing Regimen: Nusinersen (12 mg scaled equivalent dose) or a sham procedure. The dosing schedule included four loading doses on days 1, 15, 29, and 64, followed by maintenance doses every 4 months.[1][6]

  • Safety Monitoring: Comprehensive safety assessments including laboratory testing (platelet count, coagulation tests, urine protein) at baseline and prior to each dose.[18] Adverse events were closely monitored and recorded.

Atidarsagene autotemcel: Clinical Trials (e.g., NCT01560182) [2][19][20]

  • Objective: To evaluate the safety and efficacy of Atidarsagene autotemcel in children with early-onset MLD.

  • Design: Open-label, single-arm studies.

  • Patient Population: Children with a confirmed diagnosis of MLD (low ARSA enzyme activity and biallelic ARSA mutations), categorized into pre-symptomatic late infantile (PSLI), pre-symptomatic early juvenile (PSEJ), or early symptomatic early juvenile (ESEJ) forms.[2] Specific age and functional criteria (e.g., ability to walk, IQ ≥85) were applied.[4]

  • Administration Protocol: A one-time intravenous infusion of genetically modified autologous CD34+ hematopoietic stem cells. This is preceded by a myeloablative conditioning regimen with busulfan (B1668071) to create space in the bone marrow for the modified cells to engraft.[19][20]

  • Safety Follow-up: Long-term follow-up is a critical component to monitor for the durability of the treatment effect and potential long-term risks, including insertional oncogenesis.[19] Monitoring includes assessments for hematologic and hepatic function, and for the development of anti-ARSA antibodies.[21][22]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for this compound, Nusinersen, and Atidarsagene autotemcel.

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm mutant_SOD1_gene Mutant SOD1 Gene SOD1_pre_mRNA SOD1 pre-mRNA mutant_SOD1_gene->SOD1_pre_mRNA Transcription mutant_SOD1_mRNA Mutant SOD1 mRNA SOD1_pre_mRNA->mutant_SOD1_mRNA Splicing This compound This compound (ASO) RNase_H RNase H mutant_SOD1_mRNA->RNase_H Ribosome Ribosome mutant_SOD1_mRNA->Ribosome Translation This compound->mutant_SOD1_mRNA Binds to mRNA This compound->RNase_H Recruits Degraded_mRNA Degraded mRNA Fragments RNase_H->Degraded_mRNA Cleaves mRNA Toxic_SOD1 Toxic SOD1 Protein (Misfolded & Aggregated) Ribosome->Toxic_SOD1 Cell_Death Motor Neuron Death Toxic_SOD1->Cell_Death Toxicity

Caption: this compound's mechanism of action in reducing toxic SOD1 protein.

Nusinersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene SMN2_pre_mRNA SMN2 pre-mRNA (with ISS-N1) SMN2_gene->SMN2_pre_mRNA Transcription Splicing_Factors Splicing Repressors SMN2_pre_mRNA->Splicing_Factors ISS-N1 recruits Full_length_mRNA Full-length SMN mRNA SMN2_pre_mRNA->Full_length_mRNA Correct Splicing Exon7_skipped_mRNA mRNA lacking Exon 7 Splicing_Factors->Exon7_skipped_mRNA Promotes Exon 7 skipping Nusinersen Nusinersen (ASO) Nusinersen->SMN2_pre_mRNA Binds to ISS-N1 Nusinersen->Splicing_Factors Blocks binding Unstable_SMN Unstable, non-functional SMN Protein Exon7_skipped_mRNA->Unstable_SMN Translation Functional_SMN Functional SMN Protein Full_length_mRNA->Functional_SMN Translation Motor_Neuron_Survival Motor Neuron Survival Functional_SMN->Motor_Neuron_Survival

Caption: Nusinersen's mechanism of action in promoting functional SMN protein production.

Atidarsagene_autotemcel_Workflow cluster_patient Patient cluster_exvivo Ex Vivo Process cluster_reinfusion Patient Treatment Patient Patient with MLD (Defective ARSA Gene) Apheresis 1. HSC Collection (Apheresis) Patient->Apheresis Conditioning 3. Myeloablative Conditioning (Busulfan) Patient->Conditioning HSCs Autologous CD34+ HSCs Apheresis->HSCs Transduction 2. Genetic Modification (Transduction) HSCs->Transduction Lentiviral_Vector Lentiviral Vector (with functional ARSA gene) Lentiviral_Vector->Transduction Gene_Corrected_HSCs Gene-Corrected HSCs Transduction->Gene_Corrected_HSCs Infusion 4. Intravenous Infusion Gene_Corrected_HSCs->Infusion Conditioning->Infusion Engraftment 5. Engraftment & Differentiation Infusion->Engraftment ARSA_Production Functional ARSA Enzyme Production Engraftment->ARSA_Production Outcome Reduced Sulfatide Accumulation & Halted Disease Progression ARSA_Production->Outcome

Caption: The experimental workflow for Atidarsagene autotemcel gene therapy.

Conclusion

This comparative analysis highlights the distinct safety profiles of this compound, Nusinersen, Atidarsagene autotemcel, and Tominersen, reflecting their different mechanisms of action and therapeutic indications. For the ASOs, this compound and Nusinersen, adverse events are often related to the lumbar puncture procedure itself, with this compound also presenting a risk of serious neurologic events. Nusinersen carries warnings for coagulation abnormalities and renal toxicity. In contrast, the safety profile of the gene therapy Atidarsagene autotemcel is largely dominated by the toxicities associated with the necessary myeloablative conditioning regimen. The case of Tominersen, where dosing was halted in a Phase 3 trial due to an unfavorable benefit/risk profile despite no new safety signals, underscores the complexity of developing therapies for neurodegenerative diseases.

For researchers and drug development professionals, this guide provides a foundational understanding of the safety considerations for intrathecal therapies. A thorough evaluation of both the potential benefits and the specific risks associated with each therapeutic modality is crucial for the continued advancement of treatments for these devastating neurological disorders. Future research should focus on mitigating the risks associated with intrathecal administration and the specific toxicities of each drug class to improve the overall safety and tolerability of these promising therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Tofersen in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Tofersen are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This document provides essential, step-by-step guidance for the safe disposal of this compound, an antisense oligonucleotide, from a laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its associated waste with the appropriate personal protective equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

All work with this compound powder or concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.

Disposal Procedures

Unused this compound and materials contaminated with it should be disposed of in accordance with local, state, and federal regulations.[1][2] As a synthetic nucleic acid molecule, this compound waste is often categorized as regulated medical or biohazardous waste and requires decontamination prior to final disposal.[2][3][4][5] Below are two primary disposal pathways: collection for incineration by a licensed service or in-lab chemical inactivation followed by disposal.

Collection for Incineration (Recommended for Untreated Waste)

This is the most straightforward method for laboratories without the resources or desire to perform chemical inactivation.

Step-by-Step Protocol:

  • Segregate Waste: Collect all materials contaminated with this compound, including unused solutions, vials, pipette tips, gloves, and bench paper, into a designated and clearly labeled hazardous waste container lined with a biohazard bag.[3][4]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and date.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste management service.

In-Lab Chemical Inactivation

For laboratories equipped to do so, chemical inactivation can be performed to degrade the oligonucleotide before it enters the waste stream. This compound has a phosphorothioate (B77711) backbone, which is susceptible to both oxidation and acid-induced depurination.

This method uses an oxidizing agent to break down the phosphorothioate backbone of this compound.

Materials:

  • This compound waste (aqueous solution)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Appropriate chemical waste container

  • pH indicator strips

Procedure:

  • If the this compound waste is in solid form, dissolve it in a minimal amount of water within a designated chemical waste container.

  • For each volume of this compound solution, add 10 volumes of 3% hydrogen peroxide solution.

  • Gently mix the solution and allow it to stand for at least 2 hours at room temperature in a well-ventilated area or fume hood.

  • After the inactivation period, check the pH of the solution. Neutralize it to a pH between 6 and 8 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a dilute acid for basic solutions) while monitoring with pH indicator strips.

  • Dispose of the neutralized solution as chemical waste according to your institution's guidelines.

This method utilizes acidic conditions to cleave the N-glycosidic bonds, leading to the degradation of the oligonucleotide.

Materials:

  • This compound waste (aqueous solution)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Appropriate chemical waste container

  • pH indicator strips

Procedure:

  • Place the aqueous this compound waste solution in a suitable chemical waste container.

  • Carefully add 1 M HCl to the solution to lower the pH to approximately 2.

  • Allow the solution to stand for at least 2 hours at room temperature in a well-ventilated area or fume hood.

  • After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M NaOH while monitoring with pH indicator strips.

  • Dispose of the neutralized solution as chemical waste according to your institution's guidelines.

Data Presentation: this compound Disposal Considerations

The following table summarizes key data relevant to the handling and chemical inactivation of this compound and similar phosphorothioate oligonucleotides.

ParameterValue/ConditionSignificance for Disposal
Chemical Structure Antisense oligonucleotide with a phosphorothioate backboneThe phosphorothioate backbone is susceptible to oxidation and acid-induced depurination, which are the bases for the chemical inactivation protocols.[3] This modification also confers resistance to nuclease degradation.[6]
Chemical Stability Susceptible to acid-induced depurination.Acidic solutions (e.g., HCl) can be effectively used for chemical degradation.
Susceptible to oxidation of the phosphorothioate backbone.Oxidizing agents (e.g., hydrogen peroxide) can break down the molecule.
Solubility Soluble in water and biological buffers.Aqueous solutions are suitable for chemical inactivation procedures.
Recommended Storage 2°C - 8°C (refrigerated).[7]Indicates the need for controlled storage to maintain product integrity before use, but waste should be disposed of promptly.
Waste Classification Synthetic nucleic acid molecules are often treated as regulated medical or biohazardous waste.[2][3][4][5]Requires decontamination before disposal and must be handled according to institutional biosafety guidelines.

Visualizing Disposal Workflows

The following diagrams illustrate the logical workflows for the proper disposal of this compound.

TofersenDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated decision Perform In-Lab Chemical Inactivation? start->decision collect_waste Segregate and Collect Waste in Labeled Biohazard Container decision->collect_waste No inactivation_protocol Select Inactivation Protocol (Oxidation or Acid Hydrolysis) decision->inactivation_protocol Yes store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EH&S Pickup and Incineration store_waste->ehs_pickup perform_inactivation Perform Chemical Inactivation (e.g., H2O2 or HCl treatment) inactivation_protocol->perform_inactivation neutralize Neutralize Solution (pH 6-8) perform_inactivation->neutralize dispose_liquid Dispose of Neutralized Liquid as Chemical Waste per Institutional Guidelines neutralize->dispose_liquid

Caption: Decision workflow for this compound waste disposal.

ChemicalInactivationWorkflow Chemical Inactivation Experimental Workflow start Aqueous this compound Waste oxidation Oxidation Method: Add 10 vol of 3% H2O2 start->oxidation acid_hydrolysis Acid Hydrolysis Method: Add 1M HCl to pH ~2 start->acid_hydrolysis react_oxidation React for >= 2 hours at Room Temperature oxidation->react_oxidation react_acid React for >= 2 hours at Room Temperature acid_hydrolysis->react_acid neutralize_oxidation Neutralize to pH 6-8 react_oxidation->neutralize_oxidation neutralize_acid Neutralize to pH 6-8 with 1M NaOH react_acid->neutralize_acid final_disposal Dispose as Chemical Waste per Institutional Guidelines neutralize_oxidation->final_disposal neutralize_acid->final_disposal

Caption: Experimental workflow for chemical inactivation.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This document provides crucial safety and logistical guidance for research, scientific, and drug development professionals handling Tofersen. The following procedures outline the necessary personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Handling

While specific occupational exposure limits for this compound have not been established, it is imperative to handle the substance with care due to its potent biological activity and administration route. Professionals should adhere to the following PPE and handling guidelines.

Core PPE Requirements
EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact with the substance.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental splashes.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Respiratory Protection Not generally required for handling solutions in a non-aerosolizing manner. A risk assessment should be conducted for any procedure with the potential to generate aerosols.To prevent inhalation of aerosolized particles.
Handling Procedures

This compound is administered intrathecally, highlighting the need for stringent aseptic techniques during preparation to prevent contamination.[1] The following steps should be followed:

  • Preparation :

    • Allow the refrigerated vial to warm to room temperature (25°C/77°F) without using external heat sources.[2][3]

    • Visually inspect the solution for particulate matter and discoloration; it should be clear and colorless to slightly yellow.[1][2][3]

    • Do not shake the vial.[1][2]

  • Handling :

    • Use aseptic techniques throughout the handling process.[1]

    • This compound contains no preservatives. Once a vial is opened or its contents are drawn into a syringe, it should be used immediately or within 4 hours if kept at room temperature.[3][4]

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions
ConditionTemperature RangeAdditional Notes
Refrigerated 2°C to 8°C (36°F to 46°F)Store in the original carton to protect from light. Do not freeze.[2]
Room Temperature At or below 30°C (86°F)If refrigeration is unavailable, may be stored in the original carton, protected from light, for up to 14 days.[2]
Disposal Plan

All unused this compound and materials that have come into contact with the substance must be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste.[1]

  • Unused solution and empty vials : Discard any unused contents of the single-dose vials.[3][4] These should be disposed of as pharmaceutical waste.

  • Contaminated materials : All materials, such as gloves, wipes, and syringes, that have come into contact with this compound should be collected in a designated, sealed waste container and disposed of as hazardous or pharmaceutical waste according to institutional guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

TofersenHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive this compound Shipment storage Store at 2-8°C, Protect from Light start->storage warm Allow Vial to Warm to Room Temperature storage->warm inspect Inspect Solution for Particles and Color warm->inspect aseptic Use Aseptic Technique inspect->aseptic Solution is Clear dispose_materials Dispose of Contaminated Materials inspect->dispose_materials Particles or Discoloration Present withdraw Withdraw Required Dose aseptic->withdraw use Use Immediately (within 4 hours) withdraw->use discard_unused Discard Unused Solution use->discard_unused discard_unused->dispose_materials local_req Follow Local Requirements dispose_materials->local_req

Caption: Workflow for the safe handling of this compound, from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.